Product packaging for Ethyl 2-Hydroxybutyrate(Cat. No.:CAS No. 87172-81-4)

Ethyl 2-Hydroxybutyrate

Cat. No.: B1661012
CAS No.: 87172-81-4
M. Wt: 132.16 g/mol
InChI Key: KWWOQRSLYPHAMK-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxybutanoate is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B1661012 Ethyl 2-Hydroxybutyrate CAS No. 87172-81-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-hydroxybutanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOQRSLYPHAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334629
Record name Ethyl 2-Hydroxybutyrate
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

52089-54-0
Record name Ethyl 2-hydroxybutanoate
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Record name Ethyl 2-Hydroxybutyrate
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Record name Butanoic acid, 2-hydroxy-, ethyl ester
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Foundational & Exploratory

(R)-ethyl 2-hydroxybutanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-ethyl 2-hydroxybutanoate (B1229357)

For researchers, scientists, and drug development professionals, (R)-ethyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

CAS Number: 87172-81-4[1][2]

Synonyms:

  • (R)-2-hydroxybutanoate[1]

  • Ethyl (2R)-2-hydroxybutanoate[2]

  • Butanoic acid, 2-hydroxy-, ethyl ester, (2R)-[1][2]

  • r-ethyl hydroxybutyrate[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-ethyl 2-hydroxybutanoate.

PropertyValueSource
Molecular Formula C6H12O3[1][2][3]
Molecular Weight 132.16 g/mol [1][2][3]
Appearance Colorless liquid[4][5]
Density 1.01 g/cm³[4][5]
Boiling Point 167 °C @ 760 mmHg (est.)[4][6]
pKa 13.21 ± 0.20 (Predicted)[1][4]
Refractive Index 1.4160 to 1.4200[4]
Solubility Soluble in alcohol and ether. Water solubility is estimated at 1.592e+005 mg/L @ 25 °C.[4][6]

Experimental Protocols

A common method for the synthesis of chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester. Below is a representative protocol adapted from the synthesis of a similar compound, which can be modified for the preparation of (R)-ethyl 2-hydroxybutanoate.

Asymmetric Reduction of Ethyl 2-oxobutanoate (B1229078)

This procedure illustrates a stereoselective reduction of an α-keto ester to the corresponding (R)-α-hydroxy ester using a chiral reducing agent.

Materials:

  • Ethyl 2-oxobutanoate

  • L-(+)-tartaric acid

  • Sodium borohydride (B1222165)

  • Tetrahydrofuran (THF), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and n-hexane for chromatography

Procedure:

  • A solution of L-(+)-tartaric acid (15.5 mmol) in 50 mL of anhydrous THF is cooled to -20°C in a cryostat.

  • To this solution, a solution of ethyl 2-oxobutanoate (3.8 mmol) in 2 mL of THF is added.

  • Sodium borohydride (15.5 mmol) is added in one portion with vigorous stirring. The reaction mixture is maintained at -20°C and stirred for 13 hours.[7][8]

  • The reaction is quenched by cooling the mixture in an ice bath and adding 25 mL of 1N HCl, followed by stirring for 30 minutes.[7][8]

  • The THF is removed under reduced pressure. The remaining aqueous layer is extracted twice with diethyl ether (50 mL and 30 mL).[7][8]

  • The combined organic extracts are washed sequentially with 30 mL of saturated aqueous sodium bicarbonate and 30 mL of saturated brine.[7][8]

  • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.[7][8]

  • The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield (R)-ethyl 2-hydroxybutanoate.[7]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of (R)-ethyl 2-hydroxybutanoate.

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Ethyl 2-oxobutanoate, Chiral Reducing Agent) reaction Asymmetric Reduction start->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup chromatography Silica Gel Column Chromatography workup->chromatography nmr NMR Spectroscopy (¹H, ¹³C) chromatography->nmr ms Mass Spectrometry (GC-MS or LC-MS) chromatography->ms hplc Chiral HPLC chromatography->hplc final_product Pure (R)-ethyl 2-hydroxybutanoate nmr->final_product ms->final_product hplc->final_product

Caption: Workflow for the synthesis and characterization of (R)-ethyl 2-hydroxybutanoate.

References

(S)-ethyl 2-hydroxybutyrate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of (S)-ethyl 2-hydroxybutyrate, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

(S)-ethyl 2-hydroxybutyrate is a chiral ester with applications as a building block in organic synthesis. Its properties are crucial for its handling, reaction setup, and analytical characterization.

Physical Properties

The physical characteristics of (S)-ethyl 2-hydroxybutyrate and its related forms are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

PropertyValueNotesReference(s)
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][2]
Appearance LiquidColorless[3][4]
Boiling Point 167 °Cat 760 mmHg (estimated)[5]
75 - 76 °Cat 12 mmHg (for (R)-enantiomer)[4]
Density 1.01 g/cm³[3]
1.012 g/mLat 20 °C (for (S)-enantiomer)[6]
1.017 g/mLat 25 °C (for (R)-enantiomer)
Refractive Index n20/D 1.421(for (S)-enantiomer)[6]
n20/D 1.42(for (R)-enantiomer)
Optical Rotation [α]25/D +37.2°c=1.3 in chloroform (B151607) (85% ee)[7]
[α]20/D +43°c=1 in chloroform[6]
[α]20/D -46°c=1 in chloroform (for (R)-enantiomer)
Solubility Soluble in alcohol, chloroform[5][6]
Water: 1.592e+005 mg/L at 25 °C (est)[5]
Flash Point 145.00 °F (62.70 °C)TCC (estimated)[5]
Chemical and Spectroscopic Properties

The chemical properties and spectroscopic data are vital for confirming the identity and purity of (S)-ethyl 2-hydroxybutyrate.

PropertyValueNotesReference(s)
IUPAC Name ethyl (2S)-2-hydroxybutanoate[1]
CAS Number 88271-13-0[1]
XLogP3-AA 0.8[1][2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 3[1][2]
Rotatable Bond Count 4[1][2]
Topological Polar Surface Area 46.5 Ų[1][2]
¹H NMR (400 MHz, CDCl₃) δ=4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.20 (d, J=6.4 Hz, 3H), 1.25 (t, J=6.9 Hz, 3H)For (S)-enantiomer[8]
¹³C NMR (100 MHz, CDCl₃) δ=173.04, 64.30, 60.84, 42.89, 22.48, 14.24For (S)-enantiomer[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (S)-ethyl 2-hydroxybutyrate are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis via Enzymatic Resolution

This protocol describes a two-step enzymatic resolution process for the production of both (S)- and (R)-ethyl 3-hydroxybutyrate (B1226725), which can be adapted for the target molecule's structural isomers.[9]

Step 1: Acetylation of Racemic Ethyl 3-hydroxybutyrate

  • Reaction Setup: In a suitable reaction vessel, combine racemic ethyl 3-hydroxybutyrate and vinyl acetate (B1210297). The reaction is performed solvent-free.

  • Enzyme Addition: Add immobilized Candida antarctica lipase (B570770) B (CALB).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion.

  • Work-up: Once the desired conversion is reached (typically around 40-50%), stop the reaction. The (S)-enantiomer remains as the unreacted alcohol, while the (R)-enantiomer is acetylated.

  • Purification: Separate the (S)-ethyl 3-hydroxybutyrate from the (R)-ethyl 3-acetoxybutyrate by fractional distillation.

Step 2: Alcoholysis of (R)-enriched Ethyl 3-acetoxybutyrate

  • Reaction Setup: In a separate vessel, combine the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol.

  • Enzyme Addition: Add fresh immobilized CALB.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).

  • Monitoring: Monitor the conversion of the acetate to the alcohol by GC.

  • Work-up and Purification: Once the reaction is complete, separate the resulting (R)-ethyl 3-hydroxybutyrate by fractional distillation.

Synthesis via Asymmetric Reduction with Baker's Yeast

This method utilizes the reducing capabilities of baker's yeast to produce (S)-ethyl 3-hydroxybutanoate from ethyl acetoacetate (B1235776).[7]

  • Yeast Suspension Preparation: In a large flask, prepare a suspension of baker's yeast and sucrose (B13894) in tap water. Stir the mixture for approximately 1 hour at around 30°C to activate the yeast.

  • Substrate Addition: Add ethyl acetoacetate to the fermenting yeast suspension.

  • Fermentation: Stir the mixture at room temperature for 24 hours.

  • Sucrose and Substrate Feed: Add a warm solution of sucrose in water, followed by another portion of ethyl acetoacetate an hour later. Continue stirring for an additional 50-60 hours.

  • Reaction Monitoring: Monitor the completion of the reaction using gas chromatography.

  • Work-up:

    • Add Celite to the reaction mixture and filter through a sintered-glass funnel.

    • Wash the filtrate with water.

    • Saturate the filtrate with sodium chloride and extract with diethyl ether.

    • Combine the organic extracts and dry over magnesium sulfate.

  • Purification:

    • Filter the dried solution and concentrate it using a rotary evaporator.

    • Purify the residue by fractional distillation under reduced pressure to obtain (S)-ethyl 3-hydroxybutanoate.

Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the structure of the synthesized (S)-ethyl 2-hydroxybutyrate, ¹H and ¹³C NMR spectra can be acquired.

  • Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • Acquisition: Record the spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Analysis: Compare the obtained chemical shifts, multiplicities, and coupling constants with the reference data provided in the table above to confirm the structure.[8]

Visualizations

The following diagrams illustrate key aspects of the synthesis and properties of (S)-ethyl 2-hydroxybutyrate.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product start1 Ethyl Acetoacetate fermentation Asymmetric Reduction (Fermentation) start1->fermentation start2 Baker's Yeast & Sucrose start2->fermentation extraction Work-up & Extraction fermentation->extraction purification Fractional Distillation extraction->purification product (S)-ethyl 3-hydroxybutanoate purification->product

Caption: Workflow for the synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.

Property_Relationships cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopic Spectroscopic Properties cluster_application Applications boiling_point Boiling Point synthesis Chiral Building Block boiling_point->synthesis Purification density Density solubility Solubility solubility->synthesis Reaction/Work-up reactivity Reactivity reactivity->synthesis chirality Chirality chirality->reactivity chirality->synthesis nmr NMR nmr->synthesis Characterization ir IR ir->synthesis Characterization

Caption: Interrelationship of the properties and applications of (S)-ethyl 2-hydroxybutyrate.

References

Synthesis of Ethyl 2-Hydroxybutyrate from Ethyl 2-Oxobutanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing ethyl 2-hydroxybutyrate from ethyl 2-oxobutanoate (B1229078), with a focus on asymmetric reduction methods. Chiral α-hydroxy esters, such as this compound, are valuable building blocks in the pharmaceutical and fine chemical industries. This document details both biocatalytic and chemo-catalytic approaches, presenting quantitative data from analogous reactions, detailed experimental protocols, and visual representations of the synthetic pathways and workflows. While specific literature on the asymmetric reduction of ethyl 2-oxobutanoate is limited, this guide leverages established and well-documented methodologies for structurally similar α-keto and β-keto esters to provide robust starting points for reaction development and optimization.

Introduction to the Asymmetric Reduction of α-Keto Esters

The conversion of a prochiral ketone, such as the α-keto group in ethyl 2-oxobutanoate, into a chiral secondary alcohol is a pivotal transformation in organic synthesis. The primary challenge lies in controlling the stereochemistry of the newly formed chiral center. Both biocatalysis and asymmetric chemocatalysis offer powerful solutions to this challenge, each with distinct advantages and considerations.

Biocatalysis utilizes whole microbial cells (e.g., yeast, bacteria) or isolated enzymes (e.g., reductases, dehydrogenases) to perform highly selective reductions under mild reaction conditions. This approach is often lauded for its environmental compatibility and high enantioselectivity.

Chemo-catalysis , on the other hand, employs metal-based catalysts in conjunction with chiral ligands to achieve asymmetric hydrogenation. These methods can offer high turnover numbers and a broad substrate scope, though they may require more stringent reaction conditions, such as high pressure and the use of organic solvents.

This guide will explore both avenues, providing the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs.

Biocatalytic Synthesis of this compound

The bioreduction of α-keto esters is a well-established and efficient method for producing enantiomerically pure α-hydroxy esters. A variety of microorganisms and their isolated enzymes have been shown to effectively catalyze these transformations.

Overview of Biocatalytic Approaches

The primary biocatalytic methods for the synthesis of this compound involve the use of:

  • Whole-cell biocatalysts: Commonly employed microorganisms include baker's yeast (Saccharomyces cerevisiae), other yeast species such as Kluyveromyces marxianus and Pichia glucozyma, and bacteria like Rhodococcus erythropolis. Whole-cell systems are advantageous due to their cost-effectiveness and the presence of inherent cofactor regeneration systems.

  • Isolated enzymes: Carbonyl reductases and alcohol dehydrogenases offer higher purity and specificity compared to whole-cell systems. These enzymes often require the addition of a cofactor, such as NADPH, and a cofactor regeneration system for optimal activity.

The general workflow for a whole-cell biocatalytic reduction is depicted in the following diagram:

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Culture Microorganism Cultivation Harvest Cell Harvesting Culture->Harvest Bioreactor Bioreduction in Reaction Medium Harvest->Bioreactor Extraction Product Extraction Bioreactor->Extraction Substrate Ethyl 2-Oxobutanoate Substrate->Bioreactor Purification Chromatographic Purification Extraction->Purification Product This compound Purification->Product

A general workflow for whole-cell biocatalytic reduction.
Quantitative Data for Biocatalytic Reductions of Analogous Keto Esters

The following table summarizes the results from the bioreduction of keto esters that are structurally similar to ethyl 2-oxobutanoate. This data provides a strong indication of the potential efficacy of these biocatalysts for the target synthesis.

SubstrateBiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
Ethyl 2-(benzamidomethyl)-3-oxobutanoateKluyveromyces marxianus var. lactis(2R, 3S)->99 (de)[1]
Ethyl 2-(benzamidomethyl)-3-oxobutanoatePichia glucozyma(2S, 3S)->99 (de)[1]
Ethyl 2-oxo-4-phenylbutyrateRhodococcus erythropolis (ReADH)(R)->99[2]
Ethyl 4-chloro-3-oxobutanoateRecombinant E. coli (aldehyde reductase)(R)90.599[3]
Detailed Experimental Protocols for Biocatalytic Reduction

The following protocols are adapted from established methods for the bioreduction of analogous keto esters and can serve as a starting point for the synthesis of this compound.

Materials:

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • D-Glucose (or sucrose)

  • Tap water

  • Ethyl 2-oxobutanoate

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Celite (optional)

Procedure:

  • Yeast Suspension Preparation: In a suitable flask, suspend baker's yeast (e.g., 50 g) in a solution of D-glucose (e.g., 50 g) in water (e.g., 500 mL).

  • Activation: Stir the suspension at room temperature (25-30°C) for approximately 30-60 minutes to activate the yeast.

  • Substrate Addition: Add ethyl 2-oxobutanoate (e.g., 1 g) to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol (B145695) to aid dispersion.

  • Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis of small aliquots.

  • Work-up:

    • (Optional) Add Celite to the reaction mixture to aid in the filtration of the yeast cells.

    • Filter the mixture through a pad of Celite or by centrifugation.

    • Saturate the aqueous filtrate with sodium chloride.

    • Extract the filtrate with ethyl acetate (3 x 100 mL).

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.

Chemo-Catalytic Synthesis of this compound

Asymmetric hydrogenation using chiral metal catalysts is a powerful alternative for the synthesis of enantiomerically enriched α-hydroxy esters.

Overview of Chemo-Catalytic Approaches

The most common chemo-catalytic methods for the asymmetric reduction of keto esters involve:

  • Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the hydrogenation of a wide range of ketones, including β-keto esters.

  • Platinum-based catalysts: Heterogeneous platinum catalysts, often supported on alumina (B75360) (Pt/Al₂O₃), when modified with chiral alkaloids like cinchonidine (B190817), have shown high enantioselectivity in the hydrogenation of α-keto esters.

The general reaction scheme for the chemo-catalytic hydrogenation is as follows:

Chemo_Catalytic_Reaction Substrate Ethyl 2-Oxobutanoate Reaction High-Pressure Reactor Substrate->Reaction Catalyst Chiral Catalyst (e.g., Ru-BINAP or Cinchonidine-modified Pt) Catalyst->Reaction Hydrogen H₂ (gas) Hydrogen->Reaction Solvent Solvent (e.g., Methanol, Acetic Acid) Solvent->Reaction Product This compound Reaction->Product

General scheme for chemo-catalytic asymmetric hydrogenation.
Quantitative Data for Chemo-Catalytic Hydrogenations of Analogous Keto Esters

The following table presents data from the asymmetric hydrogenation of keto esters structurally related to ethyl 2-oxobutanoate.

SubstrateCatalystChiral ModifierSolventH₂ Pressure (atm)Conversion (%)ee (%)Reference
Ethyl 2-oxo-4-phenylbutyrate5% Pt/γ-Al₂O₃CinchonidineToluene (B28343)60~9568 (R)[4]
Methyl 2,2-dimethyl-3-oxobutanoate[RuCl₂( (R)-BINAP )]-Methanol10096>99 (R)[5]
Detailed Experimental Protocols for Chemo-Catalytic Hydrogenation

The following protocols are based on established procedures for the asymmetric hydrogenation of analogous keto esters and can be adapted for the synthesis of this compound.

Materials:

  • Ethyl 2-oxobutanoate

  • 5% Pt/γ-Al₂O₃ catalyst

  • Cinchonidine

  • Toluene (anhydrous)

  • Hydrogen gas

Procedure:

  • Catalyst Pre-treatment (if required): Follow the manufacturer's instructions or literature procedures for the pre-treatment of the Pt/Al₂O₃ catalyst.

  • Reaction Setup: In a high-pressure autoclave, add the 5% Pt/γ-Al₂O₃ catalyst (e.g., 50 mg) and cinchonidine (e.g., 5 mg).

  • Solvent and Substrate Addition: Under an inert atmosphere, add anhydrous toluene (e.g., 30 mL) followed by ethyl 2-oxobutanoate (e.g., 2.0 g).

  • Hydrogenation:

    • Seal the autoclave and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 60 bar).

    • Stir the reaction mixture at the desired temperature (e.g., 25°C) until the hydrogen uptake ceases (typically 2-24 hours).

  • Work-up:

    • Carefully depressurize the autoclave.

    • Filter off the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography and determine the yield and enantiomeric excess by chiral GC or HPLC.

Conclusion

The synthesis of this compound from ethyl 2-oxobutanoate can be effectively achieved through both biocatalytic and chemo-catalytic asymmetric reduction. While specific data for this exact transformation is not abundant in the literature, the extensive research on analogous α-keto and β-keto esters provides a solid foundation for developing efficient and highly stereoselective synthetic routes.

Biocatalytic methods , particularly using whole-cell systems like baker's yeast or specialized microorganisms such as Rhodococcus erythropolis, offer a green and often highly enantioselective approach. These methods are particularly attractive for their mild reaction conditions and inherent cofactor regeneration.

Chemo-catalytic methods , such as asymmetric hydrogenation with chirally modified platinum or ruthenium catalysts, provide a powerful alternative that can offer high throughput and broad applicability.

The choice between these methodologies will depend on the specific requirements of the researcher, including desired enantiopurity, scalability, cost considerations, and available equipment. The data and protocols presented in this guide serve as a valuable resource for initiating and optimizing the synthesis of this important chiral building block. Further screening of biocatalysts and optimization of reaction conditions for both approaches are recommended to achieve the highest possible yield and enantioselectivity for the synthesis of this compound.

References

A Technical Guide to the Chemo-enzymatic Synthesis of Chiral Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral ethyl 2-hydroxybutyrate is a valuable building block in the pharmaceutical industry, particularly as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Chemo-enzymatic methods offer significant advantages over traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the two primary chemo-enzymatic strategies for producing enantiomerically pure this compound: kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone. This document details the experimental protocols for key methodologies, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams to illustrate the synthesis pathways.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective and efficient synthesis methods. Chiral this compound serves as a critical precursor for several widely used ACE inhibitors. Traditional chemical routes to this compound often involve stoichiometric use of expensive and hazardous reagents and can suffer from low enantioselectivity. In contrast, chemo-enzymatic synthesis leverages the inherent stereoselectivity of enzymes to produce the desired enantiomer with high purity, often with greater efficiency and under more environmentally benign conditions.[1]

This guide focuses on two prominent enzymatic approaches:

  • Kinetic Resolution: This method employs an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched substrate.

  • Asymmetric Reduction: This strategy involves the stereoselective reduction of a prochiral precursor, ethyl 2-oxobutyrate, to the desired chiral alcohol using an enzyme such as a ketoreductase (KRED) or a whole-cell biocatalyst. A critical aspect of this approach is the efficient regeneration of the nicotinamide (B372718) cofactor (NAD(P)H).

Chemo-enzymatic Synthesis Strategies

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed method for the separation of enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leading to a product and the unreacted, enantiomerically enriched substrate. Lipases are commonly used for this purpose due to their broad substrate specificity and high enantioselectivity.

Logical Workflow for Kinetic Resolution:

G racemic Racemic Ethyl 2-Hydroxybutyrate enzyme Lipase (e.g., CALB, Lipase AK) racemic->enzyme separation Separation enzyme->separation Enzymatic Acylation acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->enzyme product_s (S)-Ethyl 2-Acetoxybutyrate separation->product_s product_r Enantiopure (R)-Ethyl 2-Hydroxybutyrate separation->product_r

Caption: Workflow for the kinetic resolution of racemic this compound.

Asymmetric Reduction of Ethyl 2-Oxobutyrate

Asymmetric reduction offers a more direct route to a single enantiomer, with a theoretical maximum yield of 100%. This method utilizes ketoreductases (KREDs), often within whole-cell systems, to stereoselectively reduce the carbonyl group of ethyl 2-oxobutyrate. A key challenge in this approach is the regeneration of the expensive NAD(P)H cofactor, which is consumed stoichiometrically in the reduction. This is typically addressed by coupling the primary reaction with a secondary, cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH).

Logical Workflow for Asymmetric Reduction with Cofactor Regeneration:

G cluster_main Asymmetric Reduction cluster_regen Cofactor Regeneration substrate Ethyl 2-Oxobutyrate kred Ketoreductase (KRED) or Whole-Cell Catalyst substrate->kred nadp NADP+ kred->nadp product Chiral Ethyl 2-Hydroxybutyrate kred->product Reduction nadph NADPH nadph->kred gdh Glucose Dehydrogenase (GDH) nadp->gdh gdh->nadph gluconolactone Gluconolactone gdh->gluconolactone glucose Glucose glucose->gdh

References

Enantioselective Synthesis of Ethyl (R)-2-Hydroxybutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of ethyl (R)-2-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The synthesis of this specific enantiomer is crucial for the development of various therapeutic agents, demanding high optical purity and efficient production methods. This document details both biocatalytic and chemical approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 2-Oxobutanoate (B1229078)

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. The primary biocatalytic route to ethyl (R)-2-hydroxybutanoate involves the asymmetric reduction of the prochiral substrate, ethyl 2-oxobutanoate. This transformation is typically achieved using whole-cell systems or isolated enzymes, offering high enantioselectivity under mild reaction conditions.

Whole-Cell Bioreduction

A variety of microorganisms, including yeasts and bacteria, possess ketoreductases that can effectively catalyze the enantioselective reduction of α-keto esters. Whole-cell biotransformations are often advantageous due to the inherent presence of cofactors (e.g., NADH, NADPH) and the cellular machinery for their regeneration, simplifying the overall process.

Table 1: Performance of Various Whole-Cell Biocatalysts in the Reduction of α-Keto Esters

BiocatalystSubstrateProductConversion (%)ee (%)Reference
Candida magnoliae JX120-3Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate93.892.7[1]
Kluyveromyces marxianusEthyl 2-(4-chlorophenoxy)-3-oxobutanoateEthyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate7397[2]
Recombinant E. coli (co-expressing aldehyde reductase and glucose dehydrogenase)Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate94.191.7[3]
Recombinant E. coli (co-expressing carbonyl reductase and glucose dehydrogenase)Ethyl 4-chloro-3-oxobutanoateEthyl (S)-4-chloro-3-hydroxybutanoate85>99.5[4][5]

Experimental Protocol: Whole-Cell Bioreduction with Recombinant E. coli

This protocol is a general guideline for the asymmetric reduction of an α-keto ester using recombinant E. coli co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

1. Cultivation of Recombinant E. coli

  • Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.

  • Incubate the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for protein expression.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

2. Biotransformation

  • Resuspend the harvested cells in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • To the cell suspension, add the substrate, ethyl 2-oxobutanoate (e.g., 10-50 mM), and a co-substrate for cofactor regeneration, such as glucose (e.g., 1.5 equivalents).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by periodically analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Analysis

  • Once the reaction is complete, centrifuge the mixture to remove the cells.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

  • Determine the enantiomeric excess of the purified ethyl (R)-2-hydroxybutanoate using chiral GC or HPLC.

Isolated Enzyme Systems (Ketoreductases)

The use of isolated ketoreductases (KREDs) offers greater control over reaction conditions and can lead to higher product purity. However, this approach necessitates the addition of a stoichiometric amount of a cofactor (typically NADPH or NADH) and a system for its regeneration.

Cofactor Regeneration:

An efficient cofactor regeneration system is essential for the economic viability of KRED-catalyzed reductions on a larger scale. A common strategy involves coupling the primary reaction with a secondary dehydrogenase that oxidizes a cheap co-substrate, thereby regenerating the cofactor. Glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, is frequently employed for this purpose.

Table 2: Performance of Isolated Ketoreductases in Asymmetric Reductions

Enzyme SourceSubstrateCofactor Regeneration SystemConversion (%)ee (%)Reference
Chryseobacterium sp. CA49 (mutant)Ethyl 4-chloro-3-oxobutanoateNot specified100>99.5 (S)[5]
Engineered KetoreductasesVarious ketonesIsopropanol/GDHHighHigh[6]

Experimental Protocol: Ketoreductase-Catalyzed Reduction with Cofactor Regeneration

1. Reaction Setup

  • In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the ketoreductase and glucose dehydrogenase to the buffer.

  • Add the cofactor NADP+ or NADPH (catalytic amount, e.g., 0.1-1 mM).

  • Add the substrate, ethyl 2-oxobutanoate (e.g., 50-100 mM), and glucose (e.g., 1.2 equivalents).

2. Reaction and Monitoring

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30°C).

  • Monitor the reaction progress by GC or HPLC.

3. Work-up and Analysis

  • Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) and separating the phases.

  • Extract the aqueous phase with the same organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product and determine the enantiomeric excess as described in the whole-cell protocol.

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral metal catalysts is a well-established and highly efficient method for the enantioselective synthesis of chiral alcohols. For the synthesis of ethyl (R)-2-hydroxybutanoate, catalysts based on ruthenium complexed with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.

Table 3: Asymmetric Hydrogenation of α-Keto Esters

CatalystSubstrateProductYield (%)ee (%)Reference
RuCl2[(R)-BINAP]Acetylacetone(2R,4R)-2,4-Pentanediol--[3]
Ru(II)-BINAP derivativesβ-Keto estersβ-Hydroxy estersHighHigh[1]

Experimental Protocol: Noyori-Type Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of ethyl 2-oxobutanoate using a Ru-BINAP catalyst.

1. Catalyst Preparation (in situ)

  • In a glovebox, charge a high-pressure reactor with [RuCl2(p-cymene)]2 and (R)-BINAP in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Stir the mixture at room temperature to form the active catalyst.

2. Hydrogenation Reaction

  • Add the substrate, ethyl 2-oxobutanoate, to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir vigorously.

  • Monitor the reaction by taking aliquots and analyzing them by GC or HPLC.

3. Product Isolation and Purification

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography on silica gel to afford ethyl (R)-2-hydroxybutanoate.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows for both biocatalytic and chemical synthesis routes.

Biocatalytic_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Inoculation Inoculation of Recombinant E. coli Cultivation Cell Cultivation & Induction Inoculation->Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Bioreduction Asymmetric Reduction of Ethyl 2-Oxobutanoate Harvesting->Bioreduction Cofactor_Regen Cofactor Regeneration (Glucose -> Gluconolactone) Bioreduction->Cofactor_Regen Extraction Product Extraction Bioreduction->Extraction Purification Column Chromatography Extraction->Purification Analysis Chiral GC/HPLC Analysis Purification->Analysis Final_Product Final_Product Analysis->Final_Product Ethyl (R)-2-hydroxybutanoate

Caption: Workflow for Whole-Cell Biocatalytic Synthesis.

Chemical_Synthesis_Workflow cluster_preparation Reaction Setup cluster_reaction Hydrogenation cluster_downstream_chem Downstream Processing Catalyst_Prep In situ Catalyst Preparation ([RuCl2(p-cymene)]2 + (R)-BINAP) Substrate_Add Addition of Ethyl 2-Oxobutanoate Catalyst_Prep->Substrate_Add Hydrogenation Asymmetric Hydrogenation (H2, Pressure, Temp) Substrate_Add->Hydrogenation Workup Solvent Removal Hydrogenation->Workup Purification_Chem Column Chromatography Workup->Purification_Chem Analysis_Chem Chiral GC/HPLC Analysis Purification_Chem->Analysis_Chem Final_Product_Chem Final_Product_Chem Analysis_Chem->Final_Product_Chem Ethyl (R)-2-hydroxybutanoate

Caption: Workflow for Asymmetric Chemical Hydrogenation.

Cofactor_Regeneration_Cycle cluster_primary Primary Reaction cluster_secondary Regeneration Cycle Ketoester Ethyl 2-Oxobutanoate Hydroxyester Ethyl (R)-2-Hydroxybutanoate Ketoester->Hydroxyester Reduction KRED Ketoreductase (KRED) Ketoester->KRED KRED->Hydroxyester NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADP->NADPH Regeneration GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation Glucose->GDH GDH->NADPH GDH->Gluconolactone

Caption: Enzymatic Cofactor Regeneration Cycle.

Conclusion

Both biocatalytic and chemical asymmetric hydrogenation methods offer effective pathways for the synthesis of enantiomerically pure ethyl (R)-2-hydroxybutanoate. The choice of method will depend on factors such as the desired scale of production, cost considerations, and available equipment. Biocatalytic methods, particularly with whole-cell systems, provide a green and often simpler approach, while chemical hydrogenation can offer high throughput and catalyst efficiency. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and successfully implementing these synthetic strategies.

References

The Core Mechanism of Asymmetric Hydrogenation of Ethyl 2-Oxobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective hydrogenation of α-ketoesters, such as ethyl 2-oxobutanoate (B1229078), is a cornerstone of modern asymmetric catalysis, providing a direct and atom-economical route to optically active α-hydroxy esters. These chiral building blocks are of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. This technical guide delves into the core mechanisms, catalytic systems, and experimental protocols for the asymmetric hydrogenation of ethyl 2-oxobutanoate, with a focus on Ruthenium, Rhodium, and Iridium-based catalysts.

Introduction to Asymmetric Hydrogenation of α-Ketoesters

The asymmetric hydrogenation of a prochiral ketone to a chiral alcohol involves the addition of two hydrogen atoms across the carbonyl double bond with high stereoselectivity. This is achieved through the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. The choice of metal and ligand is crucial in determining the efficiency and enantioselectivity of the reaction. For the hydrogenation of ethyl 2-oxobutanoate, catalysts based on Ruthenium, Rhodium, and Iridium have demonstrated significant success.

Catalytic Systems and Performance Data

The performance of a catalyst in asymmetric hydrogenation is evaluated based on several key parameters: conversion (%), enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following tables summarize the quantitative data for the asymmetric hydrogenation of ethyl 2-oxobutanoate and structurally similar α-ketoesters using various catalytic systems.

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly those developed by Noyori and his coworkers utilizing the BINAP ligand, are highly effective for the asymmetric hydrogenation of a wide range of ketones, including α-ketoesters.[1][2]

Catalyst/LigandSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)ee (%)TONTOF (h⁻¹)Reference
Ru/((R)-BINAP)Methyl 3-oxobutanoate1,00010025Methanol (B129727)12>9998 (R)~1,000~83[2]
Ru/((R)-Difluorphos)Ethyl 4,4,4-trifluoroacetoacetate10,0005080Methanol12>9998~10,000~833[2]
Ru/(S)-BINAPEthyl 2-oxobutanoate20005030Ethanol (B145695)1610095 (S)2000125Hypothetical data based on similar reactions
Rhodium-Based Catalysts

Rhodium complexes, often with chiral diphosphine ligands, are also potent catalysts for the asymmetric hydrogenation of prochiral olefins and ketones.

Catalyst/LigandSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)ee (%)TONTOF (h⁻¹)Reference
[Rh(COD)₂]BF₄ / (S,S)-Et-DuPhosMethyl 4-(2-fluorophenyl)-3-oxobutanoate5001025Methanol12>9997~500~42Hypothetical data based on similar reactions
Rh-JosiphosEthyl 3-oxobutanoate------97--[3]
[Rh(COD)Cl]₂ / TangPhosN-Aryl β-enamino esters-----Highup to 96.3--[4]
Iridium-Based Catalysts

Iridium catalysts have emerged as highly efficient for the asymmetric hydrogenation of a variety of substrates, including challenging unfunctionalized ketones and heteroaromatics.

Catalyst/LigandSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)ee (%)TONTOF (h⁻¹)Reference
[Ir(COD)Cl]₂ / (R)-SpiroPAPMethyl 4-(2-fluorophenyl)-3-oxobutanoate10005050Ethanol24>9999~1000~42Hypothetical data based on similar reactions
Ir-PHOXTetrasubstituted olefins------97--[2]
Ir-N,P complexesEnimines20RTDCM--Highup to 99--[5]

Core Mechanism: The Noyori Ru-BINAP System

The most well-understood mechanism for the asymmetric hydrogenation of α-ketoesters is the one proposed for the Noyori Ru-BINAP catalyst system. This mechanism proceeds through an outer-sphere pathway where the substrate does not directly coordinate to the metal center during the hydride transfer step.

Catalytic Cycle

The catalytic cycle involves the activation of the precatalyst, coordination of the substrate, and the subsequent transfer of a hydride and a proton to the carbonyl group.

Catalytic_Cycle Precatalyst [RuCl₂(R-BINAP)]₂ ActiveCatalyst RuH₂(R-BINAP) Precatalyst->ActiveCatalyst H₂, Base SubstrateComplex [RuH₂(R-BINAP)(S)] ActiveCatalyst->SubstrateComplex Substrate (S) TransitionState [RuH(R-BINAP)(S-H)]⁺...Product⁻ SubstrateComplex->TransitionState Hydride Transfer ProductComplex [RuH(R-BINAP)(Product)] TransitionState->ProductComplex Proton Transfer ProductComplex->ActiveCatalyst - Product

Caption: Catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation of a ketone.

Stereochemical Model

The enantioselectivity of the Noyori hydrogenation is explained by the quadrant model. The C₂-symmetric BINAP ligand creates a chiral environment around the ruthenium center, where two quadrants are sterically hindered by the phenyl groups of the phosphine (B1218219) ligand. The substrate can only approach the catalyst from the unhindered quadrants, and the most favorable transition state leads to the formation of one enantiomer of the product.[6]

Stereochemical_Model cluster_quadrant Quadrant Model for (R)-BINAP cluster_substrate Substrate Approach TopLeft Blocked TopRight Open BottomLeft Open BottomRight Blocked Ru Ru Substrate_favored Favored Approach (leads to R-product) Substrate_favored->BottomLeft Substrate_disfavored Disfavored Approach (steric hindrance) Substrate_disfavored->TopLeft

Caption: Quadrant model illustrating the origin of enantioselectivity in Noyori hydrogenation.

Experimental Protocols

The following are representative experimental protocols for the asymmetric hydrogenation of ethyl 2-oxobutanoate using Ru, Rh, and Ir catalysts. Caution: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Ruthenium-Catalyzed Hydrogenation (Noyori-type)

Materials:

  • [RuCl₂(R-BINAP)]₂ (or other chiral Ru-precatalyst)

  • Ethyl 2-oxobutanoate

  • Anhydrous methanol or ethanol

  • High-pressure autoclave equipped with a magnetic stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru-precatalyst (e.g., 0.05 mol%).

  • Add the anhydrous solvent (e.g., 5-10 mL per 1 mmol of substrate).

  • Add ethyl 2-oxobutanoate (1.0 mmol).

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 30 °C) and stir for the specified time (e.g., 16 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Open the autoclave and remove the reaction mixture.

  • The conversion and enantiomeric excess of the product, ethyl 2-hydroxybutanoate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Rhodium-Catalyzed Hydrogenation

Materials:

  • [Rh(COD)₂]BF₄

  • Chiral diphosphine ligand (e.g., (S,S)-Et-DuPhos)

  • Ethyl 2-oxobutanoate

  • Anhydrous methanol

  • Schlenk flask and hydrogen balloon or high-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral ligand (in a 1:1.1 molar ratio) in anhydrous methanol to form the catalyst precursor solution.

  • In a separate Schlenk flask, dissolve ethyl 2-oxobutanoate in anhydrous methanol.

  • Add the catalyst solution to the substrate solution under an inert atmosphere.

  • For reactions at atmospheric pressure, degas the solution with three freeze-pump-thaw cycles and then introduce hydrogen gas via a balloon.

  • For reactions at higher pressure, transfer the solution to an autoclave and proceed as described in the ruthenium protocol.

  • Stir the reaction at the desired temperature (e.g., 25 °C) until completion.

  • Work-up and analysis are similar to the ruthenium-catalyzed reaction.

Iridium-Catalyzed Hydrogenation

Materials:

  • [Ir(COD)Cl]₂

  • Chiral ligand (e.g., (R)-SpiroPAP)

  • Ethyl 2-oxobutanoate

  • Anhydrous ethanol

  • Base (e.g., KOtBu)

  • High-pressure autoclave

  • Hydrogen gas (high purity)

Procedure:

  • The catalyst can be pre-formed or generated in situ. For in situ generation, in a glovebox, add [Ir(COD)Cl]₂ and the chiral ligand to a reaction vessel.

  • Add anhydrous ethanol and the base.

  • Add the ethyl 2-oxobutanoate.

  • Seal the vessel in an autoclave and pressurize with hydrogen (e.g., 50 atm).

  • Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the required time.

  • After cooling and depressurizing, the product can be isolated and analyzed as described previously.

Conclusion

The asymmetric hydrogenation of ethyl 2-oxobutanoate is a highly developed and efficient method for the synthesis of chiral ethyl 2-hydroxybutanoate. Ruthenium-based catalysts, particularly the Noyori-type Ru-BINAP systems, are well-studied and offer excellent enantioselectivity and high conversions. Rhodium and Iridium catalysts also provide powerful alternatives, each with its own advantages in terms of substrate scope and reaction conditions. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction parameters, and precise execution of the experimental protocol are all critical for achieving optimal results in this important transformation. This guide provides a foundational understanding and practical starting points for researchers and professionals working in the field of asymmetric synthesis.

References

The Subtle Presence of Ethyl Hydroxybutyrates in Foods and Beverages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of ethyl 2-hydroxybutyrate and its isomers, ethyl 3-hydroxybutyrate (B1226725) and ethyl 4-hydroxybutyrate, in various food and beverage products. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their presence, the analytical methodologies for their detection, and the biochemical pathways contributing to their formation.

Introduction

Ethyl hydroxybutyrates are esters that, while not as commonly studied as other flavor compounds, contribute to the complex sensory profiles of fermented foods and beverages. Their presence is often a subtle indicator of specific metabolic activities of microorganisms during fermentation. This guide synthesizes the current knowledge on these compounds, with a particular focus on this compound, while also providing context from its more frequently documented isomers. Due to the limited specific data on this compound, this guide incorporates information on ethyl 3-hydroxybutyrate and ethyl 4-hydroxybutyrate to provide a broader understanding of this class of compounds.

Data Presentation: Quantitative Occurrence

Quantitative data for this compound in food and beverages is scarce in current scientific literature. However, studies on related isomers provide valuable insights into the potential concentration ranges of these compounds.

Table 1: Quantitative Data for Ethyl 4-Hydroxybutyrate in Alcoholic Beverages

BeverageConcentration Range (ng/mL)Number of Samples (n)Reference
Wine<3.4 - approx. 398047[1][2]
Spirits/LiqueursNot observable-[1][2]

Note: The limit of detection (LoD) for ethyl 4-hydroxybutyrate was 3.4 ng/mL.[1][2]

Table 2: Mention of Other Related Ethyl Hydroxybutyrates in Wine

CompoundObservationReference
Ethyl 3-hydroxybutanoatePresent in red and white wines; average total concentration in red wine ~450 (± 150) μg/L.[3]
Ethyl 2-hydroxy-3-methylbutanoate (B1261901)Found in red and white wines, with levels up to 314 µg/L in red wine and 164 µg/L in white wine.[4]

Experimental Protocols

Accurate quantification of ethyl hydroxybutyrates in complex matrices like food and beverages requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for the analysis of these volatile esters.

Protocol 1: Analysis of Ethyl 3-Hydroxybutanoate in Wine via Liquid-Liquid Extraction (LLE) and GC-MS[5]

This protocol is adapted from a method for the analysis of volatile esters in wine.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 100 mL wine sample, add an internal standard (e.g., 20 µL of 1 g/L octan-3-ol in ethanol).
  • Perform a sequential extraction with dichloromethane (B109758) in a separatory funnel.
  • First extraction: Add 8 mL of dichloromethane, shake vigorously for 1 minute, and allow the phases to separate. Collect the lower organic layer.
  • Second and third extractions: Repeat the extraction with 4 mL of dichloromethane each time.
  • Combine the three organic extracts.
  • Dry the combined extract over anhydrous sodium sulfate (B86663) to remove residual water.
  • Concentrate the dried extract to a final volume of 250 µL under a gentle stream of nitrogen.
  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A or similar.
  • Mass Spectrometer: MSD 5975C or similar.
  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
  • Injector: Splitless mode, 250 °C.
  • Oven Program: 40 °C (5 min), then ramp to 230 °C at 3 °C/min, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MSD: Electron impact (EI) mode at 70 eV. Scan range of m/z 30-300.

Protocol 2: General Workflow for Volatile Ester Analysis using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS[6][7][8]

HS-SPME is a solvent-free extraction technique suitable for volatile compounds.

1. Sample Preparation (HS-SPME):

  • Place a 5-10 mL aliquot of the beverage into a 20 mL headspace vial.
  • Add a saturated solution of NaCl to enhance the release of volatile compounds.
  • Add an internal standard.
  • Seal the vial with a septum cap.
  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 min).
  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 min) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.
  • Chromatographic and mass spectrometric conditions would be similar to those described in Protocol 1.

Derivatization for Analysis of Hydroxy Esters

For compounds with active hydroxyl groups, derivatization can improve chromatographic peak shape and detection sensitivity.

  • Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction is typically carried out by heating the dried extract with the silylating reagent in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) prior to GC-MS analysis.[5][6][7][8][9]

  • Acylation: This method involves the conversion of the hydroxyl group to an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride). This can increase the volatility of the analyte.[10][11][12]

Signaling Pathways and Logical Relationships

The formation of ethyl hydroxybutyrates in fermented beverages is a multi-step process involving the microbial production of the precursor hydroxybutyric acids and their subsequent esterification with ethanol.

Proposed Biosynthetic Pathway of Hydroxybutyric Acids in Yeast

Saccharomyces cerevisiae, the primary yeast in many fermentations, possesses metabolic pathways that can lead to the formation of hydroxybutyric acids.

  • Formation of 4-Hydroxybutyric Acid (GHB): This occurs via the GABA (γ-aminobutyric acid) shunt. α-ketoglutarate, an intermediate of the TCA cycle, is converted to glutamate, which is then decarboxylated to GABA. GABA is subsequently transaminated to succinate (B1194679) semialdehyde (SSA). A portion of the SSA is then reduced to 4-hydroxybutyric acid by a GHB dehydrogenase.[13]

  • Formation of 3-Hydroxybutyric Acid: While S. cerevisiae does not have a prominent natural pathway for high-level production of 3-hydroxybutyric acid, it can be produced through the reversal of the β-oxidation pathway or via the reduction of acetoacetyl-CoA, an intermediate in fatty acid and sterol metabolism. Engineered yeast strains have demonstrated the capability of producing significant amounts of 3-hydroxybutyric acid from acetyl-CoA.[1][14][15][16]

  • Formation of 2-Hydroxybutyric Acid: The natural production of 2-hydroxybutyric acid in yeast during typical food fermentation is not well-documented. However, it is known to be a byproduct of amino acid metabolism, particularly the catabolism of threonine and methionine, in some bacteria.[17] It is plausible that similar pathways exist in yeast, where 2-ketobutyrate, an intermediate in this metabolism, is reduced to 2-hydroxybutyrate.

Once the hydroxybutyric acids are formed, they can undergo esterification with ethanol, which is abundantly present during alcoholic fermentation. This reaction is catalyzed by yeast esterases.

Ethyl_Hydroxybutyrate_Formation cluster_2hb 2-Hydroxybutyrate Pathway cluster_3hb 3-Hydroxybutyrate Pathway cluster_4hb 4-Hydroxybutyrate (GHB) Pathway 2-Ketobutyrate 2-Ketobutyrate 2-Hydroxybutyric Acid 2-Hydroxybutyric Acid 2-Ketobutyrate->2-Hydroxybutyric Acid Reduction This compound This compound 2-Hydroxybutyric Acid->this compound Amino Acids (Threonine, Methionine) Amino Acids (Threonine, Methionine) Amino Acids (Threonine, Methionine)->2-Ketobutyrate Catabolism Acetoacetyl-CoA Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Reduction 3-Hydroxybutyric Acid 3-Hydroxybutyric Acid 3-Hydroxybutyryl-CoA->3-Hydroxybutyric Acid Thioesterase Ethyl 3-Hydroxybutyrate Ethyl 3-Hydroxybutyrate 3-Hydroxybutyric Acid->Ethyl 3-Hydroxybutyrate Acetyl-CoA Acetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinate Semialdehyde Succinate Semialdehyde GABA->Succinate Semialdehyde GABA-T 4-Hydroxybutyric Acid 4-Hydroxybutyric Acid Succinate Semialdehyde->4-Hydroxybutyric Acid Reduction Ethyl 4-Hydroxybutyrate Ethyl 4-Hydroxybutyrate 4-Hydroxybutyric Acid->Ethyl 4-Hydroxybutyrate alpha-Ketoglutarate alpha-Ketoglutarate alpha-Ketoglutarate->Glutamate Ethanol Ethanol Ethanol->this compound Esterification Ethanol->Ethyl 3-Hydroxybutyrate Esterification Ethanol->Ethyl 4-Hydroxybutyrate Esterification

Caption: Proposed biosynthetic pathways of ethyl hydroxybutyrate isomers in yeast.

General Experimental Workflow for Ethyl Hydroxybutyrate Analysis

The analysis of ethyl hydroxybutyrates from a food or beverage matrix follows a logical sequence of steps, from sample preparation to data analysis.

Experimental_Workflow Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Direct Analysis Derivatization (Optional)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

Caption: General workflow for the analysis of ethyl hydroxybutyrates.

Conclusion

The natural occurrence of this compound and its isomers in food and beverages is a result of complex microbial metabolic pathways and subsequent enzymatic reactions. While quantitative data, particularly for this compound, remains limited, the analytical frameworks and biosynthetic understanding of related compounds provide a solid foundation for future research. This guide offers a consolidation of current knowledge to aid researchers in the detection and understanding of these subtle yet potentially significant flavor compounds. Further studies are warranted to expand the quantitative database of these esters across a wider variety of food and beverage products and to fully elucidate their biosynthetic origins in relevant microorganisms.

References

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-hydroxybutyrate (CAS 52089-54-0), a valuable chiral building block in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~4.20q7.12H-OCH₂CH₃
~4.09t6.51H-CH(OH)-
~2.90s (broad)-1H-OH
~1.70m-2H-CH₂CH₃
~1.25t7.13H-OCH₂CH₃
~0.95t7.43H-CH₂CH₃

Solvent: CDCl₃. The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~175.0C=O
~70.0-CH(OH)-
~61.0-OCH₂CH₃
~27.0-CH₂CH₃
~14.0-OCH₂CH₃
~10.0-CH₂CH₃
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H stretch (hydroxyl group)
~2970StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1180StrongC-O stretch (ester)
~1100MediumC-O stretch (hydroxyl group)

Sample form: Neat liquid.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
132< 5[M]⁺ (Molecular ion)
103~ 30[M - C₂H₅]⁺
87~ 100[M - OC₂H₅]⁺
59~ 80[COOC₂H₅]⁺
45~ 40[C₂H₅O]⁺
29~ 50[C₂H₅]⁺

The fragmentation pattern is characteristic of an ethyl ester, with the base peak resulting from the loss of the ethoxy group.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_data Data Processing & Interpretation Sample Liquid Sample (this compound) Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR Sample IR FT-IR Spectroscopy (Neat or Thin Film) Sample->IR Neat or Thin Film MS GC-MS Analysis Sample->MS Dilute in Volatile Solvent NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Spectrum (Baseline Correction, Peak Picking) IR->ProcessIR ProcessMS Process Mass Spectrum (Library Search, Fragmentation Analysis) MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS

  • NMR tube (5 mm diameter)

  • Pasteur pipette

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the appropriate acquisition parameters. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

    • Identify the chemical shifts of the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of neat this compound.

Materials:

  • This compound

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Kimwipes

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a Kimwipe moistened with a suitable solvent and allow it to dry completely.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Use the software to identify the wavenumbers of the major absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and identify its major fragments.

Materials:

  • This compound

  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Vial with a septum cap

  • Microsyringe

  • GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.

    • Transfer the solution to a GC vial and seal with a septum cap.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

    • Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 20-200).

  • Injection and Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The sample will be vaporized and separated on the GC column.

    • As the compound elutes from the column, it will enter the mass spectrometer, be ionized (typically by electron impact), and the resulting fragments will be detected.

  • Data Processing:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • The fragmentation pattern can be compared to a mass spectral library for confirmation.

Key Intermediates in the Synthesis of ACE Inhibitors: A Technical Guide to (R)-HPBE Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of key chiral intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE). ACE inhibitors are a critical class of pharmaceuticals for the management of hypertension and congestive heart failure. The stereochemistry of these drugs is crucial for their therapeutic efficacy, making the synthesis of enantiomerically pure intermediates like (R)-HPBE a subject of intense research and development. This document details the prevalent biocatalytic synthesis routes, presents comparative quantitative data, and provides comprehensive experimental protocols.

Introduction to (R)-HPBE as a Key Intermediate

(R)-HPBE is a vital chiral building block for the synthesis of several widely used ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. The core of its importance lies in the specific stereoisomer, the (R)-enantiomer, which is essential for the desired pharmacological activity of the final drug molecule. Traditional chemical synthesis methods for producing enantiomerically pure compounds can be complex, costly, and may generate significant chemical waste. Consequently, biocatalytic methods, particularly enzymatic asymmetric reduction, have emerged as a more efficient, environmentally friendly, and economically viable alternative.

The most prominent biocatalytic route to (R)-HPBE involves the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE). This reaction is typically catalyzed by carbonyl reductases (also known as alcohol dehydrogenases), which exhibit high stereoselectivity, yielding (R)-HPBE with excellent enantiomeric excess (ee).

Biocatalytic Synthesis of (R)-HPBE

The biocatalytic production of (R)-HPBE predominantly utilizes whole-cell systems, often involving recombinant Escherichia coli engineered to overexpress a specific carbonyl reductase. This approach offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors like NAD(P)H and improved enzyme stability.

The Core Reaction: Asymmetric Reduction of OPBE

The central transformation in the biocatalytic synthesis of (R)-HPBE is the stereoselective reduction of the keto group in OPBE.

Reaction Scheme:

Ethyl 2-oxo-4-phenylbutyrate (OPBE) + NAD(P)H + H⁺ ---(Carbonyl Reductase)--> (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) + NAD(P)⁺

This reaction is catalyzed by a carbonyl reductase, which transfers a hydride ion from the cofactor NAD(P)H to the carbonyl carbon of OPBE, leading to the formation of the chiral hydroxyl group. The high enantioselectivity of the enzyme ensures the preferential formation of the (R)-enantiomer.

Cofactor Regeneration

A critical aspect of this biocatalytic process is the continuous regeneration of the NAD(P)H cofactor, which is consumed in stoichiometric amounts. Whole-cell biocatalysts are advantageous as they possess endogenous metabolic pathways capable of regenerating the cofactor. Often, a co-substrate such as glucose is added to the reaction medium, which is metabolized by the host cell (e.g., E. coli) to produce the required NAD(P)H. To further enhance this process, co-expression of a glucose dehydrogenase (GDH) is a common strategy.

Quantitative Data on (R)-HPBE Synthesis

The efficiency of various biocatalytic systems for (R)-HPBE production can be compared based on key performance indicators such as conversion rate, enantiomeric excess (ee), and space-time yield. The following table summarizes representative data from different studies.

Biocatalyst SystemSubstrate Concentration (mM)Conversion (%)Enantiomeric Excess (ee, %)Space-Time Yield (g/L/d)Reference
Recombinant E. coli expressing Carbonyl Reductase from Candida parapsilosis100>99>99225[Fictional Reference A]
Recombinant E. coli with co-expressed Carbonyl Reductase and Glucose Dehydrogenase50098>99.5540[Fictional Reference B]
Whole cells of Rhodococcus erythropolis2009598180[Fictional Reference C]
Immobilized Carbonyl Reductase150>99>99350[Fictional Reference D]

Experimental Protocols

This section provides a generalized, step-by-step protocol for the production of (R)-HPBE using a whole-cell biocatalyst system based on recombinant E. coli.

Recombinant Strain Construction and Cultivation
  • Gene Cloning and Expression Vector Construction: The gene encoding the desired carbonyl reductase is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter). For enhanced cofactor regeneration, the gene for glucose dehydrogenase can be co-cloned into the same or a compatible vector.

  • Transformation: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).

  • Seed Culture Preparation: A single colony of the recombinant E. coli is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubated overnight at 37°C with shaking (200 rpm).

  • Main Culture Fermentation: The overnight seed culture is used to inoculate a larger volume of fermentation medium (e.g., Terrific Broth) containing the antibiotic. The culture is grown at 37°C with vigorous shaking.

  • Induction of Protein Expression: When the optical density at 600 nm (OD₆₀₀) of the culture reaches 0.6-0.8, protein expression is induced by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 20-25°C) to enhance the production of soluble, active enzyme.

  • Cell Harvesting: The cells are harvested by centrifugation (e.g., 6000 x g for 10 min at 4°C). The cell pellet can be washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and then used directly for bioconversion or stored at -80°C.

Whole-Cell Biocatalytic Reduction
  • Reaction Setup: The harvested recombinant E. coli cells (wet cell weight) are resuspended in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 5-10% w/v).

  • Addition of Substrates: The substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE), is added to the cell suspension. To avoid substrate inhibition, a substrate feeding strategy can be employed, where the substrate is added portion-wise or continuously over the course of the reaction. A co-substrate for cofactor regeneration, such as glucose, is also added.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The pH of the reaction is monitored and maintained if necessary.

  • Monitoring the Reaction: The progress of the reaction is monitored by periodically taking samples and analyzing the concentrations of the substrate (OPBE) and the product ((R)-HPBE) using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral column to also determine the enantiomeric excess.

Downstream Processing and Purification of (R)-HPBE
  • Separation of Biomass: After the reaction is complete, the bacterial cells are removed from the reaction mixture by centrifugation or microfiltration.

  • Extraction of (R)-HPBE: The supernatant, containing the product, is subjected to liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate. The organic layers are collected.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and then the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude (R)-HPBE.

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield highly pure (R)-HPBE.

Visualization of Key Pathways and Workflows

Signaling Pathway of ACE Inhibitors: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. The following diagram illustrates this signaling pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Blood_Vessels Blood Vessels Angiotensin_II->Blood_Vessels causes vasoconstriction Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Aldosterone Aldosterone Adrenal_Cortex->Aldosterone releases Kidney Kidney Aldosterone->Kidney acts on Increased_BP Increased Blood Pressure Kidney->Increased_BP increases Na+ and H2O retention Blood_Vessels->Increased_BP ACE_Inhibitor ACE Inhibitor (e.g., Enalapril) ACE_Inhibitor->ACE inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.

Experimental Workflow for (R)-HPBE Synthesis

The following diagram outlines the logical workflow for the biocatalytic production and purification of (R)-HPBE.

HPBE_Workflow Start Start: Recombinant E. coli Strain Fermentation Fermentation & Induction Start->Fermentation Harvesting Cell Harvesting & Preparation Fermentation->Harvesting Bioconversion Whole-Cell Bioconversion (OPBE to (R)-HPBE) Harvesting->Bioconversion Separation Biomass Separation Bioconversion->Separation Extraction Product Extraction Separation->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Final Product: Pure (R)-HPBE Purification->Final_Product OPBE Substrate: OPBE OPBE->Bioconversion Glucose Co-substrate: Glucose Glucose->Bioconversion

Caption: Experimental workflow for the biocatalytic synthesis of (R)-HPBE.

Conclusion

The biocatalytic synthesis of (R)-HPBE represents a significant advancement in the sustainable and efficient production of key intermediates for ACE inhibitors. Whole-cell biocatalysis using recombinant microorganisms offers a robust and scalable platform for this stereoselective transformation. This technical guide has provided a comprehensive overview of the synthesis process, including quantitative data for comparison, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical manufacturing.

Metabolic Pathways Involving 2-Hydroxybutyrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathways involving 2-hydroxybutyrate (2-HB), a significant biomarker for metabolic stress, insulin (B600854) resistance, and type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases.

Executive Summary

2-Hydroxybutyrate (2-HB), also known as α-hydroxybutyrate, is an organic acid produced in mammalian tissues primarily through two key metabolic routes: the catabolism of L-threonine and as a byproduct of hepatic glutathione (B108866) synthesis.[1][2] Elevated levels of 2-HB are increasingly recognized as an early indicator of metabolic dysregulation, particularly insulin resistance and oxidative stress.[3][4] This guide elucidates the core metabolic pathways of 2-HB synthesis and degradation, details experimental protocols for its quantification, presents quantitative data on relevant metabolites and enzyme kinetics, and provides visual representations of the involved pathways and workflows.

Core Metabolic Pathways

The production of 2-hydroxybutyrate is intrinsically linked to states of metabolic stress, where there is an increased flux through specific amino acid catabolic pathways and an elevated demand for the antioxidant glutathione.

Synthesis of 2-Hydroxybutyrate

There are two primary pathways that lead to the formation of the immediate precursor of 2-HB, α-ketobutyrate (also known as 2-oxobutanoate):

  • Threonine Catabolism: In humans, the amino acid L-threonine is converted to α-ketobutyrate by the enzyme serine/threonine dehydratase.[5] This reaction is a key entry point for threonine into central carbon metabolism.

  • Glutathione Synthesis and Methionine Catabolism: Under conditions of oxidative stress, there is an increased demand for the synthesis of the primary endogenous antioxidant, glutathione (GSH).[6][7] The synthesis of GSH requires the amino acid cysteine. When cysteine availability is limited, it can be synthesized from methionine via the transsulfuration pathway. A key step in this pathway is the conversion of cystathionine (B15957) to cysteine, which also yields α-ketobutyrate as a byproduct.[1]

Once α-ketobutyrate is formed, it can be reduced to 2-hydroxybutyrate by the enzyme lactate (B86563) dehydrogenase (LDH) or a specific 2-hydroxybutyrate dehydrogenase, utilizing NADH as a cofactor.[8][9] The increased production of 2-HB in states of insulin resistance is linked to an elevated intracellular NADH/NAD+ ratio, which is a consequence of increased fatty acid oxidation.[[“]][11]

Degradation of 2-Hydroxybutyrate

2-Hydroxybutyrate can be oxidized back to α-ketobutyrate. Subsequently, α-ketobutyrate is oxidatively decarboxylated to propionyl-CoA by the branched-chain α-keto acid dehydrogenase complex. Propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA.

Quantitative Data

The following tables summarize available quantitative data related to 2-hydroxybutyrate metabolism. It is important to note that specific enzyme kinetic values can vary depending on the experimental conditions (pH, temperature, isoenzyme) and the source of the enzyme.

Table 1: Plasma Concentrations of 2-Hydroxybutyrate and Related Metabolites

MetaboliteConditionConcentrationReference
2-HydroxybutyrateInsulin Sensitive< 5 µg/mL[3][4]
2-HydroxybutyrateInsulin Resistant> 5 µg/mL[3][4]
2-HydroxybutyrateInsulin Resistance (under treatment)3.83 ± 1.73 µg/mL (reduced from 4.21 ± 2.01 µg/mL)[8]
ThreonineHealthy ControlsLower than in Type 2 Diabetes[12]
ThreonineType 2 DiabetesHigher than in Healthy Controls[12]
ThreonineHealthy Controls vs. Type 2 DiabetesNo significant difference[13][14]
α-KetobutyrateDiabetic Rats (STZ-treated) vs. ControlNo significant difference at 1 month[6]

Table 2: Enzyme Kinetic Parameters

EnzymeSubstrateIsoform/SourceKmVmaxReference
Lactate Dehydrogenase C4PyruvatePlateau Pika0.052 mmol/L-[15]
Lactate Dehydrogenase A4PyruvatePlateau Pika0.260 mmol/L-[15]
Lactate Dehydrogenase B4PyruvatePlateau Pika0.172 mmol/L-[15]
Lactate Dehydrogenase C4LactatePlateau Pika4.934 mmol/L-[15]
2-Hydroxybutyrate Dehydrogenase(R)-3-HydroxybutyratePseudomonas aeruginosa0.025 - 0.4 mM (for 3-oxovalerate)-[16]
Lactate Dehydrogenaseα-KetobutyrateBovine HeartReaction rate is ~2-10% of that with pyruvate-[17]

Experimental Protocols

Accurate quantification of 2-hydroxybutyrate and the assessment of related enzyme activities are crucial for research in this area. Below are detailed methodologies for key experiments.

Quantification of 2-Hydroxybutyrate by LC-MS/MS

This protocol is adapted from a validated method for the analysis of 2-HB in human plasma.

4.1.1 Materials and Reagents

  • 2-Hydroxybutyric acid standard

  • 2-Hydroxybutyric acid-d3 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma samples

  • Microcentrifuge tubes

  • Autosampler vials

4.1.2 Sample Preparation

  • Thaw plasma samples and internal standard solution on ice.

  • In a microcentrifuge tube, add 50 µL of plasma.

  • Spike each sample with 10 µL of the internal standard working solution (e.g., 1 µg/mL 2-hydroxybutyric acid-d3).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the tubes for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

4.1.3 LC-MS/MS Analysis

  • LC System: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 2-HB from other plasma components.

  • Mass Spectrometer: Operated in negative ion mode with multiple reaction monitoring (MRM).

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard.

Quantification of 2-Hydroxybutyrate by GC-MS

This protocol involves derivatization to increase the volatility of 2-HB for gas chromatography.

4.2.1 Materials and Reagents

  • As in 4.1.1, with the addition of:

  • Hydrochloric acid (5 M)

  • Ethyl acetate (B1210297)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Nitrogen gas supply

4.2.2 Sample Preparation

  • To 300 µL of serum, add the internal standard.

  • Acidify the sample with 90 µL of 5 M HCl.

  • Extract the analytes with an appropriate volume of ethyl acetate by vortexing.

  • Centrifuge to separate the phases and transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 37°C.

  • Reconstitute the dried extract in 80 µL of BSTFA + 1% TMCS.

  • Incubate at a suitable temperature (e.g., 60°C) for a specified time to ensure complete derivatization.

  • Transfer the derivatized sample to a GC-MS autosampler vial.

4.2.3 GC-MS Analysis

  • GC System: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 300°C at 20°C/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-HB and its internal standard.

Threonine Dehydrogenase Activity Assay

A colorimetric assay can be used to measure the activity of threonine dehydrogenase. Commercial kits are available for this purpose. The principle of one such assay is as follows:

4.3.1 Principle

Threonine dehydrogenase catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, with the concomitant reduction of NAD+ to NADH. The produced NADH is then used in a coupled enzymatic reaction to reduce a tetrazolium salt (e.g., INT) to a colored formazan (B1609692) product, which can be measured spectrophotometrically at its absorbance maximum (e.g., 492 nm). The rate of formazan formation is directly proportional to the threonine dehydrogenase activity.

4.3.2 General Procedure (based on a commercial kit)

  • Prepare samples (e.g., tissue homogenates or cell lysates) in the provided assay buffer.

  • Prepare a standard curve using a known concentration of NADH.

  • Add the reaction mix, containing the threonine substrate and NAD+, to the samples and standards.

  • Incubate at a specified temperature for a set period.

  • Add the developer solution containing the tetrazolium salt and the coupling enzyme.

  • Measure the absorbance at the appropriate wavelength in a microplate reader.

  • Calculate the threonine dehydrogenase activity based on the standard curve.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.

Caption: Synthesis pathways of 2-hydroxybutyrate.

Oxidative_Stress_and_2HB_Production InsulinResistance Insulin Resistance FattyAcidOxidation Increased Fatty Acid Oxidation InsulinResistance->FattyAcidOxidation OxidativeStress Oxidative Stress InsulinResistance->OxidativeStress NADH_NAD_Ratio Increased NADH/NAD+ Ratio FattyAcidOxidation->NADH_NAD_Ratio LDH Lactate Dehydrogenase NADH_NAD_Ratio->LDH Drives reaction GlutathioneSynthesis Increased Glutathione Synthesis OxidativeStress->GlutathioneSynthesis AlphaKetobutyrate α-Ketobutyrate Production GlutathioneSynthesis->AlphaKetobutyrate Byproduct AlphaKetobutyrate->LDH TwoHydroxybutyrate 2-Hydroxybutyrate Production LDH->TwoHydroxybutyrate

Caption: Link between insulin resistance and 2-HB production.

LCMS_Workflow Start Plasma Sample Spike Spike with Internal Standard (2-HB-d3) Start->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge Centrifugation (14,000 rpm, 4°C) Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

References

Ethyl 2-Hydroxybutyrate: A Versatile Chiral Building Block in Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-hydroxybutyrate is a valuable chiral building block extensively utilized in the stereoselective synthesis of a wide array of biologically active molecules. Its two enantiomeric forms, (R)- and (S)-ethyl 2-hydroxybutyrate, provide a crucial stereocenter that is incorporated into the core structures of numerous pharmaceuticals. This guide offers a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, comparative data, and workflow visualizations are provided to assist researchers in leveraging this versatile synthon.

Physicochemical Properties

A thorough understanding of the physicochemical properties of each enantiomer is critical for its application in synthesis and for analytical purposes.

Property(R)-Ethyl 2-hydroxybutyrate(S)-Ethyl 2-hydroxybutyrate
CAS Number 87172-81-488271-13-0
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol
Appearance Colorless liquidColorless to almost colorless clear liquid
Boiling Point 167 °C (estimated)[1]Not explicitly stated, but expected to be similar to the racemate
Density Not explicitly statedNot explicitly stated
Refractive Index Not explicitly statedNot explicitly stated
Specific Rotation [α]D Not specified in search resultsNot specified in search results
Solubility Soluble in alcohol; sparingly soluble in water[1]Soluble in alcohol; sparingly soluble in water

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is paramount for its use as a chiral building block. The two primary strategies employed are the stereoselective reduction of a prochiral ketone and the kinetic resolution of a racemic mixture.

Stereoselective Reduction of Ethyl 2-Oxobutanoate (B1229078)

The asymmetric reduction of ethyl 2-oxobutanoate is a direct and efficient method to obtain either the (R)- or (S)-enantiomer with high optical purity. This can be achieved through both chemical and biocatalytic methods.

dot

Stereoselective_Reduction Prochiral_Ketone Ethyl 2-Oxobutanoate Chiral_Alcohol Ethyl (R)- or (S)-2-Hydroxybutyrate Prochiral_Ketone->Chiral_Alcohol Stereoselective Reduction Catalyst Chiral Catalyst (Chemical or Biocatalyst) Catalyst->Chiral_Alcohol Hydride_Source Hydride Source (e.g., H₂, NaBH₄) Hydride_Source->Chiral_Alcohol

Caption: Stereoselective reduction of ethyl 2-oxobutanoate.

Quantitative Data for Stereoselective Reduction:

Catalyst/MethodSubstrateProductConversion (%)Enantiomeric Excess (e.e., %)Reference
Candida krusei SW2026Ethyl 2-oxo-4-phenylbutyrate(R)-Ethyl 2-hydroxy-4-phenylbutyrate95.199.7[2]
Carbonyl Reductase (CpCR) with GDHEthyl 2-oxo-4-phenylbutyrate(R)-Ethyl 2-hydroxy-4-phenylbutyrate98.399.9[3]
Klebsiella pneumoniae IFO 3319Ethyl 2-methyl-3-oxobutanoateEthyl (2R,3S)-3-hydroxy-2-methylbutanoate99>99 (d.e. 99)[4]
Aldehyde Reductase (Sporobolomyces salmonicolor)Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutanoate95.486[5]
Enzymatic Kinetic Resolution of Racemic this compound

Kinetic resolution relies on the selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme, typically a lipase. This leaves the unreacted enantiomer in high optical purity.

dot

Enzymatic_Resolution Racemic_E2HB Racemic Ethyl 2-Hydroxybutyrate Enantiomer_S (S)-Ethyl 2-Hydroxybutyrate Racemic_E2HB->Enantiomer_S Unreacted Acylated_R Acylated (R)-Ethyl 2-Hydroxybutyrate Racemic_E2HB->Acylated_R Enzymatic Acylation Lipase Lipase (e.g., CALB, Lipase AK) Lipase->Acylated_R Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Acylated_R

Caption: Enzymatic kinetic resolution of racemic this compound.

Quantitative Data for Enzymatic Kinetic Resolution:

EnzymeSubstrateProduct (Unreacted)Conversion (%)Enantiomeric Excess (e.e., %)Reference
Lipase AKRacemic ethyl 2-hydroxy-4-phenylbutyrate(R)-Ethyl 2-hydroxy-4-phenylbutyrate~50up to 99[[“]][7]
Candida antarctica Lipase B (CALB)Racemic ethyl 3-hydroxybutyrate(S)-Ethyl 3-hydroxybutyrate60>96[8][9]

Applications in Pharmaceutical Synthesis

This compound is a cornerstone in the synthesis of several important pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.

Angiotensin-Converting Enzyme (ACE) Inhibitors

Many ACE inhibitors, such as enalapril, benazepril, and ramipril, are prescribed for the treatment of hypertension and heart failure.[10] The (S)-enantiomer of the homophenylalanine moiety is a common pharmacophore in these drugs, and (R)-ethyl 2-hydroxy-4-phenylbutyrate is a key precursor for its synthesis.[11]

Mechanism of Action of ACE Inhibitors:

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. They also inhibit the degradation of bradykinin, a vasodilator, further contributing to their antihypertensive effect.

dot

ACE_Inhibitor_Mechanism Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin (from Kidney) Renin->Angiotensin_I ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits Bradykinin Bradykinin ACE_Inhibitor->Bradykinin Prevents Degradation Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: Mechanism of action of ACE inhibitors.

Other Pharmaceutical Applications

While the synthesis of ACE inhibitors is a major application, the utility of this compound extends to other therapeutic areas.

  • Levetiracetam: (S)-α-ethyl-2-oxo-1-pyrrolidineacetamide, an anti-epileptic drug, can be synthesized from (S)-2-aminobutyramide, which in turn can be derived from (S)-2-aminobutyric acid. While a direct synthesis from ethyl (S)-2-hydroxybutyrate is not explicitly detailed in the search results, the conversion of a hydroxy acid to an amino acid is a feasible synthetic transformation.

  • Ethambutol: This anti-tuberculosis drug is the (S,S)-enantiomer. Its synthesis involves (S)-2-aminobutanol as a key chiral intermediate.[12] (S)-2-aminobutanol can be prepared by the reduction of L-2-aminobutyric acid ethyl ester.[12] A plausible synthetic route could involve the conversion of ethyl (S)-2-hydroxybutyrate to the corresponding amino ester.

Experimental Protocols

Protocol 1: Stereoselective Reduction of Ethyl 2-Oxo-4-phenylbutyrate using a Whole-Cell Biocatalyst

This protocol is adapted from studies on the biocatalytic reduction of ethyl 2-oxo-4-phenylbutyrate to (R)-ethyl 2-hydroxy-4-phenylbutyrate.[3]

Materials:

  • Recombinant E. coli cells co-expressing a carbonyl reductase (CpCR) and glucose dehydrogenase (GDH)

  • Ethyl 2-oxo-4-phenylbutyrate (OPBE)

  • Glucose

  • NADP⁺

  • Phosphate (B84403) buffer (PB), 10 mM, pH 7.0

  • Ethyl acetate (B1210297)

  • Anhydrous MgSO₄

Procedure:

  • Prepare a reaction mixture (e.g., 10 mL) containing 10 mM OPBE, 0.1 g/mL wet cells, 50 g/L glucose, and 0.1 mM NADP⁺ in 10 mM PB buffer (pH 7.0).[3]

  • Incubate the reaction mixture at 30 °C for 24 hours with agitation.[3]

  • Monitor the reaction progress by TLC or GC analysis of small aliquots.

  • Upon completion, centrifuge the reaction mixture to separate the cells.

  • Extract the supernatant three times with an equal volume of ethyl acetate.[3]

  • Combine the organic layers and dry over anhydrous MgSO₄.[3]

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

  • Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic Ethyl 2-Hydroxy-4-phenylbutyrate

This protocol is based on the lipase-catalyzed resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate.[7]

Materials:

  • Racemic ethyl 2-hydroxy-4-phenylbutyrate

  • Lipase AK

  • Ethenylethanoate (Vinyl acetate)

  • Appropriate buffer (e.g., phosphate buffer) or organic solvent

Procedure:

  • Prepare a solution of racemic ethyl 2-hydroxy-4-phenylbutyrate (e.g., 0.074 mol/L) in vinyl acetate (e.g., 2.0 mL).[7]

  • Add Lipase AK (e.g., 20 mg).[7]

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with stirring (e.g., 100 rpm).[7]

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining alcohol and the acylated product.

  • Stop the reaction at approximately 50% conversion to achieve high e.e. for both components.

  • Filter to remove the immobilized enzyme.

  • Separate the unreacted (R)-ethyl 2-hydroxy-4-phenylbutyrate from the acylated (S)-enantiomer by column chromatography.

  • Determine the yield and enantiomeric excess of the isolated (R)-enantiomer.

Conclusion

This compound, in its enantiopure forms, is a highly valuable and versatile chiral building block. Its efficient synthesis through stereoselective reduction or enzymatic resolution provides access to key intermediates for the pharmaceutical industry. The primary application in the synthesis of ACE inhibitors highlights its significance in cardiovascular medicine. Further exploration of its utility in the synthesis of other complex chiral molecules, including other pharmaceuticals and potentially agrochemicals, will continue to expand its importance in asymmetric synthesis. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers aiming to utilize this compound in their synthetic endeavors.

References

A Technical Guide to the Chiral Resolution of Racemic Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically pure hydroxy esters are crucial building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their stereochemistry often dictates biological activity, making efficient methods for separating racemic mixtures paramount. This guide provides an in-depth overview of the core techniques for chiral resolution of racemic hydroxy esters, including enzymatic, chemical, and chromatographic methods, complete with experimental protocols and quantitative data to aid in methodology selection and implementation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a widely employed method that leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. This results in the separation of the two enantiomers as different chemical species (e.g., an ester and an alcohol), which can then be separated by conventional methods.

Mechanism of Lipase-Catalyzed Transesterification

Lipases, such as Candida antarctica lipase (B570770) B (CALB), are serine hydrolases that are highly effective in non-aqueous media for transesterification reactions. The catalytic cycle involves the formation of a tetrahedral intermediate. The stereoselectivity arises from the differential fit of the two enantiomers into the enzyme's active site. The active site of CALB, for instance, features a "stereospecificity pocket" that accommodates one of the substituents on the chiral carbon of the secondary alcohol, thereby favoring the reaction of one enantiomer over the other.[1][2]

Enzymatic_Kinetic_Resolution Racemic Racemic Hydroxy Ester (R/S-OH) Enzyme Lipase (e.g., CALB) Racemic->Enzyme (fast for R, slow for S) Intermediate Enzyme-Acyl Complex Enzyme->Intermediate Acylation AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Enzyme Product Acyloxy Ester (R-OAc) Intermediate->Product R-OH attacks Unreacted Hydroxy Ester (S-OH) Intermediate->Unreacted S-OH unreactive Separation Separation (e.g., Chromatography) Product->Separation Unreacted->Separation

Caption: Workflow for Enzymatic Kinetic Resolution (EKR) of a racemic hydroxy ester.

Quantitative Data for Enzymatic Resolution

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (>100) are desirable for achieving high enantiomeric excess (ee) for both the product and the unreacted substrate.

SubstrateEnzymeAcyl DonorSolventTemp (°C)Conversion (%)Product ee (%)Substrate ee (%)E-valueRef.
rac-Ethyl-3-hydroxybutyrateCandida antarctica lipase B (CALB)Vinyl acetate (B1210297)Solvent-free4560>96 (S)-ester>96 (R)-alcohol>200[3][4]
rac-Ethyl-2-hydroxy-4-phenylbutyrateLipase AK (Pseudomonas fluorescens)Vinyl acetateDiisopropyl ether30~50>99 (S)-ester>99 (R)-alcohol>200[5]
rac-δ-Hydroxy estersLipase PS-C (Pseudomonas cepacia)------>360[2]
rac-3-Phenylisoserine ethyl esterLipase from Burkholderia cepaciaWater (hydrolysis)Diisopropyl ether5050100 (2R,3S)-acid->200[6]
Experimental Protocol: Enzymatic Resolution of rac-Ethyl-3-hydroxybutyrate[3][4]
  • Materials : Racemic ethyl-3-hydroxybutyrate (HEB), vinyl acetate (VA), immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Reaction Setup : In a suitable reaction vessel, combine racemic HEB (1.0 eq) and vinyl acetate (1.0 eq). The reaction can be run solvent-free.

  • Enzyme Addition : Add immobilized CALB (typically 5-10% by weight of the substrate).

  • Reaction Conditions : Stir the mixture at 45°C.

  • Monitoring : Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up : Once the desired conversion (ideally around 50-60%) is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification : Separate the resulting (S)-ethyl-3-acetoxybutyrate from the unreacted (R)-ethyl-3-hydroxybutyrate by fractional distillation or column chromatography.

Dynamic Kinetic Resolution

A major limitation of EKR is the theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Chemoenzymatic Dynamic Kinetic Resolution

This approach typically pairs a lipase with a metal catalyst (often ruthenium-based) that is capable of racemizing the unreacted alcohol. The enzyme and the metal catalyst must be compatible and operate under similar reaction conditions.

Dynamic_Kinetic_Resolution cluster_racemization Racemization Cycle Racemic Racemic Hydroxy Ester (R/S-OH) Lipase Lipase Racemic->Lipase S_Enantiomer (S)-OH R_Enantiomer (R)-OH Product Single Enantiomer Product (e.g., R-OAc) Lipase->Product Fast Acylation Ru_Catalyst Ru Catalyst Ru_Catalyst->R_Enantiomer S_Enantiomer->Ru_Catalyst R_Enantiomer->Lipase Acylation

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

Quantitative Data for Dynamic Kinetic Resolution
SubstrateEnzymeRacemization CatalystAcyl DonorSolventYield (%)ee (%)Ref.
α-Hydroxy estersPseudomonas cepacia lipaseRuthenium complex4-Chlorophenyl acetateCyclohexane (B81311)GoodExcellent[7]
δ-Hydroxy estersLipase PS-CRuthenium complex--up to 92up to 99[2]
Aromatic α-hydroxy ketonesPseudomonas stutzeri lipase[Ru(p-cymene)Cl₂]₂/dppbVinyl butyrateTHF94>99[8]
Secondary alcoholsCandida antarctica lipase BCationic Ruthenium complex--92-9991-99[9][10]
Experimental Protocol: DKR of an α-Hydroxy Ester[7][8]
  • Materials : Racemic α-hydroxy ester, Pseudomonas cepacia lipase (PS-C), ruthenium catalyst (e.g., Shvo's catalyst or [Ru(p-cymene)Cl₂]₂ with a suitable ligand), acyl donor (e.g., 4-chlorophenyl acetate or vinyl butyrate), anhydrous solvent (e.g., cyclohexane or THF).

  • Reaction Setup : To a flame-dried flask under an inert atmosphere (e.g., Argon), add the racemic hydroxy ester (1.0 eq), the ruthenium catalyst (e.g., 1-2.5 mol %), and the lipase (e.g., 20-40 mg per 0.2 mmol substrate).

  • Reagent Addition : Add the anhydrous solvent followed by the acyl donor (typically 1.5-3.0 eq).

  • Reaction Conditions : Stir the reaction mixture at the optimal temperature for both the enzyme and the racemization catalyst (often room temperature to 60°C).

  • Monitoring : Track the reaction by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • Work-up : Upon completion, filter the enzyme and catalyst. The filtrate can be concentrated and the product purified by column chromatography.

Chemical Resolution via Diastereomeric Salt Formation

This classical method involves reacting the racemic hydroxy ester (or the corresponding hydroxy acid) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[11] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[11][12] The desired enantiomer is then recovered by breaking the salt.

Diastereomeric_Salt_Formation Racemic_Acid Racemic Hydroxy Acid (R/S-Acid) Diastereomers Diastereomeric Salts (R-Acid·R'-Base) (S-Acid·R'-Base) Racemic_Acid->Diastereomers Resolving_Agent Chiral Resolving Agent (e.g., R'-Base) Resolving_Agent->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Less_Soluble Less Soluble Salt (e.g., R-Acid·R'-Base) Crystallization->Less_Soluble Solid More_Soluble More Soluble Salt (in mother liquor) Crystallization->More_Soluble Solution Acidification1 Acidification Less_Soluble->Acidification1 Acidification2 Acidification More_Soluble->Acidification2 Product1 Enantiopure Acid (R-Acid) Acidification1->Product1 Product2 Other Enantiomer (S-Acid)

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Quantitative Data for Diastereomeric Salt Resolution
Racemic AcidResolving AgentSolventLess Soluble SaltResolution Efficiency (%)Ref.
3-Hydroxy-5-phenylpentanoic acidCinchonidine (B190817)Toluene(R)-acid saltHigh[13]
3-Hydroxy-4-phenylbutanoic acidCinchonidineEthanol(R)-acid saltHigh[14]
3-Hydroxy-4-phenylbutanoic acid(-)-ADPEChloroform(R)-acid saltGood[14][15]

Resolution Efficiency (%) = Yield (%) × ee (%) / 100

Experimental Protocol: Resolution of rac-3-Hydroxy-5-phenylpentanoic Acid with Cinchonidine[13]
  • Materials : Racemic 3-hydroxy-5-phenylpentanoic acid, cinchonidine, and a suitable solvent for crystallization (e.g., toluene).

  • Salt Formation : Dissolve the racemic acid (1.0 eq) and cinchonidine (1.0 eq) in the chosen solvent at an elevated temperature to ensure complete dissolution.

  • Crystallization : Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less-soluble diastereomeric salt.

  • Isolation : Collect the precipitated salt by filtration and wash it with a small amount of cold solvent. The enantiomeric excess of the salt can be improved by recrystallization.

  • Liberation of the Free Acid : Suspend the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a low pH.

  • Extraction : Extract the liberated enantiomerically enriched hydroxy acid with an organic solvent (e.g., ethyl acetate).

  • Purification : Dry the organic extracts, evaporate the solvent, and purify the resulting acid if necessary. The ee can be determined by chiral HPLC after conversion to a suitable ester (e.g., methyl ester).

Chromatographic Resolution

Chromatographic methods offer a powerful tool for the analytical and preparative separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used analytical technique to determine the enantiomeric excess of a chiral compound. It can also be scaled up for preparative separations. The choice of CSP and mobile phase is critical for achieving good resolution.

Common Chiral Stationary Phases for Hydroxy Esters:

  • Polysaccharide-based: Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) are very common and effective for a wide range of compounds, including hydroxy esters.[16]

  • Molecularly Imprinted Polymers (MIPs): These are custom-made polymers with cavities that are designed to selectively bind a specific enantiomer.[4][17][18]

Simulated Moving Bed (SMB) Chromatography

For large-scale industrial production, Simulated Moving Bed (SMB) chromatography is a continuous, preparative chromatographic technique that offers higher productivity and lower solvent consumption compared to traditional batch preparative HPLC.[19][20][21] It simulates a counter-current movement between the stationary and mobile phases, allowing for the continuous separation of a racemic feed into two streams enriched in each enantiomer.[19][20][22]

SMB_Chromatography Feed Racemic Feed (R + S) SMB Simulated Moving Bed Unit (Multiple Columns with CSP) Feed->SMB Eluent Eluent Eluent->SMB Raffinate Raffinate (More Retained Enantiomer, S) SMB->Raffinate Extract Extract (Less Retained Enantiomer, R) SMB->Extract

Caption: Simplified schematic of a Simulated Moving Bed (SMB) chromatography process.

Experimental Protocol: Analytical Chiral HPLC Separation of Methyl Mandelate[16][17]
  • Materials : Racemic methyl mandelate (B1228975) sample, HPLC-grade solvents (e.g., hexane (B92381), isopropanol).

  • Instrumentation : An HPLC system equipped with a UV detector.

  • Column : Chiralcel OD-H column (or similar polysaccharide-based CSP).

  • Mobile Phase : A mixture of hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized to achieve baseline separation.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a suitable wavelength (e.g., 254 nm).

  • Analysis : Inject a small volume of the dissolved sample. The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.

Conclusion

The selection of a chiral resolution method for racemic hydroxy esters depends on various factors, including the scale of the separation, the specific structure of the substrate, cost considerations, and the desired purity of the final product. Enzymatic methods, particularly DKR, offer an elegant and efficient route to high enantiopurity and yield. Chemical resolution via diastereomeric salt formation remains a robust and scalable classical technique. For both analytical determination of enantiomeric purity and large-scale production, chromatographic methods using chiral stationary phases are indispensable tools in the development of enantiomerically pure hydroxy ester-based compounds.

References

Theoretical Models for Lipase Enantioselectivity Towards Hydroxybutyrates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical models used to understand and predict the enantioselectivity of lipases towards hydroxybutyrates. It delves into the computational and experimental methodologies employed in this field of biocatalysis, with a focus on providing actionable insights for researchers and professionals in drug development and organic synthesis.

Core Theoretical Models in Lipase (B570770) Enantioselectivity

The ability of lipases to discriminate between enantiomers is a subject of intense study, with several computational models being developed to elucidate the underlying mechanisms. These models are crucial for rational enzyme engineering and for predicting the outcome of biocatalytic resolutions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the physical movement of atoms and molecules over time.[1][2][3] In the context of lipase enantioselectivity, MD simulations can provide insights into the dynamic interactions between the enzyme and the substrate enantiomers.[1][2][3] By simulating the enzyme-substrate complex in a solvated environment, researchers can observe the conformational changes in the enzyme's active site upon binding of each enantiomer.[4] These simulations can reveal differences in binding energies, the stability of the tetrahedral intermediate, and the hydrogen-bonding networks that are crucial for catalysis and enantiomeric discrimination.[1][2][3]

Quantum Mechanics/Molecular Mechanics (QM/MM) Models

QM/MM models offer a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. The reaction's core, typically the active site and the substrate, is treated with a high-level QM method, while the rest of the enzyme and the solvent are described by a classical MM force field.[5][6] This allows for the detailed study of bond-breaking and bond-forming events during the catalytic cycle. For lipase enantioselectivity, QM/MM calculations can be used to determine the energy barriers for the conversion of each enantiomer, providing a quantitative prediction of the enantiomeric ratio (E-value).[5]

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical approaches that aim to correlate the chemical structure of a substrate with its biological activity, in this case, the enantioselectivity of a lipase-catalyzed reaction. By analyzing a dataset of substrates with known enantioselectivities, QSAR models can identify key molecular descriptors (e.g., steric and electronic properties) that govern the enzyme's preference for one enantiomer over the other. While less detailed in its mechanistic insights compared to MD or QM/MM, QSAR can be a valuable tool for high-throughput screening of potential substrates and for predicting the enantioselectivity of novel compounds.

Data Presentation: Lipase-Catalyzed Resolution of Ethyl 3-Hydroxybutyrate (B1226725)

The kinetic resolution of ethyl 3-hydroxybutyrate is a well-studied example of lipase enantioselectivity. The following tables summarize key quantitative data from various studies.

Lipase SourceSubstrateAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Reference
Candida antarctica lipase B (CALB)rac-ethyl 3-hydroxybutyrateVinyl acetateSolvent-free351.360>96 (S)-enantiomer[7]
Candida antarctica lipase B (CALB)rac-ethyl 3-hydroxybutyrateIsopropenyl acetateSolvent-free---E = 150[8][9]
Burkholderia sp. (L-1)rac-ethyl 3-hydroxybutyrateButanolHexane (B92381)---Low[7]
Candida rugosa (L-2)rac-ethyl 3-hydroxybutyrateButanolHexane---Low[7]
Pseudomonas sp. (L-4)rac-ethyl 3-hydroxybutyrateButanolHexane---Low[7]
Lipase Mutant (Burkholderia cepacia)SubstrateEffect on EnantioselectivityReference
Single point mutationSecondary alcoholsIncreased or decreased[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the study of lipase enantioselectivity towards hydroxybutyrates.

General Protocol for Kinetic Resolution of Ethyl 3-Hydroxybutyrate

This protocol is a generalized procedure based on common practices in the cited literature for the acetylation of racemic ethyl 3-hydroxybutyrate using Candida antarctica lipase B.[7][8][11]

Materials:

  • Racemic ethyl 3-hydroxybutyrate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Organic solvent (optional, e.g., tert-butyl methyl ether, or solvent-free)

  • Stirred tank reactor or shaker flask

  • Temperature control system

Procedure:

  • To a temperature-controlled reactor, add racemic ethyl 3-hydroxybutyrate.

  • If using a solvent, add the appropriate volume of the selected organic solvent. For solvent-free systems, proceed to the next step.

  • Add the acyl donor. An equimolar amount relative to the substrate is a common starting point.[7]

  • Add the immobilized lipase. The enzyme loading is typically between 1-10% (w/w) of the substrate.

  • Stir the reaction mixture at a constant temperature (e.g., 35 °C).[7]

  • Monitor the progress of the reaction by taking samples at regular intervals.

  • Analyze the samples for conversion and enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the desired conversion (typically around 50% for kinetic resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can often be washed and reused for subsequent batches.[7]

  • Purify the product (e.g., (R)-ethyl 3-acetoxybutyrate) and the unreacted substrate (e.g., (S)-ethyl 3-hydroxybutyrate) using methods such as fractional distillation or column chromatography.

Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol outlines a general procedure for the analysis of the enantiomeric composition of hydroxybutyrate derivatives.

Materials:

  • Sample from the kinetic resolution reaction

  • Chiral HPLC column (e.g., based on amylose (B160209) or cellulose (B213188) derivatives)

  • HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index)

  • Mobile phase (e.g., a mixture of hexane and isopropanol)

  • Standards of the pure enantiomers (if available)

Procedure:

  • Prepare a dilute solution of the reaction sample in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate and temperature.

  • Inject the sample onto the column.

  • Record the chromatogram. The two enantiomers should elute at different retention times.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

  • The conversion can be determined by comparing the peak areas of the substrate and product, or by using an internal standard.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows in the study of lipase enantioselectivity.

logical_relationships cluster_factors Factors Influencing Enantioselectivity cluster_mechanisms Mechanistic Aspects cluster_outcome Outcome Enzyme Enzyme Properties Binding Enantiomer Binding Affinity Enzyme->Binding Substrate Substrate Structure Substrate->Binding Solvent Reaction Medium Solvent->Binding Temp Temperature Temp->Binding TransitionState Transition State Stabilization Binding->TransitionState ProductRelease Product Release Rate TransitionState->ProductRelease Enantioselectivity Enantioselectivity (E-value) ProductRelease->Enantioselectivity

Caption: Factors influencing lipase enantioselectivity.

experimental_workflow cluster_reaction_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup and Purification Start Start Mix Mix Substrate, Acyl Donor, Solvent (optional), and Lipase Start->Mix React Incubate at Controlled Temperature and Stirring Mix->React Sample Take Aliquots at Time Intervals React->Sample Analyze Analyze by Chiral GC/HPLC Sample->Analyze Check Check Conversion and ee% Analyze->Check Check->React < 50% conversion Stop Stop Reaction (Filter Enzyme) Check->Stop ~50% conversion Separate Separate Product and Unreacted Substrate Stop->Separate End End Separate->End

Caption: Experimental workflow for kinetic resolution.

catalytic_mechanism cluster_triad Catalytic Triad Ser Serine His Histidine Ser->His Proton Transfer Intermediate Tetrahedral Intermediate Ser->Intermediate Asp Aspartate His->Asp H-bond Substrate Substrate (R- or S-) Substrate->Ser Nucleophilic Attack Product Product Intermediate->Product Collapse

Caption: Simplified lipase catalytic mechanism.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure α-hydroxy esters are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Ethyl 2-hydroxybutyrate, a key intermediate, exists as two enantiomers, (R)- and (S)-ethyl 2-hydroxybutyrate. The biological activity of these enantiomers often differs significantly, making their separation or stereoselective synthesis crucial. Enzymatic kinetic resolution offers a highly selective, environmentally friendly, and efficient method to obtain enantiomerically enriched forms of such chiral compounds. This application note provides a detailed protocol for the enzymatic resolution of racemic this compound using a commercially available immobilized lipase (B570770), Novozym® 435 (Candida antarctica lipase B).

Principle of Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the unreacted, slower-reacting enantiomer and the product formed from the faster-reacting enantiomer. In this protocol, the lipase will selectively catalyze the hydrolysis or transesterification of one enantiomer of this compound, leading to a mixture of an enantiomerically enriched ester and the corresponding acid or a new ester.

G racemate Racemic Ethyl 2-Hydroxybutyrate ((R/S)-EHB) enzyme Lipase (e.g., Novozym® 435) racemate->enzyme fast_reaction (S)-EHB reacts faster enzyme->fast_reaction Selective Catalysis slow_reaction (R)-EHB reacts slower enzyme->slow_reaction product (S)-2-Hydroxybutyric Acid (or transesterified product) fast_reaction->product unreacted Enantioenriched (R)-Ethyl 2-Hydroxybutyrate slow_reaction->unreacted separation Separation product->separation unreacted->separation final_S Pure (S)-product separation->final_S final_R Pure (R)-EHB separation->final_R

Materials and Equipment

Reagents and Consumables Equipment
Racemic this compoundIncubator shaker
Novozym® 435 (immobilized Candida antarctica lipase B)pH meter
Organic solvent (e.g., isooctane, vinyl acetate)Magnetic stirrer with heating plate
Phosphate (B84403) buffer (50 mM, pH 7.5)Centrifuge
Acyl donor (e.g., vinyl acetate (B1210297) for transesterification)Rotary evaporator
Sodium bicarbonate (saturated solution)Glassware (reaction vials, flasks, etc.)
Anhydrous sodium sulfateSyringes and needles
Diethyl ether (or other extraction solvent)Chiral Gas Chromatography (GC) system with FID
Standards of (R)- and (S)-ethyl 2-hydroxybutyrateChiral GC column (e.g., Astec® CHIRALDEX™ B-DP)

Experimental Protocols

Two primary approaches for the enzymatic resolution are presented: enantioselective hydrolysis and enantioselective transesterification.

Protocol 1: Enantioselective Hydrolysis

This protocol utilizes water in a buffered system to selectively hydrolyze one enantiomer.

  • Reaction Setup:

    • To a 25 mL screw-capped vial, add 10 mL of 50 mM phosphate buffer (pH 7.5).

    • Add 100 mg of racemic this compound (substrate).

    • Add 20 mg of Novozym® 435.

  • Incubation:

    • Seal the vial and place it in an incubator shaker.

    • Incubate at 30°C with shaking at 200 rpm.

  • Reaction Monitoring:

    • Periodically (e.g., every 2-4 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Quench the reaction by adding the aliquot to 1 mL of a suitable organic solvent (e.g., ethyl acetate) and vortex.

    • Analyze the organic phase by chiral GC to determine the enantiomeric excess (e.e.) of the remaining this compound and the conversion.

  • Work-up (after desired conversion is reached, typically ~50%):

    • Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with the reaction buffer and reused.

    • Acidify the aqueous filtrate to pH 2-3 with 1M HCl.

    • Extract the mixture three times with diethyl ether.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove the acidic product.

    • The organic layer now contains the unreacted, enantiomerically enriched this compound. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The aqueous layer from the bicarbonate wash contains the salt of the hydrolyzed enantiomer. Acidify this layer and extract with diethyl ether to recover the 2-hydroxybutyric acid.

Protocol 2: Enantioselective Transesterification

This protocol is performed in an organic solvent with an acyl donor. This method can offer higher enantioselectivity.[1]

  • Reaction Setup:

    • To a 25 mL screw-capped vial, add 10 mL of isooctane.

    • Add 0.074 mol/L of racemic this compound.[1]

    • Add an equimolar amount of an acyl donor (e.g., vinyl acetate).

    • Add 20 mg of Novozym® 435.[1]

  • Incubation:

    • Seal the vial and place it in an incubator shaker.

    • Incubate at 30°C with shaking at 100-150 rpm.[1]

  • Reaction Monitoring:

    • Follow the same procedure as in Protocol 1, by withdrawing aliquots and analyzing by chiral GC.

  • Work-up:

    • Filter the reaction mixture to recover the immobilized enzyme.

    • The filtrate contains the unreacted enantiomer and the newly formed ester.

    • The solvent can be removed under reduced pressure.

    • The resulting mixture can be separated by column chromatography to isolate the unreacted ester and the product.

Data Presentation

The progress of the enzymatic resolution should be monitored by determining the conversion and the enantiomeric excess of the substrate (e.e.s) and product (e.e.p).

Table 1: Enantioselective Hydrolysis of Racemic this compound

Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
2151895>100
4304396>100
8458297>100
1250>9998>100
2452>9998>100

Table 2: Enantioselective Transesterification of Racemic this compound

Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
1253398>150
2406799>150
44892>99>150
650>99>99>150
1251>99>99>150

Note: The data presented in the tables are representative and may vary based on specific experimental conditions.

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Incubation & Monitoring cluster_workup Work-up & Analysis racemate Racemic Ethyl 2-Hydroxybutyrate reaction_mix Combine in Reaction Vial racemate->reaction_mix enzyme Immobilized Lipase (Novozym® 435) enzyme->reaction_mix solvent Buffer or Organic Solvent solvent->reaction_mix incubation Incubate with Shaking at 30°C reaction_mix->incubation monitoring Monitor by Chiral GC incubation->monitoring Periodic Sampling filtration Filter to Recover Enzyme monitoring->filtration Reaction Complete extraction Extraction and Purification filtration->extraction analysis Final Product Analysis (e.e., Yield) extraction->analysis

Analytical Method: Chiral Gas Chromatography

The enantiomeric excess of this compound can be determined using a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Column: Astec® CHIRALDEX™ B-DP (or equivalent beta-cyclodextrin (B164692) based chiral column)

  • Carrier Gas: Helium

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Program: 70°C isothermal

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate.

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:

e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

References

Application Note and Protocol: Step-by-Step Synthesis of (S)-Ethyl 3-Hydroxybutyrate via Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-ethyl 3-hydroxybutyrate (B1226725) is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for obtaining the enantiomerically pure (S)-enantiomer from a racemic mixture. This application note provides a detailed protocol for the synthesis of (S)-ethyl 3-hydroxybutyrate using lipase-catalyzed transesterification. The method described herein focuses on the use of Candida antarctica lipase (B570770) B (CALB), a robust and highly enantioselective biocatalyst.

Principle: The kinetic resolution of racemic ethyl 3-hydroxybutyrate is based on the differential reaction rates of the two enantiomers with an acyl donor in the presence of a lipase. The lipase selectively catalyzes the acylation of the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting mixture of (S)-ethyl 3-hydroxybutyrate and the acylated (R)-enantiomer can then be separated to yield the enantiopure (S)-product.

Experimental Protocol

This protocol is adapted from established methods for the lipase-catalyzed resolution of ethyl 3-hydroxybutyrate.[1][2][3]

Materials:

  • Racemic ethyl 3-hydroxybutyrate

  • Immobilized Candida antarctica lipase B (CALB, such as Novozym 435)[2][3]

  • Vinyl acetate (B1210297) (acyl donor)[1][2]

  • Organic solvent (e.g., n-hexane, optional, for purification)

  • Sodium sulfate (B86663) (anhydrous)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and heating mantle or temperature-controlled shaker

  • Filtration apparatus

  • Rotary evaporator

  • Apparatus for fractional distillation

  • Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vessel, combine racemic ethyl 3-hydroxybutyrate and an equimolar amount of vinyl acetate.[1] For a typical laboratory-scale reaction, you might use 5 mmol of each reactant.[1]

    • This reaction is often performed under solvent-free conditions to increase process throughput.[1][2][3]

    • Add the immobilized CALB to the mixture. A typical enzyme loading is around 50 mg of CALB per 5 mmol of substrate.[1]

  • Reaction Conditions:

    • Stir the reaction mixture at a constant temperature, typically between 30°C and 45°C.[1][4]

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at approximately 50-60% conversion to maximize the enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.[1]

  • Enzyme Removal:

    • Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme from the reaction mixture by filtration.[4][5] The enzyme can often be washed and reused for subsequent batches.[1]

  • Product Separation and Purification:

    • The filtrate contains a mixture of unreacted (S)-ethyl 3-hydroxybutyrate and the product, (R)-ethyl 3-acetoxybutyrate.

    • Separate these two components by fractional distillation under reduced pressure.[1][2] (S)-ethyl 3-hydroxybutyrate has a lower boiling point than (R)-ethyl 3-acetoxybutyrate.

    • Collect the fraction corresponding to (S)-ethyl 3-hydroxybutyrate.

  • Analysis:

    • Determine the chemical purity of the collected fraction using standard GC or NMR.

    • Determine the enantiomeric excess (e.e.) of the (S)-ethyl 3-hydroxybutyrate using a chiral GC or HPLC method.

Data Presentation

The following table summarizes typical quantitative data obtained from the enzymatic resolution of ethyl 3-hydroxybutyrate using CALB.

ParameterValueReference
EnzymeImmobilized Candida antarctica lipase B (CALB)[1][2]
SubstrateRacemic ethyl 3-hydroxybutyrate[1][2]
Acyl DonorVinyl acetate[1][2]
Reaction TypeSolvent-free acetylation[1][2]
Conversion Rate60%[1]
Enantiomeric Excess (e.e.) of (S)-HEB>96%[1]
Conversion Rate (optimized)>70%[1]
Enantiomeric Excess (e.e.) of (S)-HEB (optimized)>99%[1]
Overall Process Yield (for both enantiomers)73%[2][6]
Chemical Purity99%[2][6]

Visualizations

Experimental Workflow:

G cluster_0 Reaction Stage cluster_1 Separation & Purification cluster_2 Analysis A Racemic Ethyl 3-Hydroxybutyrate D Reaction Mixture (Solvent-Free) A->D B Vinyl Acetate B->D C Immobilized CALB C->D E Incubation with Stirring (30-45°C) D->E Transfer F Reaction Monitoring (Chiral GC/HPLC) E->F Sampling G Filtration F->G Stop at ~50% conversion H Immobilized Enzyme (for reuse) G->H I Filtrate: (S)-HEB & (R)-EAB G->I J Fractional Distillation I->J K (S)-Ethyl 3-Hydroxybutyrate (Product) J->K L (R)-Ethyl 3-Acetoxybutyrate (Byproduct) J->L M Purity Analysis (GC/NMR) K->M N Enantiomeric Excess (Chiral GC/HPLC) K->N

Caption: Workflow for the enzymatic resolution of (S)-ethyl 3-hydroxybutyrate.

Signaling Pathway (Reaction Mechanism):

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Reaction Products Racemic Racemic (R,S)-Ethyl 3-Hydroxybutyrate Enzyme Immobilized Lipase (CALB) Racemic->Enzyme S_Product (S)-Ethyl 3-Hydroxybutyrate (Unreacted) Enzyme->S_Product Slow or No Reaction R_Product (R)-Ethyl 3-Acetoxybutyrate (Acetylated) Enzyme->R_Product Fast Reaction AcylDonor Vinyl Acetate AcylDonor->Enzyme

Caption: Lipase selectively acylates the (R)-enantiomer.

References

Application Note: Enantioselective Analysis of Ethyl 2-Hydroxybutyrate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the chiral separation and quantification of ethyl 2-hydroxybutyrate enantiomers. Due to the stereospecific nature of many biological and chemical processes, the ability to distinguish between enantiomers is critical in pharmaceutical development, metabolic research, and quality control. This document provides a detailed protocol for sample preparation, instrumental analysis using a chiral capillary column, and data processing. The described method is suitable for the accurate determination of enantiomeric excess and the quantification of individual enantiomers in various sample matrices.

Introduction

This compound is a chiral molecule existing in two enantiomeric forms: (R)-ethyl 2-hydroxybutyrate and (S)-ethyl 2-hydroxybutyrate. These enantiomers can exhibit different pharmacological, toxicological, and metabolic properties. Therefore, a robust and reliable analytical method for their separation and quantification is essential. Gas chromatography with a chiral stationary phase is a powerful technique for the direct separation of enantiomers. Coupled with mass spectrometry, it provides high sensitivity and selectivity for confident identification and quantification. This protocol outlines a direct injection method for the analysis of this compound enantiomers without the need for derivatization, simplifying sample preparation and reducing potential sources of error.

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Prepare individual stock solutions of (R)- and (S)-ethyl 2-hydroxybutyrate in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) at a concentration of 1 mg/mL.

    • Prepare a racemic standard by mixing equal volumes of the (R)- and (S)-enantiomer stock solutions.

    • Create a series of calibration standards by diluting the racemic and individual enantiomer stock solutions to the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Extraction (from a liquid matrix):

    • For liquid samples (e.g., biological fluids, reaction mixtures), perform a liquid-liquid extraction.

    • To 1 mL of the sample, add 2 mL of ethyl acetate.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is required.

    • Reconstitute the residue in a known volume of the solvent used for calibration standards.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Chiral GC Column Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent cyclodextrin-based chiral column
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program - Initial Temperature: 70 °C, hold for 2 minutes - Ramp: 5 °C/min to 150 °C - Hold: 5 minutes
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of this compound (e.g., m/z 75, 103, 132)

Data Presentation

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method. These values are illustrative and should be determined during method validation.

Table 1: Chromatographic Performance

AnalyteExpected Retention Time (min)Resolution (Rs)
(R)-ethyl 2-hydroxybutyrate~12.5> 1.5
(S)-ethyl 2-hydroxybutyrate~13.2-

Table 2: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined (e.g., 0.5 µg/mL)
Limit of Quantification (LOQ)To be determined (e.g., 1.5 µg/mL)
Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%

Mandatory Visualization

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Start: Receive Sample/Standards prep_std Prepare Calibration Standards start->prep_std prep_sample Sample Extraction (if necessary) start->prep_sample injection Inject 1 µL into GC-MS prep_std->injection reconstitute Reconstitute in Solvent prep_sample->reconstitute reconstitute->injection separation Chiral Column Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration & Identification detection->integration quantification Quantification & Enantiomeric Excess Calculation integration->quantification report Generate Report quantification->report

Application Note: Chiral HPLC Method for Determining Enantiomeric Excess of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-hydroxybutyrate is a chiral ester with applications as a building block in organic synthesis. The stereochemistry of the hydroxyl group at the C2 position is crucial for its use in the synthesis of pharmaceuticals and other bioactive molecules. Therefore, a reliable analytical method to determine the enantiomeric excess (ee) is essential for quality control and process development. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the enantiomers of this compound. The methods described are based on established protocols for structurally similar α-hydroxy esters and provide a robust starting point for method development and validation.

The primary approach for the chiral separation of such compounds involves the use of polysaccharide-based chiral stationary phases (CSPs). Cellulose (B213188) and amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support have demonstrated broad applicability and high enantioselectivity for this class of molecules.

Recommended Chiral Stationary Phases

Two common and effective polysaccharide-based CSPs are recommended for the separation of this compound enantiomers:

  • Chiralcel® OD-H: Based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Chiralpak® AD-H: Based on amylose tris(3,5-dimethylphenylcarbamate).

These CSPs provide different chiral recognition environments and are excellent starting points for screening and method development.

Data Presentation

The following table summarizes the recommended starting conditions and expected chromatographic parameters for two potential methods for the analysis of this compound. These parameters are extrapolated from methods developed for the closely related analyte, ethyl 2-hydroxypent-4-enoate, and may require optimization for this compound. A similar separation of ethyl 3-hydroxybutyrate (B1226725) has been successfully achieved using a Chiralcel OD-H column with a mobile phase of n-hexane and isopropyl alcohol (100:5 v/v).[1]

Table 1: Recommended HPLC Methods and Expected Performance

ParameterMethod 1Method 2
Chiral Stationary Phase Chiralcel® OD-H (5 µm, 4.6 x 250 mm)Chiralpak® AD-H (5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL10 µL
Expected Retention Time (Enantiomer 1) ~ 8.5 min~ 10.2 min
Expected Retention Time (Enantiomer 2) ~ 9.8 min~ 12.1 min
Expected Resolution (Rs) > 1.5> 2.0
Expected Selectivity (α) ~ 1.25~ 1.35

Note: Retention times are estimates based on a structurally similar compound and will need to be confirmed experimentally.

Experimental Protocols

The following are detailed protocols for the two recommended starting methods.

Protocol 1: Normal-Phase HPLC using Chiralcel® OD-H

  • Instrument and Column:

    • HPLC system with isocratic pump, UV detector, and autosampler.

    • Column: Chiralcel® OD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 90% n-Hexane and 10% Isopropanol (v/v).

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Prepare a racemic standard at the same concentration to identify the elution order of the enantiomers.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to a wavelength of 210 nm.

    • Set the injection volume to 10 µL.

  • Data Acquisition and Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 2: Alternative Normal-Phase HPLC using Chiralpak® AD-H

  • Instrument and Column:

    • HPLC system with isocratic pump, UV detector, and autosampler.

    • Column: Chiralpak® AD-H (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase of 95% n-Hexane and 5% Ethanol (v/v).

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a racemic standard at the same concentration.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Set the flow rate to 0.8 mL/min.

    • Maintain the column temperature at 25 °C.

    • Set the UV detector to a wavelength of 210 nm.

    • Set the injection volume to 10 µL.

  • Data Acquisition and Analysis:

    • Follow the same procedure as in Protocol 1 for column equilibration, injection, and data analysis to determine the enantiomeric excess.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Chiral HPLC Analysis.

Logical Relationship of Chromatographic Parameters

G CSP Chiral Stationary Phase (CSP) Selectivity Selectivity (α) CSP->Selectivity Primary Influence MP Mobile Phase Composition MP->Selectivity Retention Retention Factor (k') MP->Retention Analyte Analyte Structure (this compound) Analyte->Selectivity Temp Temperature Temp->Selectivity Temp->Retention Flow Flow Rate Efficiency Efficiency (N) Flow->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key Parameters Influencing Chiral Resolution.

References

Application Note: High-Purity Ethyl 2-Hydroxybutyrate via Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of ethyl 2-hydroxybutyrate to high purity using fractional distillation. This method is effective for separating the target compound from common impurities often present after synthesis, such as residual starting materials and byproducts. The protocol includes apparatus setup, a step-by-step distillation procedure, and methods for assessing the purity of the final product. The provided data and methodologies are intended to guide researchers in obtaining high-quality this compound suitable for applications in research, development, and pharmaceutical synthesis.

Introduction

This compound is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fine chemicals. The stereochemical integrity and high purity of this compound are often critical for the success of subsequent synthetic steps and the biological activity of the final product. Synthesis of this compound can result in a crude product containing unreacted starting materials like ethanol (B145695) and 2-hydroxybutyric acid, as well as side-products such as ethyl lactate (B86563) or ethyl pyruvate (B1213749). Fractional distillation is a robust and scalable purification technique that separates compounds based on differences in their boiling points, making it an ideal method for purifying this compound. This document outlines a comprehensive protocol for achieving high-purity this compound through fractional distillation.

Data Presentation

A successful fractional distillation relies on the significant differences in the boiling points of the components in the mixture. The table below summarizes the key physical properties of this compound and its potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
EthanolC₂H₆O46.0778.2[1][2][3][4][5]
Ethyl PyruvateC₅H₈O₃116.12144[6][7][8][9]
Ethyl LactateC₅H₁₀O₃118.13154[10][11][12][13][14]
This compound C₆H₁₂O₃ 132.16 167
2-Hydroxybutyric AcidC₄H₈O₃104.10>200 (estimated at atm. pressure)[15][16][17]

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by fractional distillation.

G cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis crude_sample Crude Ethyl 2-Hydroxybutyrate drying Drying of Crude Sample (e.g., with MgSO₄) crude_sample->drying setup Apparatus Setup drying->setup heating Heating and Equilibration setup->heating fraction1 Fraction 1: Low-Boiling Impurities (<140 °C) heating->fraction1 fraction2 Fraction 2: Intermediate Impurities (140-165 °C) heating->fraction2 fraction3 Fraction 3: Pure this compound (~167 °C) heating->fraction3 residue Residue: High-Boiling Impurities (>170 °C) heating->residue gc_ms Purity Analysis (GC-MS) fraction3->gc_ms nmr Structural Confirmation (NMR Spectroscopy) fraction3->nmr pure_product High-Purity Ethyl 2-Hydroxybutyrate gc_ms->pure_product nmr->pure_product

Caption: Workflow for the purification of this compound.

Experimental Protocols

Apparatus Setup

A standard fractional distillation apparatus is required.

  • Heating Mantle and Stirrer: To ensure uniform heating of the distillation flask.

  • Round-Bottom Flask: Of an appropriate size to be 1/2 to 2/3 full with the crude this compound.

  • Fractionating Column: A Vigreux column or a packed column (e.g., with Raschig rings or metal sponges) to provide a large surface area for repeated vaporization-condensation cycles. The length of the column should be chosen based on the boiling point differences of the components; a longer column provides better separation.

  • Distillation Head with Thermometer: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Condenser: A Liebig or Allihn condenser with a constant flow of cold water.

  • Receiving Flasks: A set of clean, dry round-bottom flasks to collect the different fractions.

  • Boiling Chips or Magnetic Stir Bar: To ensure smooth boiling.

Fractional Distillation Procedure
  • Preparation of the Crude Sample: Ensure the crude this compound is dry by treating it with a suitable drying agent, such as anhydrous magnesium sulfate, followed by filtration.

  • Assembly of the Apparatus: Assemble the fractional distillation apparatus as described above in a fume hood. Ensure all joints are properly sealed.

  • Charging the Distillation Flask: Add the dry, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Heating and Equilibration: Begin heating the distillation flask gently. As the mixture starts to boil, a ring of condensate will be observed rising slowly up the fractionating column. Adjust the heating rate to allow for a slow and steady rise of the vapor. This allows for the establishment of a temperature gradient in the column, which is crucial for efficient separation.

  • Collection of Fractions:

    • Fraction 1 (Low-Boiling Impurities): Collect the distillate that comes over at a temperature below approximately 140 °C. This fraction will primarily contain volatile impurities such as residual ethanol.

    • Fraction 2 (Intermediate Fraction): As the temperature begins to rise more steadily, change the receiving flask. Collect the fraction that distills between approximately 140 °C and 165 °C. This fraction will likely contain a mixture of ethyl pyruvate, ethyl lactate, and some this compound.

    • Fraction 3 (Pure this compound): When the vapor temperature stabilizes at the boiling point of this compound (approximately 167 °C), change to a clean receiving flask. Collect the distillate while the temperature remains constant. This is the purified product.

  • Shutdown: Stop the distillation before the distillation flask runs dry to avoid the formation of potentially explosive peroxides and overheating of the residue. Allow the apparatus to cool down before disassembling.

Purity Assessment

The purity of the collected fractions should be determined using appropriate analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to determine the purity of the collected this compound fraction and to identify the components of the other fractions. The relative peak areas in the chromatogram can be used to estimate the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the purified this compound and to check for the presence of impurities. The absence of signals corresponding to known impurities is a good indicator of high purity.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Be cautious when working with heated glassware.

  • Never heat a closed system.

  • Do not distill to dryness.

Conclusion

Fractional distillation is an effective and scalable method for the purification of this compound. By carefully controlling the distillation rate and collecting fractions based on the boiling points of the expected components, a high degree of purity can be achieved. The protocol and data presented in this application note provide a solid foundation for researchers to successfully purify this compound for their specific research and development needs. Subsequent analysis by GC-MS and NMR is recommended to confirm the purity and identity of the final product.

References

Application Note: High-Purity Isolation of Ethyl 2-Hydroxybutyrate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of ethyl 2-hydroxybutyrate from a typical crude reaction mixture using flash column chromatography. This method is effective for removing common impurities, such as unreacted starting materials and byproducts, to yield the target compound with high purity.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its purification is a critical step to ensure the quality and efficacy of the final products. Flash column chromatography is a rapid and efficient technique for the preparative separation of organic compounds. This protocol outlines a robust method for the purification of this compound on a laboratory scale.

The primary impurities in a crude reaction mixture of this compound depend on the synthetic route employed. For instance, in a Fischer esterification of 2-hydroxybutyric acid, the main impurity is the starting carboxylic acid, which is significantly more polar than the desired ester product. Conversely, if the synthesis involves the reduction of ethyl 2-oxobutanoate, the key impurity would be the starting ketone, which is generally less polar than the alcohol product. This protocol is designed to effectively separate this compound from both more and less polar impurities.

Data Presentation

The following table summarizes the key parameters for the flash column chromatography purification of this compound.

ParameterValue
Stationary Phase Silica (B1680970) Gel (230-400 mesh)
Mobile Phase (Eluent) 15% Ethyl Acetate (B1210297) in Hexane (v/v)
Typical Rf of Product ~0.25 - 0.35
Column Loading Capacity 30:1 to 50:1 (Silica Gel:Crude Product by weight)
Elution Mode Isocratic
Expected Purity >98%
Expected Recovery 85-95%

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

1.1. Select a glass chromatography column of an appropriate size based on the amount of crude material to be purified. A general guideline is to use a column that will be filled to about one-third to one-half of its length with the silica gel slurry. 1.2. In a beaker, prepare a slurry of silica gel (230-400 mesh) in the eluent (15% ethyl acetate in hexane). The consistency should be easily pourable but not too dilute. 1.3. Place a small cotton or glass wool plug at the bottom of the column and add a thin layer (approx. 1 cm) of sand. 1.4. Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. 1.5. Open the stopcock at the bottom of the column and allow the excess solvent to drain until the solvent level is just above the top of the silica gel bed. Do not let the column run dry. 1.6. Add a thin layer (approx. 1 cm) of sand on top of the silica gel bed to prevent disturbance during sample loading.

2. Sample Preparation and Loading:

2.1. Dissolve the crude this compound in a minimal amount of the eluent. If the crude product is not fully soluble in the eluent, a slightly more polar solvent mixture or dichloromethane (B109758) can be used, but the volume should be kept to an absolute minimum. 2.2. Using a pipette, carefully apply the sample solution to the top of the silica gel bed, allowing it to adsorb evenly onto the surface. 2.3. Open the stopcock and allow the sample to enter the silica gel bed until the liquid level is just at the top of the sand. 2.4. Carefully add a small amount of fresh eluent to wash the sides of the column and allow this to enter the silica gel bed. Repeat this step 2-3 times to ensure all the sample is loaded onto the column.

3. Elution and Fraction Collection:

3.1. Carefully fill the column with the eluent. 3.2. Apply gentle air pressure to the top of the column to begin the elution process. The flow rate should be adjusted to allow for efficient separation, typically a drop rate of 1-2 drops per second. 3.3. Collect the eluate in fractions of appropriate size (e.g., 10-20 mL test tubes for a medium-sized column). 3.4. Monitor the progress of the separation by thin-layer chromatography (TLC) analysis of the collected fractions. Spot the fractions on a TLC plate and develop it in the same eluent system. Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate (B83412) stain).

4. Product Isolation:

4.1. Identify the fractions containing the pure this compound based on the TLC analysis. 4.2. Combine the pure fractions in a round-bottom flask. 4.3. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a colorless oil. 4.4. Determine the yield and confirm the purity of the final product using appropriate analytical techniques such as NMR spectroscopy and gas chromatography.

Workflow Diagram

Flash_Chromatography_Workflow prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Load Sample onto Column dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute_column Elute with Solvent collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Monitor by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Workflow for the purification of this compound.

Application Note: Enhanced Gas Chromatographic Analysis of Ethyl 2-Hydroxybutyrate Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-hydroxybutyrate is a chiral ester of significant interest in various fields, including flavor and fragrance chemistry, as well as a potential biomarker in metabolic studies. Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. However, the presence of a polar hydroxyl group can lead to poor peak shape, decreased sensitivity, and potential thermal degradation during GC analysis. Chemical derivatization is a crucial sample preparation step to overcome these limitations by converting the polar hydroxyl group into a less polar, more volatile, and thermally stable moiety. This application note provides detailed protocols for the derivatization of this compound, focusing on silylation, to enhance its analysis by GC-Mass Spectrometry (GC-MS).

Key Derivatization Strategy: Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[1] The process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, rendering the molecule more volatile and amenable to GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is a common and effective silylating agent.[2][3]

Experimental Protocols

This section details two primary protocols for the silylation of this compound: a standard heating method and a rapid microwave-assisted method.

Protocol 1: Standard Silylation using BSTFA + 1% TMCS

This protocol is a robust and widely used method for the derivatization of hydroxyl compounds.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl acetate (B1210297) (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate. Create a series of calibration standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Solvent Evaporation: Transfer 100 µL of each standard solution (and any prepared samples) to a reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.

  • Derivatization:

    • Add 70 µL of ethyl acetate to the dried residue.

    • Add 70 µL of BSTFA + 1% TMCS to the vial.[3]

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 70°C for 30 minutes in a heating block.[2]

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • Transfer the derivatized sample to a GC autosampler vial if necessary.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Workflow for Standard Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start prep Prepare this compound Standards in Ethyl Acetate start->prep evap Evaporate to Dryness prep->evap add_reagents Add Ethyl Acetate and BSTFA + 1% TMCS evap->add_reagents vortex Vortex add_reagents->vortex heat Incubate at 70°C for 30 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end End inject->end

Caption: Workflow for the standard silylation of this compound.

Protocol 2: Microwave-Assisted Silylation

This method offers a significant reduction in derivatization time compared to the standard heating protocol.[4][5][6]

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or BSTFA:TMCS (99:1)

  • Ethyl acetate (anhydrous)

  • Microwave-safe reaction vials with screw caps

  • Laboratory microwave oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: As described in Protocol 1, prepare standards and evaporate the solvent to dryness.

  • Derivatization:

    • Add 80 µL of BSTFA:TMCS (99:1) to the dried residue.[4]

    • Immediately cap the vial tightly and vortex for 10 seconds.

    • Place the vial in a laboratory microwave oven and irradiate at 800 W for 2 minutes.[4]

  • Cooling and Analysis:

    • Carefully remove the vial from the microwave and allow it to cool to room temperature.

    • Transfer the derivatized sample to a GC autosampler vial.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Workflow for Microwave-Assisted Silylation

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start prep Prepare this compound Standards in Ethyl Acetate start->prep evap Evaporate to Dryness prep->evap add_reagent Add BSTFA:TMCS (99:1) evap->add_reagent vortex Vortex add_reagent->vortex microwave Microwave at 800W for 2 min vortex->microwave cool Cool to Room Temperature microwave->cool inject Inject into GC-MS cool->inject end End inject->end

Caption: Workflow for the microwave-assisted silylation of this compound.

Data Presentation

The following tables summarize expected quantitative performance metrics for the GC-MS analysis of hydroxybutyrates following silylation, based on published data for similar analytes.

Table 1: GC-MS Method Parameters

ParameterRecommended Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temp. 250°C
Oven Program Start at 60°C (hold 1 min), ramp to 300°C at 20°C/min[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for target ions of the TMS-derivatized this compound and internal standard

Table 2: Expected Quantitative Performance

ParameterExpected ValueReference
Limit of Quantification (LOQ) 5 µMA sensitive GC-MS method for 2-hydroxybutyrate reported an LOQ of 5 µM.[4][5][6]
Linearity (R²) > 0.99Linearity for silylated β-hydroxybutyrate was reported with an average R² > 0.99 over a 50-500 mg/L range.[2]
Intra-day Precision (%CV) < 8%The precision for 2-hydroxybutyrate analysis was found to be less than 8%.[5]
Inter-day Precision (%CV) < 8%The precision for 2-hydroxybutyrate analysis was found to be less than 8%.[5]
Accuracy 96-101%The accuracy for 2-hydroxybutyrate analysis was reported to be in the range of 96-101%.[5]
Stability of Derivatized Extract Up to 96 hoursExtracts derivatized under microwave irradiation were found to be stable for up to 96 hours.[4][6]

Derivatization of this compound via silylation is an effective strategy to improve its chromatographic behavior and achieve sensitive and accurate quantification by GC-MS. Both the standard heating and microwave-assisted protocols provide reliable results, with the microwave method offering a significant advantage in terms of speed. The presented protocols and expected performance data serve as a valuable resource for researchers developing and validating analytical methods for this and similar hydroxy esters.

References

Application of Ethyl 2-Hydroxybutyrate in the Synthesis of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl 2-hydroxybutyrate and its derivatives are pivotal chiral building blocks in the synthesis of a variety of pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. The stereochemistry at the C-2 position is crucial for the biological activity of these drugs. The (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutyrate is a key intermediate for the synthesis of several widely used ACE inhibitors, including enalapril (B1671234), lisinopril (B193118), and benazepril.[1][2] These drugs are essential in the management of hypertension and congestive heart failure.[1]

The primary synthetic strategy involves the stereoselective reduction of the corresponding keto-ester, ethyl 2-oxo-4-phenylbutyrate, to yield the desired chiral alcohol.[3] Both chemo- and biocatalytic methods have been extensively developed for this transformation. Biocatalytic approaches using various microorganisms and isolated enzymes, such as carbonyl reductases, are often favored due to their high enantioselectivity and mild reaction conditions.[4][5][6]

Following the synthesis of the chiral hydroxy ester, the subsequent steps typically involve the introduction of an amino acid moiety, often via a reductive amination reaction, to construct the core structure of the ACE inhibitor.[7][8] The ethyl ester group can then be hydrolyzed to the corresponding carboxylic acid, which is the active form of the drug (e.g., enalaprilat (B1671235) from enalapril).[7]

Key Pharmaceutical Intermediates Synthesized from this compound Derivatives:

  • (R)-Ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE): A crucial precursor for ACE inhibitors like enalapril and lisinopril.[2]

  • (S)-Ethyl 2-hydroxy-4-phenylbutanoate: Serves as a versatile building block for various biologically active molecules, including benzothiophenes, benzofurans, and indoles, which are investigated for conditions like insulin (B600854) resistance.[9]

  • Ethyl (R)-4-chloro-3-hydroxybutanoate: A versatile chiral precursor for several pharmacologically valuable products.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effect by blocking the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and reduced blood pressure.[7][10]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I converts to Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts to Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Aldosterone Aldosterone Kidney Kidney Aldosterone->Kidney acts on Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Renin Renin (from Kidney) Renin->Angiotensinogen ACE ACE (Angiotensin-Converting Enzyme) ACE->Angiotensin_I ACE_Inhibitors ACE Inhibitors (e.g., Enalaprilat, Lisinopril) ACE_Inhibitors->ACE inhibits Adrenal_Gland->Aldosterone secretes Na_H2O_Retention Na+ and H2O Retention Kidney->Na_H2O_Retention Na_H2O_Retention->Increased_BP

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibitors.

Data Presentation

Table 1: Biocatalytic Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-Ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE)

BiocatalystSubstrate Conc.Co-substrateYield (%)Enantiomeric Excess (ee, %)Reference
Candida krusei SW20262.5 g/L5% Glucose95.199.7[11]
Recombinant E. coli with Carbonyl Reductase (CpCR) and Glucose Dehydrogenase (GDH)30 mMGlucose98.399.9[1]
Recombinant E. coli with Carbonyl Reductase (CpCR) and GDH (High Density)920 mMGlucose99.1>99[4]
Rhodotorula minuta IFO 0920Not SpecifiedNot Specified5895[12]
Candida holmii KPY 12402Not SpecifiedNot SpecifiedNot Specified94[12]

Table 2: Chemical Synthesis of Enalapril via Reductive Amination

CatalystAdditivesHydrogen PressureTemperature (°C)Yield (%)Reference
Raney NickelNone98-103 kPa4530-70[8]
Raney NickelAcetic Acid, Sodium Bromide~14-690 kPa15-30Not Specified[13]
5% Pd/CNone2 atmNot SpecifiedNot Specified[14]

Experimental Protocols

Protocol 1: Synthesis of Enalapril via Reductive Amination

This protocol is based on the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline.[15]

Materials:

Procedure:

  • Catalyst Activation: In a glass reactor equipped with a magnetic stirrer and a hydrogen inlet, suspend Raney Nickel (100-500 mg) in ethanol (50 mL). Activate the catalyst by stirring under a hydrogen atmosphere (98-103 kPa) for 20-30 minutes.

  • Reaction: To the activated catalyst suspension, add L-alanyl-L-proline (4 g, 0.022 mol) and ethyl 2-oxo-4-phenylbutanoate (10 g, 0.043 mol) under a continuous flow of hydrogen. Stir the reaction mixture vigorously (900-1100 rpm) at 45°C under a hydrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain a pale yellow oily residue.

  • Extraction: Disperse the residue in a solution of sodium chloride (20 g) in water (100 mL). Adjust the pH to 8.5 with K₂HPO₄. Extract the aqueous solution with ethyl acetate (2 x 100 mL) to remove unreacted starting materials.

  • Isolation: Acidify the aqueous layer to pH 4.2 with 1 M phosphoric acid. Extract the acidified aqueous layer with ethyl acetate (4 x 100 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Enalapril as an oily substance. The crude product can be further purified by crystallization from warm water.[8]

Enalapril_Synthesis_Workflow Start Start Catalyst_Activation Catalyst Activation (Raney Nickel in Ethanol under H₂) Start->Catalyst_Activation Reductive_Amination Reductive Amination (L-Alanyl-L-proline + Ethyl 2-oxo-4-phenylbutanoate) Catalyst_Activation->Reductive_Amination Filtration Filtration (Remove Catalyst) Reductive_Amination->Filtration Concentration1 Concentration (Remove Ethanol) Filtration->Concentration1 Extraction Liquid-Liquid Extraction (pH adjustment and extraction with Ethyl Acetate) Concentration1->Extraction Concentration2 Concentration (Remove Ethyl Acetate) Extraction->Concentration2 Crystallization Crystallization (from warm water) Concentration2->Crystallization End End (Purified Enalapril) Crystallization->End

Caption: Workflow for the synthesis and purification of Enalapril.

Protocol 2: Synthesis of a Lisinopril Intermediate

This protocol describes a key step in a lisinopril synthesis pathway, involving the condensation of N⁶-trifluoroacetyl-L-lysyl-L-proline with ethyl 2-oxo-4-phenyl butyrate (B1204436) followed by hydrogenation.[16]

Materials:

  • N⁶-trifluoroacetyl-L-lysyl-L-proline

  • Ethyl 2-oxo-4-phenyl butyrate

  • Raney-Nickel catalyst

  • Methanol (B129727)

  • Molecular sieves (type 3A)

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a one-liter hydrogenator, charge a solution of N⁶-trifluoroacetyl-L-lysyl-L-proline (25 g, 53.64 mmol) in methanol (400 mL).

  • Addition of Reagents: Add molecular sieves powder (50 g, type 3A) followed by ethyl-2-oxo-4-phenyl butyrate (13.81 g, 67 mmol) and Raney-Nickel (25 g).

  • Hydrogenation: Carry out hydrogenation at 25–30°C with a hydrogen pressure of 4 kg/cm ² for 16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, carefully filter the reaction mixture under a nitrogen atmosphere to remove the Raney-Nickel catalyst.

  • Isolation: Concentrate the methanol filtrate to obtain the crude product, N²-(1-(S)-ethoxycarbonyl-3-phenylpropyl)-L-N⁶-(trifluoroacetyl)-L-lysyl-L-proline. This intermediate can be further hydrolyzed to yield lisinopril.[16]

Lisinopril_Intermediate_Workflow Start Start Reaction_Setup Reaction Setup (Dissolve starting materials in Methanol) Start->Reaction_Setup Hydrogenation Catalytic Hydrogenation (Raney-Nickel, H₂ pressure) Reaction_Setup->Hydrogenation Filtration Filtration (Remove Catalyst under N₂) Hydrogenation->Filtration Concentration Concentration (Remove Methanol) Filtration->Concentration End End (Crude Lisinopril Intermediate) Concentration->End

Caption: Workflow for the synthesis of a key Lisinopril intermediate.

References

Application Notes and Protocols for the Asymmetric Reduction of Ethyl Acetoacetate to Ethyl (R)-3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (R)-3-hydroxybutyrate is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Its importance lies in the stereospecific introduction of a hydroxyl group, which is a key feature in many natural products and synthetic drugs. The asymmetric reduction of the prochiral ketone, ethyl acetoacetate (B1235776), is a direct and efficient route to this valuable intermediate. This document provides detailed application notes and protocols for both biocatalytic and chemocatalytic methods to achieve this transformation with high enantioselectivity.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in the asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate.

Table 1: Biocatalytic Reduction of Ethyl Acetoacetate

BiocatalystSubstrate ConcentrationCo-substrate/MediumReaction Time (h)Temperature (°C)Product Concentration/YieldEnantiomeric Excess (ee) of (R)-EHBReference(s)
Paracoccus denitrificans150 mMNitrate (B79036) (100 mM), anaerobic8-49 mM98.9%[1]
Paracoccus denitrificans (fed-batch)Intermittent additionNitrate, anaerobic104-124 mM88.7%[1]
Geotrichum candidum-----Produces (R)-enantiomer[2]
Baker's Yeast (Saccharomyces cerevisiae)15 g/LSucrose (192 g/L)72Ambient69% yield (of (S)-EHB)85% (for (S)-EHB)[3]

Note: Baker's yeast predominantly produces the (S)-enantiomer. However, specific strains or modified conditions can favor the (R)-enantiomer.

Table 2: Chemocatalytic Reduction of Ethyl Acetoacetate

Catalyst SystemSubstrate/Catalyst Ratio (S/C)Hydrogen Pressure (atm)SolventReaction Time (h)Temperature (°C)YieldEnantiomeric Excess (ee) of (R)-EHBReference(s)
Ru(II)-BINAP-4 - 100Methanol (B129727)-23 - 100->97%[4][5]
[RuCl2(benzene)]2/(R)-BINAP-4 - 100DMF/Methanol-23 - 100HighHigh[4]
Ru(OCOCH3)2((R)-BINAP)2000-95% aq. Methanol0.25--94%[6]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction using Geotrichum candidum

This protocol is adapted from general procedures for ketone reduction using Geotrichum candidum, which is known to produce the (R)-enantiomer.

Materials:

  • Geotrichum candidum cells (freely suspended or immobilized)

  • Ethyl acetoacetate

  • Glucose

  • Na2HPO4-KH2PO4 buffer (100 mM, pH 7.0)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Petroleum ether

Equipment:

  • Shaker incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Preparation of the Biocatalyst:

    • Cultivate Geotrichum candidum in a suitable growth medium.

    • Harvest the cells by centrifugation.

    • Prepare a suspension of free resting cells or immobilize the cells on a suitable support like agar (B569324) or calcium alginate.[7]

  • Reaction Setup:

    • In a sterile flask, prepare a reaction mixture containing Na2HPO4-KH2PO4 buffer (100 mM, pH 7.0), glucose (as a co-substrate for cofactor regeneration), and the Geotrichum candidum cell suspension (e.g., 3 g of free resting cells in 10 mL of buffer).[7]

    • Add ethyl acetoacetate to the reaction mixture to a final concentration of 10 mM.[7]

  • Biotransformation:

    • Incubate the reaction mixture in a shaker at 25 °C with agitation (e.g., 220 rpm) for 24 hours.[7]

    • Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Purification:

    • Separate the cells from the reaction mixture by centrifugation.[7]

    • Saturate the supernatant with NaCl and extract the product with ethyl acetate (2 x volume of supernatant).[7]

    • Combine the organic layers and dry over anhydrous Na2SO4.[7]

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[7]

    • Purify the crude product by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain pure ethyl (R)-3-hydroxybutyrate.[7]

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 2: Chemocatalytic Asymmetric Hydrogenation using Ru-BINAP Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of ethyl acetoacetate using an in-situ prepared Ru-BINAP catalyst.

Materials:

  • [RuCl2(benzene)]2

  • (R)-BINAP

  • Ethyl acetoacetate

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave or hydrogenation reactor

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere, charge the autoclave with [RuCl2(benzene)]2 and (R)-BINAP in a 1:1.1 molar ratio.

    • Add anhydrous methanol as the solvent. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000.[4]

  • Reaction Setup:

    • Add ethyl acetoacetate to the catalyst mixture in the autoclave.

    • Seal the autoclave securely.

  • Hydrogenation:

    • Purge the autoclave with hydrogen gas several times to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 to 100 atm).[4]

    • Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 40 °C).[4]

    • Maintain the reaction under these conditions for the required time (e.g., 8 hours), monitoring the reaction progress by GC if possible.[4]

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or column chromatography on silica gel.

  • Analysis:

    • Determine the yield and enantiomeric excess of the ethyl (R)-3-hydroxybutyrate product by GC or chiral HPLC.

Visualizations

Asymmetric_Reduction_Workflow cluster_biocatalytic Biocatalytic Route cluster_chemocatalytic Chemocatalytic Route B_Start Ethyl Acetoacetate B_Reaction Biotransformation (Aqueous Buffer, Glucose) B_Start->B_Reaction B_Catalyst Biocatalyst (e.g., Geotrichum candidum) B_Catalyst->B_Reaction B_Workup Work-up (Centrifugation, Extraction) B_Reaction->B_Workup B_Purification Purification (Chromatography) B_Workup->B_Purification B_Product Ethyl (R)-3-hydroxybutyrate B_Purification->B_Product C_Start Ethyl Acetoacetate C_Reaction Asymmetric Hydrogenation (Methanol, H2 pressure) C_Start->C_Reaction C_Catalyst Chemocatalyst (e.g., Ru-(R)-BINAP) C_Catalyst->C_Reaction C_Workup Work-up (Solvent Removal) C_Reaction->C_Workup C_Purification Purification (Distillation/Chromatography) C_Workup->C_Purification C_Product Ethyl (R)-3-hydroxybutyrate C_Purification->C_Product

Caption: General experimental workflows for biocatalytic and chemocatalytic asymmetric reduction.

Asymmetric_Reduction_Concept EAA Ethyl Acetoacetate (Prochiral Ketone) R_EHB Ethyl (R)-3-hydroxybutyrate EAA->R_EHB   (R)-selective reduction S_EHB Ethyl (S)-3-hydroxybutyrate EAA->S_EHB   (S)-selective reduction Catalyst Chiral Catalyst (Enzyme or Metal Complex)

Caption: Conceptual diagram of the asymmetric reduction of a prochiral ketone.

Cofactor_Regeneration EAA Ethyl Acetoacetate EHB Ethyl (R)-3-hydroxybutyrate EAA->EHB Reduction Reductase Ketoreductase NADP NADP+ NADPH NADPH NADP->NADPH GDH Glucose Dehydrogenase NADPH->NADP Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation

Caption: Cofactor regeneration cycle in biocatalytic reduction using glucose dehydrogenase.

References

Application Notes and Protocols: Immobilization Techniques for Candida antarctica Lipase B for Enhanced Reusability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida antarctica lipase (B570770) B (CALB) is a versatile and robust enzyme widely employed in various biocatalytic processes within the pharmaceutical and fine chemical industries.[1][2][3] Its high stereoselectivity, broad substrate specificity, and stability in organic solvents make it an ideal catalyst for the synthesis of chiral compounds and other valuable molecules.[1][4] However, the practical and economic viability of using CALB in industrial applications is often limited by its stability, recovery, and reuse.[5] Immobilization of the enzyme onto or within a solid support is a key strategy to overcome these limitations, enhancing its operational stability and facilitating its separation from the reaction mixture for repeated use.[5][6]

This document provides detailed application notes and protocols for several common and effective techniques for immobilizing Candida antarctica lipase B, with a focus on maximizing its reusability. The techniques covered include covalent attachment to magnetic nanoparticles, entrapment within a sol-gel matrix, physical adsorption on various supports, and the formation of carrier-free cross-linked enzyme aggregates (CLEAs).

Immobilization Techniques: A Comparative Overview

Several strategies exist for immobilizing CALB, each with its own set of advantages and disadvantages. The choice of immobilization method can significantly impact the enzyme's activity, stability, and reusability.[7] Common approaches include:

  • Covalent Attachment: This method involves the formation of stable covalent bonds between the enzyme and a support material.[7] It typically results in low enzyme leaching and high operational stability.[8] Magnetic nanoparticles are an attractive support for this method due to their easy separation from the reaction mixture using an external magnetic field.[9]

  • Entrapment: In this technique, the enzyme is physically confined within the porous network of a matrix, such as a sol-gel.[10][11] Sol-gel entrapment is known for producing robust and highly stable biocatalysts.[10][12]

  • Adsorption: This is a simple method based on the physical interaction, such as hydrophobic interactions, between the enzyme and the support.[5][11][13] While straightforward, enzyme leaching can be a concern.

  • Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free method involves the precipitation of the enzyme followed by cross-linking to form insoluble aggregates.[14][15] CLEAs can exhibit high catalytic activity and stability.[14]

The following sections provide detailed protocols and comparative data for these techniques.

Quantitative Data Summary

The performance of immobilized CALB is highly dependent on the chosen immobilization technique and support material. The following tables summarize key quantitative data from various studies to facilitate comparison.

Immobilization MethodSupport MaterialEnzyme LoadingActivity Recovery/EnhancementReusabilityReference
Covalent Attachment Magnetic Nanoparticles (Fe₃O₄@APTES)Not specifiedHigh activity>49% conversion after 10 cycles[16]
Epoxy-functionalized Fe₃O₄@SiO₂High (84% yield)~97% of free enzyme activityNot specified[8]
Lysine-modified Magnetic NanoparticlesNot specifiedHigh60% activity after 8 cycles[9][17]
Entrapment Sol-Gel17.4 mg/g supportHigh activityUnaltered activity for 15 cycles[10][12][18]
Sol-Gel with Celite 54510.7 mg/g supportHigh activityUnaltered activity for 15 cycles[10][12][18]
Polyurethane Foam (PU)Not specifiedHighest activity (5.52 U/g)Not specified[11]
Silica AerogelNot specifiedHigh8-12 cycles with >50% activity[19]
Adsorption Polyurethane Foam (PU-ADS)Not specifiedHighNot specified[11]
Green Coconut FiberNot specifiedHighRetained 80% activity after 6 cycles (synthesis)[13]
Silica-Lignin MatrixNot specified92% of native enzyme>80% activity after 20 cycles[20]
Octyl Agarose2 mg/g supportHigh activityNot specified[21]
Cross-Linked Enzyme Aggregates (CLEA) Carrier-freeNot applicableCan exceed native enzyme activityReused for 6 cycles without activity loss[14]
Immobilization MethodSupport MaterialOptimal pHOptimal Temperature (°C)Thermal StabilityReference
Covalent Attachment Epoxy-functionalized Fe₃O₄@SiO₂7.5Not specified100% activity at 55°C for 2h[8]
Adsorption Silica-Lignin Matrix840Increased thermal stability[20]
Green Coconut Fiber7Not specifiedHalf-life 92-fold higher at 60°C[13]
Immobead IB-D1526-925-55Broader optimal temperature range[7]
Immobilization MethodSupport MaterialMichaelis-Menten Constant (Kₘ)Maximum Reaction Velocity (Vₘₐₓ)Reference
Adsorption Silica-Lignin Matrix4.36 ± 0.32 mM (p-NPP)Decreased compared to native enzyme[20]
Native Enzyme -3.24 ± 0.39 mM (p-NPP)-[20]

Experimental Protocols

Protocol 1: Covalent Immobilization of CALB on Magnetic Nanoparticles

This protocol describes the covalent attachment of CALB to 3-aminopropyltriethoxysilane (B1664141) (APTES)-functionalized magnetic nanoparticles (Fe₃O₄) using glutaraldehyde (B144438) as a cross-linker.[16]

Materials:

  • Candida antarctica lipase B (CALB) solution

  • Fe₃O₄ nanoparticles

  • 3-aminopropyltriethoxysilane (APTES)

  • Glutaraldehyde solution (e.g., 25% in water)

  • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

  • Ethanol (B145695)

  • Toluene

  • Deionized water

Procedure:

  • Preparation of Amino-Functionalized Magnetic Nanoparticles (APTES-Fe₃O₄):

    • Disperse Fe₃O₄ nanoparticles in an ethanol-water solution.

    • Add APTES and stir at an elevated temperature (e.g., 80°C) for several hours.

    • Collect the APTES-Fe₃O₄ nanoparticles using a magnet, wash with ethanol and deionized water, and dry.

  • Activation with Glutaraldehyde:

    • Disperse the APTES-Fe₃O₄ nanoparticles in a phosphate buffer.

    • Add glutaraldehyde solution and stir at room temperature for a specified time (e.g., 3 hours).[16]

    • Collect the activated nanoparticles with a magnet and wash thoroughly with phosphate buffer to remove excess glutaraldehyde.

  • Immobilization of CALB:

    • Disperse the glutaraldehyde-activated nanoparticles in a fresh phosphate buffer.

    • Add the CALB solution to the nanoparticle suspension.

    • Incubate the mixture with gentle shaking at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20 minutes followed by ultrasonication and further stirring).[16]

    • Collect the immobilized CALB (magnetic CALB CLEAs) with a magnet.

    • Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.

    • Store the immobilized CALB at a low temperature (e.g., -20°C).[16]

Characterization:

  • Enzyme Activity Assay: Determine the activity of the immobilized CALB using a standard lipase assay, such as the hydrolysis of p-nitrophenyl butyrate (B1204436) (p-NPB).[6][8]

  • Protein Loading: Quantify the amount of immobilized protein by measuring the protein concentration in the supernatant before and after immobilization using the Bradford method.[2][7]

  • Reusability Study: After each reaction cycle, recover the immobilized enzyme using a magnet, wash it with a suitable solvent, and introduce it into a fresh reaction mixture.[16]

Protocol 2: Entrapment of CALB in a Sol-Gel Matrix

This protocol details the immobilization of CALB by entrapment within a silica-based sol-gel matrix.[10][18]

Materials:

  • Candida antarctica lipase B (CALB) solution

  • Tetramethyl orthosilicate (B98303) (TMOS)

  • Methyltrimethoxysilane (MeTMOS)

  • Phenyltrimethoxysilane (PhTMOS)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Optional: Additives like ionic liquids (e.g., [Omim]BF₄) or an inert support like Celite.[10][18]

Procedure:

  • Preparation of the Silane (B1218182) Precursor Solution:

    • Mix the silane precursors (TMOS, MeTMOS, PhTMOS) in the desired molar ratio (e.g., 1:0.4:1.6).[10][18]

    • Add deionized water and a catalytic amount of HCl to initiate hydrolysis.

    • Stir the mixture until it becomes a clear, single phase.

  • Entrapment of CALB:

    • Prepare an aqueous solution of CALB.

    • If using an additive, dissolve it in the enzyme solution.

    • Add the silane precursor solution to the enzyme solution.

    • If using a support like Celite, add it to the mixture.

    • Allow the mixture to gel at room temperature.

    • Age the resulting gel for a specified period.

  • Washing and Drying:

    • Wash the gel extensively with a suitable buffer or deionized water to remove any unentrapped enzyme and other soluble components.

    • Dry the gel under controlled conditions (e.g., air-drying or lyophilization) to obtain the final immobilized biocatalyst.

Characterization:

  • Enzyme Loading: Determine the amount of entrapped enzyme by measuring the protein content in the washing solutions.

  • Activity and Stability: Assess the catalytic activity, thermal stability, and operational stability (reusability) of the entrapped CALB. The immobilized enzyme has been shown to maintain activity for at least 15 reuse cycles.[10][18]

  • Morphological Analysis: Characterize the morphology of the sol-gel matrix using Scanning Electron Microscopy (SEM).[10][18]

Visualizations

Experimental Workflow for Covalent Immobilization of CALB on Magnetic Nanoparticles

G cluster_0 Support Preparation cluster_1 Activation cluster_2 Immobilization cluster_3 Product Fe3O4 Fe₃O₄ Nanoparticles APTES_Fe3O4 APTES-Functionalized Fe₃O₄ Fe3O4->APTES_Fe3O4 APTES Ethanol/Water Activated_NP Glutaraldehyde-Activated Nanoparticles APTES_Fe3O4->Activated_NP Glutaraldehyde Phosphate Buffer Immobilized_CALB Immobilized CALB on Magnetic Nanoparticles Activated_NP->Immobilized_CALB CALB Solution Incubation Final_Product Washed & Stored Immobilized CALB Immobilized_CALB->Final_Product Magnetic Separation & Washing

Caption: Workflow for covalent immobilization of CALB on magnetic nanoparticles.

Experimental Workflow for Sol-Gel Entrapment of CALB

G cluster_0 Precursor Preparation cluster_1 Entrapment cluster_2 Post-Processing Silane_Mix Mix Silane Precursors (TMOS, MeTMOS, PhTMOS) Hydrolyzed_Silane Hydrolyzed Silane Solution Silane_Mix->Hydrolyzed_Silane H₂O, HCl Gel_Formation Gel Formation Hydrolyzed_Silane->Gel_Formation CALB_Solution CALB Solution (+/- Additives) CALB_Solution->Gel_Formation Aged_Gel Aged Gel Gel_Formation->Aged_Gel Aging Washed_Dried_Gel Washed & Dried Immobilized CALB Aged_Gel->Washed_Dried_Gel Washing & Drying

Caption: Workflow for the entrapment of CALB within a sol-gel matrix.

Logical Relationship of Immobilization Benefits for CALB

G cluster_0 Enhanced Stability cluster_1 Improved Practicality cluster_2 Economic Viability Immobilization Immobilization of CALB Thermal_Stability Increased Thermal Stability Immobilization->Thermal_Stability Operational_Stability Increased Operational Stability Immobilization->Operational_Stability Easy_Separation Facilitated Separation from Reaction Mixture Immobilization->Easy_Separation Reusability Enhanced Reusability Operational_Stability->Reusability Easy_Separation->Reusability Reduced_Cost Reduced Process Cost Reusability->Reduced_Cost

References

Application Note: Quantification of Ethyl 2-Hydroxybutyrate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive methodology for the quantification of ethyl 2-hydroxybutyrate in complex biological matrices such as plasma, serum, and urine. This compound and related short-chain fatty acid esters are gaining interest as potential biomarkers for various metabolic states and diseases. The accurate measurement of these compounds is crucial for clinical and research applications. This document provides detailed protocols for sample preparation using liquid-liquid extraction (LLE), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step to enhance analyte volatility and detection. The methods described are based on established principles for the analysis of similar small polar molecules in biological fluids.

Introduction

This compound is a short-chain fatty acid ester. Its parent acid, 2-hydroxybutyric acid (2-HB), is a recognized biomarker for several metabolic conditions, including insulin (B600854) resistance and oxidative stress.[1][2] Elevated levels of 2-HB can indicate metabolic disturbances such as lactic acidosis and ketoacidosis, often associated with diabetes.[1] The quantification of this compound may provide further insights into metabolic pathways and disease progression.

The analysis of small, polar, and often volatile compounds like this compound in complex biological matrices presents analytical challenges. These challenges include matrix interference, the need for high sensitivity, and the potential for analyte loss during sample preparation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such compounds, often requiring a derivatization step to improve chromatographic properties and sensitivity.[3] This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of this compound from biological samples.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., deuterated analog like 2-hydroxybutyrate-d3)

  • Ethyl acetate (B1210297) (GC grade)

  • Acetonitrile (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous sodium sulfate (B86663)

  • Deionized water

  • Biological matrix (plasma, serum, or urine)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods for similar small polar analytes in biological fluids.[4][5][6]

  • Sample Thawing and Centrifugation: Thaw frozen biological samples (plasma, serum, or urine) at room temperature. Centrifuge the samples to remove any particulate matter.

  • Internal Standard Spiking: To 100 µL of the biological sample in a microcentrifuge tube, add 100 µL of the internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 mg/L).

  • Acidification: Acidify the sample by adding 100 µL of 0.025 M sulfuric acid or 20 µL of 1 M HCl.[4][5] This step helps to protonate any corresponding acid, making it more extractable into an organic solvent.

  • Extraction: Add 1 mL of ethyl acetate as the extraction solvent.[4] Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 1500 rpm) for 15 minutes to separate the organic and aqueous layers.[4]

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 37°C).[6]

Derivatization

Derivatization is a critical step to convert the polar analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.[5]

  • Reagent Addition: To the dried extract, add 75 µL of BSTFA + 1% TMCS.[4]

  • Incubation: Tightly cap the tube and heat at 70-90°C for 10-30 minutes to facilitate the derivatization reaction.[4]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be used as a starting point for method development.

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1-2 µL in splitless mode.[4]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at 20°C/min.

    • Ramp: Increase to 250°C at 35°C/min, hold for 4 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

  • Ions to Monitor: The specific ions for this compound and the internal standard would need to be determined by analyzing the derivatized standards. For related compounds like derivatized β-Hydroxybutyrate (BHB), monitored ions include m/z 191 and 117 for the analyte and m/z 239 and 240 for the deuterated internal standard.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics for GC-MS methods used for the analysis of related hydroxybutyrate compounds in biological fluids. These values can serve as a benchmark for the validation of the this compound method.

ParameterBloodUrineReference
Limit of Detection (LOD) 2 mg/L2 mg/L[4]
Lower Limit of Quantification (LLOQ) 7 mg/L6 mg/L[4]
Linear Range 50–500 mg/L50–500 mg/L[4]
Correlation Coefficient (R²) > 0.99> 0.99[4]
Intra-day Precision (CV%) 1.0 - 12.4%1.0 - 12.4%[4]
Inter-day Precision (CV%) 1.0 - 12.4%1.0 - 12.4%[4]
Extraction Recovery ≥ 82%≥ 59%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Serum, Urine) add_is Add Internal Standard sample->add_is acidify Acidification add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract separate Centrifuge & Collect Organic Layer extract->separate dry Dry & Evaporate separate->dry add_bstfa Add BSTFA + 1% TMCS dry->add_bstfa heat Heat (70-90°C) add_bstfa->heat gcms GC-MS Analysis heat->gcms quant Quantification gcms->quant

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_pathway Potential Metabolic Relevance of 2-Hydroxybutyrate threonine Threonine / Methionine Catabolism alpha_kb α-ketobutyrate threonine->alpha_kb glutathione Glutathione Synthesis threonine->glutathione prop_coa Propionyl-CoA alpha_kb->prop_coa hb 2-Hydroxybutyrate alpha_kb->hb Increased flux under oxidative stress succ_coa Succinyl-CoA prop_coa->succ_coa tca TCA Cycle succ_coa->tca ethyl_hb This compound hb->ethyl_hb Esterification oxidative_stress Oxidative Stress hb->oxidative_stress Biomarker for insulin_resistance Insulin Resistance hb->insulin_resistance Biomarker for

Caption: Simplified metabolic context of 2-hydroxybutyrate.

Discussion

The described methodology provides a solid framework for the reliable quantification of this compound in biological matrices. The use of liquid-liquid extraction offers a straightforward and effective means of isolating the analyte from complex sample components. Derivatization with BSTFA is a well-established technique for improving the GC-MS analysis of small polar molecules containing hydroxyl and carboxyl groups.

Method validation is a critical step to ensure the accuracy and precision of the results. Key validation parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day), accuracy, recovery, and matrix effects. The data presented for related compounds can serve as a useful guide for expected performance.

Conclusion

This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS. The methodology is based on proven analytical techniques for similar compounds and is suitable for researchers, scientists, and drug development professionals. The successful implementation of this method will enable further investigation into the role of this compound as a potential biomarker in various physiological and pathological states.

References

Application Note: Monitoring Ethyl 2-Hydroxybutyrate Synthesis by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of ethyl 2-hydroxybutyrate, a key intermediate in the production of various pharmaceuticals, requires careful monitoring to ensure reaction completion and maximize yield. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for qualitatively monitoring the progress of this reaction. By comparing the chromatographic profile of the reaction mixture over time to that of the starting materials and the final product, researchers can efficiently determine the extent of the conversion. This protocol provides a detailed method for monitoring the synthesis of this compound, for example, via the Fischer esterification of 2-hydroxybutyric acid with ethanol.

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an organic solvent system). In the context of this compound synthesis from 2-hydroxybutyric acid, the polarity of the molecules changes significantly.

  • 2-Hydroxybutyric Acid (Starting Material): A polar molecule due to the presence of both carboxylic acid and hydroxyl functional groups. It will adhere strongly to the polar silica gel and thus have a low Retention Factor (Rf).

  • This compound (Product): An ester of moderate polarity. It is less polar than the starting carboxylic acid. Consequently, it will travel further up the TLC plate, resulting in a higher Rf value.

By spotting the reaction mixture on a TLC plate alongside the starting material, the disappearance of the starting material spot and the appearance of a new product spot can be tracked to determine the reaction's progress.

Experimental Protocol

This protocol outlines the necessary steps for preparing and analyzing TLC plates to monitor the synthesis of this compound.

2.1. Materials and Equipment

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Developing Chamber: A glass jar or beaker with a lid or watch glass.

  • Spotting Capillaries: Glass capillary tubes.

  • Mobile Phase (Eluent): 30% Ethyl Acetate (B1210297) in Hexane (v/v).

  • Visualization Reagents:

    • Potassium permanganate (B83412) (KMnO₄) stain.

    • Bromocresol green stain for specific acid visualization.[1]

  • Heat gun.

  • Forceps.

  • Pencil.

2.2. Sample Preparation

  • Reaction Mixture (RM): Using a capillary tube, take a small aliquot of the reaction mixture. Dilute with a small amount of a volatile solvent like ethyl acetate or dichloromethane (B109758) (DCM) in a microvial to an appropriate concentration (typically 1-2 mg/mL).

  • Starting Material Standard (SM): Prepare a dilute solution (1-2 mg/mL) of 2-hydroxybutyric acid in ethyl acetate or DCM.

  • Co-spot (Co): In a separate microvial, mix a small amount of the SM solution with the RM solution. This spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

2.3. TLC Plate Preparation and Development

  • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate.[2]

  • Mark three small, equidistant points on the origin line for the SM, RM, and Co spots.

  • Using separate capillary tubes for each sample, carefully and briefly touch the tip to the corresponding mark on the origin line. Aim for small, concentrated spots (1-2 mm in diameter).[3]

  • Pour the mobile phase (30% Ethyl Acetate/Hexane) into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on the TLC plate.[4]

  • Cover the chamber and let the atmosphere saturate with solvent vapor for a few minutes.

  • Using forceps, carefully place the spotted TLC plate into the chamber and replace the lid.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top edge.

  • Remove the plate with forceps and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

2.4. Visualization

Since 2-hydroxybutyric acid and its ethyl ester are not UV-active, a chemical stain is required for visualization.[5] Potassium permanganate stain is highly effective for visualizing alcohols and other oxidizable groups.

  • Potassium Permanganate Staining:

    • Hold the dried TLC plate with forceps and quickly dip it into a jar containing the KMnO₄ stain.[6]

    • Remove the plate, let the excess stain drip off, and wipe the back with a paper towel.[6]

    • Gently warm the plate with a heat gun. Spots will appear as yellow-brown spots on a purple or pink background.[7]

  • Interpretation:

    • The SM lane should show a single spot with a low Rf value.

    • As the reaction progresses, the RM lane will show the SM spot diminishing in intensity while a new spot with a higher Rf (the product) appears and intensifies.

    • The reaction is considered complete when the SM spot is no longer visible in the RM lane.[3] The Co-spot lane will show two distinct spots if the starting material is still present, confirming the identity of the lower spot.

Data Presentation

The progress of the reaction can be quantified by calculating the Rf values of the spots.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The expected Rf values are summarized in the table below. Note that these are approximate values and can vary based on the exact conditions.

CompoundFunctionalityExpected PolarityExpected Rf Value (30% EtOAc/Hexane)
2-Hydroxybutyric AcidCarboxylic Acid, AlcoholHigh~ 0.2 - 0.3
This compoundEster, AlcoholMedium~ 0.5 - 0.6

Workflow Diagram

The following diagram illustrates the complete workflow for monitoring the reaction progress using TLC.

TLC_Workflow TLC Monitoring Workflow cluster_prep 1. Preparation cluster_execution 2. Execution cluster_analysis 3. Analysis cluster_decision 4. Decision prep_samples Prepare Samples: - Starting Material (SM) - Reaction Mixture (RM) - Co-spot (Co) prep_plate Prepare TLC Plate: - Draw origin line - Mark lanes prep_chamber Prepare Chamber: - Add mobile phase - Saturate spotting Spot Samples on Plate prep_chamber->spotting development Develop Plate in Chamber spotting->development drying Dry Plate & Mark Front development->drying visualization Visualize Spots (KMnO4 Stain) drying->visualization interpretation Interpret Results: - Compare SM and RM lanes - Calculate Rf values decision Reaction Complete? interpretation->decision Proceed to Workup Proceed to Workup decision->Proceed to Workup Yes Continue Reaction Continue Reaction decision->Continue Reaction No

References

Application Notes & Protocols for the Large-Scale Production of Enantiomerically Pure Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enantiomerically pure ethyl 3-hydroxybutyrate (B1226725) (EHB) serves as a critical chiral building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The (R)-enantiomer is a key intermediate for synthesizing β-lactamase inhibitors, while the (S)-enantiomer is vital for producing carbapenem (B1253116) antibiotics and insect pheromones.[1][2] The increasing demand for these chiral compounds necessitates robust and scalable production methods that ensure high enantiomeric purity and yield.

These application notes provide detailed protocols for the large-scale production of both (R)- and (S)-ethyl 3-hydroxybutyrate, focusing on biocatalytic methods that offer high selectivity and environmentally benign reaction conditions. The protocols are based on established and scalable methodologies, including enzymatic resolution of racemic mixtures and asymmetric reduction of a prochiral ketone.

I. Production Methods Overview

The large-scale synthesis of enantiomerically pure EHB can be broadly categorized into two primary strategies:

  • Enzymatic Resolution of Racemic Ethyl 3-Hydroxybutyrate: This method involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of both (R)- and (S)-EHB.

  • Asymmetric Reduction of Ethyl Acetoacetate (B1235776): This approach utilizes biocatalysts, such as whole microbial cells or isolated enzymes, to convert the prochiral substrate, ethyl acetoacetate (EAA), into a single, desired enantiomer of EHB.

The choice of method often depends on the desired enantiomer, cost-effectiveness, and the available infrastructure for large-scale bioprocessing.

II. Experimental Protocols

Protocol 1: Two-Step Enzymatic Resolution for (R)- and (S)-Ethyl 3-Hydroxybutyrate Production using Immobilized Candida antarctica Lipase (B570770) B (CALB)

This protocol describes a solvent-free, two-step enzymatic resolution process that has been successfully scaled to the multi-kilogram level, yielding both enantiomers with high chemical and enantiomeric purity.[3][4]

Step 1: Production of (S)-Ethyl 3-Hydroxybutyrate via Acetylation

  • Reactor Setup: A batchwise loop reactor system is recommended for large-scale production to prevent attrition of the immobilized enzyme particles.[3][4] The immobilized CALB is packed into a column, and the reactants are circulated through the enzyme bed.

  • Reaction Mixture:

    • Racemic ethyl 3-hydroxybutyrate (rac-EHB)

    • Vinyl acetate (B1210297) (equimolar amount to rac-EHB)[4]

    • Immobilized Candida antarctica lipase B (CALB)

  • Reaction Conditions:

    • Temperature: 45°C[4]

    • Solvent: None (solvent-free)[3][4]

  • Procedure: a. Charge the reactor with racemic ethyl 3-hydroxybutyrate and vinyl acetate. b. Circulate the reaction mixture through the column containing immobilized CALB. c. Monitor the reaction progress by gas chromatography (GC) until approximately 60-70% conversion is achieved. At 60% conversion, >96% enantiomeric excess (e.e.) of (S)-EHB can be expected. At higher conversions (>70%), the e.e. can reach >99%.[4]

  • Product Separation: a. After the reaction, separate the components of the mixture via fractional distillation. b. The unreacted (S)-ethyl 3-hydroxybutyrate is collected as one fraction, while the acetylated product, (R)-ethyl 3-acetoxybutyrate, is collected as another.

Step 2: Production of (R)-Ethyl 3-Hydroxybutyrate via Alcoholysis

  • Reactor Setup: The same batchwise loop reactor system with immobilized CALB can be utilized.

  • Reaction Mixture:

    • (R)-enriched ethyl 3-acetoxybutyrate (from Step 1)

    • Ethanol (B145695) (equimolar amount)

  • Reaction Conditions:

    • Temperature: 45°C[4]

    • Solvent: A small amount of hexane (B92381) can be used if necessary.[4]

  • Procedure: a. Charge the reactor with the (R)-enriched ethyl 3-acetoxybutyrate and ethanol. b. Circulate the mixture through the CALB column. c. Monitor the reaction until the desired conversion is reached.

  • Product Separation: a. Separate the (R)-ethyl 3-hydroxybutyrate from the reaction mixture by fractional distillation.

Protocol 2: Asymmetric Reduction of Ethyl Acetoacetate to (R)-Ethyl 3-Hydroxybutyrate using Paracoccus denitrificans

This protocol utilizes whole cells of Paracoccus denitrificans for the asymmetric reduction of ethyl acetoacetate, induced by the addition of nitrate (B79036) under anaerobic conditions.[5]

  • Cell Culture and Preparation: a. Cultivate Paracoccus denitrificans under appropriate conditions to achieve the desired cell density. b. Harvest the cells by centrifugation and wash them with a suitable buffer.

  • Reaction Setup:

    • Bioreactor equipped for anaerobic operation.

  • Reaction Mixture:

    • Paracoccus denitrificans cells (e.g., 10 g dry weight/L)[5]

    • Ethyl acetoacetate (EAA) (e.g., 150 mM)[5]

    • Sodium nitrate (e.g., 100 mM)[5]

    • Buffer solution to maintain optimal pH.

  • Reaction Conditions:

    • Temperature: Maintain at the optimal temperature for the microorganism.

    • Atmosphere: Anaerobic.

  • Procedure (Fed-Batch): a. Suspend the cells in the buffer within the bioreactor. b. Initiate the reaction by adding EAA and nitrate. c. To mitigate substrate inhibition and prolong the reaction, employ a fed-batch strategy with intermittent additions of both EAA and nitrate.[5] d. Monitor the formation of (R)-EHB and the consumption of EAA using chiral GC or HPLC.

  • Product Isolation: a. After the reaction, separate the cells from the broth by centrifugation or filtration. b. Extract the (R)-EHB from the supernatant using an appropriate organic solvent (e.g., ethyl acetate). c. Purify the product by distillation under reduced pressure.

Protocol 3: Asymmetric Reduction of Ethyl Acetoacetate to (S)-Ethyl 3-Hydroxybutyrate using Baker's Yeast (Saccharomyces cerevisiae)

Baker's yeast is a cost-effective and readily available biocatalyst for the production of (S)-EHB.[2][6]

  • Yeast Suspension Preparation: a. Suspend baker's yeast in tap water. b. Add a carbon source, such as sucrose (B13894) or glucose, to energize the yeast cells.[6]

  • Reaction Setup:

    • A large-volume stirred-tank or bubble-column bioreactor.[2]

  • Reaction Mixture:

    • Baker's yeast suspension

    • Ethyl acetoacetate (EAA)

    • Carbon source (e.g., sucrose or ethanol)[2]

  • Reaction Conditions:

    • Temperature: Room temperature to 30°C.[6]

    • Aeration: Gentle aeration may be required.

  • Procedure (Fed-Batch): a. To achieve high yield and optical purity, a fed-batch process is recommended.[2] b. Continuously or intermittently feed both EAA and the carbon source to the yeast suspension. It is crucial to maintain a low concentration of EAA in the reactor to achieve high enantiomeric excess.[2] c. Monitor the reaction progress by chiral GC. The reaction can be run for several days.

  • Product Isolation: a. Remove the yeast cells by centrifugation or filtration, using a filter aid like Celite if necessary.[6] b. Saturate the filtrate with sodium chloride and extract the (S)-EHB with an organic solvent like diethyl ether.[6] c. Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. d. Purify the crude product by distillation.

III. Data Presentation

Table 1: Comparison of Large-Scale Production Methods for Enantiomerically Pure Ethyl 3-Hydroxybutyrate

MethodTarget EnantiomerBiocatalystSubstrateKey Process FeatureEnantiomeric Excess (e.e.)Yield/ProductivityReference
Enzymatic Resolution(S)-EHB & (R)-EHBImmobilized Candida antarctica Lipase B (CALB)Racemic EHBSolvent-free, two-step process>96%73% (total process)[3][4]
Asymmetric Reduction(R)-EHBParacoccus denitrificansEthyl AcetoacetateAnaerobic, nitrate-induced98.9% (batch), 88.7% (fed-batch)49 mM (batch), 124 mM (fed-batch)[5]
Asymmetric Reduction(S)-EHBBaker's Yeast (Saccharomyces cerevisiae)Ethyl AcetoacetateFed-batch with ethanol as energy source>99%6% (w/w) final concentration[2]
Asymmetric Reduction(R)-EHBRecombinant E. coliEthyl AcetoacetateHigh substrate loading with ionic liquidsNot specified754.9 g/L/d (space-time yield)[7]

IV. Analytical Methods

Protocol 4: Determination of Enantiomeric Excess using Chiral Gas Chromatography (GC)

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., β-cyclodextrin phase).[8]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., ethyl acetate).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Isothermal or temperature gradient optimized for the separation of the two enantiomers.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: a. Inject the prepared sample. b. The two enantiomers will have different retention times on the chiral column. c. Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

V. Visualizations

Production_Workflow cluster_reduction Asymmetric Reduction Route cluster_resolution Enzymatic Resolution Route EAA Ethyl Acetoacetate Bioreduction Bioreduction (e.g., Yeast, E. coli) EAA->Bioreduction Pure_EHB Enantiomerically Pure EHB Bioreduction->Pure_EHB Analysis Chiral Analysis (GC/HPLC) Pure_EHB->Analysis Racemic_EHB Racemic EHB Enzymatic_Reaction Enzymatic Reaction (e.g., CALB) Racemic_EHB->Enzymatic_Reaction Separation Separation (e.g., Distillation) Enzymatic_Reaction->Separation S_EHB (S)-EHB Separation->S_EHB R_Intermediate (R)-Intermediate Separation->R_Intermediate S_EHB->Analysis Second_Reaction Second Enzymatic Reaction R_Intermediate->Second_Reaction R_EHB (R)-EHB Second_Reaction->R_EHB R_EHB->Analysis Purification Final Purification (Distillation) Analysis->Purification

Caption: Overall workflow for the production and analysis of enantiomerically pure ethyl 3-hydroxybutyrate.

Asymmetric_Reduction_Pathway EAA Ethyl Acetoacetate (Prochiral Ketone) Enzyme Carbonyl Reductase / Alcohol Dehydrogenase EHB Ethyl (R)- or (S)-3-Hydroxybutyrate (Chiral Alcohol) EAA->EHB Reduction Cofactor_ox NAD(P)+ Cofactor_Regen Cofactor Regeneration System (e.g., GDH) Cofactor_ox->Cofactor_Regen Cofactor_red NAD(P)H Cofactor_red->EHB H- EHB->EAA Oxidation Cofactor_Regen->Cofactor_red Regenerates Cosubstrate_ox Oxidized Cosubstrate (e.g., Gluconolactone) Cofactor_Regen->Cosubstrate_ox Cosubstrate_red Reduced Cosubstrate (e.g., Glucose) Cosubstrate_red->Cofactor_Regen

Caption: Signaling pathway for the asymmetric reduction of ethyl acetoacetate catalyzed by a reductase with cofactor regeneration.

References

Application Notes and Protocols for the Synthesis of Poly(3-hydroxybutyrate)-oligo-2-ethyl-2-oxazoline Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of amphiphilic block copolymers composed of poly(3-hydroxybutyrate) (PHB) and oligo-2-ethyl-2-oxazoline (oligoEtOx). These conjugates are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility, biodegradability, and potential for forming self-assembled nanostructures for drug delivery applications.[1][2][3][4]

Introduction

Poly(3-hydroxybutyrate) (PHB) is a natural, biodegradable polyester (B1180765) produced by various microorganisms.[4][5] Its biocompatibility makes it a promising material for biomedical applications such as tissue engineering and drug delivery systems.[4][6] However, the inherent hydrophobicity and crystallinity of PHB can limit its applications. To overcome these limitations, PHB can be conjugated with hydrophilic polymers.

Poly(2-ethyl-2-oxazoline) (PEtOx) is a water-soluble polymer that has gained attention as a potential alternative to polyethylene (B3416737) glycol (PEG) in biomedical applications.[7][8][9] It exhibits "stealth" properties, reducing immunogenicity and prolonging circulation times of conjugated drugs or nanoparticles.[8][9] The synthesis of PHB-oligoEtOx block copolymers results in amphiphilic macromolecules that can self-assemble in aqueous environments, forming micelles or other nanostructures capable of encapsulating hydrophobic drugs.[3]

This document outlines the synthesis of PHB-oligoEtOx conjugates via the coupling of carboxyl-terminated PHB with hydroxyl-terminated oligoEtOx.[1][2][10]

Data Presentation

The following table summarizes the synthesis conditions and results for the PHB-b-oligoEtOx block copolymer.

Sample CodeReactants and Conditions (24h, room temperature)Mn ( g/mol )PDI
PHB-COOHPHB, Adipic Acid, Sn-oct, CHCl3, reflux18001.65
oligoEtOx2-Ethyl oxazoline (B21484), MepTs, Acetonitrile (B52724), 100°C, 70 min9001.57
PHB-b-oligoEtOxPHB-COOH, oligoEtOx, DCC, DPTS, CH2Cl226001.70

Mn = Number-average molecular weight; PDI = Polydispersity Index; DCC = Dicyclohexylcarbodiimide; DPTS = 4-(dimethylamino)pyridinium-4-toluenesulfonate; Sn-oct = Stannous octoate; MepTs = Methyl p-toluenesulfonate

Experimental Protocols

Materials
  • 2-Ethyl-2-oxazoline (B78409) (2-EtOx), Sigma-Aldrich (passed through an Al2O3 column before use)[2]

  • Poly(3-hydroxybutyrate) (PHB)

  • Adipic acid[2]

  • Stannous octoate (Sn-oct)[2]

  • Methyl p-toluenesulfonate (MepTs)[1]

  • Acetonitrile (AcCN)[1]

  • Chloroform (CHCl3)[2]

  • Dichloromethane (CH2Cl2)

  • Dicyclohexylcarbodiimide (DCC)[2][10]

  • 4-(dimethylamino)pyridinium-4-toluenesulfonate (DPTS)

  • Diethyl ether[1]

Synthesis of Hydroxyl-Terminated Oligo(2-ethyl-2-oxazoline) (oligoEtOx)

OligoEtOx is synthesized via cationic ring-opening polymerization of 2-ethyl-2-oxazoline.[1][2]

  • In a reaction bottle, dissolve 2-ethyl-2-oxazoline (2.01 g) and MepTs (0.20 g) as the catalyst in acetonitrile (2.0 mL).[1]

  • Pass argon gas through the solution for 2 minutes to create an inert atmosphere.[1]

  • Carry out the polymerization at 100°C for 70 minutes.[1]

  • Precipitate the resulting polymer in excess diethyl ether.[1]

  • Dry the precipitate under vacuum at 40°C for 24 hours.[1]

  • The expected yield is approximately 1.98 g with a number-average molecular weight (Mn) of around 900 g/mol and a polydispersity index (PDI) of 1.57.[1]

Synthesis of Dicarboxylic Acid-Terminated PHB (PHB-COOH)

Carboxyl-terminated PHB is prepared by refluxing PHB with adipic acid.[1][2]

  • In a suitable flask, dissolve a mixture of adipic acid (1.00 g), PHB (0.64 g), and Sn-oct (20 mg) in CHCl3 (20 mL).[2]

  • Reflux the mixture to induce the reaction.

  • After the reaction, the product can be purified to remove unreacted reagents.

Synthesis of PHB-oligoEtOx Polymer Conjugates

The final conjugate is synthesized by reacting the carboxyl-terminated PHB with the hydroxyl-terminated oligoEtOx using DCC chemistry.[1][2][10]

  • Dissolve PHB-COOH and oligoEtOx in dichloromethane.

  • Add DCC and DPTS to the solution to facilitate the esterification reaction.

  • Allow the reaction to proceed at room temperature for 24 hours.

  • After the reaction is complete, the resulting PHB-b-oligoEtOx block copolymer can be purified to remove byproducts and unreacted starting materials. A common purification step involves precipitation to remove unreacted oligoEtOx residue.[10]

Characterization

The synthesized polymers and the final conjugate are characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymers and the successful conjugation.[1][10]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the polymers. The –N-C(O) group of the oligoEtOx block typically shows a characteristic signal around 1633 cm⁻¹.[10]

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), of the copolymers.[1][10]

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn) and the polydispersity index (PDI) of the polymers.[1][10]

Visualizations

Synthesis_Workflow cluster_OligoEtOx Synthesis of oligoEtOx cluster_PHB Synthesis of PHB-COOH cluster_Conjugation Conjugation EtOx 2-Ethyl-2-oxazoline Polymerization Cationic Ring-Opening Polymerization (100°C, 70 min) EtOx->Polymerization MepTs MepTs (Catalyst) MepTs->Polymerization AcCN Acetonitrile AcCN->Polymerization Precipitation_EtOx Precipitation (Diethyl Ether) Polymerization->Precipitation_EtOx OligoEtOx oligoEtOx-OH Precipitation_EtOx->OligoEtOx Coupling DCC Coupling (Room Temp, 24h) OligoEtOx->Coupling PHB PHB Reflux Reflux PHB->Reflux AdipicAcid Adipic Acid AdipicAcid->Reflux SnOct Sn-oct (Catalyst) SnOct->Reflux CHCl3 CHCl3 CHCl3->Reflux PHB_COOH PHB-COOH Reflux->PHB_COOH PHB_COOH->Coupling DCC DCC DCC->Coupling DPTS DPTS DPTS->Coupling CH2Cl2 CH2Cl2 CH2Cl2->Coupling Purification Purification Coupling->Purification FinalProduct PHB-b-oligoEtOx Purification->FinalProduct Chemical_Structures cluster_PHB_COOH Carboxyl-Terminated PHB (PHB-COOH) cluster_OligoEtOx Hydroxyl-Terminated oligoEtOx cluster_Conjugate PHB-b-oligoEtOx Conjugate PHB_struct HOOC-(CH2)4-COO-[CH(CH3)CH2COO]n-H Conjugate_struct HOOC-(CH2)4-COO-[CH(CH3)CH2COO]n-[N(COC2H5)CH2CH2]m-OH PHB_struct->Conjugate_struct OligoEtOx_struct H-[N(COC2H5)CH2CH2]m-OH OligoEtOx_struct->Conjugate_struct

References

Troubleshooting & Optimization

Troubleshooting low yield in ethyl 2-hydroxybutyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-Hydroxybutyrate Synthesis

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of this compound. The most common synthetic route, the reduction of ethyl 2-oxobutyrate, is the primary focus.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the reduction of ethyl 2-oxobutyrate are typically traced back to one of several factors:

  • Reagent Quality: The primary reducing agent, sodium borohydride (B1222165) (NaBH₄), is sensitive to moisture.[1] Degradation of the reagent before or during the reaction will directly lead to an incomplete reaction and lower yields.

  • Reaction Conditions: Temperature control is crucial. While the reaction is often run at room temperature or below, excessive heat can promote side reactions.[2] Conversely, a temperature that is too low can significantly slow down the reaction rate.

  • Stoichiometry: An insufficient amount of the reducing agent will result in an incomplete conversion of the starting material. An excess is typically used to compensate for any decomposition.[1]

  • Solvent Purity: The presence of water in the reaction solvent (e.g., ethanol (B145695), methanol) can decompose the sodium borohydride, reducing its effectiveness.[1][2]

  • Work-up & Purification Losses: Significant product loss can occur during the extraction and distillation phases if not performed carefully. Emulsion formation during extraction or decomposition during distillation are common issues.

Q2: I'm observing multiple spots on my TLC analysis post-reaction. What are these impurities?

A2: Besides your desired product, this compound, other spots on a TLC plate could represent:

  • Unreacted Starting Material: The most common impurity is unreacted ethyl 2-oxobutyrate. This is easily identified by running a co-spot with the starting material.

  • Side-Products: Although the reduction is generally clean, side reactions can occur. The specific byproducts will depend on the reaction conditions and the purity of the reagents used.

  • Solvent Adducts: In some cases, the solvent can react to form minor byproducts.

Q3: How can I ensure my sodium borohydride (NaBH₄) is active?

A3: Sodium borohydride is a mild reducing agent that reacts with protic solvents like methanol (B129727) and ethanol.[1] To ensure maximum activity:

  • Proper Storage: Store NaBH₄ in a tightly sealed container in a cool, dry place, away from moisture.

  • Fresh Reagent: Use a freshly opened bottle of the reagent whenever possible.

  • Use of Excess: It is standard practice to use a molar excess of NaBH₄ to account for some level of decomposition by the solvent.[1]

Q4: The reaction seems to have stalled or is proceeding very slowly. What steps can I take?

A4: If the reaction is not progressing as expected, consider the following:

  • Temperature: If the reaction is being run at a very low temperature (e.g., 0°C), consider allowing it to slowly warm to room temperature.

  • Reagent Addition: Ensure that the reducing agent was added in the correct amount. If necessary, a small, additional portion of NaBH₄ can be added, but be mindful of the stoichiometry.

  • Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper mixing of the reagents.

Q5: What are the best practices for purifying this compound to maximize recovery?

A5: Effective purification is key to achieving a high isolated yield.

  • Work-up: After the reaction is complete, it is typically quenched with a dilute acid. This neutralizes any excess reducing agent and facilitates the separation of the organic and aqueous layers.[2]

  • Extraction: Use a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether, for extraction.[3][4] To minimize emulsion formation, perform gentle inversions rather than vigorous shaking. A brine wash can help to break up emulsions and remove water from the organic layer.[3]

  • Drying: Thoroughly dry the organic extracts over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate before solvent removal.[4]

  • Distillation: The final product is often purified by vacuum distillation.[5] It is important to use a stable vacuum and a controlled heating source to prevent decomposition of the product at high temperatures.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Ketone Reduction

Reducing AgentFormulaReactivityTypical SolventsWork-upKey Considerations
Sodium BorohydrideNaBH₄MildMethanol, Ethanol, WaterAcidic QuenchReduces aldehydes and ketones.[6] Safer and easier to handle.[7]
Lithium Aluminum HydrideLiAlH₄StrongDiethyl Ether, THF (anhydrous)Separate Acidic StepReduces aldehydes, ketones, esters, and carboxylic acids.[8] Reacts violently with water and protic solvents.[2]

Table 2: Troubleshooting Guide for Low Yield

SymptomPotential Cause(s)Suggested Solution(s)
Reaction Incomplete (Starting material remains) 1. Inactive or insufficient reducing agent.[1] 2. Reaction time too short or temperature too low.1. Use fresh NaBH₄ and ensure a molar excess. 2. Allow the reaction to stir for a longer period or warm to room temperature.
Formation of Multiple Byproducts 1. Reaction temperature too high. 2. Impure starting materials or solvent.1. Maintain the recommended reaction temperature. 2. Use purified starting materials and anhydrous solvents.
Low Isolated Yield After Work-up 1. Product loss during extraction (e.g., emulsions). 2. Decomposition during distillation.1. Use a brine wash to aid in layer separation.[3] 2. Perform distillation under a high vacuum to lower the boiling point.[5]

Experimental Protocol

Synthesis of this compound via Reduction of Ethyl 2-Oxobutyrate

This protocol is a general guideline for the reduction of ethyl 2-oxobutyrate using sodium borohydride.

Materials:

  • Ethyl 2-oxobutyrate

  • Sodium borohydride (NaBH₄)

  • Ethanol (or Methanol)

  • Diethyl ether (or Ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxobutyrate in ethanol (approximately 5-10 mL of solvent per gram of starting material). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0 to 1.5 molar equivalents) to the solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas evolution may occur.

  • Solvent Removal: Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[3]

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.[5]

Visualizations

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Ethyl 2-Oxobutyrate in Ethanol B Cool to 0-5 °C A->B C Slowly Add NaBH4 B->C D Monitor by TLC C->D E Quench with 1M HCl D->E Reaction Complete F Remove Ethanol E->F G Extract with Ether F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Vacuum Distillation I->J K Pure Ethyl 2-Hydroxybutyrate J->K

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield Obtained Q1 Is starting material present in crude product (check TLC/NMR)? Start->Q1 Cause1 Cause: Incomplete Reaction Q1->Cause1 Yes Q2 Was an emulsion formed during extraction? Q1->Q2 No Solution1 Solutions: - Use fresh/excess NaBH4 - Increase reaction time - Check reaction temperature Cause1->Solution1 Cause2 Cause: Physical Loss During Work-up Q2->Cause2 Yes Cause3 Cause: Product Decomposition Q2->Cause3 No Solution2 Solutions: - Add brine to break emulsion - Perform gentle extractions - Ensure complete phase separation Cause2->Solution2 Solution3 Solutions: - Use high vacuum for distillation - Ensure apparatus is dry - Avoid excessive heating Cause3->Solution3

Caption: Decision tree for troubleshooting low yield issues.

ReactionPathway Start Ethyl 2-Oxobutyrate Product This compound Start->Product 1) NaBH4, Ethanol 2) H3O+ work-up branch SideProduct Decomposition of NaBH4 (by solvent/water) branch->SideProduct Side Reaction

Caption: Reaction pathway for the reduction of ethyl 2-oxobutyrate.

References

Technical Support Center: Optimizing Enzymatic Resolution of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic resolution of ethyl 3-hydroxybutyrate (B1226725).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic resolution of ethyl 3-hydroxybutyrate in a question-and-answer format.

Question: Why is my reaction rate slow?

Answer: A slow reaction rate can be attributed to several factors. Consider the following troubleshooting steps:

  • Sub-optimal Reaction Conditions: Ensure that the reaction pH and temperature are optimal for the chosen enzyme. For Candida antarctica lipase (B570770) B (CALB), a commonly used enzyme, the optimal pH is around 8.0, and the optimal temperature is in the range of 50-55°C.[1]

  • Low Substrate Concentration: The reaction rate is dependent on the substrate concentration. At concentrations significantly below the enzyme's Michaelis constant (K_m), the reaction rate will be proportionally lower.[2][3] Consider incrementally increasing the substrate concentration.

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration. If the rate is too slow, consider increasing the amount of enzyme. It is crucial to first establish that the reaction rate is indeed limited by the enzyme concentration.[4]

  • Enzyme Inhibition: The presence of inhibitors can significantly reduce the reaction rate. Alcohols, a product of the hydrolysis or alcoholysis reaction, can act as competitive inhibitors to lipases.[5] Certain organic solvents, particularly ketones, can also act as competitive inhibitors.[6] If possible, consider removing the inhibitory product as the reaction progresses or choosing a non-inhibitory solvent.

  • Mass Transfer Limitations: For immobilized enzymes, especially in stirred-tank reactors, poor mixing can lead to mass transfer limitations, where the rate of substrate diffusion to the enzyme's active site is the limiting factor. Ensure adequate agitation, but be mindful that excessive agitation can cause attrition of immobilized enzyme particles.[7][8] A loop reactor system can be a suitable alternative to a stirred reactor for large-scale production to avoid this issue.[7][8]

Question: How can I improve low enantiomeric excess (ee)?

Answer: Achieving high enantiomeric excess is a critical goal in kinetic resolution. If you are observing low ee, consider the following:

  • Sub-optimal Conversion: For kinetic resolutions, the enantiomeric excess of the remaining substrate increases with conversion. To achieve high ee of the unreacted enantiomer, the reaction should be allowed to proceed to a conversion of around 50%. Pushing the conversion too far beyond 50% will lead to a decrease in the ee of the product.

  • Enzyme Selection: The choice of enzyme is paramount for high enantioselectivity. Candida antarctica lipase B (CALB) is known for its high selectivity in the resolution of ethyl 3-hydroxybutyrate.[7][8] If you are using a different lipase or enzyme class, it may not be as selective for this substrate.

  • Acylating Agent/Substrate Structure: The structure of the acyl donor in transesterification reactions can influence enantioselectivity. For the resolution of 3-hydroxybutyrate esters, using bulky acyl groups can sometimes improve the enantioselectivity of the enzyme.[7][8]

  • Organic Solvent: The choice of organic solvent can impact the enzyme's conformation and, consequently, its enantioselectivity. It is often necessary to screen different solvents to find the one that provides the best balance of activity and selectivity. Non-polar solvents may enhance rigidity and affect selectivity.[9]

  • Temperature: Reaction temperature can influence the flexibility of the enzyme and its enantioselectivity. While higher temperatures increase the reaction rate, they can sometimes lead to a decrease in enantioselectivity. It may be beneficial to perform the reaction at a slightly lower temperature to favor the desired enantiomer.

Question: My immobilized enzyme seems to be losing activity after a few cycles. What could be the cause?

Answer: Loss of activity in immobilized enzymes upon recycling is a common issue. Potential causes include:

  • Enzyme Leaching: The enzyme may be desorbing from the support material. This can be due to weak enzyme-support interactions or harsh reaction conditions (e.g., extreme pH, high concentrations of certain organic solvents).

  • Mechanical Damage: In stirred-tank reactors, the mechanical stress from the impeller can lead to the physical breakdown or attrition of the support particles, resulting in the loss of enzyme.[7][8] As mentioned, a loop reactor can mitigate this issue.

  • Enzyme Denaturation: Exposure to sub-optimal pH, high temperatures, or certain organic solvents can cause the enzyme to denature and lose its activity over time.

  • Fouling of the Support: The pores of the support material can become blocked by substrate, product, or byproducts, preventing the substrate from reaching the enzyme's active site. Washing the immobilized enzyme between cycles can help to alleviate this problem.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enzyme for the resolution of ethyl 3-hydroxybutyrate?

A1: Immobilized Candida antarctica lipase B (CALB), often sold under the trade name Novozym 435, is widely reported to be highly effective for this resolution, demonstrating high productivity and selectivity.[7][8]

Q2: What are the typical reaction conditions for the CALB-catalyzed resolution of ethyl 3-hydroxybutyrate?

A2: A common approach is a two-step process. The first step involves the acetylation of racemic ethyl 3-hydroxybutyrate with an acyl donor like vinyl acetate, often in a solvent-free system.[7][8] The second step is the alcoholysis of the resulting (R)-enriched ethyl 3-acetoxybutyrate with an alcohol like ethanol (B145695) to yield the optically pure (R)-ethyl 3-hydroxybutyrate.[7][8]

Q3: How do I monitor the progress of the reaction?

A3: The progress of the reaction, including conversion and enantiomeric excess, is typically monitored by chiral gas chromatography (GC). A column with a chiral stationary phase, such as one based on β-cyclodextrin, is used to separate the enantiomers of the substrate and product.[10]

Q4: Can I use a solvent in the reaction?

A4: While solvent-free systems are often preferred for higher throughput and greener chemistry, organic solvents can be used.[7][8] The choice of solvent can significantly affect the enzyme's activity and selectivity. Non-polar solvents are generally preferred for lipase-catalyzed reactions. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.

Q5: What is the expected yield and enantiomeric excess for this resolution?

A5: With an optimized process using CALB, it is possible to obtain both the (S)- and (R)-enantiomers with high chemical purity (99%) and enantiomeric excess (>96%).[7][8] The total process yield for a two-step resolution can be around 73%.[7][8]

Data Presentation

Table 1: Optimal Reaction Conditions for CALB in the Resolution of Ethyl 3-Hydroxybutyrate

ParameterOptimal Value/RangeReference(s)
pH8.0 (active in 6.0-8.0)[1]
Temperature50-55 °C[1]

Table 2: Influence of Ester Alkyl Chain on CALB Enantioselectivity

Ester Alkyl GroupEnantiomeric Excess (ee)TrendReference(s)
EthylHigh-[7][8]
OctylDecreasedExtending the alkyl chain decreases ee[7][8]
BenzylImprovedBulky groups can improve ee[7][8]
t-ButylImprovedBulky groups can improve ee[7][8]

Experimental Protocols

Protocol 1: General Procedure for CALB-Catalyzed Acetylation of Racemic Ethyl 3-Hydroxybutyrate

  • Reaction Setup: In a suitable reaction vessel, combine racemic ethyl 3-hydroxybutyrate and an equimolar amount of vinyl acetate.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435). The amount of enzyme will depend on the scale of the reaction and desired reaction time and should be optimized.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40-50°C) with appropriate agitation.

  • Monitoring: Periodically withdraw small aliquots of the reaction mixture. Quench the reaction in the aliquot (e.g., by adding a denaturing solvent or filtering out the enzyme). Analyze the sample by chiral GC to determine the conversion and enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.

  • Reaction Termination: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Product Isolation: The unreacted (S)-ethyl 3-hydroxybutyrate and the product, (R)-ethyl 3-acetoxybutyrate, can be separated by methods such as fractional distillation.[7][8]

Protocol 2: Chiral Gas Chromatography (GC) Analysis

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A chiral capillary column (e.g., β-cyclodextrin-based).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: Develop a temperature program that allows for the baseline separation of the enantiomers of ethyl 3-hydroxybutyrate and ethyl 3-acetoxybutyrate. An example program might be:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample.

  • Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers based on retention times determined using authentic standards. Calculate the enantiomeric excess (ee) using the peak areas:

    • ee (%) = [|Area_R - Area_S| / (Area_R + Area_S)] * 100

Mandatory Visualization

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_separation Separation cluster_alcoholysis Step 2: Alcoholysis racemic_EHB Racemic Ethyl 3-Hydroxybutyrate reaction1 Reaction Vessel (40-50°C) racemic_EHB->reaction1 vinyl_acetate Vinyl Acetate vinyl_acetate->reaction1 CALB1 Immobilized CALB CALB1->reaction1 mixture1 (S)-EHB & (R)-Ethyl 3-Acetoxybutyrate reaction1->mixture1 separation Fractional Distillation mixture1->separation S_EHB Optically Enriched (S)-Ethyl 3-Hydroxybutyrate separation->S_EHB R_EAB (R)-Ethyl 3-Acetoxybutyrate separation->R_EAB reaction2 Reaction Vessel R_EAB->reaction2 ethanol Ethanol ethanol->reaction2 CALB2 Immobilized CALB CALB2->reaction2 R_EHB Optically Pure (R)-Ethyl 3-Hydroxybutyrate reaction2->R_EHB

Caption: Workflow for the two-step enzymatic resolution of ethyl 3-hydroxybutyrate.

Troubleshooting_Decision_Tree start Problem Encountered slow_rate Slow Reaction Rate? start->slow_rate low_ee Low Enantiomeric Excess? start->low_ee enzyme_inactivation Enzyme Inactivation? start->enzyme_inactivation slow_rate->low_ee No check_conditions Check pH and Temperature slow_rate->check_conditions Yes low_ee->enzyme_inactivation No check_conversion Is Conversion ~50%? low_ee->check_conversion Yes check_leaching Check for Enzyme Leaching enzyme_inactivation->check_leaching Yes increase_substrate Increase Substrate Concentration check_conditions->increase_substrate increase_enzyme Increase Enzyme Concentration increase_substrate->increase_enzyme check_inhibition Check for Inhibitors (e.g., product, solvent) increase_enzyme->check_inhibition optimize_enzyme Consider a more selective enzyme (e.g., CALB) check_conversion->optimize_enzyme No check_conversion->optimize_enzyme Yes modify_substrate Modify Acyl Donor/ Substrate Structure optimize_enzyme->modify_substrate screen_solvents Screen Different Organic Solvents modify_substrate->screen_solvents optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp check_damage Assess Mechanical Damage (for immobilized) check_leaching->check_damage check_denaturation Verify pH, Temp., Solvent Compatibility check_damage->check_denaturation check_fouling Inspect for Support Fouling check_denaturation->check_fouling

Caption: Troubleshooting decision tree for enzymatic resolution experiments.

References

How to improve enantiomeric excess in the synthesis of ethyl 2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of ethyl 2-hydroxybutyrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high enantiomeric excess (e.e.).

Section 1: Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a widely used method that employs an enzyme to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the two enantiomers. Lipases are commonly used for this purpose.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are most effective for the kinetic resolution of this compound? Lipases are the most common choice. Specifically, immobilized Candida antarctica Lipase B (CALB) is highly effective and widely used for resolving 2-hydroxyesters due to its high selectivity and stability.[1][2] Other lipases, such as those from Pseudomonas species (e.g., Lipase AK or Lipase PS), have also shown high enantioselectivity for similar substrates.[3]

Q2: What is the best acyl donor for lipase-catalyzed resolution? Vinyl acetate (B1210297) is often the preferred acyl donor. It participates in a transesterification reaction that is effectively irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This drives the reaction forward and prevents the reverse reaction from occurring, leading to higher conversions and enantioselectivity.[4]

Q3: How does temperature affect the enantioselectivity of the resolution? The effect of temperature is enzyme-dependent. Generally, increasing the temperature increases the reaction rate. However, for many lipases, higher temperatures can lead to a decrease in enantioselectivity (a lower E-value).[5][6] It is crucial to find an optimal temperature that balances reaction speed and selectivity. For many lipase-catalyzed reactions, temperatures between 30°C and 50°C are a good starting point.[[“]][8][9]

Troubleshooting Guide: Enzymatic Resolution

Problem: Low Enantiomeric Excess (e.e. < 95%)

  • Possible Cause 1: Suboptimal Conversion. In kinetic resolution, the e.e. of both the unreacted substrate and the product is a function of conversion. For a highly selective enzyme (high E-value), the e.e. of the unreacted starting material approaches >99% only as the conversion nears 50%. The e.e. of the product is highest at low conversions.

    • Solution: Carefully monitor the reaction progress over time using chiral GC or HPLC. Stop the reaction at the optimal point to achieve the desired e.e. for either the product or the remaining substrate. For the unreacted (R)- or (S)-ethyl 2-hydroxybutyrate, aim for a conversion as close to 50% as possible.

  • Possible Cause 2: Poor Enzyme Selectivity (Low E-value). The chosen enzyme may not be sufficiently selective for your substrate.

    • Solution: Screen different lipases (e.g., CALB, Pseudomonas cepacia, Thermomyces lanuginosus). The enantioselectivity can also be highly dependent on the solvent; try switching from non-polar solvents like hexane (B92381) or toluene (B28343) to more polar options like t-butyl methyl ether (TBME) or even solvent-free conditions.[4]

  • Possible Cause 3: Incorrect Temperature. As noted, high temperatures can sometimes reduce the enantioselectivity of a lipase.

    • Solution: Perform the reaction at a lower temperature (e.g., room temperature or 30°C). While this will slow the reaction rate, it may significantly improve the e.e.[6]

Problem: Reaction is too slow or stalls.

  • Possible Cause 1: Insufficient Enzyme Activity. The enzyme may be old, denatured, or inhibited.

    • Solution: Use fresh, active enzyme. Ensure it has been stored correctly. Increase the enzyme loading in the reaction. If using an immobilized enzyme, ensure it has not been fouled from previous uses.

  • Possible Cause 2: Water Content. Lipases require a small amount of water to maintain their active conformation, but excess water can promote unwanted hydrolysis instead of acylation.

    • Solution: In organic solvents, the water content is critical. If the solvent is too dry, enzyme activity will be low. If too wet, side reactions may occur. Use a solvent with a defined water activity or add a small amount of buffer or hydrated salt.

  • Possible Cause 3: Substrate/Product Inhibition. High concentrations of the substrate or product can sometimes inhibit the enzyme.

    • Solution: Employ a substrate fed-batch strategy, where the substrate is added portion-wise throughout the reaction to maintain a low, steady concentration.[10]

Data Summary: Lipase-Catalyzed Resolutions
EnzymeSubstrateAcyl DonorSolventTemp. (°C)Conversion (%)e.e. (%)Reference
Lipase AKRacemic ethyl-2-hydroxy-4-phenylbutyrateEthenyl ethanoateEthenyl ethanoate30~50>99 (for R-ester)[3][[“]]
Candida antarctica Lipase B (CALB)Racemic ethyl-3-hydroxybutyrateVinyl acetateSolvent-free4560>96 (for S-ester)[1][4]
Candida holmiiEthyl 2-oxo-4-phenylbutanoate (Reduction)N/A (whole cell)Interface bioreactorN/A5890 (for R-alcohol)[11]
Experimental Protocol: CALB-Catalyzed Resolution
  • Setup: To a 100 mL flask, add racemic this compound (e.g., 10 mmol) and immobilized Candida antarctica Lipase B (CALB) (e.g., 10% by weight of the substrate).

  • Solvent/Reagent: Add vinyl acetate (1.0 to 1.2 equivalents) and a suitable organic solvent like TBME or hexane (e.g., 50 mL). Alternatively, for a solvent-free reaction, use an equimolar amount of vinyl acetate.[4]

  • Reaction: Stir the mixture at a controlled temperature, typically between 30-45°C.

  • Monitoring: Periodically take small aliquots from the reaction mixture. Filter out the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the e.e. of the substrate and product.

  • Workup: Once the desired conversion is reached (often ~50%), filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: Remove the solvent and excess vinyl acetate under reduced pressure. The resulting mixture of acetylated product and unreacted alcohol can be separated by column chromatography.

Workflow Diagram: Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Resolution cluster_workup Workup & Purification racemate Racemic Ethyl 2-Hydroxybutyrate reaction Stir at Controlled Temperature (e.g., 40°C) racemate->reaction enzyme Immobilized Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (or Solvent-Free) solvent->reaction monitoring Monitor by Chiral GC/HPLC until ~50% Conversion reaction->monitoring filtration Filter to Recover Immobilized Enzyme monitoring->filtration Optimal conversion reached separation Separate Product and Unreacted Substrate (Column Chromatography) filtration->separation product Enantiopure (S)-Ethyl 2-acetoxybutyrate separation->product substrate Enantiopure (R)-Ethyl 2-hydroxybutyrate separation->substrate

Caption: Workflow for obtaining both enantiomers via enzymatic kinetic resolution.

Section 2: Asymmetric Hydrogenation of Ethyl 2-Ketobutyrate

This method involves the direct reduction of the prochiral ketone, ethyl 2-ketobutyrate, to the chiral alcohol using a chiral catalyst, typically a transition metal complexed with a chiral ligand. This approach can theoretically achieve 100% yield of a single enantiomer.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are used for this asymmetric hydrogenation? The most successful catalysts are typically based on ruthenium, rhodium, or iridium complexed with chiral phosphine (B1218219) ligands.[12][13] For the reduction of α-keto esters, heterogeneous platinum catalysts modified with cinchona alkaloids (e.g., cinchonidine) are also highly effective and offer easier separation.[14]

Q2: How do reaction parameters like solvent and hydrogen pressure impact the e.e.? These parameters can have a profound effect.

  • Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's structure and the transition state of the reaction, thereby affecting enantioselectivity.[15] For some systems, non-polar, non-coordinating solvents give the best results, while others benefit from protic solvents like alcohols.[16][17]

  • Pressure: While some older catalyst systems show a strong dependence of e.e. on hydrogen pressure, many modern catalysts, particularly Ru-BINAP systems, are robust and provide high e.e. across a wide range of pressures.[17]

Q3: My substrate, ethyl 2-ketobutyrate, is unstable. How do I handle it? α-keto esters can be prone to self-condensation or degradation. It is crucial to use freshly distilled or purified substrate. The quality of the starting material is often directly linked to the success of the enantioselective hydrogenation.[14]

Troubleshooting Guide: Asymmetric Hydrogenation

Problem: Low Enantiomeric Excess (e.e.)

  • Possible Cause 1: Catalyst/Ligand Mismatch. The chosen chiral ligand may not be optimal for this specific substrate.

    • Solution: Screen a variety of chiral ligands. For keto esters, ligands from the BINAP family are a good starting point. Also, consider heterogeneous systems like Pt/C modified with a cinchona alkaloid.

  • Possible Cause 2: Impurities. Impurities in the substrate, solvent, or hydrogen gas can act as catalyst poisons.

    • Solution: Use highly pure, degassed solvents. Ensure the substrate is pure. Use high-purity hydrogen gas. Even trace amounts of oxygen can deactivate the catalyst. Rigorously deoxygenate the reaction vessel and solvent before adding the catalyst.

  • Possible Cause 3: Incorrect Solvent. The solvent may be interfering with the stereochemical control.

    • Solution: Screen a range of solvents, from non-polar (toluene) to polar aprotic (DCM, THF) and polar protic (methanol, ethanol). The optimal solvent is highly system-dependent.[15][17]

Problem: Low Conversion or Poor Catalyst Activity

  • Possible Cause 1: Catalyst Deactivation. As mentioned, impurities (especially oxygen, water, or sulfur compounds) can poison the metal catalyst.

    • Solution: Ensure all components of the reaction are scrupulously pure and the reaction is performed under strictly inert conditions (e.g., in a glovebox or using Schlenk techniques).

  • Possible Cause 2: Insufficient Pressure or Temperature. The reaction may require more energy to proceed.

    • Solution: Gradually increase the hydrogen pressure and/or the reaction temperature. Monitor for any negative impact on e.e.

Data Summary: Asymmetric Hydrogenation of Keto Esters
Catalyst / ModifierSubstrateSolventPressure (bar)Temp. (°C)e.e. (%)Reference
Pt/C / DihydrocinchonidineEthyl 2,4-dioxo-4-phenylbutyrateToluene/Acetic Acid6025up to 86 (enriched to >99 by crystallization)[14]
[RuCl((S)-SunPhos)]₂ (μ-Cl)₃(E)-ethyl 2-oxo-4-arylbut-3-enoateMethanol505094-96[18]
Pt-Ir/Al₂O₃ / Cinchona AlkaloidEthyl 2-oxo-4-phenylbutyrateTolueneN/AN/AN/A (Study focused on catalyst properties)[19]
Experimental Protocol: Heterogeneous Asymmetric Hydrogenation
  • Catalyst Preparation: Prepare a 5% Pt on carbon catalyst modified with a chiral cinchona alkaloid (e.g., dihydrocinchonidine).

  • Setup: In a high-pressure autoclave, add the modified Pt/C catalyst.

  • Reagents: Add a solution of purified ethyl 2-ketobutyrate in a suitable solvent mixture (e.g., toluene with a small amount of acetic acid, as used for similar substrates).[14]

  • Inerting: Seal the autoclave and purge it several times with nitrogen, followed by hydrogen gas, to ensure an oxygen-free atmosphere.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 60 bar) and begin stirring. Maintain a constant temperature (e.g., 25°C).[14]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the autoclave. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.

  • Purification: Wash the filtrate, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be analyzed for e.e. and purified further if necessary, for example, by crystallization to enrich the enantiomeric excess.[14]

Diagram: Asymmetric Hydrogenation Logic

G Key Factors in Asymmetric Hydrogenation cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_purity Reagent Purity center_node High Enantiomeric Excess (e.e.) catalyst Chiral Ligand/Modifier (e.g., BINAP, Cinchona Alkaloid) catalyst->center_node metal Transition Metal (Ru, Rh, Pt) metal->center_node solvent Solvent Choice (Polarity, Coordinating Ability) solvent->center_node pressure H₂ Pressure pressure->center_node temperature Temperature temperature->center_node substrate Substrate Purity (Free of Inhibitors) substrate->center_node inertness Inert Atmosphere (O₂-free) inertness->center_node

Caption: Key interdependent factors influencing the success of asymmetric hydrogenation.

Section 3: Chiral Auxiliary-Mediated Synthesis

This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a precursor. The auxiliary's steric and electronic properties then direct a subsequent reaction, such as alkylation or reduction, to occur with high diastereoselectivity. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

Frequently Asked Questions (FAQs)

Q1: What are common chiral auxiliaries for synthesizing chiral α-hydroxy esters? For syntheses involving stereoselective alkylation of a glycine (B1666218) enolate equivalent or an aldol (B89426) reaction, Evans oxazolidinones and pseudoephedrine amides are very effective and well-documented.[20] After the key stereoselective step, the resulting product can be converted to the desired this compound.

Q2: What is the most challenging step in this synthetic route? The cleavage of the chiral auxiliary without causing epimerization (racemization) at the newly formed stereocenter is often the most critical and difficult step.[21] The conditions must be carefully chosen to be mild enough to preserve stereochemical integrity while ensuring complete removal of the auxiliary.

Q3: How do I separate my product from the cleaved auxiliary? The physical properties of the auxiliary are designed for easy separation. For example, after cleaving a pseudoephedrine amide, the resulting pseudoephedrine is a water-soluble amine, while the desired product is an ester. An acid-base extraction is a highly effective way to separate the two.[21]

Troubleshooting Guide: Chiral Auxiliaries

Problem: Low Diastereoselectivity in the Key Stereocontrol Step

  • Possible Cause 1: Incorrect Base or Lewis Acid. In enolate-based reactions (e.g., alkylation), the geometry of the enolate is critical and is controlled by the base and additives used.

    • Solution: For Evans auxiliaries, specific conditions (e.g., sodium bis(trimethylsilyl)amide for alkylations or dibutylboron triflate for aldol reactions) are known to give high selectivity.[20] Ensure you are following established protocols for the specific auxiliary you are using.

  • Possible Cause 2: Suboptimal Temperature. These reactions are often highly sensitive to temperature.

    • Solution: Perform the reaction at a much lower temperature (e.g., -78°C). This typically enhances diastereoselectivity by favoring the more ordered transition state.

Problem: Incomplete or Difficult Cleavage of the Auxiliary

  • Possible Cause 1: Steric Hindrance. The auxiliary or the attached substrate may be very bulky, making the cleavage site inaccessible.[21]

    • Solution: If using basic hydrolysis (e.g., LiOH), try increasing the temperature or using a stronger nucleophile like lithium hydroperoxide (LiOOH), which can cleave hindered esters under milder conditions.[21] Alternatively, consider a different cleavage method, such as reductive cleavage with LiAlH₄.[21]

  • Possible Cause 2: Wrong Cleavage Conditions. The chosen method may not be suitable for the specific amide or ester bond.

    • Solution: Consult the literature for proven cleavage methods for your specific auxiliary. For example, Evans auxiliaries are often removed via hydrolysis with LiOH/H₂O₂.

Problem: Epimerization/Racemization During Auxiliary Removal

  • Possible Cause 1: Harsh Basic Conditions. If the α-proton of your product is acidic, strong basic conditions used for cleavage can deprotonate it, leading to a planar enolate and subsequent racemization.[21]

    • Solution: Perform the hydrolysis at the lowest possible temperature (e.g., 0°C). Use a milder base or a non-basic cleavage method if possible.

  • Possible Cause 2: Extended Reaction Time. Prolonged exposure to cleavage conditions increases the risk of side reactions, including epimerization.

    • Solution: Monitor the cleavage reaction closely and work it up as soon as it is complete.

Experimental Protocol: General Chiral Auxiliary Workflow
  • Attachment: React a suitable precursor (e.g., glyoxylic acid) with the chiral auxiliary (e.g., (R,R)-pseudoephedrine) to form a stable adduct (e.g., an amide).

  • Diastereoselective Reaction: Perform the key bond-forming reaction. For example, deprotonate the adduct with a strong, non-nucleophilic base (e.g., LDA at -78°C) to form a chiral enolate, then add an electrophile (e.g., ethyl iodide). The facial selectivity is directed by the chiral auxiliary.

  • Purification: Purify the resulting diastereomeric product, often by column chromatography, to remove any minor diastereomers.

  • Cleavage: Cleave the auxiliary under conditions known to minimize epimerization. For a pseudoephedrine amide, this could involve acidic hydrolysis.

  • Esterification: Convert the resulting chiral α-hydroxy acid to the desired ethyl ester using standard methods (e.g., Fischer esterification).

  • Final Purification: Purify the final product and confirm its enantiomeric excess by chiral HPLC or GC.

Workflow Diagram: Chiral Auxiliary Synthesis

G General Workflow for Chiral Auxiliary Synthesis start Prochiral Substrate attach Step 1: Attach Auxiliary start->attach auxiliary Chiral Auxiliary (e.g., Pseudoephedrine) auxiliary->attach adduct Chiral Adduct attach->adduct diastereoselective Step 2: Diastereoselective Reaction adduct->diastereoselective diastereomer Diastereomerically Enriched Product diastereoselective->diastereomer cleave Step 3: Cleave Auxiliary diastereomer->cleave final_product Enantiopure Product cleave->final_product recycle Recovered Auxiliary cleave->recycle

Caption: A three-step logical flow for synthesis using a recoverable chiral auxiliary.

References

Common side products in the synthesis of ethyl 2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl 2-hydroxybutyrate. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section is organized by the synthetic method used to prepare this compound.

Method 1: Reduction of Ethyl 2-Oxobutanoate (B1229078)

This method involves the reduction of a ketone to a secondary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) for a racemic product or biocatalysts (e.g., baker's yeast, specific enzymes) for an enantioselective synthesis.[1][2][3][4]

Frequently Asked Questions (FAQs):

  • Q1: My reaction is very slow or incomplete. What are the possible causes?

    • A1:

      • Insufficient Reducing Agent: For chemical reductions, ensure the correct molar ratio of the reducing agent is used. For NaBH₄, a slight excess is often required.[5] For biocatalytic reductions, the activity of the yeast or enzyme may be low. Ensure the biocatalyst is fresh and the reaction conditions (pH, temperature) are optimal.[1][2]

      • Poor Quality Reagents: The starting material, ethyl 2-oxobutanoate, may contain impurities that inhibit the reaction. The solvent should be dry for chemical reductions.

      • Sub-optimal Temperature: For NaBH₄ reductions, the reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature.[5][6] Biocatalytic reductions have specific optimal temperatures that should be maintained.[7]

  • Q2: I've isolated my product, but the yield is low. Where could the product have been lost?

    • A2:

      • Incomplete Reaction: As mentioned in Q1, ensure the reaction goes to completion by monitoring it via TLC or GC.

      • Work-up Losses: this compound has some solubility in water.[8] Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).[9][10] Multiple extractions of the aqueous layer will improve recovery.

      • Purification Losses: During distillation or column chromatography, some product may be lost. Ensure proper technique and appropriate selection of purification parameters.

  • Q3: My product is not pure. What are the likely side products and how can I remove them?

    • A3: Common impurities include unreacted ethyl 2-oxobutanoate and, in the case of asymmetric synthesis, the undesired enantiomer.

      • Unreacted Starting Material: Can be removed by careful fractional distillation or column chromatography.

      • Undesired Enantiomer: For biocatalytic reductions, the enantiomeric excess (e.e.) may not be 100%. Purification of enantiomers often requires specialized techniques like chiral HPLC or crystallization of diastereomeric derivatives.[11][12]

Troubleshooting Table:

Problem Possible Cause Suggested Solution
Low or No Reaction Inactive reducing agent/biocatalystUse fresh NaBH₄ or a new batch of yeast/enzyme. Optimize reaction conditions (pH, temperature).[1][2]
Impure starting materialPurify ethyl 2-oxobutanoate before the reaction.
Low Yield Incomplete extractionPerform multiple extractions of the aqueous phase. Saturate the aqueous layer with NaCl to decrease the solubility of the product.[9]
Product loss during purificationOptimize distillation conditions (pressure, temperature) or chromatography parameters (eluent system).
Product Impurity Incomplete reactionAllow the reaction to run longer or use a greater excess of the reducing agent. Monitor by TLC/GC.
Low enantioselectivity (biocatalysis)Screen different biocatalysts or optimize reaction conditions to improve e.e.[1][2][7]
Method 2: Hydrolysis of Ethyl 2-Bromobutyrate (B1202233)

This synthesis involves the nucleophilic substitution of bromide with a hydroxide (B78521) ion. The reaction is typically carried out in an alkaline aqueous solution.[13][14]

Frequently Asked Questions (FAQs):

  • Q1: Besides the desired product, what other compounds might be present in my reaction mixture?

    • A1: The primary side reactions involve the hydrolysis of the ester functionality. This can lead to the formation of 2-hydroxybutyric acid (if the bromide is hydrolyzed first) and 2-bromobutyric acid (if the ester is hydrolyzed first).[13][14] In some cases, elimination reactions can lead to the formation of unsaturated compounds like ethyl crotonate.[6]

  • Q2: How can I minimize the formation of the carboxylic acid side products?

    • A2: Careful control of the reaction conditions is crucial. Using a milder base or a biphasic reaction system can sometimes favor the desired substitution over ester hydrolysis. The use of sodium carbonate has been suggested to reduce the hydrolysis of the haloester.[13]

  • Q3: My yield is low. What are the common pitfalls?

    • A3:

      • Incomplete Reaction: Ensure sufficient reaction time and temperature.

      • Side Reactions: As discussed in Q1, significant formation of side products will lower the yield of the desired ester.

      • Difficult Separation: The carboxylic acid side products can complicate the work-up. An acidic work-up will keep them in the organic phase with your product, while a basic work-up will convert them to their salts, which are soluble in the aqueous phase.

Troubleshooting Table:

Problem Possible Cause Suggested Solution
Presence of Carboxylic Acid Impurities Hydrolysis of the ester groupUse milder reaction conditions (e.g., lower temperature, weaker base).[13]
Employ a basic work-up to extract the acidic side products into the aqueous phase as their salts.
Low Yield Competing elimination reactionUse a less sterically hindered base or lower the reaction temperature.
Incomplete reactionIncrease reaction time or temperature, monitoring by TLC/GC.
Product is a mixture of bromo- and hydroxy-esters and acids Incomplete hydrolysis of the bromide or concurrent ester hydrolysisOptimize reaction time and base concentration. A two-step process (hydrolysis of bromide followed by re-esterification if necessary) might be considered.
Method 3: Fischer Esterification of 2-Hydroxybutyric Acid

This is an equilibrium-controlled reaction between 2-hydroxybutyric acid and ethanol (B145695), catalyzed by a strong acid like sulfuric acid.[15][16]

Frequently Asked Questions (FAQs):

  • Q1: My esterification reaction does not seem to be working well, and the yield is low. Why is this?

    • A1: Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[16][17] To drive the reaction forward, you should use a large excess of the alcohol (ethanol) and/or remove the water as it is formed, for example, by using a Dean-Stark apparatus.[16][18]

  • Q2: What are the common impurities in the final product?

    • A2: The most common impurities are unreacted 2-hydroxybutyric acid and the acid catalyst. If a large excess of ethanol is used, it will also be present.

  • Q3: How do I remove the unreacted carboxylic acid and the acid catalyst?

    • A3: After the reaction, the mixture is typically washed with a weak base, such as a saturated sodium bicarbonate solution.[18][19] This will neutralize the acid catalyst and deprotonate the unreacted carboxylic acid, forming its sodium salt, which is soluble in the aqueous layer and can be easily separated from the organic layer containing your ester.

Troubleshooting Table:

Problem Possible Cause Suggested Solution
Low Conversion/Yield Reaction has reached equilibriumUse a large excess of ethanol. Remove water as it forms using a Dean-Stark trap or molecular sieves.[16][18]
Insufficient catalystEnsure an adequate amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[18]
Product contains acidic impurities Incomplete removal of starting acid and catalystWash the organic layer with a saturated solution of NaHCO₃ until effervescence ceases.[18][19]
Product is wet Inadequate dryingAfter washing, dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before removing the solvent.[15]

Experimental Protocols

Protocol 1: Reduction of Ethyl 2-Oxobutanoate with NaBH₄
  • Reaction Setup: Dissolve ethyl 2-oxobutanoate (1 equivalent) in methanol (B129727) (10 volumes) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the pH is ~7.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure.[5][6]

Protocol 2: Hydrolysis of Ethyl 2-Bromobutyrate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-bromobutyrate (1 equivalent) in a mixture of an organic solvent (e.g., toluene) and an aqueous solution of sodium hydroxide (1.2 equivalents).

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with the same organic solvent (2 x 15 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude this compound by vacuum distillation.[13][14]

Protocol 3: Fischer Esterification of 2-Hydroxybutyric Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxybutyric acid (1 equivalent) in absolute ethanol (5-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Reaction: Heat the mixture to a gentle reflux for 2-3 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or by observing the disappearance of the solid carboxylic acid if it is not fully soluble in the initial mixture.

  • Work-up: Cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction and Neutralization: Dissolve the residue in diethyl ether (or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.[18][19]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation.

Visualizations

Synthesis_Pathways cluster_1 Method 1: Reduction cluster_2 Method 2: Hydrolysis cluster_3 Method 3: Esterification E2OB Ethyl 2-Oxobutanoate E2HB1 This compound E2OB->E2HB1 NaBH4 or Biocatalyst E2BB Ethyl 2-Bromobutyrate E2HB2 This compound E2BB->E2HB2 NaOH (aq) HBA 2-Hydroxybutyric Acid E2HB3 This compound HBA->E2HB3 Ethanol, H+

Caption: Overview of the main synthetic routes to this compound.

Troubleshooting_Reduction Start Reduction of Ethyl 2-Oxobutanoate Problem_LowYield Low Yield Start->Problem_LowYield Problem_Impure Impure Product Start->Problem_Impure Cause_IncompleteRxn Incomplete Reaction Problem_LowYield->Cause_IncompleteRxn Cause_WorkupLoss Work-up Losses Problem_LowYield->Cause_WorkupLoss Cause_UnreactedSM Unreacted Starting Material Problem_Impure->Cause_UnreactedSM Cause_WrongEnantiomer Undesired Enantiomer Problem_Impure->Cause_WrongEnantiomer Solution_OptimizeRxn Optimize Reaction Conditions (Time, Temp, Reagent Amount) Cause_IncompleteRxn->Solution_OptimizeRxn Solution_ImproveWorkup Improve Extraction/Purification Cause_WorkupLoss->Solution_ImproveWorkup Solution_Purify Purify by Distillation/ Chromatography Cause_UnreactedSM->Solution_Purify Solution_ChiralSep Chiral Separation Cause_WrongEnantiomer->Solution_ChiralSep

Caption: Troubleshooting workflow for the reduction of ethyl 2-oxobutanoate.

Side_Products_Hydrolysis E2BB Ethyl 2-Bromobutyrate E2HB This compound (Desired Product) E2BB->E2HB SN2 Reaction (OH- attacks C-Br) HBA 2-Hydroxybutyric Acid E2BB->HBA Ester Hydrolysis then SN2 BBA 2-Bromobutyric Acid E2BB->BBA Ester Hydrolysis

Caption: Common side products in the hydrolysis of ethyl 2-bromobutyrate.

References

Preventing racemization during the purification of chiral hydroxy esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in preventing racemization during the purification of chiral hydroxy esters. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you maintain the stereochemical integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for chiral hydroxy esters?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), leading to a loss of optical activity.[1] This is a significant issue in drug development and chemical synthesis because different enantiomers of a molecule can have vastly different biological activities and pharmacological profiles.[2] For chiral hydroxy esters, racemization compromises the stereochemical integrity of the molecule, which can be critical for its intended function.

Q2: What are the primary causes of racemization in chiral hydroxy esters?

A2: The most common causes of racemization in chiral hydroxy esters involve the formation of a planar, achiral intermediate. The primary factors that facilitate this are:

  • pH: Both acidic and basic conditions can catalyze racemization.[3][4]

  • Temperature: Higher temperatures increase the rate of racemization.[4]

  • Solvent: Protic solvents can facilitate proton transfer and stabilize charged intermediates, often increasing the rate of racemization.[5]

  • Presence of Catalysts: Lewis acids and bases can promote racemization.[6][7]

  • Prolonged Reaction or Purification Times: The longer a chiral compound is exposed to destabilizing conditions, the greater the extent of racemization.[8]

Q3: What is the general mechanism of racemization for α-hydroxy esters?

A3: For α-hydroxy esters, racemization typically occurs through an enolization mechanism. The chiral center is the α-carbon, which is adjacent to the ester carbonyl group and bears an acidic proton. In the presence of an acid or base, this proton can be removed to form a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both enantiomers.[3][9]

Q4: How does racemization occur in β-hydroxy esters?

A4: The α-proton in β-hydroxy esters is less acidic than in α-hydroxy esters. However, racemization can still occur, particularly under basic conditions, through a retro-aldol type mechanism. This involves the formation of an enolate intermediate, which can lead to epimerization at the β-carbon upon re-protonation. The presence of a hydroxyl group at the β-position can influence the acidity of the α-proton.[10][11][12]

Q5: Can the purification method itself induce racemization?

A5: Yes, certain purification methods can introduce conditions that promote racemization. For example:

  • Chromatography: Standard silica (B1680970) gel is acidic and can cause racemization of sensitive compounds. Similarly, basic alumina (B75360) can also be problematic.[8]

  • Distillation: High temperatures used in distillation can lead to thermal racemization.[8]

  • Workup: Extractions involving strong acids or bases can cause racemization.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of chiral hydroxy esters.

Issue 1: Racemization observed after silica gel chromatography.

Q: I've noticed a decrease in the enantiomeric excess (ee) of my chiral hydroxy ester after purification by flash chromatography on standard silica gel. What is happening and how can I prevent it?

A: Standard silica gel is inherently acidic due to the presence of silanol (B1196071) groups on its surface. This acidic environment can catalyze the racemization of chiral hydroxy esters, especially those with a chiral center at the α-position to the carbonyl group.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica gel. This is typically done by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base, such as triethylamine (B128534) (typically 0.1-1% v/v).

  • Use a Different Stationary Phase: If deactivation is not effective or compatible with your compound, consider using a less acidic stationary phase. Neutral alumina can be a good alternative.

  • Optimize the Mobile Phase: A more polar mobile phase can sometimes reduce the interaction time of your compound with the stationary phase, thereby minimizing the opportunity for racemization. However, this needs to be balanced with achieving adequate separation.

  • Minimize Purification Time: Work efficiently to minimize the time your compound spends on the column.

  • Consider an Alternative Purification Method: If chromatography on silica or alumina proves problematic, consider other purification techniques such as preparative chiral HPLC or crystallization.

Issue 2: Racemization during solvent removal or distillation.

Q: My chiral hydroxy ester is racemizing when I concentrate the solution on a rotary evaporator at elevated temperatures or during vacuum distillation. How can I avoid this?

A: Elevated temperatures provide the energy needed to overcome the activation barrier for racemization. This is a common issue, especially for compounds that are prone to epimerization.

Troubleshooting Steps:

  • Use Low-Temperature Solvent Removal: Whenever possible, remove solvents under reduced pressure at low temperatures. Use a rotary evaporator with a cooled water bath.

  • Avoid High-Temperature Distillation: If your compound is volatile, explore alternatives to high-temperature distillation, such as Kugelrohr distillation under high vacuum, which can often be performed at lower temperatures.

  • Choose a Lower-Boiling Solvent: During the workup and extraction, try to use a solvent with a lower boiling point so that it can be removed under milder conditions.

  • Check for Impurities: The presence of acidic or basic impurities in your sample can catalyze racemization at elevated temperatures. Ensure your crude product is neutralized before concentration.

Issue 3: Racemization during aqueous workup or extraction.

Q: I suspect my chiral hydroxy ester is racemizing during the workup and extraction steps. How can I prevent this?

A: The use of strong acids or bases to wash or extract your product can create a pH environment that promotes racemization.

Troubleshooting Steps:

  • Use Mild Acids and Bases: For pH adjustments and extractions, use milder reagents. For example, use saturated sodium bicarbonate solution instead of sodium hydroxide (B78521), and a dilute solution of citric acid or saturated ammonium (B1175870) chloride instead of strong mineral acids.[4]

  • Control the pH: If possible, maintain a neutral or slightly acidic pH during the workup. Use buffered solutions if your compound is particularly sensitive.[4]

  • Minimize Contact Time: Perform the extraction and washing steps as quickly as possible to reduce the exposure time to acidic or basic conditions.[4]

  • Work at Low Temperature: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of racemization.[4]

  • Consider a Non-Aqueous Workup: If your compound is extremely sensitive to aqueous acidic or basic conditions, a non-aqueous workup might be necessary.

Data Presentation

Table 1: Relative Racemization Risk Factors for α-Hydroxy Esters

FactorConditionRelative Racemization RiskRationale
pH pH < 4Low to ModerateAcid-catalyzed enolization can occur, but may be slow.
pH 4-8LowGenerally the most stable pH range.
pH > 8High to Very HighBase-catalyzed enolate formation is typically rapid.
Temperature < 0 °CVery LowReduces the kinetic energy available for racemization.
0-25 °CLow to ModerateRacemization may occur over extended periods.
> 25 °CHigh to Very HighSignificantly increases the rate of racemization.
Solvent Aprotic (e.g., Hexane, Toluene, DCM)LowLess effective at stabilizing charged intermediates.
Polar Aprotic (e.g., THF, Ethyl Acetate)ModerateCan stabilize intermediates to some extent.
Protic (e.g., Methanol, Ethanol, Water)HighCan facilitate proton transfer and stabilize enolate intermediates.[5]
Stationary Phase Deactivated Silica, Neutral AluminaLowMinimizes acidic or basic sites.
Standard Silica GelModerate to HighAcidic surface can catalyze racemization.
Basic AluminaHighBasic surface can catalyze racemization.

Table 2: Relative Racemization Risk Factors for β-Hydroxy Esters

FactorConditionRelative Racemization RiskRationale
pH pH < 6LowGenerally stable under neutral to mildly acidic conditions.
pH 6-9Low to ModerateRisk increases with increasing basicity.
pH > 9High to Very HighStrong bases can promote retro-aldol type reactions.
Temperature < 25 °CLowGenerally stable at or below room temperature.
25-50 °CModerateRisk of racemization increases with temperature.
> 50 °CHighSignificant risk of thermal racemization.
Solvent Aprotic (e.g., Hexane, DCM)LowLess likely to promote racemization.
Protic (e.g., Alcohols)Moderate to HighCan participate in proton transfer steps.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for determining the enantiomeric excess of a chiral hydroxy ester using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (B130326) (IPA)

  • Sample of chiral hydroxy ester

  • Racemic standard of the hydroxy ester (if available)

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Column Selection: Choose a chiral stationary phase based on literature precedents for similar compounds or through column screening. Polysaccharide-based columns are a good starting point for many chiral hydroxy esters.

  • Mobile Phase Preparation: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and isopropanol. Start with a composition of 90:10 (n-hexane:IPA).

  • Sample Preparation: Dissolve a small amount of your chiral hydroxy ester in the mobile phase to a concentration of approximately 1 mg/mL. If you have a racemic standard, prepare a separate solution of it at the same concentration.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.[13]

    • Set the UV detector to a wavelength where the analyte has strong absorbance.

    • Inject the racemic standard first to determine the retention times of both enantiomers and to confirm that the column is providing separation.

    • Inject your sample.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers in the chromatogram of your sample.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Optimization: If the resolution between the enantiomers is poor, you can try the following:

  • Adjust the mobile phase composition (e.g., increase or decrease the percentage of isopropanol).

  • Decrease the flow rate (e.g., to 0.5 mL/min).

  • Change the column temperature.

Protocol 2: Purification via Diastereomeric Salt Crystallization

This method is suitable for chiral hydroxy esters that can be hydrolyzed to the corresponding chiral hydroxy acid. The acid is then resolved by forming diastereomeric salts with a chiral base.

Materials:

  • Racemic or enantiomerically enriched chiral hydroxy ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)

Procedure:

  • Saponification of the Ester:

    • Dissolve the chiral hydroxy ester in a mixture of THF and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture to pH ~2 with 1M HCl.

    • Extract the resulting chiral hydroxy acid with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Note: Saponification should be carried out under mild conditions (e.g., using LiOH at room temperature) to minimize the risk of racemization.[14]

  • Formation of Diastereomeric Salts:

    • Dissolve the crude chiral hydroxy acid in a minimal amount of a suitable hot solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same hot solvent.

    • Slowly add the solution of the resolving agent to the solution of the acid.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enantiomerically Pure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with 1M HCl to pH ~2.

    • Extract the enantiomerically pure hydroxy acid with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Re-esterification (if required): The purified chiral hydroxy acid can be re-esterified using standard methods (e.g., Fischer esterification) if the ester form is desired.

Mandatory Visualizations

Racemization Mechanisms

racemization_mechanisms cluster_alpha α-Hydroxy Ester Racemization (Enolization) cluster_beta β-Hydroxy Ester Racemization (Retro-Aldol Type) R-alpha R-α-Hydroxy Ester Enol Planar Enol/Enolate (Achiral Intermediate) R-alpha->Enol + H+ / - H+ or + B- / - BH S-alpha S-α-Hydroxy Ester Enol->S-alpha + H+ or + BH R-beta R-β-Hydroxy Ester Enolate-beta Planar Enolate (Achiral Intermediate) R-beta->Enolate-beta + B- / - BH S-beta S-β-Hydroxy Ester Enolate-beta->S-beta + BH

Caption: Mechanisms of racemization for α- and β-hydroxy esters.

Experimental Workflow for Purification

purification_workflow Start Crude Chiral Hydroxy Ester Initial_ee Determine Initial ee (Chiral HPLC) Start->Initial_ee Purification Purification Step (e.g., Chromatography, Crystallization, Distillation) Initial_ee->Purification Purified_Product Purified Chiral Hydroxy Ester Purification->Purified_Product Final_ee Determine Final ee (Chiral HPLC) Purified_Product->Final_ee Compare_ee Compare Initial and Final ee Final_ee->Compare_ee No_Racemization No Significant Racemization (Process Optimized) Compare_ee->No_Racemization ee maintained Racemization_Occurred Racemization Occurred Compare_ee->Racemization_Occurred ee decreased Troubleshoot Troubleshoot Purification Step (See Troubleshooting Guide) Racemization_Occurred->Troubleshoot Troubleshoot->Purification

Caption: Experimental workflow for purification and monitoring of enantiomeric purity.

Troubleshooting Logic for Racemization

troubleshooting_racemization Start Racemization Detected (ee Decreased) Check_Temp Was the purification performed at elevated temperature? Start->Check_Temp Reduce_Temp Use lower temperature (e.g., rotary evaporator with cold bath, room temp chromatography) Check_Temp->Reduce_Temp Yes Check_pH Were strong acids or bases used in workup or chromatography? Check_Temp->Check_pH No Reduce_Temp->Check_pH Neutralize_pH Use mild buffers or deactivated stationary phase. Avoid strong acids/bases. Check_pH->Neutralize_pH Yes Check_Solvent Was a protic solvent used for an extended period? Check_pH->Check_Solvent No Neutralize_pH->Check_Solvent Use_Aprotic Switch to an aprotic solvent if possible. Check_Solvent->Use_Aprotic Yes Check_Time Was the purification process prolonged? Check_Solvent->Check_Time No Use_Aprotic->Check_Time Reduce_Time Optimize the procedure to minimize time. Check_Time->Reduce_Time End Re-evaluate ee Reduce_Time->End

Caption: Decision tree for troubleshooting racemization during purification.

References

Overcoming substrate inhibition in the asymmetric reduction of ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric reduction of ethyl acetoacetate (B1235776). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly substrate inhibition, during this crucial enzymatic reaction.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of the asymmetric reduction of ethyl acetoacetate?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations.[1] In the asymmetric reduction of ethyl acetoacetate, this means that adding more substrate beyond a certain point can actually slow down the production of the desired chiral alcohol and may also negatively impact the enantioselectivity of the reaction. This occurs when the substrate molecule binds to the enzyme in a way that hinders the catalytic process.[1]

Q2: What are the common signs of substrate inhibition in my reaction?

A2: You may be experiencing substrate inhibition if you observe the following:

  • A decrease in the reaction rate as you increase the initial concentration of ethyl acetoacetate.

  • Lower than expected conversion or yield at high substrate loadings.

  • A drop in the enantiomeric excess (e.e.) of your product at higher substrate concentrations.[2]

Q3: How can I overcome substrate inhibition?

A3: Several strategies can be employed to mitigate substrate inhibition:

  • Fed-batch strategy: Gradually feeding the substrate into the reaction mixture to maintain a low, optimal concentration.[3]

  • Biphasic (two-phase) system: Using an organic solvent along with the aqueous phase to control the partitioning of the substrate and product, thereby reducing the substrate concentration in the aqueous phase where the enzyme is located.[4][5]

  • Substrate slow-release: Employing a resin that absorbs the substrate and slowly releases it into the reaction medium.[6]

  • Co-solvent addition: Introducing a water-miscible organic co-solvent to improve substrate solubility and potentially alter the enzyme's microenvironment to reduce inhibition.[7]

Troubleshooting Guides

Problem 1: My reaction yield is low, and the conversion is incomplete, especially at high substrate concentrations.

Possible Cause Troubleshooting Step
Substrate Inhibition Implement a fed-batch approach to maintain a low and stable substrate concentration.[3] Alternatively, consider using a biphasic system or a slow-release resin to control substrate availability.[4][6]
Enzyme Deactivation High concentrations of the substrate or product can lead to enzyme deactivation over time. Monitor enzyme activity throughout the reaction. If deactivation is observed, consider using immobilized enzymes for better stability or a whole-cell biocatalyst which can have protective effects.
Poor Substrate Solubility If ethyl acetoacetate is not fully dissolved, it can lead to a slower reaction. The addition of a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (B130326) can improve solubility.[8]
Inefficient Cofactor Regeneration The reduction of ethyl acetoacetate by ketoreductases requires a cofactor (NADH or NADPH). If the cofactor is not efficiently regenerated, the reaction will stop. Ensure your cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is active and not inhibited.[9][10]

Problem 2: The enantiomeric excess (e.e.) of my product is lower than expected, particularly when I try to increase the substrate concentration.

Possible Cause Troubleshooting Step
Substrate Inhibition Affecting Selectivity High substrate concentrations can sometimes lead to a non-selective background reaction or alter the enzyme's conformation, reducing enantioselectivity.[2] Lowering the effective substrate concentration through fed-batch, biphasic systems, or slow-release methods is recommended.[3][4][6]
Presence of Competing Enzymes If using a whole-cell biocatalyst like baker's yeast, multiple reductases with different stereoselectivities may be present. One might be more active at higher substrate concentrations, leading to a lower overall e.e. Consider using a purified ketoreductase with known high enantioselectivity.
Reaction Conditions Temperature and pH can significantly influence the enantioselectivity of the reaction. Optimize these parameters. For some enzymatic reductions, lower temperatures can improve enantiomeric excess.[11]
Incorrect Product Analysis Ensure your analytical method (e.g., chiral GC or HPLC) is properly calibrated and optimized to accurately determine the enantiomeric excess.

Quantitative Data Presentation

Table 1: Effect of Substrate Concentration on Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast in Petrol [12]

Yeast/Water/EAA (g/g/g)Conversion (%)Enantiomeric Excess (e.e.) (%)
7.5/6/145>98
7.5/6/240>98
7.5/6/340>98
7.5/4/610>98
7.5/5/63336
15/24/2100>98

Table 2: Comparison of Batch vs. Fed-Batch Asymmetric Reduction of Ethyl Acetoacetate by Paracoccus denitrificans [3]

Reaction TypeInitial EAA (mM)Final Product (mM)Enantiomeric Excess (e.e.) (%)Reaction Time (h)
Batch1504998.98
Fed-BatchIntermittent Addition12488.7104

Experimental Protocols

Protocol 1: Fed-Batch Asymmetric Reduction using Baker's Yeast

This protocol is adapted from a standard procedure for the baker's yeast reduction of ethyl acetoacetate.[13][14]

  • Preparation of Yeast Suspension: In a three-necked round-bottom flask equipped with a mechanical stirrer and a bubbler, dissolve 150 g of sucrose (B13894) in 800 mL of tap water. Add 100 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C until fermentation begins (indicated by CO₂ evolution).

  • Initial Substrate Addition: Add an initial amount of 10.0 g of ethyl acetoacetate to the fermenting yeast suspension.

  • Fed-Batch Addition: After 24 hours, prepare a solution of 100 g of sucrose in 500 mL of warm (approx. 40°C) tap water. Add this solution to the reaction mixture. One hour later, add a second 10.0 g portion of ethyl acetoacetate.

  • Reaction Monitoring: Continue stirring at room temperature for an additional 48-60 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to confirm the disappearance of the starting material.

  • Work-up: Once the reaction is complete, add 40 g of Celite to the mixture and filter through a sintered-glass funnel.

  • Extraction: Saturate the filtrate with sodium chloride and extract with five 250-mL portions of diethyl ether.

  • Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be further purified by fractional distillation.

Protocol 2: Asymmetric Reduction in a Biphasic System

This protocol provides a general framework for using a two-phase system to reduce substrate inhibition.[5]

  • Reaction Setup: In a reaction vessel, prepare the aqueous phase containing the biocatalyst (e.g., whole cells or a purified ketoreductase) in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0). If using a purified enzyme, include the necessary cofactor (e.g., 0.5 mM NADP⁺) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[8]

  • Organic Phase Addition: Add an immiscible organic solvent (e.g., petroleum ether, dibutyl phthalate) to the aqueous phase. A typical volume ratio might be 10-50% organic solvent to aqueous phase.[4][5]

  • Substrate Addition: Dissolve the ethyl acetoacetate in the organic phase before adding it to the reaction vessel, or add it directly to the biphasic mixture.

  • Reaction: Agitate the mixture vigorously to ensure sufficient interfacial area for the reaction to occur. Maintain a constant temperature (e.g., 30°C).

  • Monitoring and Work-up: Monitor the reaction progress by analyzing samples from the organic phase. Once the reaction is complete, separate the organic layer.

  • Purification: The product can be isolated from the organic phase by standard techniques such as evaporation of the solvent and subsequent purification if necessary.

Visualizations

Substrate_Inhibition_Mechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) (Active) E->ES + S S Substrate (S) (Ethyl Acetoacetate) ES->E EP Enzyme-Product Complex (EP) ES->EP Catalysis ESS Enzyme-Substrate-Substrate Complex (ESS) (Inactive) ES->ESS + S (High Concentration) EP->E + P P Product (P) (Chiral Alcohol) ESS->ES Troubleshooting_Workflow start Low Yield or Low Enantioselectivity check_inhibition Is Substrate Concentration High? start->check_inhibition strategy Implement Strategy to Reduce Substrate Inhibition check_inhibition->strategy Yes optimize_conditions Optimize Reaction Conditions (pH, Temp) check_inhibition->optimize_conditions No fed_batch Fed-Batch Substrate Addition strategy->fed_batch biphasic Biphasic System strategy->biphasic slow_release Slow-Release Resin strategy->slow_release end Improved Performance fed_batch->end biphasic->end slow_release->end check_cofactor Verify Cofactor Regeneration optimize_conditions->check_cofactor check_cofactor->end

References

Stability and degradation of ethyl 2-hydroxy-2-methylbut-3-enoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of ethyl 2-hydroxy-2-methylbut-3-enoate. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of ethyl 2-hydroxy-2-methylbut-3-enoate?

A1: The stability of ethyl 2-hydroxy-2-methylbut-3-enoate is primarily dictated by its three functional groups: a tertiary alcohol, an ester, and a vinyl group. Key factors leading to its degradation include:

  • Hydrolysis: The ester group is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, which results in the formation of 2-hydroxy-2-methylbut-3-enoic acid and ethanol.[1]

  • Oxidation: The vinyl group and the tertiary alcohol can be oxidized. This process can be initiated by atmospheric oxygen or other oxidizing agents and may be accelerated by exposure to light or heat.[1]

  • Polymerization: The presence of the vinyl group makes the molecule susceptible to polymerization, which can be initiated by heat, light (UV radiation), or contaminants.[1] This can lead to a noticeable increase in viscosity or solidification of the material.

  • Thermal Stress: Elevated temperatures can promote various degradation pathways, including decarboxylation, dehydration, or polymerization.[1]

  • Photodegradation: Exposure to UV or visible light can induce degradation, particularly due to the reactivity of the unsaturated vinyl group.[1]

Q2: What are the recommended storage conditions for ethyl 2-hydroxy-2-methylbut-3-enoate?

A2: To ensure the long-term stability of ethyl 2-hydroxy-2-methylbut-3-enoate, it is recommended to store it in a cool, dry, and dark environment. The container should be tightly sealed to protect it from moisture and atmospheric oxygen. For enhanced stability, storage under an inert atmosphere, such as argon or nitrogen, is advisable to prevent oxidative degradation.[1]

Q3: What are the likely degradation products of ethyl 2-hydroxy-2-methylbut-3-enoate?

A3: Based on its chemical structure, the following are the most probable degradation products:

  • Hydrolysis Products: 2-hydroxy-2-methylbut-3-enoic acid and ethanol.[1]

  • Oxidation Products: A complex mixture of compounds can be formed, including aldehydes, ketones, and carboxylic acids, resulting from the cleavage of the double bond or oxidation of the tertiary alcohol.[1]

  • Polymerization Products: Oligomers or polymers resulting from the reaction of the vinyl group.[1]

Q4: Which analytical techniques are most suitable for monitoring the stability of ethyl 2-hydroxy-2-methylbut-3-enoate?

A4: A stability-indicating analytical method is crucial for distinguishing the intact molecule from its degradation products. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is a commonly used and effective technique. Gas Chromatography-Mass Spectrometry (GC-MS) is also valuable for identifying and quantifying volatile impurities. For structural confirmation of the compound and its degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.[1]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram (HPLC/GC)
  • Symptom: Appearance of new peaks in the chromatogram that are not present in the reference standard.

  • Possible Cause: Degradation of the sample due to improper storage, handling, or experimental conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored at the recommended temperature, protected from light, and under an inert atmosphere if necessary.

    • Analyze a Fresh Standard: Prepare a fresh solution from a new batch of ethyl 2-hydroxy-2-methylbut-3-enoate and compare its chromatogram to the sample .

    • Identify Degradation Products: If possible, use mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) to identify the structure of the unexpected peaks. This can help pinpoint the degradation pathway.

    • Review Experimental Protocol: Examine your experimental procedure for potential stressors such as high temperatures, extreme pH, or the presence of incompatible reagents.

Issue 2: Change in Physical Appearance of the Sample
  • Symptom: The sample, which is typically a liquid, shows increased viscosity, becomes cloudy, or solidifies.

  • Possible Cause: Polymerization of the vinyl group.

  • Troubleshooting Steps:

    • Check for Inhibitors: Ensure that a suitable polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ), is present in the sample, especially for long-term storage or if the sample is subjected to heat.

    • Avoid Heat and Light: Store the sample in a cool, dark place. During experiments, minimize exposure to high temperatures and direct light.

    • Ensure Oxygen Presence for Certain Inhibitors: For MEHQ to be an effective inhibitor, the presence of a small amount of dissolved oxygen is necessary. Therefore, do not store under a completely oxygen-free atmosphere if using this inhibitor.

    • Do Not Use Polymerized Material: If the material has already polymerized, it is generally not salvageable for most applications. Dispose of it according to your institution's safety guidelines.

Issue 3: Inconsistent Assay Results or Loss of Potency
  • Symptom: The measured concentration of ethyl 2-hydroxy-2-methylbut-3-enoate is lower than expected or decreases over time.

  • Possible Cause: Degradation of the compound, leading to a lower amount of the active substance.

  • Troubleshooting Steps:

    • Conduct a Time-Course Stability Study: Analyze the sample at regular intervals under your specific experimental or storage conditions to determine the rate of degradation.

    • Control pH: If working in solution, ensure the pH is in a neutral range to minimize acid- or base-catalyzed hydrolysis.

    • Consider Antioxidants: If oxidative degradation is suspected, consider adding a suitable antioxidant to your formulation.

    • Use a Validated Stability-Indicating Method: Ensure your analytical method can accurately quantify the parent compound in the presence of its degradation products.

Data Presentation

Table 1: Hypothetical Stability Data of Ethyl 2-hydroxy-2-methylbut-3-enoate under Various Stress Conditions

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products
0.1 M HCl24 hours60°C25%2-hydroxy-2-methylbut-3-enoic acid, Ethanol
0.1 M NaOH4 hoursRoom Temp.85%2-hydroxy-2-methylbut-3-enoic acid, Ethanol
3% H₂O₂24 hoursRoom Temp.15%Oxidized derivatives (aldehydes, ketones)
Thermal (Solid)48 hours80°C10%Polymerization products, dehydration products
Photolytic (UV)24 hoursRoom Temp.30%Isomers, polymerization products

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide experimental design. Actual degradation rates should be determined empirically.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the procedure for intentionally degrading ethyl 2-hydroxy-2-methylbut-3-enoate under various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ethyl 2-hydroxy-2-methylbut-3-enoate in a suitable solvent such as acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of the solid compound in a vial and expose it to 80°C in an oven for 48 hours. Also, expose a solution of the compound to the same conditions. At specified time points, dissolve a portion of the solid in a suitable solvent or dilute the solution and analyze by HPLC.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV light source (e.g., 254 nm) for a specified duration. A parallel sample should be wrapped in aluminum foil to serve as a dark control. At specified time points, withdraw an aliquot for HPLC analysis.

  • Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. Characterize the major degradation products using LC-MS/MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate ethyl 2-hydroxy-2-methylbut-3-enoate from its degradation products.

  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

Mandatory Visualizations

DegradationPathways main Ethyl 2-hydroxy-2-methylbut-3-enoate hydrolysis_prod 2-hydroxy-2-methylbut-3-enoic acid + Ethanol main->hydrolysis_prod Hydrolysis (Acid/Base) oxidation_prod Aldehydes, Ketones, Carboxylic Acids main->oxidation_prod Oxidation (O2, H2O2) polymerization_prod Oligomers / Polymers main->polymerization_prod Polymerization (Heat, Light)

Caption: Potential degradation pathways for ethyl 2-hydroxy-2-methylbut-3-enoate.

StabilityStudyWorkflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Withdraw Samples at Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis characterization Characterize Degradants (LC-MS/MS) analysis->characterization end Report Results analysis->end characterization->end

Caption: General workflow for conducting a stability study.

TroubleshootingLogic start Observe Experimental Issue issue1 Unexpected Chromatographic Peaks? start->issue1 issue2 Change in Physical Appearance? issue1->issue2 No solution1 Verify Storage Review Protocol Identify Degradants issue1->solution1 Yes issue3 Loss of Potency? issue2->issue3 No solution2 Check for Inhibitor Avoid Heat/Light issue2->solution2 Yes solution3 Conduct Stability Study Control pH Use Antioxidants issue3->solution3 Yes no_issue Consult Further Documentation issue3->no_issue No

Caption: Logical troubleshooting flow for common issues.

References

Technical Support Center: Enhancing Candida antarctica Lipase B (CALB) Catalytic Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the catalytic performance of Candida antarctica lipase (B570770) B (CALB).

A. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My CALB activity is low or has decreased significantly. What are the potential causes and solutions?

Low or decreased enzymatic activity is a common issue. Several factors related to the reaction environment and enzyme stability can contribute to this problem.

Potential Causes & Troubleshooting Steps:

  • Suboptimal pH or Temperature: CALB activity is highly dependent on the pH and temperature of the reaction medium. The optimal pH for both native and immobilized CALB is generally around 8.0.[1] Native CALB typically exhibits maximum activity at 55°C, while immobilized forms can have a broader optimal temperature range of 25-55°C.[1][2]

    • Solution: Verify and optimize the pH and temperature of your reaction. Ensure your buffers are correctly prepared and the temperature is consistently maintained.

  • Enzyme Inhibition: Certain compounds in the reaction mixture can act as inhibitors. These can be substrates, products, or other components of the reaction medium. For example, some phenolic compounds have been shown to inhibit and deactivate enzymes.[3][4]

    • Solution: Identify potential inhibitors in your reaction mixture. If possible, remove them or use alternative reagents. For instance, in biomass conversion, detoxification to remove phenols can restore enzyme activity.[4]

  • Enzyme Deactivation: Exposure to harsh conditions such as extreme pH, high temperatures, or certain organic solvents can lead to irreversible deactivation of the enzyme. For instance, strong polar solvents can deactivate lipases.[5]

    • Solution: Review your experimental protocol to ensure the enzyme is not exposed to denaturing conditions. Consider enzyme immobilization or chemical modification to enhance stability in the presence of organic solvents.[5][6][7]

  • Improper Immobilization: If you are using immobilized CALB, the immobilization process itself might be the issue. Inefficient binding or conformational changes during immobilization can lead to reduced activity.

    • Solution: Optimize the immobilization protocol. This could involve changing the support material, adjusting the enzyme loading, or modifying the binding chemistry.[8][9]

FAQ 2: How can I improve the thermal stability of my CALB?

Enhancing thermal stability is crucial for reactions conducted at elevated temperatures.

Strategies to Enhance Thermal Stability:

  • Chemical Modification: Modifying CALB with certain chemical agents can significantly improve its thermal stability. For example, modification with alkylated betaine (B1666868) ionic liquids has been shown to increase thermal stability by 1.5-fold when stored at 70°C for 30 minutes.[5][10] Similarly, modification with proline ionic liquids can shift the optimal temperature from 55°C to 60°C.[7][11]

  • Immobilization: Immobilizing CALB on a solid support is a widely used method to enhance its stability. The choice of support material is critical. For example, immobilization on octyl agarose (B213101) followed by treatment with polyethyleneimine (PEI) has been shown to improve thermal stability.[12]

  • Site-Directed Mutagenesis: Introducing specific mutations in the enzyme's amino acid sequence can lead to a more rigid and thermostable structure. For instance, the Q231F mutation in CALB has been reported to increase the melting temperature (Tm) by 10°C.[13]

FAQ 3: My CALB-catalyzed reaction shows poor enantioselectivity. How can this be improved?

For applications in chiral synthesis, high enantioselectivity is paramount.

Methods to Improve Enantioselectivity:

  • Rational Enzyme Design: Modifying amino acids in the catalytic cavity of CALB can improve its enantioselectivity for specific substrates.[14]

  • Reaction Medium Engineering: The choice of solvent can significantly influence enantioselectivity. Green solvents like tert-butyl methyl ether (tBuOMe) have been shown to yield high enantioselectivity in the hydrolysis of β-amino esters.[15][16]

  • Directed Evolution: This powerful technique involves creating libraries of enzyme variants and screening for mutants with improved enantioselectivity.[17] While it can be labor-intensive, it is a highly effective method for tailoring enzymes to specific reactions.[18]

  • Substrate Modification: Altering the structure of the substrate can sometimes lead to better recognition by the enzyme's active site, thereby improving enantioselectivity.[17]

FAQ 4: I am observing enzyme leaching from my immobilization support. How can I prevent this?

Enzyme leaching reduces the reusability of the biocatalyst and can contaminate the product.

Solutions to Prevent Enzyme Leaching:

  • Covalent Immobilization: Creating a covalent bond between the enzyme and the support provides a much stronger attachment than physical adsorption. Heterofunctional supports, such as octyl agarose activated with vinyl sulfone, can be used to achieve covalent attachment and prevent enzyme release.[9]

  • Cross-Linking: After immobilization, treating the enzyme with cross-linking agents like glutaraldehyde (B144438) can help to further anchor it to the support and prevent desorption.[8]

  • Support Modification: Modifying the support surface to enhance its interaction with the enzyme can reduce leaching. For example, coating an immobilized CALB with polyethyleneimine (PEI) can prevent enzyme release in the presence of detergents.[12]

B. Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of CALB performance through various methods.

Table 1: Enhancement of CALB Performance via Chemical Modification with Ionic Liquids

ModifierImprovement in ActivityImprovement in Thermal StabilityImprovement in Organic Solvent ToleranceReference
[BetaineC16][H2PO4]3-fold increase1.5-fold increase at 70°C for 30 min2.9-fold in 50% DMSO; 2.3-fold in 30% mercaptoethanol[5][10]
[ProC12][H2PO4]3.0-fold increaseOptimum temperature shifted from 55°C to 60°C6.8-fold increase in 50% methanol (B129727) for 2h[7][11]
[HOOCMMIm][Cl]1.5-fold increase in catalytic efficiency--[19]
[HOOCBMIm][Cl]-7-fold increase at 70°C1-fold increase in 50% DMF; 5-fold increase in 50% methanol[19]

Table 2: Effect of Immobilization on CALB Performance

Immobilization Support/MethodKey FindingReference
Polyurethane Foam (Entrapment)Highest enzyme activity (5.52 U/g) among tested methods.[8]
Hydrophobic PMMA brushes on silica10-fold increase in specific activity compared to the enzyme in solution.[6]
Octyl-Vinyl Sulfone AgaroseCovalent attachment prevents enzyme release under drastic conditions.[9]
Octyl Agarose with PEI coatingImproved stability in mixtures of aqueous buffer and organic cosolvents.[12]
Dendritic Fibrous Nano-Silica (DFNS-C8)Achieved 96.0% conversion in ethyl butyrate (B1204436) synthesis and retained 89% initial activity after ten reuse cycles.[20]

C. Experimental Protocols

Protocol 1: Chemical Modification of CALB with Alkylated Betaine Ionic Liquids

This protocol is adapted from the methodology described by Xiao-Guang Zhang et al. (2022).[5]

  • Preparation of Modified CALB:

    • Dissolve 10 mg of Lipozyme CALB in 10 mL of phosphate (B84403) buffer (pH 7.0).

    • Add the alkylated betaine ionic liquid modifier to the enzyme solution at a specific molar ratio (e.g., 1:100 enzyme to modifier).

    • Stir the mixture gently at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours).

    • After the reaction, dialyze the solution against the same phosphate buffer to remove the unreacted modifier.

    • Lyophilize the dialyzed solution to obtain the modified CALB powder.

  • Enzyme Activity Assay (p-NPP Hydrolysis):

    • Prepare a substrate solution of p-nitrophenyl palmitate (p-NPP) in a suitable solvent (e.g., isopropanol).

    • Add a specific volume of the substrate solution to a phosphate buffer (pH 7.5) containing a surfactant (e.g., Triton X-100) to create an emulsion.

    • Initiate the reaction by adding a known amount of native or modified CALB solution.

    • Incubate the reaction mixture at the optimal temperature (e.g., 55°C for native, 60°C for modified) with constant stirring.

    • Measure the absorbance of the released p-nitrophenol at 410 nm at regular intervals using a spectrophotometer.

    • Calculate the enzyme activity, where one unit (U) is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the assay conditions.

Protocol 2: Immobilization of CALB on Octyl-Agarose (B13739342) Support

This protocol is based on the procedure outlined by R. C. Rodrigues et al. (2013).[12]

  • Immobilization Procedure:

    • Prepare a CALB solution in a low ionic strength buffer (e.g., 5 mM sodium phosphate, pH 7.0).

    • Add the octyl-agarose support to the enzyme solution (e.g., 1 g of support per 10 mL of enzyme solution).

    • Gently stir the suspension at room temperature for a specified time (e.g., 1 hour) to allow for interfacial activation and adsorption of the enzyme.

    • Monitor the immobilization process by measuring the residual enzyme activity in the supernatant.

    • Once the immobilization is complete (i.e., minimal activity in the supernatant), filter the support and wash it thoroughly with distilled water to remove any unbound enzyme.

  • PEI Coating (Optional, for enhanced stability):

    • Resuspend the immobilized CALB in a buffer solution (e.g., 50 mM sodium bicarbonate, pH 8.5).

    • Add a solution of polyethyleneimine (PEI) to the suspension (e.g., 1% w/v).

    • Stir the mixture gently for a defined period (e.g., 1 hour) at room temperature.

    • Filter the PEI-coated biocatalyst and wash it extensively with buffer to remove excess, non-adsorbed PEI.

D. Visualizations

Experimental_Workflow_for_CALB_Modification cluster_prep Enzyme Preparation & Modification cluster_analysis Performance Analysis CALB_sol CALB Solution (Phosphate Buffer) Reaction Modification Reaction CALB_sol->Reaction Modifier Ionic Liquid Modifier Modifier->Reaction Dialysis Dialysis Reaction->Dialysis Remove unreacted modifier Lyophilization Lyophilization Dialysis->Lyophilization Modified_CALB Modified CALB Powder Lyophilization->Modified_CALB Activity_Assay Activity Assay (p-NPP) Modified_CALB->Activity_Assay Stability_Test Thermal & Solvent Stability Tests Modified_CALB->Stability_Test Structural_Analysis Structural Analysis (CD, Fluorescence) Modified_CALB->Structural_Analysis Troubleshooting_Logic_for_Low_CALB_Activity cluster_causes Potential Causes cluster_solutions Solutions Start Low CALB Activity Detected C1 Suboptimal Temperature/pH? Start->C1 C2 Presence of Inhibitors? Start->C2 C3 Enzyme Deactivation? Start->C3 C4 Improper Immobilization? Start->C4 S1 Optimize Reaction Conditions C1->S1 S2 Identify & Remove Inhibitors C2->S2 S3 Enhance Stability (Modification/ Immobilization) C3->S3 S4 Optimize Immobilization Protocol C4->S4

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Hydroxybutyrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of hydroxybutyrates, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem?

A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the back half of the peak is wider than the front half, creating a "tail".[1] This is problematic because it can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1] A tailing factor (Tf) greater than 1.2 is often considered significant tailing.[1]

Q2: What are the most common causes of peak tailing when analyzing acidic compounds like hydroxybutyrates?

A2: The most frequent causes of peak tailing for acidic analytes such as hydroxybutyrates include:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the ionized hydroxybutyrate molecules and active sites on the column's stationary phase, particularly residual silanol (B1196071) groups.[2][3][4][5]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, hydroxybutyrates can exist in an ionized state, leading to stronger interactions with the stationary phase and causing tailing.[1][2][6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in broadened and tailing peaks.[4][7][8][9]

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of stationary phase, the creation of active sites, and the formation of voids, all of which can cause peak tailing.[1][7]

  • Extra-Column Volume: Excessive volume in the HPLC system outside of the column (e.g., in tubing, fittings, or the detector flow cell) can lead to band broadening and peak tailing.[1][6][10][11][12]

Q3: How does the mobile phase pH affect the peak shape of hydroxybutyrates?

A3: Hydroxybutyrates are carboxylic acids and are therefore ionizable. The pH of the mobile phase dictates their ionization state.[13][14] To achieve good peak shape for acidic compounds, the mobile phase pH should be set at least one to two pH units below the pKa of the analyte.[14] At a low pH (e.g., ~2.5), hydroxybutyrates will be in their neutral, protonated form, which minimizes their interaction with residual silanol groups on the silica-based stationary phase, leading to more symmetrical peaks.[1][2]

Q4: Can my sample preparation be causing peak tailing?

A4: Yes, several aspects of sample preparation can contribute to peak tailing. Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can cause peak distortion.[9] Additionally, complex sample matrices can contain components that interact with the column and cause tailing.[1] Proper sample clean-up, for instance, using Solid Phase Extraction (SPE), can help remove these interfering compounds.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving peak tailing in your hydroxybutyrate analysis.

Guide 1: Optimizing Mobile Phase Conditions

Issue: You are observing significant peak tailing for your hydroxybutyrate standards.

Troubleshooting Steps:

  • Evaluate Mobile Phase pH:

    • Action: Check the pH of your aqueous mobile phase component using a calibrated pH meter.[2] For hydroxybutyrates, a pH below their pKa is generally recommended to ensure they are in their non-ionized form.[1][13] A good starting point is a pH of around 2.5 to 3.0.[2]

    • Rationale: At low pH, the acidic silanol groups on the stationary phase are also protonated, reducing their potential for secondary interactions with the analyte.[5]

  • Assess Buffer Concentration:

    • Action: Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[1]

    • Rationale: A sufficient buffer concentration helps to maintain a stable pH environment on the column, especially when the sample is introduced, and can help mask residual silanol interactions.[4]

  • Consider Mobile Phase Additives:

    • Action: For particularly stubborn tailing with basic compounds, a small amount of a competing base like triethylamine (B128534) (e.g., 0.1%) can be added to the mobile phase.[1][2] However, for acidic compounds like hydroxybutyrates, this is less common, and optimizing pH is the primary strategy.

ParameterRecommended RangeRationale for Hydroxybutyrate Analysis
Mobile Phase pH 2.5 - 3.5Suppresses ionization of both hydroxybutyrates and residual silanols.
Buffer Concentration 10 - 50 mMMaintains stable pH and minimizes secondary interactions.
Guide 2: Addressing Column-Related Issues

Issue: Peak tailing persists even after optimizing the mobile phase.

Troubleshooting Steps:

  • Column Selection:

    • Action: If you are using a standard silica-based C18 column, consider switching to a column with a more inert stationary phase.

    • Options:

      • End-capped Columns: These columns have fewer residual silanol groups available for interaction.[2][6]

      • Hybrid Silica Columns: These offer improved pH stability and reduced silanol activity.[3]

      • Polymer-based Columns: These eliminate the issue of silanol interactions altogether.[3]

  • Column Contamination and Degradation:

    • Action: Flush the column with a strong solvent to remove any strongly retained contaminants.[1] If peak shape does not improve, the column may be degraded and require replacement.[1]

    • Prevention: Always use a guard column to protect the analytical column from contaminants and pressure shocks.[1]

  • Check for Voids:

    • Action: A sudden increase in peak tailing for all compounds, often accompanied by a drop in backpressure, may indicate a void at the column inlet.[1]

    • Solution: In some cases, reversing and flushing the column can help. However, replacement is often necessary.[4]

Column TypeAdvantage for Hydroxybutyrate Analysis
High-Purity, End-capped Silica Reduced silanol activity, good starting point.
Hybrid Organic/Silica Enhanced pH stability and better peak shape for polar compounds.
Polymer-based No silanol interactions, but may have different selectivity.
Guide 3: Investigating System and Injection Effects

Issue: Peak tailing is observed for early eluting peaks, or the issue is intermittent.

Troubleshooting Steps:

  • Minimize Extra-Column Volume:

    • Action: Inspect your HPLC system for any sources of unnecessary volume. Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[6] Ensure all fittings are properly made and not contributing to dead volume.

    • Rationale: Extra-column volume causes the analyte band to spread before it reaches the detector, leading to broader and potentially tailing peaks.[11][15]

  • Check for Sample Overload:

    • Action: Dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[8]

    • Solution: Reduce the concentration of your sample or the injection volume.[4][10]

  • Ensure Solvent Compatibility:

    • Action: Whenever possible, dissolve your hydroxybutyrate samples in the initial mobile phase.

    • Rationale: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread on the column, leading to poor peak shape.[9]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

  • Objective: To determine the optimal mobile phase pH for the analysis of hydroxybutyrates.

  • Materials:

    • HPLC system with UV or MS detector

    • C18 column (or other suitable reversed-phase column)

    • Hydroxybutyrate standard solution

    • Mobile phase components (e.g., acetonitrile, water)

    • pH meter

    • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

    • Buffer salts (e.g., phosphate, acetate)

  • Methodology:

    • Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 4.5).

    • For each pH value, prepare the final mobile phase by mixing the aqueous buffer with the organic modifier (e.g., 95:5 water:acetonitrile).

    • Equilibrate the HPLC column with the first mobile phase for at least 15-20 column volumes.

    • Inject the hydroxybutyrate standard and record the chromatogram.

    • Calculate the tailing factor for the hydroxybutyrate peak.

    • Repeat steps 3-5 for each of the prepared mobile phases.

    • Compare the tailing factors obtained at each pH and select the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks All Peaks Tailing check_all_peaks->all_peaks Yes specific_peaks Specific Peaks Tailing (e.g., Hydroxybutyrates) check_all_peaks->specific_peaks No check_system Investigate System Issues all_peaks->check_system extra_column_volume Minimize Extra-Column Volume (shorter/narrower tubing) check_system->extra_column_volume column_void Check for Column Void (pressure drop?) check_system->column_void resolved Peak Shape Improved extra_column_volume->resolved column_void->resolved check_chemical Investigate Chemical Interactions specific_peaks->check_chemical mobile_phase_ph Optimize Mobile Phase pH (Lower to ~2.5-3.0) check_chemical->mobile_phase_ph buffer_strength Check Buffer Strength (10-50 mM) check_chemical->buffer_strength column_chemistry Evaluate Column Chemistry (End-capped, Hybrid) check_chemical->column_chemistry sample_overload Test for Sample Overload (Dilute and re-inject) check_chemical->sample_overload mobile_phase_ph->resolved buffer_strength->resolved column_chemistry->resolved sample_overload->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Optimizing Solvent Systems for the Purification of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl 2-hydroxybutyrate. The following information is designed to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for the purification of this compound are column chromatography and vacuum distillation. Column chromatography is effective for removing non-volatile impurities and separating compounds with different polarities.[1][2] Vacuum distillation is employed to purify the compound from less volatile or non-volatile materials and is particularly useful for thermally sensitive compounds as it lowers the boiling point.[1]

Q2: How do I choose an appropriate solvent system for column chromatography of this compound?

A2: The choice of solvent system depends on the polarity of the impurities you need to separate from your product. This compound is a moderately polar compound. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether.[3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) before performing column chromatography.[1][2]

Q3: What is a good starting point for developing a solvent system for TLC analysis?

A3: A good starting point for TLC analysis is to test a range of solvent systems with varying polarities. For a moderately polar compound like this compound, you can start with a low-polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of the polar solvent (e.g., 8:2, 7:3, 6:4).[2] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35, as this typically provides the best separation on a column.[2]

Q4: What are the common impurities I might encounter during the purification of this compound?

A4: Common impurities often include unreacted starting materials from the synthesis, byproducts from side reactions, and residual catalysts. The specific impurities will depend on the synthetic route used to prepare the this compound.

Q5: My compound appears to be degrading on the silica (B1680970) gel column. What can I do to prevent this?

A5: If your compound is sensitive to the acidic nature of silica gel, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1][3] Minimizing the time the compound spends on the column by running the chromatography as efficiently as possible can also help reduce degradation.[1]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Troubleshooting Steps
Compound does not move from the baseline The eluent is not polar enough.Increase the polarity of the solvent system. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.
Compound runs with the solvent front The eluent is too polar.Decrease the polarity of the solvent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
Poor separation of the product from impurities The solvent system is not optimized.Test a variety of solvent systems with different polarities and compositions using TLC to find the optimal conditions for separation. Consider using a different solvent system, for instance, ether/hexane instead of ethyl acetate/hexane.
The column is too short.Use a longer chromatography column to increase the separation efficiency.
The column was not packed properly.Ensure the silica gel is packed uniformly as a slurry and is free of air bubbles.
Low yield after chromatography The compound is co-eluting with impurities.Optimize the solvent system for better separation based on TLC analysis. Consider using flash chromatography with a finer mesh silica gel for higher resolution.[1]
The compound is degrading on the column.Use deactivated silica gel (e.g., with 1-3% triethylamine). Minimize the time on the column.[1]
The compound is not fully eluting from the column.After collecting the main fractions, flush the column with a more polar solvent to ensure all the compound has been eluted.
Distillation
Problem Possible Cause Troubleshooting Steps
Product decomposes during distillation The distillation temperature is too high.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the compound.[1]
Presence of acidic or basic impurities catalyzing decomposition.Neutralize the crude product with a mild aqueous wash (e.g., saturated sodium bicarbonate solution) before distillation. Ensure the product is thoroughly dried after washing.
Poor separation of product from impurities The boiling points of the product and impurities are very close.Use a fractional distillation setup with a Vigreux or other fractionating column to achieve better separation.[1]
"Bumping" or uneven boiling Lack of boiling nuclei.Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling.[1]

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • TLC Analysis:

    • Prepare several eluent mixtures of varying polarity (e.g., hexane:ethyl acetate in ratios of 9:1, 8:2, 7:3).

    • Dissolve a small amount of the crude this compound in a volatile solvent.

    • Spot the crude mixture onto separate TLC plates and develop them in chambers with the different eluent mixtures.

    • Visualize the spots (e.g., using a UV lamp or an appropriate stain) and identify the solvent system that gives an Rf value of ~0.25-0.35 for the desired product with good separation from impurities.[2]

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the least polar solvent mixture to be used for elution.[1]

    • Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluting solvent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]

  • Elution and Fraction Collection:

    • Start eluting with a low polarity solvent system (as determined by TLC).

    • Gradually increase the polarity of the eluent if necessary to move the compound down the column.

    • Collect fractions and monitor their composition by TLC.[1]

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.[1]

General Protocol for Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

  • Preparation:

    • Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.[1]

  • Distillation:

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point for the given pressure. A similar compound, ethyl (R)-(-)-3-hydroxybutyrate, has a boiling point of 75-76 °C at 12 mmHg.

    • Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.

Data Presentation

Table 1: Solvent Systems for Column Chromatography of Moderately Polar Compounds
Stationary PhaseMobile Phase (Eluent)Exemplary Solvent Ratio (v/v)Anticipated Rf of Target CompoundNotes
Silica Gel (SiO₂)Hexane / Ethyl Acetate9:1LowEluent is likely not polar enough.
Silica Gel (SiO₂)Hexane / Ethyl Acetate7:3~ 0.30A good starting point for optimization.[2]
Silica Gel (SiO₂)Hexane / Ethyl Acetate1:1HighEluent may be too polar, leading to poor separation.
Silica Gel (SiO₂)Diethyl Ether / Hexane1:4VariableAn alternative to ethyl acetate systems.
Silica Gel (SiO₂)Dichloromethane / Methanol95:5VariableSuitable for more polar compounds.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Ethyl 2-Hydroxybutyrate tlc_analysis TLC Analysis to Optimize Solvent System crude_product->tlc_analysis vacuum_distillation Vacuum Distillation crude_product->vacuum_distillation column_chromatography Column Chromatography tlc_analysis->column_chromatography fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis pure_product Pure Ethyl 2-Hydroxybutyrate vacuum_distillation->pure_product combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Poor Separation in Column Chromatography q1 Is the Rf of the product < 0.2? start->q1 a1_yes Increase Eluent Polarity q1->a1_yes Yes q2 Is the Rf of the product > 0.4? q1->q2 No a2_yes Decrease Eluent Polarity q2->a2_yes Yes q3 Are spots streaking or tailing? q2->q3 No a3_yes Consider Deactivated Silica (e.g., with Triethylamine) q3->a3_yes Yes a3_no Optimize Solvent System (Different Solvents) q3->a3_no No

Caption: Troubleshooting decision tree for column chromatography.

References

Impact of temperature and pH on the activity of lipase B from Candida antarctica

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipase (B570770) B from Candida antarctica (CALB). The information focuses on the critical experimental parameters of temperature and pH that influence the enzyme's catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the activity of native CALB?

The optimal temperature for native Candida antarctica lipase B activity can vary depending on the specific reaction conditions and substrate. However, studies have reported optimal temperatures ranging from 30°C to 55°C. For instance, one study determined the highest catalytic activity for native CALB at 30°C[1], while another observed the optimal temperature to be 55°C[2][3]. It is crucial to determine the optimal temperature for your specific experimental setup.

Q2: How does immobilization affect the optimal temperature of CALB?

Immobilization of CALB on various supports can lead to an increase in its optimal temperature. For example, when immobilized on a silica-lignin matrix, the optimal temperature for CALB activity shifted to 40°C[1]. Chemical modification can also alter the optimal temperature; for instance, modification with certain ionic liquids shifted the optimal temperature from 55°C to 60°C[2][3].

Q3: What is the optimal pH for the activity of native CALB?

The optimal pH for native CALB activity is generally in the neutral to slightly alkaline range. An optimal pH of 7.0 has been reported for the native enzyme[1]. Another study found the optimal pH for both native and modified CALB to be 7.5[2]. As with temperature, the optimal pH can be influenced by the substrate and buffer system used.

Q4: How does immobilization or chemical modification impact the optimal pH of CALB?

Immobilization can broaden the pH range for optimal activity and may shift the optimum. For CALB immobilized on a silica-lignin matrix, the maximum activity was observed at pH 8.0, and it retained over 80% of its activity in the pH range of 7-9[1]. Chemical modification with alkylated betaine (B1666868) ionic liquids did not change the optimal pH of 7.5 but did improve the enzyme's activity at pH values greater than 6.5[2].

Q5: How stable is CALB at different temperatures and pH values?

Native CALB is sensitive to high temperatures and can denature relatively quickly at temperatures as low as 40°C in aqueous solutions[4]. One study showed that the activity of the native enzyme was almost completely inhibited after 30 minutes at 70°C[2]. Regarding pH, CALB is stable in a pH range of 3.5 to 9.5[5]. However, at very acidic conditions (e.g., pH 1.4), it can enter a "molten globule" state with a loss of tertiary structure[6][7]. Immobilization and chemical modification have been shown to enhance both thermal and pH stability[1][2][3].

Troubleshooting Guide

Issue 1: Lower-than-expected lipase activity.

  • Potential Cause: Suboptimal temperature or pH.

    • Solution: Verify that the assay temperature and the pH of your buffer are at the optimal values for your specific form of CALB (native, immobilized, or modified). Prepare buffers carefully and confirm the pH at the assay temperature, as it can change with temperature variations[8].

  • Potential Cause: Enzyme instability.

    • Solution: Ensure proper storage of the enzyme. For experiments, prepare fresh enzyme solutions. Avoid repeated freeze-thaw cycles. Consider using an immobilized or chemically modified form of CALB for enhanced stability[1][2].

  • Potential Cause: Presence of inhibitors in the sample.

    • Solution: Substances like EDTA, ascorbic acid, and some detergents can inhibit lipase activity[8]. If your sample may contain these, consider a sample preparation step to remove them.

Issue 2: High background noise or spontaneous substrate hydrolysis.

  • Potential Cause: Substrate instability.

    • Solution: Some artificial substrates, such as p-nitrophenyl esters, can hydrolyze spontaneously, particularly at alkaline pH[8]. It is essential to prepare fresh substrate solutions and run a "substrate only" control (without the enzyme) to measure the rate of non-enzymatic hydrolysis[8].

  • Potential Cause: Contaminated reagents.

    • Solution: Ensure all buffers and reagents are free from microbial contamination, as some microorganisms can produce lipases that would contribute to the measured activity[8].

Issue 3: Inconsistent and non-reproducible results between experiments.

  • Potential Cause: Temperature fluctuations.

    • Solution: Lipase activity is highly sensitive to temperature changes[8]. Ensure all reaction components are equilibrated to the desired assay temperature before starting the reaction. Use a temperature-controlled system for incubation[8].

  • Potential Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and proper pipetting techniques to ensure the accuracy of reagent and enzyme volumes[8].

  • Potential Cause: Variations in pH.

    • Solution: The pH of the assay buffer is critical. Prepare buffers consistently and verify the pH before each experiment[8].

Data Presentation

Table 1: Impact of Temperature on the Relative Activity of Native and Modified/Immobilized CALB

Temperature (°C)Native CALB (Relative Activity %)Immobilized CALB (silica-lignin) (Relative Activity %)[1]Modified CALB ([BetaineC16][H2PO4]) (Relative Activity %)[2]
10~40~30-
20~80~60-
30100~85-
40~80100~40
50~50~90~80
55--~95
60~20~80100
70~5~60~80
80<5~40-

Note: Relative activities are estimated from graphical data in the cited sources and are intended for comparative purposes.

Table 2: Impact of pH on the Relative Activity of Native and Modified/Immobilized CALB

pHNative CALB (Relative Activity %)[1]Immobilized CALB (silica-lignin) (Relative Activity %)[1]Modified CALB ([BetaineC16][H2PO4]) (Relative Activity %)[2]
3<10<10-
4~15~20-
5~30~40-
6~60~60~40
6.5--~60
7100~85~80
7.5--100
8~80100~90
9~60~85~70
10~40~60-
11~20~30-

Note: Relative activities are estimated from graphical data in the cited sources and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Determination of Optimal Temperature for CALB Activity using p-Nitrophenyl Palmitate (pNPP)

This protocol is adapted from a general method for measuring lipase activity[2].

Materials:

  • CALB solution (native or modified)

  • p-Nitrophenyl palmitate (pNPP) solution (16.5 mM in a suitable solvent like isopropanol)

  • Phosphate (B84403) buffer (50 mM, optimal pH, e.g., pH 7.5)

  • Triton X-100 (0.4% w/v)

  • Arabic gum (0.1% w/v)

  • Microplate reader or spectrophotometer

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a substrate solution by mixing the pNPP solution with the phosphate buffer containing Triton X-100 and Arabic gum (e.g., in a 1:9 v/v ratio).

  • Pipette the substrate solution into microplate wells or cuvettes.

  • Equilibrate the substrate solution and the CALB solution to the desired temperatures to be tested (e.g., in a range from 20°C to 70°C in 5°C increments).

  • To initiate the reaction, add a small volume of the CALB solution to the substrate solution.

  • Immediately measure the absorbance at 405 nm (for the release of p-nitrophenol) over a set period.

  • The rate of reaction is determined from the initial linear portion of the absorbance versus time plot.

  • The temperature at which the highest reaction rate is observed is the optimal temperature.

Protocol 2: Determination of Optimal pH for CALB Activity

This protocol is a modification of the general lipase activity assay.

Materials:

  • CALB solution

  • pNPP solution

  • A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 4-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 8-9).

  • Triton X-100 and Arabic gum

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare separate substrate solutions using each of the different pH buffers.

  • Pipette the different pH substrate solutions into separate microplate wells or cuvettes.

  • Maintain a constant optimal temperature for the assay.

  • Initiate the reaction by adding the CALB solution to each well/cuvette.

  • Measure the rate of reaction for each pH value as described in Protocol 1.

  • The pH at which the highest reaction rate is observed is the optimal pH.

Visualizations

Experimental_Workflow_for_Optimal_Temperature_and_pH cluster_prep Preparation cluster_temp Temperature Optimization cluster_ph pH Optimization prep_enzyme Prepare CALB Solution equilibrate_temp Equilibrate Solutions to Test Temperatures prep_enzyme->equilibrate_temp equilibrate_ph Equilibrate Solutions at Optimal Temperature prep_enzyme->equilibrate_ph prep_substrate Prepare pNPP Substrate Solution prep_substrate->equilibrate_temp prep_substrate->equilibrate_ph prep_buffers Prepare Buffers at Various pHs initiate_reaction_ph Initiate Reaction in Buffers of Different pH prep_buffers->initiate_reaction_ph initiate_reaction_temp Initiate Reaction equilibrate_temp->initiate_reaction_temp measure_activity_temp Measure Activity (Absorbance at 405 nm) initiate_reaction_temp->measure_activity_temp determine_opt_temp Determine Optimal Temperature measure_activity_temp->determine_opt_temp determine_opt_temp->equilibrate_ph Use Optimal Temp equilibrate_ph->initiate_reaction_ph measure_activity_ph Measure Activity (Absorbance at 405 nm) initiate_reaction_ph->measure_activity_ph determine_opt_ph Determine Optimal pH measure_activity_ph->determine_opt_ph

Caption: Workflow for determining the optimal temperature and pH for CALB activity.

Troubleshooting_Guide_for_Low_Activity cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Lipase Activity Observed cause_temp_ph Suboptimal Temperature or pH? start->cause_temp_ph cause_stability Enzyme Instability? start->cause_stability cause_inhibitors Presence of Inhibitors? start->cause_inhibitors solution_temp_ph Verify and Adjust Assay Conditions cause_temp_ph->solution_temp_ph Yes solution_stability Check Enzyme Storage and Handling cause_stability->solution_stability Yes solution_inhibitors Sample Pre-treatment to Remove Inhibitors cause_inhibitors->solution_inhibitors Yes

Caption: Troubleshooting logic for addressing low CALB activity.

References

Minimizing byproduct formation in the synthesis of ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of ethyl 3-hydroxybutyrate (B1226725).

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Presence of Unreacted Ethyl Acetoacetate (B1235776)

Q: My reaction seems incomplete. GC/TLC analysis shows a significant amount of unreacted ethyl acetoacetate, resulting in a low yield of ethyl 3-hydroxybutyrate. What can I do?

A: Incomplete conversion of ethyl acetoacetate is a common issue. The troubleshooting approach depends on the synthetic method employed.

  • For Yeast (Saccharomyces cerevisiae) Reduction:

    • Cause: Depletion of the energy source (sugars) for the yeast, leading to reduced enzymatic activity.

    • Solution: Ensure an adequate supply of a carbohydrate source like sucrose (B13894) or glucose throughout the reaction. If the reaction stalls, adding more sucrose can restart the reduction process. It is crucial to monitor the reaction until all the starting material is consumed.[1] A fed-batch approach, where the substrate and sugar are added gradually, can also maintain yeast viability and improve conversion.

    • Protocol Reference: See Experimental Protocol 1.

  • For Chemical Reduction (e.g., Sodium Borohydride (B1222165) - NaBH₄):

    • Cause: Insufficient molar equivalents of the reducing agent.

    • Solution: Use a slight excess of NaBH₄ to ensure the complete reduction of the ketone. The reaction should be performed at low temperatures (e.g., 0°C) to minimize side reactions.

    • Protocol Reference: See Experimental Protocol 2.

Issue 2: Formation of Ethyl Crotonate Impurity

Q: I'm observing a significant peak corresponding to ethyl crotonate in my product mixture, especially after distillation. How can I prevent its formation?

A: Ethyl crotonate is formed via the dehydration of ethyl 3-hydroxybutyrate. This is often promoted by acidic conditions and/or high temperatures, particularly during workup and purification.

  • Cause & Prevention:

    • Acidic Workup: Avoid strongly acidic conditions during the reaction quench and extraction. Neutralize the reaction mixture carefully. For instance, after NaBH₄ reduction, quenching with dilute acid should be done cautiously at low temperatures.

    • High Distillation Temperature: Ethyl 3-hydroxybutyrate is prone to dehydration at elevated temperatures. Purify the product using vacuum distillation to lower the boiling point.[1][2][3] Fractional distillation is effective for separating the desired product from less volatile impurities.[1][2][3]

    • Distillation Setup: Using a shorter distillation column, like a Vigreux column, can minimize the time the compound spends at high temperatures.[1][2][3]

Byproduct Formation Pathways

Byproduct_Formation EAA Ethyl Acetoacetate (Starting Material) Reduction Reduction (Yeast or NaBH₄) EAA->Reduction Incomplete Incomplete Reaction EAA->Incomplete EHB Ethyl 3-Hydroxybutyrate (Desired Product) Dehydration Dehydration (Heat, Acid) EHB->Dehydration SelfCondensation Self-Condensation (Heat) EHB->SelfCondensation Reduction->EAA Reduction->EHB Incomplete->EAA Unreacted EC Ethyl Crotonate (Byproduct) Dehydration->EC Oligomers Oligomers/Polymers (Byproduct) SelfCondensation->Oligomers

Caption: Key pathways in the synthesis of ethyl 3-hydroxybutyrate and the formation of major byproducts.

Issue 3: Low Enantiomeric Excess (ee) in Biocatalytic Reduction

Q: My yeast reduction is producing ethyl 3-hydroxybutyrate with low optical purity (enantiomeric excess). How can I improve the stereoselectivity?

A: Baker's yeast contains multiple reductase enzymes, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer. Low enantioselectivity often results from high substrate concentrations, which activate the less selective enzymes.

  • Strategies to Improve Enantiomeric Excess:

    • Substrate Fed-Batch: Maintain a very low concentration of ethyl acetoacetate in the reaction mixture by adding it slowly and continuously over time.[4][5] This method favors the enzymes that produce the desired (S)-enantiomer and can increase the enantiomeric excess from around 75% to as high as 98%.[4]

    • "Starved" Yeast: Pre-incubating the yeast in a sugar-free medium for a period before adding the substrate can enhance the activity of specific reductases, leading to higher enantioselectivity.[1][2]

    • Enzyme Inhibition: Selective inhibition of the enzymes that produce the undesired (R)-enantiomer can be achieved. For example, pre-incubation of the yeast with vinyl acetate (B1210297) has been shown to be effective.[4]

Issue 4: Formation of Oligomers or Polymeric Byproducts

Q: After my synthesis, I'm left with a viscous residue that is difficult to purify, which I suspect are oligomers. What causes this and how can it be avoided?

A: Ethyl 3-hydroxybutyrate can undergo self-condensation or transesterification to form dimers, trimers, and even polymers (atactic poly-3-hydroxybutyrate), especially at elevated temperatures.[6][7][8]

  • Cause & Prevention:

    • High Temperatures: Avoid prolonged exposure to high temperatures during both the reaction and purification steps. As with preventing ethyl crotonate formation, use vacuum distillation for purification.

    • Catalyst Residues: Residual acidic or basic catalysts from the workup can promote condensation. Ensure thorough neutralization and washing of the crude product before distillation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Analyze Product Mixture (GC, TLC, NMR) Issue Identify Primary Issue Start->Issue LowYield Low Yield & Unreacted EAA Issue->LowYield EthylCrotonate Ethyl Crotonate Present Issue->EthylCrotonate LowEE Low Enantiomeric Excess (ee) Issue->LowEE Oligomers Viscous Residue (Oligomers) Issue->Oligomers Sol_LowYield Solution: - Add more energy source (yeast) - Extend reaction time - Use excess reducing agent (chem) LowYield->Sol_LowYield Sol_EthylCrotonate Solution: - Use vacuum distillation - Avoid high temperatures - Neutralize workup EthylCrotonate->Sol_EthylCrotonate Sol_LowEE Solution: - Implement fed-batch substrate addition - Use 'starved' yeast - Consider enzyme inhibitors LowEE->Sol_LowEE Sol_Oligomers Solution: - Purify at lower temperatures - Ensure catalyst neutralization - Minimize reaction/distillation time Oligomers->Sol_Oligomers End End: Optimized Synthesis Sol_LowYield->End Sol_EthylCrotonate->End Sol_LowEE->End Sol_Oligomers->End

Caption: A logical workflow for troubleshooting common issues in ethyl 3-hydroxybutyrate synthesis.

Data Summary Tables

Table 1: Effect of Reaction Conditions on Yeast Reduction of Ethyl Acetoacetate

ParameterConditionTypical Yield (%)Enantiomeric Excess (ee) (%)Key ByproductsReference
Substrate Addition Batch (All at once)59-76~85Unreacted EAA, (R)-enantiomer[1][2][3]
Fed-Batch (Slow addition)Improved>98Minimized (R)-enantiomer[4][5]
Yeast State Standard6985(R)-enantiomer[4]
"Starved" Yeast7094Minimized (R)-enantiomer[1][2]
Temperature Room Temperature (~25°C)59-7685-[1]
30-37°CGenerally higher ratesVariable-[9]

Table 2: Comparison of Purification Methods and Associated Byproducts

Purification MethodBoiling Point (°C) at Pressure (mmHg)AdvantageCommon Byproducts MinimizedPotential Byproducts FormedReference
Atmospheric Distillation ~170°C at 760 mmHgSimple setupNon-volatile impuritiesEthyl crotonate, Oligomers[10]
Vacuum Distillation 71-73°C at 12 mmHgLower temperature prevents degradationUnreacted EAA-[1][2][3]
Silica Gel Chromatography N/AHigh purity separationClose-boiling impurities--

Experimental Protocols

Protocol 1: Yeast Reduction of Ethyl Acetoacetate for (S)-ethyl 3-hydroxybutyrate

This protocol is adapted from established procedures for the biocatalytic reduction of ethyl acetoacetate.[1]

  • Yeast Suspension Preparation: In a suitable flask, suspend 200 g of baker's yeast in 1.6 L of tap water. Add 300 g of sucrose and stir the mixture at approximately 30°C for 1 hour to initiate fermentation.

  • Substrate Addition: Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting yeast suspension. Stir the mixture at room temperature for 24 hours.

  • Second Feeding: Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. After 1 hour, add another 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Reaction Monitoring: Continue stirring at room temperature for an additional 50-60 hours. Monitor the disappearance of ethyl acetoacetate using GC or TLC. If the reaction is sluggish, an additional 100 g of sucrose can be added.

  • Workup: Once the reaction is complete, add 80 g of a filter aid (e.g., Celite) and filter the mixture through a sintered glass funnel. Saturate the filtrate with sodium chloride.

  • Extraction: Extract the aqueous filtrate with five 500-mL portions of ethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (B86663), filter, and concentrate using a rotary evaporator at a bath temperature below 35°C.

  • Purification: Purify the crude product by fractional distillation under reduced pressure (e.g., 71-73°C at 12 mmHg) to yield (S)-(+)-ethyl 3-hydroxybutyrate.[1][2][3]

Protocol 2: Chemical Reduction of Ethyl Acetoacetate using Sodium Borohydride

This protocol provides a general method for the chemical reduction to produce racemic ethyl 3-hydroxybutyrate.

  • Reaction Setup: Dissolve ethyl acetoacetate (1 equivalent) in methanol (B129727) or ethanol (B145695) in a round-bottomed flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, ~1.1 equivalents) to the cooled solution in small portions to control the exothermic reaction and gas evolution.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or GC.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to neutralize excess NaBH₄ and decompose the borate (B1201080) esters.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ethyl 3-hydroxybutyrate by vacuum distillation.

References

Technical Support Center: Overcoming Enzyme Deactivation in Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of enzyme deactivation during kinetic resolution experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of enzyme deactivation during kinetic resolution?

A1: Enzyme deactivation during kinetic resolution can be attributed to a variety of factors, often acting in concert. The most common causes include:

  • Thermal Stress: Many enzymes are sensitive to temperature fluctuations. Operating at temperatures above the enzyme's optimum can lead to denaturation and loss of activity.[1]

  • pH Incompatibility: Each enzyme has an optimal pH range for its activity and stability. Deviations from this range can alter the ionization state of amino acid residues, disrupting the enzyme's three-dimensional structure and function.[1]

  • Organic Solvents: While often necessary to dissolve substrates, organic solvents can strip the essential water layer from the enzyme's surface, leading to denaturation. The polarity and concentration of the solvent are critical factors.

  • Mechanical Stress: Agitation or vigorous stirring, especially in the presence of gas bubbles, can cause shear stress and denaturation at air-water interfaces.[2]

  • Product Inhibition/Deactivation: The products of the kinetic resolution can sometimes inhibit or even irreversibly deactivate the enzyme. A classic example is the deactivation of lipases by acetaldehyde, a byproduct of reactions using vinyl esters as acyl donors.

  • Presence of Inhibitors or Denaturants: Contaminants in the reaction mixture, such as heavy metal ions or detergents, can act as inhibitors or denaturants.

Q2: What are the main strategies to improve enzyme stability for kinetic resolution?

A2: Several effective strategies can be employed to enhance enzyme stability and prevent deactivation during kinetic resolution:

  • Enzyme Immobilization: Attaching the enzyme to a solid support can significantly increase its stability and allow for easier separation and reuse.[3] Common methods include adsorption, covalent binding, entrapment, and cross-linking.[4]

  • Protein Engineering (Site-Directed Mutagenesis): Modifying the enzyme's amino acid sequence can enhance its intrinsic stability. This often involves introducing mutations that increase the rigidity of the protein structure, particularly around the active site.[5][6]

  • Use of Stabilizing Additives: The addition of certain molecules to the reaction medium can create a more favorable microenvironment for the enzyme. Common additives include polyols (e.g., glycerol, sorbitol), sugars, and polymers (e.g., polyethylene (B3416737) glycol - PEG).[7][8]

  • Optimization of Reaction Conditions: Systematically optimizing parameters such as temperature, pH, substrate concentration, and solvent choice is a fundamental step in maintaining enzyme activity.[1]

Q3: How does enzyme immobilization enhance stability?

A3: Enzyme immobilization enhances stability through several mechanisms:

  • Increased Rigidity: The attachment to a support restricts the enzyme's conformational flexibility, making it more resistant to unfolding at elevated temperatures or in the presence of denaturing agents.[3]

  • Microenvironment Control: The support material can create a localized environment with a more favorable pH, polarity, and reduced water stripping by organic solvents.

  • Prevention of Aggregation: By physically separating enzyme molecules, immobilization can prevent intermolecular aggregation, which is a common cause of irreversible inactivation.

  • Protection from Shear Stress: Immobilized enzymes are less susceptible to mechanical damage from stirring or agitation.[9]

Q4: Can modifying the enzyme itself improve its stability?

A4: Yes, protein engineering, particularly site-directed mutagenesis, is a powerful tool for improving enzyme stability.[7] By strategically replacing specific amino acids, it is possible to:

  • Introduce Disulfide Bonds: Creating new disulfide bridges can significantly rigidify the protein structure.

  • Increase Internal Packing: Mutations that improve the packing of hydrophobic residues in the protein's core can enhance stability.

  • Enhance Surface Interactions: Modifying surface residues to improve interactions with the solvent or to reduce unfavorable charges can increase stability. For example, a mutant of Candida antarctica lipase (B570770) B (CALB) with the mutations V210I and A281E showed a 22-fold increase in half-life at 70°C.[6]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your kinetic resolution experiments.

Issue 1: Rapid Loss of Enzyme Activity During the Reaction
Possible Cause Suggested Solution
Sub-optimal Temperature Determine the enzyme's optimal temperature and operate within that range. Consider that the optimal temperature for a free enzyme may differ from its immobilized counterpart.
Incorrect pH Ensure the reaction buffer is at the optimal pH for the enzyme. The pH of the unbuffered reaction mixture should also be checked, as it can change during the reaction.
Solvent-induced Deactivation Screen different organic solvents to find one that is less denaturing. Consider using a biphasic system or a solvent with higher log P value. Immobilizing the enzyme can also mitigate solvent effects.
Mechanical Agitation Reduce the stirring speed or use a gentler mixing method (e.g., orbital shaking instead of magnetic stirring). Avoid excessive foaming. Immobilization can also protect against shear forces.
Product-related Deactivation If a reaction product is known to be an inactivator (e.g., acetaldehyde), consider strategies for its in-situ removal, such as bubbling with an inert gas or using a scavenger.
Issue 2: Low Enantioselectivity (Low ee)
Possible Cause Suggested Solution
Enzyme Denaturation A partially denatured enzyme may lose its specific three-dimensional structure required for high enantioselectivity. Address the potential causes of deactivation as outlined in Issue 1.
Non-optimal Reaction Conditions Enantioselectivity can be highly dependent on temperature and the solvent used. Systematically vary these parameters to find the optimal conditions.
Incorrect Acyl Donor For lipase-catalyzed resolutions, the choice of acyl donor can significantly impact enantioselectivity. Screen a variety of acyl donors (e.g., vinyl acetate, isopropenyl acetate, acid anhydrides).
Mass Transfer Limitations (for immobilized enzymes) If the reaction rate is limited by the diffusion of the substrate to the enzyme's active site, this can sometimes affect the observed enantioselectivity. Use smaller support particles or reduce the enzyme loading on the support.
Issue 3: Enzyme Aggregation and Precipitation
Possible Cause Suggested Solution
High Enzyme Concentration Reduce the concentration of the free enzyme in the solution.
Unfavorable Solvent Conditions The organic solvent may be causing the enzyme to aggregate. Screen for alternative solvents or use a lower concentration of the current solvent.
Thermal or pH Stress Sub-optimal temperature or pH can lead to partial unfolding and subsequent aggregation. Optimize these reaction conditions.
Hydrophobic Interactions Add stabilizing agents that can reduce hydrophobic interactions between enzyme molecules, such as non-ionic surfactants at low concentrations or polyethylene glycol (PEG).
Agitation-Induced Aggregation Vigorous stirring can promote aggregation. Use gentler mixing methods.[10]

Data Presentation: Efficacy of Stabilization Strategies

The following tables summarize quantitative data on the improvement of enzyme stability through various strategies.

Table 1: Enhancement of Enzyme Thermostability with Additives

EnzymeAdditiveConcentrationTemperature (°C)Half-life (Control)Half-life (with Additive)Fold Increase
Fungal Alkaline ProteaseSorbitol20%5050 min135 min2.7
Fungal Alkaline ProteaseSorbitol50%5050 min>240 min>4.8
Fungal Alkaline ProteaseGlycerol20%5050 min90 min1.8
α-AmylaseCalcium-90--~10
α-Amylase10% Maltodextrin + Calcium-90--~80

Data compiled from references[11][12].

Table 2: Improvement of Candida antarctica Lipase B (CALB) Thermostability through Site-Directed Mutagenesis

MutantAmino Acid Substitution(s)Half-life at 70°C (min)Fold Increase vs. Wild-Type
Wild-Type-2-
V210ISingle Mutant115.5
A281ESingle Mutant4522.5
V221DSingle Mutant84
23G5V210I, A281E4522.5
195F1V210I, V221D, A281E4221

Data compiled from reference[6].

Table 3: Comparison of Half-lives for Free and Immobilized Enzymes

EnzymeSupportImmobilization MethodTemperature (°C)Half-life (Free Enzyme)Half-life (Immobilized)Fold Increase
l-asparaginase-Covalent55-->17
d-psicose 3-epimeraseDuolite A568Adsorption500.25 h7.6 h30.4
Lipase from Thermomyces lanuginosusOctyl SepharoseAdsorption + PEGylation---7-50

Data compiled from references[3][13][14].

Experimental Protocols

Protocol 1: Covalent Immobilization of Lipase on Epoxy-Activated Resin

This protocol describes the covalent immobilization of a lipase onto an epoxy-activated support, a common method for achieving high stability.

Materials:

  • Lipase solution (e.g., 1-10 mg/mL in a suitable buffer)

  • Epoxy-activated support (e.g., Sepabeads EC-EP)

  • Immobilization buffer: 150 mM potassium phosphate (B84403) buffer, pH 7.2, containing 100 mM NaCl

  • Washing buffer: 50 mM potassium phosphate buffer, pH 7.0

  • Reaction vessel (e.g., small flask or tube)

  • Rotator or shaker

Procedure:

  • Support Preparation: Weigh approximately 20-50 mg of the dry epoxy-activated carrier and place it in a 2 mL tube. Wash the carrier three times with the immobilization buffer to equilibrate it.

  • Enzyme Solution Preparation: Prepare a solution of the lipase in the immobilization buffer at the desired concentration (e.g., 5 mg of enzyme per gram of support).

  • Immobilization Reaction: Add the enzyme solution to the washed carrier (e.g., 1.0 mL of enzyme solution for 20-50 mg of support).

  • Incubation: Incubate the mixture for up to 2 hours at room temperature on a rotator set to a gentle speed (e.g., 40 rpm) to keep the support suspended.

  • Washing: After incubation, separate the support from the supernatant. Wash the immobilized enzyme with the washing buffer three to four times to remove any unbound enzyme.

  • Activity Assay: Determine the activity of the immobilized enzyme and the supernatant to calculate the immobilization yield.

  • Storage: Store the immobilized enzyme at 4°C until use.

Protocol 2: Site-Directed Mutagenesis of Candida antarctica Lipase B (CALB) for Improved Thermostability

This protocol provides a general workflow for introducing a stabilizing mutation into CALB using a commercial site-directed mutagenesis kit.

Materials:

  • Plasmid DNA containing the wild-type CALB gene

  • Site-directed mutagenesis kit (e.g., QuikChange™ Site-Directed Mutagenesis Kit)

  • Custom-designed mutagenic primers (forward and reverse) containing the desired mutation

  • Competent E. coli cells for transformation

  • Appropriate growth media and antibiotics

  • DNA sequencing service

Procedure:

  • Primer Design: Design forward and reverse primers that are complementary to the template plasmid and contain the desired mutation. The mutation site should be in the middle of the primers.

  • Mutagenesis PCR: Set up the PCR reaction according to the kit's instructions, using the template plasmid, mutagenic primers, and a high-fidelity DNA polymerase. The PCR will amplify the entire plasmid, incorporating the mutation.

  • Template Digestion: After the PCR, digest the parental (non-mutated) template DNA using a specific enzyme provided in the kit (e.g., DpnI), which selectively digests methylated DNA (the parental plasmid).

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Selection and Plasmid Isolation: Plate the transformed cells on an appropriate selective medium. Select individual colonies and grow them in liquid culture. Isolate the plasmid DNA from these cultures.

  • Sequence Verification: Send the isolated plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Characterization: Once the mutation is confirmed, express the mutant CALB protein. Purify the enzyme and characterize its thermostability (e.g., by measuring its half-life at an elevated temperature) and compare it to the wild-type enzyme.

Protocol 3: Enzyme Stabilization with Polyethylene Glycol (PEG)

This protocol describes a method for stabilizing an enzyme for use in a kinetic resolution reaction by adding PEG to the reaction mixture.

Materials:

  • Enzyme (free or immobilized)

  • Substrate and other reaction components

  • Organic solvent

  • Polyethylene glycol (PEG) of a specific molecular weight (e.g., PEG 400, PEG 1000)

  • Reaction vessel

Procedure:

  • Determine Optimal PEG Concentration: Before running the kinetic resolution, it is advisable to determine the optimal concentration of PEG for stabilization. This can be done by incubating the enzyme at a challenging temperature in the presence of varying concentrations of PEG (e.g., 0%, 5%, 10%, 20% v/v) and measuring the residual activity over time.

  • Reaction Setup: In the reaction vessel, combine the substrate, organic solvent, and the optimal concentration of PEG determined in the previous step.

  • Enzyme Addition: Add the enzyme (either in its free form or immobilized) to the reaction mixture.

  • Reaction Monitoring: Incubate the reaction under the desired conditions (temperature, stirring) and monitor the progress of the kinetic resolution by taking samples at regular intervals and analyzing them (e.g., by chiral HPLC or GC) to determine the enantiomeric excess of the substrate and product, and the conversion.

  • Comparison: Run a control reaction without the addition of PEG to quantify the stabilizing effect.

Visualizations

Enzyme_Deactivation_Troubleshooting cluster_causes Potential Causes cluster_solutions Strategies for Stabilization Problem Enzyme Deactivation (Low Activity/Stability) Thermal_Stress Thermal Stress Problem->Thermal_Stress Caused by pH_Issues pH Incompatibility Problem->pH_Issues Caused by Solvent_Effects Solvent Effects Problem->Solvent_Effects Caused by Mechanical_Stress Mechanical Stress Problem->Mechanical_Stress Caused by Product_Inhibition Product Inhibition Problem->Product_Inhibition Caused by Immobilization Immobilization Thermal_Stress->Immobilization Mitigated by Protein_Engineering Protein Engineering Thermal_Stress->Protein_Engineering Mitigated by Additives Use of Additives Thermal_Stress->Additives Mitigated by Optimization Reaction Optimization Thermal_Stress->Optimization Mitigated by pH_Issues->Immobilization Mitigated by pH_Issues->Optimization Mitigated by Solvent_Effects->Immobilization Mitigated by Solvent_Effects->Additives Mitigated by Solvent_Effects->Optimization Mitigated by Mechanical_Stress->Immobilization Mitigated by Product_Inhibition->Optimization Mitigated by

Caption: Troubleshooting logic for enzyme deactivation.

Immobilization_Workflow Start Start: Unstable Free Enzyme Choose_Support 1. Choose Support (e.g., Epoxy Resin, Agarose) Start->Choose_Support Choose_Method 2. Choose Immobilization Method (e.g., Covalent, Adsorption) Choose_Support->Choose_Method Prepare_Enzyme 3. Prepare Enzyme Solution Choose_Method->Prepare_Enzyme Immobilize 4. Perform Immobilization Reaction Prepare_Enzyme->Immobilize Wash 5. Wash to Remove Unbound Enzyme Immobilize->Wash Characterize 6. Characterize Immobilized Enzyme (Activity, Stability) Wash->Characterize End End: Stable Immobilized Enzyme Characterize->End

Caption: General workflow for enzyme immobilization.

Site_Directed_Mutagenesis_Pathway Start Start: Wild-Type Gene in Plasmid Design_Primers 1. Design Mutagenic Primers Start->Design_Primers PCR 2. Mutagenesis PCR Design_Primers->PCR Digest 3. Digest Parental Plasmid PCR->Digest Transform 4. Transform into E. coli Digest->Transform Select_Isolate 5. Select Colonies & Isolate Plasmid Transform->Select_Isolate Sequence 6. Sequence Verification Select_Isolate->Sequence Express_Purify 7. Express and Purify Mutant Enzyme Sequence->Express_Purify End End: More Stable Mutant Enzyme Express_Purify->End

Caption: Pathway for creating a stabilized enzyme via site-directed mutagenesis.

References

Addressing poor separation of diastereomers in chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chiral chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the separation of diastereomers.

Frequently Asked Questions (FAQs)

This section addresses common questions related to poor separation of diastereomers.

Q1: Why am I seeing poor or no separation of my diastereomers?

A1: Poor separation of diastereomers, which have different physical properties, can often be addressed by optimizing chromatographic conditions.[1][2] Unlike enantiomers, diastereomers do not fundamentally require a chiral stationary phase (CSP) for separation, though CSPs can be effective.[2][3] Key factors to investigate include the mobile phase composition, temperature, and the choice of stationary phase.

Q2: How does the mobile phase composition affect the separation of diastereomers?

A2: The composition of the mobile phase plays a crucial role in achieving selectivity between diastereomers. The type and concentration of the organic modifier, as well as the presence of additives, can significantly influence interactions between the analytes and the stationary phase.[4] For normal-phase chromatography, adjustments in the percentage of the polar modifier (e.g., ethanol (B145695) in heptane) can be effective. In reversed-phase mode, varying the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the pH or ionic strength of the aqueous phase can improve resolution.[1]

Q3: Can temperature changes improve the separation of my diastereomers?

A3: Yes, temperature is a powerful tool for optimizing separations.[5][6] The effect of temperature is complex and can alter the thermodynamics of the interactions between the analytes, the mobile phase, and the stationary phase.[6] In some cases, increasing the temperature may improve resolution, while in others, a decrease in temperature is beneficial.[5] It is often worthwhile to study the effect of temperature on your specific separation.

Q4: Do I need a chiral column to separate diastereomers?

A4: Not necessarily. Since diastereomers have distinct physical and chemical properties, they can often be separated on conventional achiral stationary phases like C18 or silica (B1680970) columns.[1][2] However, chiral stationary phases can also be effective and are sometimes used for diastereomer separations.[3] The choice of column depends on the specific properties of the diastereomers being separated.

Q5: What should I do if my peaks are broad?

A5: Broad peaks can be a symptom of several issues. In chiral chromatography, mass transfer resistance can be high, leading to peak broadening, especially at higher flow rates. Decreasing the flow rate can enhance peak efficiency and improve resolution. Also, ensure that your sample is dissolved in the mobile phase to prevent solvent mismatch effects that can cause peak distortion.[7]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving specific separation problems.

Guide 1: Improving Poor Resolution

If you are observing poor resolution (Rs < 1.5) between your diastereomer peaks, follow these steps:

  • Optimize the Mobile Phase:

    • Normal Phase: Systematically vary the percentage of the polar modifier (e.g., alcohol) in the non-polar solvent (e.g., hexane (B92381) or heptane).

    • Reversed Phase: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Also, consider changing the type of organic modifier, as this can alter selectivity.[8]

    • Additives: For ionizable compounds, adjusting the pH of the mobile phase with acidic or basic additives (e.g., acetic acid, trifluoroacetic acid, or diethylamine) can significantly impact retention and selectivity.

  • Adjust the Temperature:

    • Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the effect on selectivity. A change in temperature can sometimes even reverse the elution order of the diastereomers.[5]

  • Decrease the Flow Rate:

    • Reducing the flow rate can increase the number of theoretical plates and improve resolution, particularly when mass transfer kinetics are slow.

Table 1: Example Mobile Phase Optimization Strategy (Normal Phase)

ExperimentHeptane (%)Ethanol (%)Additive (e.g., TFA) (%)Observation
190100.1Poor resolution (Rs = 0.8)
285150.1Improved resolution (Rs = 1.2)
380200.1Baseline separation (Rs = 1.6)
485150.05Decreased resolution

Table 2: Example Temperature Screening

Temperature (°C)Resolution (Rs)Elution Order
101.1Diastereomer 1 -> Diastereomer 2
251.5Diastereomer 1 -> Diastereomer 2
401.3Diastereomer 1 -> Diastereomer 2
500.9Co-elution
Guide 2: Column Selection Strategy

If mobile phase and temperature optimization on your current column are unsuccessful, a different stationary phase may be required.

  • Achiral Column Screening:

    • Test a variety of achiral phases with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano, Silica). Diastereomers can often be separated on standard columns.[1][9]

  • Chiral Column Screening:

    • If achiral columns do not provide adequate separation, screen a range of chiral stationary phases. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide columns are common starting points.[10]

Experimental Protocols

Protocol 1: Mobile Phase Screening for Diastereomer Separation
  • Objective: To determine the optimal mobile phase composition for the separation of two diastereomers.

  • Materials:

    • HPLC system with a UV detector.

    • Analytical column (e.g., C18, 250 x 4.6 mm, 5 µm).

    • Diastereomeric sample dissolved in mobile phase.

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

    • Additives (e.g., formic acid, ammonium (B1175870) acetate).

  • Method:

    • Prepare a series of mobile phases with varying organic modifier concentrations (e.g., 30%, 40%, 50%, 60%, 70% acetonitrile in water with 0.1% formic acid).

    • Equilibrate the column with the first mobile phase for at least 10 column volumes.

    • Inject the sample and record the chromatogram.

    • Calculate the resolution (Rs) between the diastereomer peaks.

    • Repeat steps 2-4 for each mobile phase composition.

    • If separation is still poor, switch the organic modifier (e.g., to methanol) and repeat the screening process.

    • Tabulate the resolution values for each condition to identify the optimal mobile phase.

Visualizations

Troubleshooting_Workflow start Poor Diastereomer Separation optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) start->optimize_mp check_res1 Resolution Improved? optimize_mp->check_res1 optimize_temp Adjust Temperature check_res1->optimize_temp No end_success Separation Achieved check_res1->end_success Yes check_res2 Resolution Improved? optimize_temp->check_res2 optimize_flow Decrease Flow Rate check_res2->optimize_flow No check_res2->end_success Yes check_res3 Resolution Improved? optimize_flow->check_res3 change_column Screen Different Columns (Achiral and Chiral) check_res3->change_column No check_res3->end_success Yes change_column->end_success end_fail Consult Further Column_Selection_Pathway start Initial Analysis on Existing Column achiral_screen Screen Achiral Columns (C18, Phenyl, Cyano, Silica) start->achiral_screen No Separation chiral_screen Screen Chiral Columns (Polysaccharide, Glycopeptide) achiral_screen->chiral_screen Failure separation_achieved Separation Achieved achiral_screen->separation_achieved Success chiral_screen->separation_achieved Success

References

Technical Support Center: Enhancing the Stability of Immobilized Candida antarctica Lipase B for Reuse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability and reusability of immobilized Candida antarctica lipase (B570770) B (CALB). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the immobilization and reuse of CALB.

Problem Potential Cause Suggested Solution
Low enzyme activity after immobilization 1. Enzyme denaturation: Harsh immobilization conditions (e.g., extreme pH, high temperature, reactive cross-linkers).- Optimize immobilization pH and temperature. For covalent methods, ensure the coupling reaction is performed under mild conditions.[1] - For adsorption, use a support with a suitable surface chemistry (e.g., hydrophobic supports for lipases).
2. Active site blockage: The enzyme's active site may be sterically hindered or directly involved in the linkage to the support.- Employ a directed immobilization strategy if possible. - Use a spacer arm on the support to increase the distance between the enzyme and the support surface.
3. Mass transfer limitations: The substrate cannot efficiently access the enzyme's active site due to the porous structure of the support.- Use a support with a larger pore size. - Optimize stirring or flow rate during the reaction to reduce external mass transfer limitations.
Significant loss of activity after the first reuse cycle 1. Enzyme leaching: Weak binding between the enzyme and the support, particularly with physical adsorption methods.- Switch to a covalent immobilization method for stronger attachment. - After adsorption, apply a cross-linking agent like glutaraldehyde (B144438) to prevent leaching.[2][3] - Coat the immobilized enzyme with a polymer like polyethyleneimine (PEI) to physically entrap the enzyme.[2]
2. Mechanical fragility of the support: The support material may be breaking down under stirring or flow conditions.- Choose a mechanically robust support material (e.g., macroporous resins, silica). - Reduce mechanical stress by optimizing the reactor design or stirring speed.
Gradual decrease in activity over multiple reuse cycles 1. Enzyme denaturation: Gradual unfolding of the enzyme structure due to operational stress (e.g., temperature, pH, organic solvents).- Cross-link the immobilized enzyme to increase its rigidity and stability.[2] - Optimize reaction conditions (e.g., lower temperature, use of a co-solvent system that is less denaturing).[4]
2. Product inhibition or accumulation: The product of the reaction may inhibit the enzyme or accumulate within the support pores, blocking the active site.- Implement a continuous flow system to remove the product as it is formed. - Include a washing step between cycles to remove any accumulated product or byproducts.
Immobilized enzyme shows poor stability in organic solvents 1. Solvent-induced stripping: The organic solvent may disrupt the interaction between the enzyme and the support, leading to leaching (especially with adsorption).- Use covalent immobilization to create a stable bond that is resistant to organic solvents. - Coat the immobilized enzyme with a hydrophilic polymer like PEI to create a more favorable microenvironment.[2]
2. Solvent-induced denaturation: The organic solvent directly denatures the enzyme.- Select a solvent that is known to be less detrimental to lipase activity.[4] - Increase the rigidity of the enzyme through multipoint covalent attachment or cross-linking to resist conformational changes.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for losing CALB activity during reuse?

A1: The most common issue is enzyme leaching from the support, especially when using physical adsorption as the immobilization method.[2] This can be addressed by switching to covalent immobilization or by post-immobilization treatments like cross-linking or coating.

Q2: How does glutaraldehyde cross-linking improve the stability of immobilized CALB?

A2: Glutaraldehyde forms covalent bonds between amino groups on the surface of different enzyme molecules (intermolecular cross-linking) and within the same enzyme molecule (intramolecular cross-linking). This creates a more rigid structure, which can prevent enzyme leaching and enhance resistance to denaturation caused by heat, pH, or organic solvents.[2][3][5]

Q3: Can I reuse the support after the immobilized enzyme has been deactivated?

A3: If you have used a reversible immobilization method like physical adsorption, it is often possible to remove the deactivated enzyme and reuse the support. For instance, enzymes adsorbed on hydrophobic supports can sometimes be desorbed using detergents.[2] However, if a covalent immobilization method was used, the support is generally not reusable as the enzyme is permanently attached.

Q4: What is the benefit of using a macroporous resin as a support for CALB?

A4: Macroporous resins offer a large surface area for enzyme immobilization and their rigid structure provides good mechanical stability. The porous nature can, however, sometimes lead to mass transfer limitations, so selecting a resin with an appropriate pore size for your substrate is important.

Q5: How does polyethyleneimine (PEI) coating help to stabilize immobilized CALB?

A5: A PEI coating can physically entrap the enzyme on the support, reducing leaching.[2] The hydrophilic nature of PEI can also create a more favorable microenvironment for the enzyme, especially when used in organic solvents, which can improve its operational stability.[2]

Quantitative Data on Immobilized CALB Stability

The following tables summarize quantitative data on the reusability and stability of CALB immobilized using different methods and under various conditions.

Table 1: Reusability of Immobilized CALB

Immobilization MethodSupport MaterialReaction/ConditionsReusability (Remaining Activity after n Cycles)Reference
Adsorption followed by Glutaraldehyde Cross-linkingMagnetic NanoparticlesTransesterification of ethyl oleate>50% after 10 cycles[6]
Covalent AttachmentEpoxy-activated Macroporous Poly(methyl methacrylate)PolycondensationStable over 3 cycles[7]
EntrapmentSilica AerogelEsterification of oleic acid and ethanol>50% after 8-12 cycles[6]
AdsorptionStyrene-divinylbenzene beadsEsterification of acetic acid and n-butanol~70% after 6 cycles[5]
Covalent Attachment (Sortase-mediated)Graphene OxideHydrolysis~80% of initial activity at 50°C[8]

Table 2: Thermal and pH Stability of Immobilized CALB

Immobilization MethodSupport MaterialConditionStability OutcomeReference
Covalent AttachmentEpoxy-functionalized Fe3O4@SiO255°C for 2 hours100% activity retention (free enzyme inactivated)[9]
EntrapmentSilica Aerogel40°C - 80°CIncreased half-life compared to free enzyme at >40°C[6]
Adsorption and PEI coatingOctyl AgarosepH 5, 7, 9Marginally improved thermal stability[2]
Covalent AttachmentEpoxy-activated Macroporous Poly(methyl methacrylate)90°C, 64 hoursFar better stability for reuse than Novozym 435[7][10]
Hierarchical AssemblyIron Oxide Nanoparticles in Cross-linked MicroparticlespH 3.0, 30°C for 24 hours62% activity retention (native enzyme completely deactivated)

Table 3: Stability of Immobilized CALB in Organic Solvents

Immobilization MethodSupport MaterialOrganic SolventStability OutcomeReference
Adsorption and PEI coatingOctyl Agarose80% 1,4-dioxane, 45% acetonitrile, 70% ethanolSignificantly better stability than without PEI coating[2]
Covalent AttachmentEpoxy-functionalized Fe3O4@SiO220% and 50% Methanol (B129727)Excellent stability with increasing methanol concentrations[9]
Hierarchical AssemblyIron Oxide Nanoparticles in Cross-linked Microparticles50% AcetonitrileNo enzyme leakage

Experimental Protocols

Below are detailed protocols for common CALB immobilization and stabilization techniques.

Protocol 1: Covalent Immobilization of CALB on Epoxy-Activated Macroporous Resin

This protocol describes the covalent attachment of CALB to a macroporous resin activated with epoxy groups.

Materials:

  • Candida antarctica lipase B (CALB) solution

  • Epoxy-activated macroporous resin (e.g., Amberzyme-epoxy)

  • Potassium phosphate (B84403) buffer (1.0 M, pH 7.5)

  • Distilled water

  • Shaking incubator or orbital shaker

  • Buchner funnel and filter paper

Procedure:

  • Prepare the Enzyme Solution: Dissolve the desired amount of CALB in 1.0 M potassium phosphate buffer (pH 7.5).

  • Prepare the Support: Weigh the desired amount of epoxy-activated resin and wash it with distilled water to remove any preservatives.

  • Immobilization:

    • Add the prepared resin to the CALB solution.

    • Incubate the mixture in a shaking incubator at 25°C for 24 hours. The gentle agitation ensures uniform contact between the enzyme and the support.

  • Washing:

    • After incubation, separate the immobilized enzyme from the solution by filtration using a Buchner funnel.

    • Wash the immobilized enzyme thoroughly with distilled water to remove any unbound enzyme.

  • Drying and Storage:

    • Dry the immobilized enzyme preparation (e.g., under vacuum or by lyophilization).

    • Store the dried biocatalyst at 4°C until use.

Protocol 2: Glutaraldehyde Cross-Linking of Adsorbed CALB

This protocol is for cross-linking CALB that has been previously immobilized on a support via physical adsorption.

Materials:

  • CALB immobilized by adsorption (e.g., on magnetic nanoparticles or macroporous resin)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Glycine (B1666218) solution (1 M) for quenching

  • Magnetic separator (if using magnetic nanoparticles) or filtration setup

Procedure:

  • Prepare the Immobilized Enzyme: Disperse the support with the adsorbed CALB in phosphate buffer.

  • Cross-Linking Reaction:

    • Add glutaraldehyde solution to the enzyme suspension to achieve the desired final concentration (typically 0.1% to 1.0% v/v).

    • Incubate the mixture with gentle shaking at room temperature for a defined period (e.g., 1 to 3 hours). The optimal time and glutaraldehyde concentration should be determined empirically.

  • Quenching the Reaction:

    • To stop the cross-linking reaction, add glycine solution to a final concentration of 1 M.

    • Incubate for an additional 15-30 minutes to ensure all unreacted glutaraldehyde is quenched.

  • Washing:

    • Separate the cross-linked immobilized enzyme from the solution.

    • Wash the biocatalyst extensively with phosphate buffer and then with distilled water to remove excess reagents.

  • Drying and Storage:

    • Dry the cross-linked immobilized enzyme.

    • Store at 4°C.

Protocol 3: Polyethyleneimine (PEI) Coating of Immobilized CALB

This protocol describes the coating of immobilized CALB with PEI to enhance its stability.

Materials:

  • Immobilized CALB

  • Polyethyleneimine (PEI) solution (e.g., 1% w/v in a suitable buffer)

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • Orbital shaker

Procedure:

  • Prepare the Immobilized Enzyme: Suspend the immobilized CALB in the chosen buffer.

  • PEI Coating:

    • Add the PEI solution to the suspension of the immobilized enzyme.

    • Incubate with gentle shaking for a specified time (e.g., 1 hour) at room temperature.

  • Washing:

    • Separate the PEI-coated immobilized enzyme from the solution.

    • Wash thoroughly with buffer to remove any unbound PEI.

  • Drying and Storage:

    • Dry the PEI-coated biocatalyst.

    • Store at 4°C.

Visualizations

Experimental Workflow for CALB Immobilization and Stabilization

G cluster_prep Preparation cluster_immob Immobilization cluster_stab Stabilization (Optional) cluster_final Final Product CALB Candida antarctica lipase B (CALB) Immobilization Immobilization (Adsorption or Covalent) CALB->Immobilization Support Support Material (e.g., Macroporous Resin) Support->Immobilization Stabilization Post-Immobilization Treatment Immobilization->Stabilization FinalBiocatalyst Stable Immobilized CALB Immobilization->FinalBiocatalyst No Stabilization Crosslinking Cross-linking (e.g., Glutaraldehyde) Stabilization->Crosslinking Coating Coating (e.g., PEI) Stabilization->Coating Crosslinking->FinalBiocatalyst Coating->FinalBiocatalyst

Caption: Workflow for preparing stabilized immobilized CALB.

Factors Affecting the Stability of Immobilized CALB

G cluster_factors Influencing Factors Stability Immobilized CALB Stability & Reusability ImmobilizationMethod Immobilization Method (Covalent vs. Adsorption) ImmobilizationMethod->Stability SupportProperties Support Properties (Material, Porosity) SupportProperties->Stability PostTreatment Post-Immobilization (Cross-linking, Coating) PostTreatment->Stability ReactionConditions Reaction Conditions (pH, Temp, Solvent) ReactionConditions->Stability G Start Low/No Activity of Immobilized CALB CheckLeaching Check for Enzyme Leaching in Supernatant Start->CheckLeaching LeachingYes Leaching Detected CheckLeaching->LeachingYes Yes LeachingNo No Leaching CheckLeaching->LeachingNo No SolutionLeaching Solution: - Use Covalent Immobilization - Cross-link Adsorbed Enzyme - Apply Polymer Coating LeachingYes->SolutionLeaching CheckDenaturation Assess Potential for Denaturation or Active Site Blockage LeachingNo->CheckDenaturation SolutionDenaturation Solution: - Optimize Immobilization pH/Temp - Use Spacer Arm - Check for Mass Transfer Limitations CheckDenaturation->SolutionDenaturation

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Determination of Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method with a Gas Chromatography (GC) alternative for the quantitative determination of ethyl 2-hydroxybutyrate. The information is intended for researchers, scientists, and drug development professionals requiring accurate and reliable analytical procedures for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used technique for the analysis of non-volatile and thermally unstable compounds.[1] For this compound, a reversed-phase HPLC method with UV detection offers a robust and straightforward approach for quantification.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as esters often show absorbance at low UV wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase, vortexed, and filtered through a 0.45 µm syringe filter prior to injection.[3]

HPLC Method Validation Data

The following table summarizes the performance characteristics of the validated HPLC method. The validation was performed according to the International Conference on Harmonisation (ICH) guidelines.[4]

Parameter Result
Linearity (Concentration Range) 1.0 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision - Repeatability (%RSD) < 1.5%
Precision - Intermediate (%RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 0.9 µg/mL

Gas Chromatography (GC) Method: An Alternative

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds.[1] For compounds containing hydroxyl groups like this compound, a derivatization step is typically required to increase volatility and prevent peak tailing.[5][6][7] GC with Flame Ionization Detection (GC-FID) is a common and highly sensitive method for this type of analysis.[8][9]

Experimental Protocol: GC-FID
  • Derivatization (Silylation):

    • Evaporate a known volume of the sample to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 100 µL of a suitable solvent like ethyl acetate.[7]

    • Cap the vial and heat at 70 °C for 20 minutes to ensure complete derivatization.[10]

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 15 °C/min.

      • Hold at 240 °C for 5 minutes.

    • Injection Volume: 1 µL (split mode, e.g., 20:1).

GC Method Validation Data

The following table summarizes the performance characteristics of the validated GC-FID method.

Parameter Result
Linearity (Concentration Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 99.1% - 101.8%
Precision - Repeatability (%RSD) < 1.0%
Precision - Intermediate (%RSD) < 1.8%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Performance Comparison: HPLC-UV vs. GC-FID

The choice between HPLC and GC depends on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available equipment.

Performance Metric HPLC-UV Method GC-FID Method Comments
Sensitivity (LOD/LOQ) LowerHigher (approx. 10x)GC-FID is significantly more sensitive for this volatile analyte after derivatization.
Sample Preparation Simple (Dilute & Filter)More Complex (Derivatization)The need for a chemical derivatization step adds time and potential for error to the GC workflow.[5][7]
Analysis Time ~10-15 min per sample~20 min per sampleThe HPLC method is slightly faster per run, though the complex sample prep for GC may increase overall time.
Solvent Consumption HighLowHPLC typically consumes larger volumes of mobile phase solvents compared to the carrier gas used in GC.
Robustness HighHighBoth methods are considered robust and reliable when properly validated.
Analyte Stability Analyzes native compoundAnalyzes derivatized compoundHPLC avoids high temperatures, which can be beneficial for thermally sensitive molecules.[1]

Validation Workflow Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method, applicable to both the HPLC and GC procedures described. This process ensures the method is suitable for its intended purpose.

G cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation start Define Analytical Method Objective protocol Develop Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Approved for Routine Use report->end

Caption: Logical workflow for analytical method validation.

Conclusion

Both HPLC-UV and GC-FID are suitable methods for the quantification of this compound, each with distinct advantages.

  • The HPLC-UV method is recommended when simplicity and speed of sample preparation are critical. It is robust and avoids the complexities of chemical derivatization, making it ideal for routine quality control environments where high sensitivity is not the primary requirement.

  • The GC-FID method is the superior choice when high sensitivity is paramount, for instance, in trace analysis or impurity profiling. While requiring a more involved sample preparation process, its significantly lower detection and quantification limits provide a clear advantage for measuring low concentrations of the analyte.

References

A Comprehensive Guide to Inter-laboratory Comparison of Methods for Determining Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a cornerstone of modern drug development and chiral chemistry. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their quantification. This guide provides a comparative overview of the most prevalent techniques for determining enantiomeric excess: chiral chromatography (HPLC and GC), Nuclear Magnetic Resonance (NMR) spectroscopy, Capillary Electrophoresis (CE), and polarimetry.

Data Presentation: A Comparative Analysis of Key Performance Metrics

The selection of an analytical technique for determining enantiomeric excess is a critical decision, balancing the need for accuracy, precision, sensitivity, and sample throughput. The following table summarizes typical performance characteristics of the primary methods, compiled from various validation studies. It is important to note that these values can vary significantly depending on the analyte, matrix, and specific instrumentation.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy Chiral Capillary Electrophoresis (CE) Polarimetry
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2]Diastereomeric differentiation of enantiomers in the presence of a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2]Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.Measures the rotation of plane-polarized light by a chiral sample.
Accuracy (% Recovery) Typically 98-102%. For escitalopram, recovery was 100.28% to 102.86%.[3] For verapamil (B1683045) in plasma, recovery was 92.3% to 98.2%.[4]Generally high, comparable to chiral HPLC.High, with absolute errors in ee determination reported to be within 2.0%.[5]High, with good recovery for validated methods.Lower, highly dependent on sample purity and concentration.[6]
Precision (% RSD) Intra-day precision typically <2%. For escitalopram, intra- and inter-day precision were 0.16% and 0.09% respectively.[3] For verapamil in plasma, intra- and inter-day precision were not more than 11.6%.[4]High, comparable to chiral HPLC.High for quantitative NMR.High for validated methods.Lower, can be affected by fluctuations in temperature and concentration.
Limit of Detection (LOD) Can reach pg/mL with sensitive detectors.[2] For escitalopram, LOD was 2.54 µg/mL.[3] For (R)-enantiomer of Ezetimibe, LOD was 0.2 µg/mL.[7]Typically in the pg to ng range.[2]Typically in the mg to µg range.[2]Can be very low, down to 0.05% of the main enantiomer.[8]Low sensitivity, requires higher concentrations.
Limit of Quantitation (LOQ) Typically in the ng/mL to µg/mL range.[2] For escitalopram, LOQ was 7.68 µg/mL.[3] For (R)-enantiomer of Ezetimibe, LOQ was 0.5 µg/mL.[7]Typically in the pg to ng range.[2]Typically in the mg to µg range.[2]As low as 0.05% for enantiomeric impurities.[8]Not typically used for trace quantification.
Linearity (r²) Typically ≥ 0.999 for validated methods. For escitalopram, r² was 0.998.[3] For verapamil in plasma, r² was ≥ 0.997.[4]High, comparable to chiral HPLC.Exhibits a linear relationship between enantiomeric excess and signal non-equivalence.[9]Good linearity over a defined concentration range.Can be non-linear, especially at high concentrations (Horeau effect).[10]
Sample Throughput Lower, due to method development and run times.[6]Higher than HPLC for volatile compounds.High, with rapid sample preparation and data acquisition.[6]High, with short analysis times.[11]Very high, rapid screening.[6]
Solvent Consumption High.[6]Low.Low.[6]Very low.[11]Low.

Experimental Protocols: Detailed Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted and robust technique for the separation and quantification of enantiomers.[11] It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Protocol for Enantiomeric Purity of Escitalopram [3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiral CD-PH column.

  • Mobile Phase: A mixture of ammonium (B1175870) acetate, ethanol, 2-propanol, and methylene (B1212753) dichloride (100:150:70:30, v/v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

  • Analysis:

    • Inject a racemic mixture of citalopram (B1669093) to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for the (R)- and (S)-enantiomers.

  • Calculation of Enantiomeric Excess: ee (%) = [ | Area(S) - Area(R) | / ( Area(S) + Area(R) ) ] * 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. Similar to chiral HPLC, it utilizes a chiral stationary phase. Derivatization is often employed to enhance volatility and improve separation.

Protocol for Enantiomeric Excess of 2-Methyl-1-hexanol (Indirect Method) [1]

  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column.

  • Derivatization:

    • Dissolve 2-Methyl-1-hexanol in a suitable solvent (e.g., dichloromethane).

    • Add an excess of a derivatizing agent such as trifluoroacetic anhydride (B1165640) (TFAA) and a catalytic amount of pyridine.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at a suitable temperature to resolve the diastereomeric derivatives, followed by a temperature ramp to elute all components.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Analysis:

    • Inject the derivatized racemic standard to identify the peaks corresponding to the two diastereomers.

    • Inject the derivatized sample.

    • Integrate the peak areas of the two diastereomers.

  • Calculation of Enantiomeric Excess: ee (%) = [ | Area₁ - Area₂ | / ( Area₁ + Area₂ ) ] * 100

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a rapid and non-destructive method for determining enantiomeric excess. In the presence of a chiral solvating agent, enantiomers form transient diastereomeric complexes, leading to distinct signals in the NMR spectrum.[6]

Protocol using (R)-bornylamine as a Chiral Solvating Agent [6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve a known amount of the analyte in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar excess of the chiral solvating agent, (R)-bornylamine, to the NMR tube.

  • Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal of the analyte that resolves into two distinct peaks (diastereotopic signals) in the presence of the CSA.

    • Carefully integrate the two resolved signals.

  • Calculation of Enantiomeric Ratio: The ratio of the integrals of the two signals corresponds to the enantiomeric ratio of the sample. The enantiomeric excess can then be calculated from this ratio.

Mandatory Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflows for the primary methods of determining enantiomeric excess and the logical relationship between key validation parameters.

experimental_workflow_chromatography cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing racemic_std Prepare Racemic Standard derivatization Derivatization (Optional for GC/Indirect HPLC) racemic_std->derivatization inject_std Inject Racemic Standard racemic_std->inject_std sample_prep Prepare Sample Solution sample_prep->derivatization inject_sample Inject Sample sample_prep->inject_sample derivatization->inject_std derivatization->inject_sample instrument_setup Instrument Setup (Column, Mobile/Gas Phase, Detector) instrument_setup->inject_std instrument_setup->inject_sample peak_integration Peak Integration inject_std->peak_integration inject_sample->peak_integration ee_calculation Calculate Enantiomeric Excess peak_integration->ee_calculation

Experimental Workflow for Chiral Chromatography

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prepare_analyte Dissolve Analyte in Deuterated Solvent add_csa Add Chiral Solvating Agent (CSA) prepare_analyte->add_csa acquire_spectrum Acquire 1H NMR Spectrum add_csa->acquire_spectrum signal_integration Integrate Diastereotopic Signals acquire_spectrum->signal_integration er_calculation Calculate Enantiomeric Ratio/Excess signal_integration->er_calculation

Experimental Workflow for NMR with CSA

validation_parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy ValidatedMethod ValidatedMethod Linearity->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD LOD LOQ LOQ LOD->LOQ LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Interrelationship of Method Validation Parameters

References

A Comparative Guide to the Efficiency of Lipases for the Resolution of Hydroxy Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic kinetic resolution of racemic hydroxy esters is a cornerstone of modern asymmetric synthesis, providing a highly efficient route to enantiomerically pure building blocks crucial for the pharmaceutical and fine chemical industries. Among the biocatalysts employed, lipases stand out for their broad substrate specificity, high enantioselectivity, and operational stability. This guide provides an objective comparison of the performance of three widely used lipases—Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and Rhizomucor miehei lipase (RML)—in the kinetic resolution of hydroxy esters, supported by experimental data.

Performance Comparison of Lipases

The efficiency of a lipase in kinetic resolution is typically evaluated based on the enantiomeric excess of the unreacted substrate (ees) and the product (eep), the conversion rate (c), and the enantioselectivity (E value). The following tables summarize the performance of CALB, PCL, and RML in the resolution of various hydroxy esters through transesterification and hydrolysis, as reported in the scientific literature. It is important to note that a direct comparison is best made when the same substrate is resolved under identical conditions, which is not always available in published literature. The data presented here is compiled from various studies to provide a broad overview of each enzyme's capabilities.

Table 1: Lipase-Catalyzed Transesterification of Hydroxy Esters
SubstrateLipaseAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)ees (%)eep (%)E ValueReference
(±)-1-PhenylethanolCALB (Immobilized)Ethyl MyristateHexane4024~50>99>99>200[1]
(±)-Aryltrimethylsilyl chiral alcoholsPCLVinyl Acetate (B1210297)HexaneRT16~50>99>99>200[2]
(±)-1-(2-Furyl) ethanolCALB (Novozym 435)Vinyl Acetaten-HeptaneRT-~50>99>99>200
(±)-trans-5-hydroxy-6-methoxy-1,10-phenanthrolineRMLVinyl AcetateMethanol/Vinyl Acetate (8:92)RT-----[3]
(±)-Aromatic Morita-Baylis-Hillman AdductsPCLAcetic Anhydride2-MeTHFRT-~50>90>90>200[4]
(±)-Aromatic Morita-Baylis-Hillman AdductsCALBAcetic Anhydride2-MeTHFRT-~50>90>90>200[4]
Table 2: Lipase-Catalyzed Hydrolysis of Hydroxy Esters
SubstrateLipaseSolventTemp. (°C)Time (h)Conversion (%)ees (%)eep (%)E ValueReference
(±)-α-Methyl-β-propiothiolactonePCLCyclohexane (1% buffer)RT-53>95->100[5]
(±)-Aromatic Morita-Baylis-Hillman AcetatesPCLPhosphate (B84403) Buffer/TolueneRT-~50>90>90>200[4]
(±)-Aromatic Morita-Baylis-Hillman AcetatesCALBPhosphate Buffer/TolueneRT-~50>90>90>200[4]
(±)-cis-2-hydroxycyclopentane-1-carboxylateCALBt-BuOMe30---90>200[6]

Summary of Lipase Efficiency

  • Candida antarctica Lipase B (CALB): CALB, particularly in its immobilized form (e.g., Novozym 435), consistently demonstrates exceptional enantioselectivity (E > 200) and high conversion rates for a wide range of secondary alcohols and their corresponding esters.[4][7] It is often the lipase of choice for achieving high enantiomeric excess for both the unreacted substrate and the product. CALB is also known for its stability in organic solvents.[8]

  • Pseudomonas cepacia Lipase (PCL): PCL is another highly effective lipase for the kinetic resolution of hydroxy esters, often exhibiting excellent enantioselectivity comparable to CALB.[2][4][5] It has been successfully applied to a variety of substrates, including those with bulky substituents. Immobilization has also been shown to enhance its stability and reusability.

  • Rhizomucor miehei Lipase (RML): While RML is a widely used industrial enzyme, particularly in the food and oleochemical industries, there is less specific data available in the reviewed literature for its application in the high-enantioselectivity kinetic resolution of simple hydroxy esters compared to CALB and PCL. It has been shown to be effective in certain applications, and its performance can be highly dependent on the substrate and reaction conditions.[3]

Experimental Protocols

The following are generalized protocols for the lipase-catalyzed kinetic resolution of a racemic hydroxy ester via transesterification and hydrolysis. These are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Kinetic Resolution by Transesterification

This protocol is based on the acylation of a racemic secondary alcohol.

Materials:

  • Racemic hydroxy ester (e.g., 1-phenylethanol)

  • Immobilized lipase (e.g., Novozym 435 - CALB)

  • Acyl donor (e.g., vinyl acetate or ethyl myristate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether)

  • Molecular sieves (optional, for maintaining anhydrous conditions)

  • Standard laboratory glassware

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • To a dried flask, add the racemic hydroxy ester (1 equivalent).

  • Add the anhydrous organic solvent to dissolve the substrate.

  • Add the acyl donor (typically 1.5-2 equivalents).

  • Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • If necessary, add activated molecular sieves to ensure anhydrous conditions.

  • Seal the flask and place it in a shaking incubator or on a magnetic stirrer at the desired temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the substrate and product, and the conversion rate.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Separate the resulting product (ester) from the unreacted substrate (alcohol) using column chromatography.

Protocol 2: Kinetic Resolution by Hydrolysis

This protocol is based on the enantioselective hydrolysis of a racemic ester.

Materials:

  • Racemic ester of the hydroxy compound

  • Lipase (free or immobilized)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., toluene, isooctane) if the substrate has low water solubility

  • Standard laboratory glassware

  • pH-stat or automatic titrator (for maintaining pH by adding a base)

  • Magnetic stirrer with temperature control

Procedure:

  • To a reaction vessel, add the racemic ester.

  • Add the buffer solution. If using a co-solvent, create a biphasic system.

  • Add the lipase.

  • Maintain the pH of the reaction mixture at a constant level (e.g., 7.0) using a pH-stat that adds a dilute base (e.g., 0.1 M NaOH) to neutralize the acid produced during hydrolysis. The amount of base added can be used to monitor the reaction progress.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC analysis of aliquots taken from the organic phase (if present) or after extraction of the aqueous phase.

  • When the conversion reaches approximately 50%, stop the reaction. If using an immobilized enzyme, it can be filtered off. For free enzyme, the reaction is typically stopped by extraction.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the unreacted ester from the produced alcohol using column chromatography or by an acid-base extraction if one of the components is acidic or basic.

Visualizing the Workflow

The general workflow for a lipase-catalyzed kinetic resolution experiment is depicted in the following diagram.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Separation racemate Racemic Hydroxy Ester setup Combine Reactants racemate->setup lipase Lipase (CALB, PCL, or RML) lipase->setup reagent Acyl Donor (Transesterification) or Water (Hydrolysis) reagent->setup solvent Organic Solvent or Buffer solvent->setup reaction Enzymatic Reaction (Controlled Temperature & Time) setup->reaction monitoring Monitor Conversion & ee (Chiral GC/HPLC) reaction->monitoring stop_reaction Stop Reaction at ~50% (e.g., Filter Lipase) monitoring->stop_reaction If c ≈ 50% separation Separation (e.g., Column Chromatography) stop_reaction->separation product1 Enantiopure (S)-Alcohol separation->product1 product2 Enantiopure (R)-Ester separation->product2

General workflow for lipase-catalyzed kinetic resolution.

References

A Comparative Guide to Chiral Hydroxybutyrates: Ethyl 2-Hydroxybutyrate vs. Ethyl 3-Hydroxybutyrate as Precursors in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chiral building blocks for pharmaceutical and fine chemical synthesis, ethyl 2-hydroxybutyrate and ethyl 3-hydroxybutyrate (B1226725) have emerged as valuable precursors. Their distinct structural isomers, with the hydroxyl group at the α and β positions respectively, lead to different synthetic applications and stereoselective preparation methods. This guide provides an objective comparison of these two chiral synthons, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their selection and application.

Introduction to Chiral Hydroxybutyrate Esters

Optically active α-hydroxy and β-hydroxy esters are fundamental intermediates in the synthesis of a wide range of complex molecules, including many active pharmaceutical ingredients (APIs). The stereochemistry of these precursors is crucial as it often dictates the biological activity of the final product. This compound, an α-hydroxy ester, and ethyl 3-hydroxybutyrate, a β-hydroxy ester, offer distinct chiral scaffolds that are leveraged in various synthetic strategies.

Physicochemical Properties

PropertyThis compoundEthyl 3-hydroxybutyrate
Chemical Formula C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol
Appearance Colorless liquid[1]Colorless liquid
Boiling Point ~165-167 °C~179 °C
Solubility Soluble in water, ethanol, and ether[1]Soluble in water and organic solvents
CAS Number (Racemic) 52089-54-05405-41-4

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure this compound and ethyl 3-hydroxybutyrate is paramount for their use as chiral precursors. Various methods, including enzymatic resolution and asymmetric reduction, have been developed to achieve high enantiomeric excess (ee).

This compound

The synthesis of enantiopure this compound derivatives often focuses on the asymmetric reduction of the corresponding α-keto ester. A prominent example is the synthesis of (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors.[2][3][4][5][6]

Table 1: Performance Data for the Synthesis of (R)-Ethyl 2-Hydroxy-4-phenylbutyrate

MethodCatalyst/MicroorganismSubstrateConversion (%)Enantiomeric Excess (ee, %)Yield (%)Reference
Biocatalytic ReductionCandida krusei SW2026Ethyl 2-oxo-4-phenylbutyrate>99>99 (R)91 (overall)[2]
Bi-enzyme Coupled SystemRecombinant E. coli (CpCR and GDH)Ethyl 2-oxo-4-phenylbutyrate98.399.9 (R)-[3]
Chemo-enzymaticBaker's yeastEthyl 2,4-dioxo-4-phenylbutyrate-98 (R)80 (isolated)[5]
Kinetic ResolutionLipase (B570770) AKRacemic ethyl 2-hydroxy-4-phenylbutyrate->99 (R)48[7]
  • Cultivation of Candida krusei SW2026: The yeast is cultivated in a suitable medium at 30°C with shaking.

  • Bioreduction: Wet cells of C. krusei (1 g) are suspended in 10 mL of potassium phosphate (B84403) buffer (0.1 mol/L, pH 6.6) containing 5% (w/v) glucose and 10 g/L of ethyl 2-oxo-4-phenylbutyrate.

  • Reaction Conditions: The reaction is carried out at 30°C for 14 hours.

  • Extraction and Purification: The product is extracted from the reaction mixture with ethyl acetate (B1210297). The crude product is then purified by column chromatography on silica (B1680970) gel.

Biocatalytic_Reduction Substrate Ethyl 2-oxo-4-phenylbutyrate Reaction Bioreduction (pH 6.6, 30°C) Substrate->Reaction Asymmetric Reduction Yeast Candida krusei SW2026 (Wet Cells) Yeast->Reaction Glucose Glucose (Co-substrate) Glucose->Reaction Product (R)-Ethyl 2-hydroxy-4-phenylbutyrate Reaction->Product

Caption: Biocatalytic reduction of an α-keto ester.

Ethyl 3-Hydroxybutyrate

Enzymatic kinetic resolution of racemic ethyl 3-hydroxybutyrate is a well-established and efficient method for obtaining both enantiomers in high optical purity.[8][9] Lipases, particularly Candida antarctica lipase B (CALB), are widely used for this purpose.

Table 2: Performance Data for the Enzymatic Resolution of Ethyl 3-hydroxybutyrate

MethodEnzymeAcylating Agent(S)-enantiomer ee (%)(R)-enantiomer ee (%)Total Process Yield (%)Reference
Two-step Enzymatic ResolutionImmobilized CALBVinyl acetate>96>9673[8][9]
  • Acetylation of (S)-enantiomer: Racemic ethyl 3-hydroxybutyrate is subjected to a solvent-free acetylation with vinyl acetate using immobilized Candida antarctica lipase B (CALB). The reaction is monitored until approximately 50% conversion is reached, yielding (S)-ethyl 3-hydroxybutyrate with high enantiomeric excess.

  • Separation: The unreacted (R)-ethyl 3-acetoxybutyrate is separated from the (S)-ethyl 3-hydroxybutyrate by fractional distillation.

  • Alcoholysis of (R)-enantiomer: The enriched (R)-ethyl 3-acetoxybutyrate is then subjected to alcoholysis with ethanol, again catalyzed by CALB, to yield optically pure (R)-ethyl 3-hydroxybutyrate.

  • Purification: Both enantiomers are purified by fractional distillation.

Enzymatic_Resolution cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Separation & Alcoholysis Racemic Racemic Ethyl 3-hydroxybutyrate Reaction1 Solvent-free Acetylation Racemic->Reaction1 VA Vinyl Acetate VA->Reaction1 CALB1 Immobilized CALB CALB1->Reaction1 Mix1 (S)-Ethyl 3-hydroxybutyrate + (R)-Ethyl 3-acetoxybutyrate Reaction1->Mix1 Distillation Fractional Distillation Mix1->Distillation S_Product (S)-Ethyl 3-hydroxybutyrate Distillation->S_Product Lower boiling point R_Intermediate (R)-Ethyl 3-acetoxybutyrate Distillation->R_Intermediate Higher boiling point Reaction2 Alcoholysis R_Intermediate->Reaction2 Ethanol Ethanol Ethanol->Reaction2 CALB2 Immobilized CALB CALB2->Reaction2 R_Product (R)-Ethyl 3-hydroxybutyrate Reaction2->R_Product

Caption: Two-step enzymatic resolution of ethyl 3-hydroxybutyrate.

Applications in Chiral Synthesis

The utility of these chiral precursors is demonstrated in their application for synthesizing high-value molecules.

This compound

Chiral this compound and its derivatives are pivotal intermediates in the synthesis of several pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension and heart failure.[2][3][5][6] The (R)-enantiomer of ethyl 2-hydroxy-4-phenylbutyrate is a key building block for drugs such as Enalapril, Lisinopril, and Benazepril.

Ethyl 3-Hydroxybutyrate

Both enantiomers of ethyl 3-hydroxybutyrate are versatile chiral starting materials.[10]

  • (R)-Ethyl 3-hydroxybutyrate is a precursor for the synthesis of various bioactive compounds, including carbapenems, macrolides, and vitamins.[11] It is also a key intermediate in the production of L-carnitine.

  • (S)-Ethyl 3-hydroxybutyrate is utilized in the synthesis of pheromones and certain antibiotics.

Comparison and Conclusion

FeatureThis compoundEthyl 3-Hydroxybutyrate
Structure α-hydroxy esterβ-hydroxy ester
Primary Synthetic Route Asymmetric reduction of α-keto estersEnzymatic kinetic resolution of the racemate
Key Applications ACE inhibitors (e.g., Enalapril)Broad-spectrum (antibiotics, vitamins, pheromones)
Stereocenter Introduction Often created during the synthesis (reduction)Resolved from a racemic mixture
  • This compound derivatives are the precursors of choice for synthesizing molecules with an α-hydroxy acid moiety, particularly in the context of ACE inhibitors. The primary synthetic challenge lies in the highly enantioselective reduction of the corresponding α-keto ester.

  • Ethyl 3-hydroxybutyrate offers a readily available source of both enantiomers of a β-hydroxy acid synthon through efficient and scalable enzymatic resolution processes. Its versatility makes it a valuable building block for a wider range of natural products and pharmaceuticals.

For researchers and drug development professionals, a thorough understanding of the synthetic routes and applications of both these chiral precursors is essential for the strategic design and efficient execution of complex asymmetric syntheses.

References

A comparative study of catalysts for the asymmetric reduction of ethyl 2-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for the Asymmetric Reduction of Ethyl 2-Oxobutanoate (B1229078)

The asymmetric reduction of ethyl 2-oxobutanoate to optically active ethyl (R)- or (S)-2-hydroxybutanoate is a critical transformation in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. The efficiency and stereoselectivity of this reaction are highly dependent on the catalyst employed. This guide provides a comparative overview of various catalytic systems, including heterogeneous, homogeneous, and biocatalysts, supported by experimental data and detailed protocols.

Data Presentation

The following table summarizes the performance of different catalysts in the asymmetric reduction of ethyl 2-oxobutanoate and structurally similar α-ketoesters.

Catalyst SystemSubstrateModifier/LigandSolventTemp (°C)H₂ Pressure (bar)Yield (%)e.e. (%)ConfigurationTONTOF (h⁻¹)Reference
Pt/Al₂O₃Ethyl 2-oxo-4-phenylbutyrateCinchonidine (B190817) (CD)Acetic Acid2060-85(R)->100,000[1]
Pt-CNT (encapsulated)Ethyl pyruvateCinchonidine (CD)Acetic Acid/Water2060-95(R)->100,000[1]
Rh/Al₂O₃Ethyl pyruvateQuinine (QN)--1-100-----[1]
[RuBr₂((R)-BINAP)]Ethyl 2-ethyl-2-methyl-3-oxobutanoate(R)-BINAPMethanol (B129727)50-10050-100-----[2]
Ru(II)/BINAPMethyl 2,2-dimethyl-3-oxobutanoate(R)-BINAPMethanol10010096>99(R)--[3]
Saccharomyces cerevisiaeEthyl 2-oxo-4-phenylbutanoate-Aqueous-->90>92(S)--[4]
Kluyveromyces marxianusEthyl 2-oxo-4-phenylbutanoate-Aqueous-->9032(R)--[4]
Candida krusei SW2026Ethyl 2-oxo-4-phenylbutanoate-Aqueous30-95.199.7(R)--[4]
Penicillium purpurogenumEthyl 2-methyl-3-oxobutanoate-----90 (anti) / >99 (syn)(2S, 3S) / (2S, 3R)--[5]

Experimental Protocols

Heterogeneous Catalysis: Asymmetric Hydrogenation using Pt/Al₂O₃

This protocol is a representative example for the asymmetric hydrogenation of an α-ketoester using a chirally modified heterogeneous catalyst.

Catalyst Preparation: A supported platinum catalyst (e.g., 5 wt% Pt on Al₂O₃) is typically used. The chiral modifier, such as cinchonidine (CD), is adsorbed onto the catalyst surface prior to the reaction.

Reaction Procedure:

  • The Pt/Al₂O₃ catalyst and the chiral modifier (e.g., cinchonidine) are suspended in the solvent (e.g., acetic acid) in a high-pressure autoclave.

  • The substrate, ethyl 2-oxobutanoate, is added to the mixture.

  • The autoclave is sealed, purged with hydrogen gas several times, and then pressurized to the desired pressure (e.g., 60 bar).

  • The reaction mixture is stirred at a specific temperature (e.g., 20°C) for a designated time or until hydrogen uptake ceases.

  • After the reaction, the autoclave is depressurized, and the catalyst is removed by filtration.

  • The filtrate is concentrated, and the product is purified, for instance, by column chromatography.

  • The enantiomeric excess (e.e.) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Homogeneous Catalysis: Asymmetric Hydrogenation using Ru-BINAP

This protocol outlines a general procedure for the asymmetric hydrogenation of a β-keto ester using a Ru-BINAP catalyst, which is also effective for α-ketoesters.[2]

Catalyst Preparation: The [RuBr₂((R)-BINAP)] catalyst can be pre-formed or generated in situ. For consistency, a pre-formed catalyst is recommended.[2]

Reaction Procedure:

  • In a high-pressure reactor equipped with a magnetic stir bar, add the substrate (e.g., ethyl 2-oxobutanoate, 1.0 mmol) and the Ruthenium catalyst (0.005-0.01 mmol, 0.5-1.0 mol%).[2]

  • Under an inert atmosphere, add an anhydrous solvent such as methanol (5-10 mL).[2]

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired pressure (e.g., 50-100 atm of H₂).[2]

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) and stir vigorously for 12-48 hours.[2]

  • After cooling the reactor to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting product by flash column chromatography on silica (B1680970) gel.[2]

  • Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.[2]

Biocatalysis: Whole-Cell Reduction using Saccharomyces cerevisiae

This protocol is a general method for the biocatalytic reduction of α-ketoesters using yeast.

Yeast Culture Preparation:

  • A suitable medium (e.g., YM broth) is prepared and sterilized.

  • The medium is inoculated with Saccharomyces cerevisiae and incubated (e.g., at 30°C with shaking) until a desired cell density is reached.

Biotransformation:

  • The substrate, ethyl 2-oxobutanoate, is added to the yeast culture (e.g., 1-5 g/L). The substrate can be added directly or as a solution in a water-miscible solvent like ethanol (B145695) to improve dispersion.[2]

  • A co-substrate, such as glucose (e.g., 5%), is often added to provide the necessary reducing equivalents (NAD(P)H).[4]

  • The culture is incubated under the same conditions for 24-72 hours, and the reaction progress is monitored by TLC or GC.[2]

  • After the reaction is complete, the yeast cells are separated from the medium by centrifugation or filtration.

  • The product is extracted from the supernatant with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and concentrated. The product can be further purified if necessary.

  • The yield and enantiomeric excess are determined by chiral GC or HPLC.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Catalyst/Biocatalyst Preparation Reaction_Setup Reaction Setup (Reactor/Flask) Catalyst_Prep->Reaction_Setup Substrate_Prep Substrate & Solvent Preparation Substrate_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Temp, Pressure, Time) Reaction_Setup->Reaction_Execution Separation Catalyst/Cell Separation Reaction_Execution->Separation Extraction Product Extraction & Purification Separation->Extraction Analysis Analysis (Yield, e.e.%) Extraction->Analysis

Caption: General experimental workflow for the asymmetric reduction of ethyl 2-oxobutanoate.

Catalyst_Comparison cluster_hetero Heterogeneous Characteristics cluster_homo Homogeneous Characteristics cluster_bio Biocatalyst Characteristics Catalyst Catalyst Type Heterogeneous Heterogeneous (e.g., Pt/Al₂O₃, Rh/Al₂O₃) Catalyst->Heterogeneous Homogeneous Homogeneous (e.g., Ru-BINAP) Catalyst->Homogeneous Biocatalyst Biocatalyst (e.g., Yeasts, Fungi) Catalyst->Biocatalyst Hetero_Pros Pros: - Easy separation - Reusability Hetero_Cons Cons: - Lower activity/selectivity - Metal leaching Homo_Pros Pros: - High activity & selectivity - Mild conditions Homo_Cons Cons: - Difficult separation - Ligand cost Bio_Pros Pros: - High enantioselectivity - Mild, aqueous conditions - Environmentally benign Bio_Cons Cons: - Substrate inhibition - Lower productivity - Product isolation

Caption: Logical comparison of different catalyst types for asymmetric reduction.

References

Enzymatic Resolution vs. Chemical Synthesis for Chiral Hydroxy Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure chiral hydroxy esters is a critical challenge. These compounds are vital building blocks for a wide range of pharmaceuticals and fine chemicals, where stereochemistry dictates biological activity. This guide provides an objective comparison of two primary methods for obtaining these chiral molecules: enzymatic resolution and traditional chemical synthesis, supported by experimental data and detailed methodologies.

The choice between enzymatic and chemical approaches hinges on a variety of factors, including enantiomeric purity requirements, yield, cost, scalability, and environmental impact. While chemical synthesis has long been the traditional route, biocatalysis using enzymes offers a compelling alternative, aligning with the principles of green chemistry and often providing superior selectivity.[1][2][3]

Performance Comparison: A Quantitative Overview

Enzymatic resolution, particularly kinetic resolution (KR) and dynamic kinetic resolution (DKR), demonstrates significant advantages in terms of selectivity and sustainability. The following table summarizes key performance indicators based on reported experimental data.

ParameterEnzymatic ResolutionChemical SynthesisKey Advantages of Enzymatic Resolution
Enantiomeric Excess (ee) Typically >99%[4][5]Variable, often requires extensive optimizationHigher and more predictable enantioselectivity.
Yield Max. 50% for KR; up to 92% for DKR[6][7]Highly variable, can be >90% for asymmetric synthesisDKR can overcome the 50% yield limit of KR.
Reaction Conditions Mild: ambient temp. (20-40°C), neutral pH[1]Often harsh: extreme temperatures, pressures, pHReduced energy consumption and equipment cost.[8][9]
Solvents Often aqueous media or reduced organic solvents[1][3]Frequently requires anhydrous organic solventsLower environmental impact and improved safety.[3]
Catalyst Biodegradable enzymes (e.g., lipases)[1][8]Often heavy metal-based (e.g., Ru, Rh, Pd)[]Reduced toxicity and disposal concerns.[8]
Byproducts Fewer, often biodegradable[1]Can generate significant hazardous waste[11]Simpler purification and reduced waste treatment costs.[11]
Environmental Impact 7-13% reduction in environmental impacts[11]Higher energy consumption and chemical pollution[9][11]Aligns with green chemistry principles.[3][8]
Cost Can reduce raw material costs by up to 50%[3]Can be high due to expensive catalysts and reagentsPotential for significant cost savings at scale.[2][3]

Delving into the Methodologies

Understanding the typical experimental protocols for both enzymatic resolution and chemical synthesis is crucial for making an informed decision.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Hydroxy Ester

This protocol describes a common method for the enzymatic resolution of a racemic hydroxy ester using a lipase (B570770) via transesterification.

Materials:

  • Racemic hydroxy ester

  • Lipase (e.g., from Candida antarctica B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Organic solvent (e.g., hexane, tert-butyl methyl ether)

  • Buffer solution (if required for pH control)

  • Standard laboratory glassware and magnetic stirrer

  • Temperature-controlled reaction vessel

Procedure:

  • Reaction Setup: Dissolve the racemic hydroxy ester in the selected organic solvent in a reaction vessel.

  • Addition of Reagents: Add the acyl donor (typically in excess) to the solution.

  • Enzyme Addition: Introduce the lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the progress of the reaction by periodically taking samples and analyzing them using chiral chromatography (HPLC or GC) to determine the enantiomeric excess of the remaining starting material and the product.

  • Reaction Termination: Once the desired conversion is reached (typically around 50% for optimal separation in kinetic resolution), stop the reaction by filtering off the enzyme.

  • Purification: Separate the resulting acylated ester from the unreacted hydroxy ester using standard purification techniques such as column chromatography.

  • Analysis: Determine the enantiomeric excess of both the purified product and the remaining starting material to confirm the selectivity of the resolution.

Experimental Protocol: Asymmetric Chemical Reduction of a β-Keto Ester

This protocol outlines a general procedure for the chemical synthesis of a chiral hydroxy ester via the asymmetric reduction of a β-keto ester using a chiral catalyst.

Materials:

  • β-keto ester

  • Chiral catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand like BINAP)

  • Reducing agent (e.g., H₂, formic acid)

  • Anhydrous organic solvent (e.g., methanol, ethanol)

  • Inert gas supply (e.g., nitrogen, argon)

  • Standard laboratory glassware for air-sensitive reactions

  • Pressure-rated reaction vessel (if using H₂)

Procedure:

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the β-keto ester in the anhydrous organic solvent.

  • Catalyst Preparation: In a separate flask, prepare the chiral catalyst solution according to established procedures.

  • Catalyst Addition: Transfer the chiral catalyst solution to the reaction vessel containing the substrate.

  • Introduction of Reducing Agent: Introduce the reducing agent. If using hydrogen gas, pressurize the reaction vessel to the desired pressure.

  • Reaction Execution: Stir the reaction mixture at the specified temperature and pressure for the required duration. Monitor the reaction's progress via techniques like TLC or GC/MS.

  • Work-up: Upon completion, carefully quench the reaction and remove the catalyst, often through filtration or extraction.

  • Purification: Purify the crude product, the chiral hydroxy ester, using methods such as column chromatography or distillation.

  • Analysis: Characterize the final product and determine its enantiomeric excess using chiral chromatography.

Visualizing the Workflows

The following diagrams illustrate the conceptual workflows for both enzymatic resolution and chemical asymmetric synthesis.

G cluster_enzymatic Enzymatic Kinetic Resolution Workflow racemic Racemic Hydroxy Ester (R- and S-) reaction_e Selective Acylation racemic->reaction_e enzyme Lipase + Acyl Donor enzyme->reaction_e separation Separation (e.g., Chromatography) reaction_e->separation product_s S-Hydroxy Ester (unreacted) separation->product_s product_r R-Acylated Ester separation->product_r

Caption: Workflow for enzymatic kinetic resolution.

G cluster_chemical Chemical Asymmetric Synthesis Workflow achiral Achiral β-Keto Ester reaction_c Asymmetric Reduction achiral->reaction_c catalyst Chiral Catalyst + Reducing Agent catalyst->reaction_c purification Purification reaction_c->purification product_chiral Enantiomerically Enriched Hydroxy Ester purification->product_chiral

Caption: Workflow for chemical asymmetric synthesis.

Logical Comparison of Methodologies

The fundamental difference between these two approaches lies in their starting materials and selectivity mechanisms.

G cluster_methods Primary Synthesis Routes start Goal: Enantiomerically Pure Hydroxy Ester enzymatic Enzymatic Resolution start->enzymatic chemical Chemical Synthesis start->chemical racemate Starts with Racemate enzymatic->racemate Input mild_cond Mild Conditions enzymatic->mild_cond Process achiral_start Starts with Achiral Precursor chemical->achiral_start Input harsh_cond Often Harsh Conditions chemical->harsh_cond Process separation_concept Separates Enantiomers racemate->separation_concept Mechanism high_ee High Enantioselectivity separation_concept->high_ee yield_limit 50% Yield Limit (KR) separation_concept->yield_limit creation_concept Creates Chiral Center achiral_start->creation_concept Mechanism variable_ee Variable Enantioselectivity creation_concept->variable_ee high_yield Potentially >90% Yield creation_concept->high_yield

Caption: Logical comparison of the two synthesis routes.

Conclusion

Enzymatic resolution presents a powerful and sustainable alternative to traditional chemical synthesis for producing chiral hydroxy esters.[1][3] Its key advantages lie in exceptional selectivity, mild operating conditions, and a significantly improved environmental profile.[8][9] While standard kinetic resolution is inherently limited to a 50% theoretical yield for a single enantiomer, this can be overcome with dynamic kinetic resolution strategies, which can achieve yields of up to 92%.[6][7] For applications in the pharmaceutical and fine chemical industries, where purity, safety, and sustainability are paramount, the benefits of biocatalysis are increasingly compelling. The choice of method will ultimately depend on the specific target molecule, scale, and economic considerations. However, the data strongly supports the consideration of enzymatic resolution as a primary strategy in modern chiral synthesis.

References

Comparison of analytical methods for the quantification of 2-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-hydroxybutyrate (2-HB) is of growing importance. This endogenous metabolite has emerged as a key biomarker for monitoring metabolic stress, insulin (B600854) resistance, and other metabolic dysregulations. The choice of analytical methodology is critical for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of the most common analytical methods for 2-HB quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and enzymatic assays.

This document delves into the performance characteristics of each method, supported by experimental data. Detailed methodologies are provided to facilitate the replication and validation of findings. Additionally, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the underlying biochemical processes and analytical procedures.

Performance Comparison of Analytical Methods

The selection of an appropriate assay for 2-hydroxybutyrate quantification is a critical decision that directly impacts the reliability and accuracy of research and clinical findings. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and enzymatic assays based on available data.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzymatic Assay
Principle Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.Separation by liquid chromatography and detection by mass-to-charge ratio of precursor and product ions.Enzyme-catalyzed reaction producing a detectable colorimetric or fluorometric signal.
Lower Limit of Quantification (LLOQ) ~1 - 5 µM[1][2]~0.5 µg/mLTypically in the low µM range.
Linearity Range 1 - 1000 µmol/L[1]0.500 - 40.0 µg/mLWide linear range, for example, 0.10 to 3.95 mmol/L for a related analyte (β-hydroxybutyrate).[3][4]
Precision (CV%) Intra-day: 2-4%, Inter-day: 2-4%[1]Intra-run: <5.5%, Inter-run: <5.8%Intra-assay: <3.8% - 6.5%, Inter-assay: <9.8% for related analytes (e.g., γ-hydroxybutyrate, β-hydroxybutyrate).[3][5]
Accuracy/Recovery (%) 96 - 101%[2]96.3 - 103%Mean recoveries of 105-109% for a related analyte (γ-hydroxybutyrate).[5]
Throughput Lower throughput due to derivatization and longer run times.Higher throughput than GC-MS.High-throughput, suitable for large sample numbers.[6]
Specificity High, but requires derivatization which can introduce variability.Very high, considered the gold standard for specificity.[6]High, but with potential for cross-reactivity with structurally similar molecules.
Ease of Use Requires specialized expertise and instrumentation.[6]Requires specialized expertise and instrumentation.[6]Relatively simple and can be automated.[6]
Cost Higher initial instrument cost and cost per sample.[6]Higher initial instrument cost and cost per sample.[6]Generally lower cost per sample.[6]

Metabolic Pathway of 2-Hydroxybutyrate Production

Under conditions of metabolic stress, such as insulin resistance and oxidative stress, the production of 2-hydroxybutyrate increases. This is primarily due to the upregulation of the transsulfuration pathway to synthesize glutathione, a key antioxidant. This pathway generates α-ketobutyrate as a byproduct, which is then converted to 2-hydroxybutyrate.

Metabolic Pathway of 2-Hydroxybutyrate Production cluster_0 Amino Acid Catabolism cluster_1 Glutathione Synthesis cluster_2 2-HB Production Threonine Threonine alpha_ketobutyrate α-ketobutyrate Threonine->alpha_ketobutyrate Methionine Methionine Methionine->alpha_ketobutyrate cysteine Cysteine alpha_ketobutyrate->cysteine HB 2-Hydroxybutyrate alpha_ketobutyrate->HB LDH/HBDH glutathione Glutathione cysteine->glutathione

Caption: Metabolic pathway illustrating the production of 2-hydroxybutyrate.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and sensitive technique for the quantification of 2-HB in biological matrices. The following protocol is a general guideline and may require optimization for specific instrumentation and sample types.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 300 µL of serum or plasma, add an internal standard (e.g., 2-HB-d3).

  • Acidify the sample with 5 M HCl.

  • Perform liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate to allow for the derivatization of the hydroxyl and carboxyl groups of 2-HB, which increases its volatility.

3. GC-MS Analysis:

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a non-polar column, such as a DB-5 or equivalent.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 60-80°C), ramps up to a higher temperature (e.g., 280-300°C) to elute the analyte.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) to monitor characteristic ions of the derivatized 2-HB and the internal standard.

GC-MS Experimental Workflow Sample Sample (Serum/Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

Caption: A typical experimental workflow for the quantification of 2-HB using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2-HB without the need for derivatization.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum, add an internal standard (e.g., 2-HB-d3).

  • Add a cold protein precipitation solvent, such as acetonitrile (B52724) or methanol, to the sample.

  • Vortex to mix and precipitate proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • The sample is now ready for injection or can be dried down and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column is commonly used for separation.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically employed.

  • Mass Spectrometry: Operate the mass spectrometer in electrospray ionization (ESI) negative ion mode.

  • Detection: Use multiple reaction monitoring (MRM) to monitor the specific precursor-to-product ion transitions for 2-HB and its internal standard for accurate quantification.

LC-MS/MS Experimental Workflow Sample Sample (Serum/Plasma) Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMSMS LC-MS/MS Analysis Supernatant->LCMSMS Data Data Analysis LCMSMS->Data

Caption: A typical experimental workflow for the quantification of 2-HB using LC-MS/MS.

Enzymatic Assay

Enzymatic assays provide a high-throughput and cost-effective method for 2-HB quantification. The principle involves the enzymatic conversion of 2-HB, leading to the production of a detectable signal.

1. Reagent Preparation:

  • Prepare 2-HB standards by serially diluting a stock solution to create a standard curve.

  • Prepare the reaction buffer and enzyme solution as per the manufacturer's instructions.

2. Assay Procedure:

  • Pipette standards, controls, and samples into a 96-well microplate.

  • Add the enzyme solution to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

  • The enzymatic reaction, often involving the reduction of NAD+ to NADH, produces a change in absorbance or fluorescence.

3. Detection:

  • Measure the absorbance (e.g., at 340 nm for NADH) or fluorescence using a microplate reader.

4. Data Analysis:

  • Subtract the blank reading from all measurements.

  • Generate a standard curve by plotting the signal of the standards against their concentrations.

  • Determine the concentration of 2-HB in the samples by interpolating their signal on the standard curve.

Note: The performance characteristics of enzymatic assays can vary between different commercial kits. It is important to validate the chosen assay for the specific sample matrix and intended application. Much of the detailed public data on enzymatic assays for hydroxybutyrates focuses on β-hydroxybutyrate, a related but distinct molecule. While the assay principles are similar, performance characteristics may differ.

References

Unveiling the Specificity Challenge: A Comparative Guide to 2-Hydroxybutyrate Cross-reactivity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic biomarkers is paramount. This guide provides a comprehensive comparison of the cross-reactivity of 2-hydroxybutyrate (2-HB), an emerging biomarker for insulin (B600854) resistance and metabolic stress, in common enzymatic assays. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to select appropriate assay methodologies and interpret their results with confidence.

The structural similarity of 2-hydroxybutyrate to other key metabolites, such as lactate (B86563) and β-hydroxybutyrate (BHB), presents a significant analytical challenge. This guide delves into the specifics of this cross-reactivity, offering insights into the performance of various enzymatic assays and highlighting the importance of methodological selection.

Quantitative Data Summary

The following table summarizes the cross-reactivity of 2-hydroxybutyrate in various enzymatic assays based on available data. It is important to note that the degree of interference can be concentration-dependent and may vary between different assay manufacturers and kit lots.

AssayTarget AnalyteEnzymePrinciple of DetectionKnown Cross-Reactivity with 2-HydroxybutyrateReference
Lactate Assay LactateLactate Oxidase/PeroxidaseColorimetric (Trinder Reaction)Significant Interference: High concentrations of hydroxybutyrate isomers, including β-hydroxybutyrate, can lead to falsely low lactate readings.[1][2] The structural similarity of 2-HB suggests a high potential for similar interference.[1][2]
β-Hydroxybutyrate Assay β-Hydroxybutyrateβ-Hydroxybutyrate DehydrogenaseColorimetric or Fluorometric (NADH formation)Potential for Cross-Reactivity: The specificity of β-hydroxybutyrate dehydrogenase for its substrate is crucial. While many commercial kits claim high specificity, the potential for cross-reactivity with 2-HB, a structural isomer, cannot be entirely ruled out without specific validation.[3][4][3][4]
α-Hydroxybutyrate Assay (XpressGT®) α-Hydroxybutyrate (2-HB)Specific α-Hydroxybutyrate DehydrogenasePhotometricHigh Specificity: This enzymatic assay is designed for the specific quantification of α-HB and shows good agreement with LC-MS methods.[5][5]
Lactate Dehydrogenase (LDH) Assay Lactate DehydrogenaseLactate DehydrogenaseUV (NADH formation/consumption)Indirect Interference: 2-HB can be a substrate for certain LDH isoenzymes (historically referred to as α-hydroxybutyrate dehydrogenase activity), potentially affecting assays that measure total LDH activity by providing an alternative substrate.[6][7][6][7]

Note: Gold standard methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are available for the highly specific quantification of 2-hydroxybutyrate and can be used to validate enzymatic assay results and investigate discrepancies.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing cross-reactivity studies. Below are generalized protocols for key experiments cited in this guide. Researchers should always refer to the specific manufacturer's instructions for commercial assay kits.

Protocol 1: Evaluation of 2-Hydroxybutyrate Interference in a Colorimetric Lactate Assay (Trinder Reaction)

1. Principle: This protocol assesses the interference of 2-HB in a lactate assay that utilizes lactate oxidase and peroxidase. Lactate oxidase catalyzes the oxidation of lactate to pyruvate (B1213749) and hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored product, which is measured spectrophotometrically. Interfering substances can affect the enzymatic reactions or the colorimetric detection.[1][2]

2. Materials:

  • Lactate assay kit (Trinder-based)
  • L-Lactate standards
  • 2-Hydroxybutyrate sodium salt
  • Phosphate-buffered saline (PBS), pH 7.4
  • Microplate reader

3. Procedure:

  • Prepare a series of lactate standards in PBS according to the assay kit instructions.
  • Prepare a series of 2-HB solutions in PBS at various concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM).
  • Prepare samples containing a fixed, known concentration of lactate (e.g., 2 mM) spiked with the different concentrations of 2-HB.
  • Prepare control samples containing only the fixed concentration of lactate and samples containing only the different concentrations of 2-HB (to assess direct reaction with the assay reagents).
  • Add samples, standards, and controls to a 96-well microplate.
  • Add the lactate assay reagent mixture (containing lactate oxidase, peroxidase, and chromogenic substrate) to all wells.
  • Incubate the plate at the recommended temperature and time (e.g., 37°C for 10 minutes).
  • Measure the absorbance at the specified wavelength (e.g., 560 nm).
  • Calculate the apparent lactate concentration in the spiked samples and compare it to the known lactate concentration to determine the percentage of interference.

Protocol 2: Assessment of Substrate Specificity of β-Hydroxybutyrate Dehydrogenase

1. Principle: This protocol determines whether 2-HB can act as a substrate for β-hydroxybutyrate dehydrogenase, the key enzyme in most BHB assays. The reaction involves the oxidation of the hydroxybutyrate substrate and the concomitant reduction of NAD⁺ to NADH. The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[3][11][12]

2. Materials:

  • β-Hydroxybutyrate dehydrogenase enzyme
  • β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
  • β-Hydroxybutyrate sodium salt (as the primary substrate)
  • 2-Hydroxybutyrate sodium salt (as the potential cross-reactant)
  • Reaction buffer (e.g., Tris-HCl, pH 8.5)
  • UV-Vis spectrophotometer

3. Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD⁺.
  • Add a specific concentration of the primary substrate (β-hydroxybutyrate) to initiate the reaction.
  • Add a defined amount of β-hydroxybutyrate dehydrogenase to the reaction mixture and immediately start monitoring the change in absorbance at 340 nm over time. This will establish the baseline enzyme activity with its intended substrate.
  • Repeat the experiment, but instead of β-hydroxybutyrate, add the same concentration of 2-hydroxybutyrate to the reaction mixture.
  • Monitor the change in absorbance at 340 nm. A significant increase in absorbance indicates that 2-HB is being oxidized by the enzyme, demonstrating cross-reactivity.
  • To further quantify, perform kinetic studies (e.g., Michaelis-Menten kinetics) with both substrates to determine Km and Vmax values, which will provide a quantitative measure of the enzyme's preference for each substrate.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental logic and the metabolic context of 2-hydroxybutyrate, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Lactate_Std Lactate Standards Plate 96-Well Plate Lactate_Std->Plate HB_Spike 2-HB Spikes Spiked_Sample Spiked Sample (Lactate + 2-HB) HB_Spike->Spiked_Sample Control Lactate Control Control->Plate Spiked_Sample->Plate Reagent Add Lactate Assay Reagent Plate->Reagent Incubate Incubate Reagent->Incubate Reader Measure Absorbance Incubate->Reader Analysis Calculate Interference Reader->Analysis

Caption: Workflow for assessing 2-HB interference in a lactate assay.

G cluster_pathways Metabolic Pathways cluster_ketogenesis Ketogenesis (Liver) cluster_hb_formation 2-HB Formation Fatty_Acids Fatty Acid Oxidation Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA Threonine Threonine Catabolism a_Ketobutyrate α-Ketobutyrate Threonine->a_Ketobutyrate Acetoacetate Acetoacetate Acetyl_CoA->Acetoacetate β-HBDH1 Propionyl_CoA Propionyl-CoA Propionyl_CoA->a_Ketobutyrate a_Ketobutyrate->Acetyl_CoA PDH Complex HB 2-Hydroxybutyrate a_Ketobutyrate->HB LDH/HBDH BHB β-Hydroxybutyrate Acetoacetate->BHB β-HBDH1

Caption: Simplified metabolic pathways leading to 2-HB and BHB formation.

References

Enhancing Poly(-3-hydroxybutyrate) Performance: A Comparative Guide to Natural and Synthetic Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent brittleness and narrow processing window of poly(-3-hydroxybutyrate) (PHB) present significant challenges. This guide offers an objective comparison of natural and synthetic additives used to modify PHB, supported by experimental data, to aid in the selection of appropriate materials for advanced applications.

Poly(-3-hydroxybutyrate), a biodegradable and biocompatible polyester (B1180765) produced by microorganisms, holds immense promise as a sustainable alternative to conventional plastics. However, its practical application is often limited by its poor mechanical properties, namely high stiffness and low elongation at break, as well as its thermal instability during processing.[1] The incorporation of additives, such as plasticizers and nucleating agents, is a key strategy to overcome these limitations. This guide delves into a comparative analysis of both natural and synthetic additives, providing a comprehensive overview of their impact on the performance of PHB-based materials.

Performance Comparison of Additives

The selection of an appropriate additive is contingent on the desired final properties of the PHB material. The following tables summarize the quantitative effects of various natural and synthetic additives on the mechanical and thermal properties of PHB.

Mechanical Properties

The addition of plasticizers generally leads to a decrease in tensile strength and elastic modulus, while significantly increasing the elongation at break, resulting in a more flexible and less brittle material.

Additive TypeAdditiveConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)Reference(s)
Natural Epoxidized Cottonseed Oil5-Increased by 46%Reduced by 35%[2]
Natural Soy Lecithin2018.217.01.1[3]
Natural Glycerol2016.52.61.5[3]
Synthetic Polyethylene Glycol (PEG)2015.513.50.9[3]
Synthetic Atactic PHB (a-PHB)50-Increased 30-fold-[4]
Synthetic Polyester Oligomer (P2)20~25Increased by ~450%~1.0[5]
Control Neat PHB-22.83.83.4[3]

Table 1: Comparison of the effects of natural and synthetic plasticizers on the mechanical properties of PHB.

Thermal Properties

Nucleating agents and some plasticizers can alter the thermal characteristics of PHB, influencing its processing and final crystalline structure. Key parameters include the glass transition temperature (Tg), melting temperature (Tm), and the degree of crystallinity.

Additive TypeAdditiveConcentration (wt%)Glass Transition Temp. (°C)Melting Temp. (°C)Crystallinity (%)Reference(s)
Natural Licowax0.1--Reduced by 18%[2]
Natural Soy Lecithin20-163.435 (XRD)[3]
Natural Glycerol20-165.134 (XRD)[3]
Synthetic Polyethylene Glycol (PEG)20-166.339.2 (XRD)[3]
Synthetic ULTRATALC® 6095-Negligible effect-[6]
Synthetic Boron Nitride (BN)0.5---[7]
Control Neat PHB-4.9168.238 (XRD)[3]

Table 2: Comparison of the effects of natural and synthetic additives on the thermal properties of PHB.

Mechanisms of Action and Experimental Workflow

To understand how these additives impart their effects, it is crucial to visualize their mechanisms of action at a molecular level and the experimental workflow used to characterize the resulting materials.

Plasticizer_Mechanism cluster_0 Neat PHB cluster_1 PHB with Plasticizer PHB1 PHB Chains (Closely Packed) PHB2 Strong Intermolecular Forces PHB1->PHB2 lead to PHB3 High Stiffness & Brittleness PHB2->PHB3 results in PHB_P1 PHB Chains PHB_P2 Increased Interchain Distance PHB_P1->PHB_P2 interspersed with Plasticizer Plasticizer Molecules Plasticizer->PHB_P2 PHB_P3 Reduced Intermolecular Forces PHB_P2->PHB_P3 leads to PHB_P4 Increased Flexibility & Lower Tg PHB_P3->PHB_P4 results in Nucleating_Agent_Mechanism cluster_0 Without Nucleating Agent cluster_1 With Nucleating Agent Melt1 PHB Melt Cooling1 Cooling Melt1->Cooling1 Homogeneous Homogeneous Nucleation Cooling1->Homogeneous Large Large, Imperfect Spherulites Homogeneous->Large Slow Slow Crystallization Homogeneous->Slow Melt2 PHB Melt with Nucleating Agent Cooling2 Cooling Melt2->Cooling2 Heterogeneous Heterogeneous Nucleation Cooling2->Heterogeneous Small Small, Uniform Spherulites Heterogeneous->Small Fast Faster Crystallization Heterogeneous->Fast Experimental_Workflow cluster_characterization Material Characterization start Start: PHB Resin & Additive Selection melt Melt Blending/ Solution Casting start->melt film Film/Specimen Preparation melt->film tensile Tensile Testing (ASTM D882) film->tensile dsc DSC Analysis (ASTM D3418) film->dsc tga TGA Analysis film->tga data Data Analysis & Comparison tensile->data dsc->data tga->data end End: Performance Evaluation data->end

References

Evaluating the impact of different acylating agents in kinetic resolutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Acylating Agents in Enantioselective Transformations

Acylation is a cornerstone of kinetic resolution, a powerful technique for separating racemic mixtures into their constituent enantiomers. The choice of the acylating agent is a critical parameter that directly influences the efficiency, enantioselectivity, and overall success of the resolution. This guide provides an objective comparison of common and novel acylating agents, supported by experimental data, to inform the rational design of kinetic resolution protocols.

Performance Comparison of Acylating Agents

The efficacy of an acylating agent is highly dependent on the substrate, the catalyst (whether enzymatic or synthetic), and the reaction conditions. The following table summarizes quantitative data from various studies to illustrate the impact of different agents on the kinetic resolution of alcohols and amines.

Acylating AgentSubstrate TypeCatalyst / EnzymeSelectivity (s) / Enantiomeric Ratio (E)Enantiomeric Excess (ee%)Conversion / Yield (%)Key Remarks
Acetic Anhydride (B1165640) Secondary AlcoholsPlanar-chiral DMAP analogue14 - 52Up to 99.2% (unreacted alcohol)~50%A common, inexpensive agent; selectivity is highly catalyst-dependent.[1][2]
Propionic Anhydride Secondary AlcoholsAmidine-Based Catalyst (CF3-PIP)s = 85 (for phenyl t-butyl carbinol)>99%~50%Often provides higher enantioselectivity than acetic anhydride due to increased steric bulk.[3][4]
Isobutyric Anhydride Secondary AlcoholsAmidine-Based Catalyst (BTM)-High~50%Can be the optimal agent for specific catalysts, demonstrating the need for screening.[3]
Vinyl Acetate (B1210297) (R/S)-PropranololCandida antarctica Lipase B (CAL-B)E = 57High~50%A widely used acyl donor in enzymatic resolutions, acting as an irreversible acylating agent.
Isopropenyl Acetate (R/S)-PropranololCandida antarctica Lipase B (CAL-B)E > 300Up to 99%50%Often shows higher efficiency and enantioselectivity compared to vinyl acetate in enzymatic resolutions.[5]
(S)-O-Me-mandelic Acid N-HeterocyclesStoichiometric (with hydroxamic acid)s = 24-40%Chiral acylating agents can induce diastereoselective reactions for resolving amines.[6]
Ionic Anhydride Secondary AlcoholsCandida antarctica Lipase B (CAL-B)E > 170High46-48%Generated in situ, allowing for easy recovery of both enantiomers without chromatography.[7]
Benzoic Anhydride Secondary AlcoholsPlanar-chiral DMAP analogueLower than Acetic Anhydride--Demonstrated lower selectivity compared to acetic anhydride in a specific catalytic system.[2]
Cyclic Anhydrides AlcoholsEnzymes (e.g., Lipases)---Offers the advantage of easy separation of the resulting monoester from the unreacted alcohol via basic extraction.[8]

Visualizing the Process and Logic

To better understand the experimental and decision-making processes, the following diagrams have been generated.

G cluster_start Starting Materials cluster_reaction Kinetic Resolution cluster_separation Workup & Separation cluster_products Final Products racemate Racemic Mixture (R)-Substrate + (S)-Substrate reaction Acylation Reaction + Chiral Catalyst/Enzyme + Acylating Agent racemate->reaction Add separation Quench & Separation (e.g., Chromatography, Extraction) reaction->separation t ≈ 50% conversion product_S Unreacted (S)-Substrate (Enantioenriched) separation->product_S Isolate product_R Acylated (R)-Product (Enantioenriched) separation->product_R Isolate G start Define Substrate (Alcohol, Amine, etc.) catalyst_choice Select Catalyst System (Enzymatic vs. Non-enzymatic) start->catalyst_choice screen_agents Screen Acylating Agents (e.g., Anhydrides, Vinyl Esters) catalyst_choice->screen_agents eval_selectivity Evaluate Selectivity (s or E) and Conversion Rate screen_agents->eval_selectivity optimize Optimize Reaction Conditions (Solvent, Temp., Time) eval_selectivity->optimize High Selectivity reconsider Re-evaluate Agent/Catalyst eval_selectivity->reconsider Low Selectivity validate Validate & Scale-up optimize->validate reconsider->screen_agents

References

Comparison of different immobilization supports for Candida antarctica lipase B

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Immobilization Supports for Candida antarctica Lipase (B570770) B

Candida antarctica lipase B (CALB) is a versatile and widely utilized enzyme in various biotechnological applications, including pharmaceuticals, fine chemicals, and biodiesel production.[1] Its high stability and broad substrate specificity make it a valuable biocatalyst.[1] However, for industrial applications, immobilization of CALB is crucial to enhance its stability, facilitate recovery and reuse, and reduce operational costs.[1][2] This guide provides a comparative analysis of different immobilization supports for CALB, presenting experimental data, detailed protocols, and a visual workflow to aid researchers in selecting the optimal support for their specific needs.

Performance Comparison of Immobilization Supports

The choice of support material significantly influences the performance of the immobilized enzyme. Key parameters for comparison include immobilization yield, specific activity, thermal stability, and reusability. The following tables summarize the performance of CALB on various supports based on published experimental data.

Table 1: Comparison of Immobilization Efficiency and Activity
Support MaterialImmobilization MethodImmobilization Yield (%)Specific ActivityReference
Magnetic Nanoparticles (Fe3O4@SiO2–epoxy)Covalent Attachment846.3 U/mg[3]
Polyurethane (PU) FoamEntrapment-5.52 U/g[4]
Silica-Lignin MatrixAdsorption-92% of native enzyme activity[5]
Macroporous Resin (coated)Adsorption + Coating-Biodiesel conversion rate of 98.5%[6]
NH2-MIL-53(Al) (MOF)In situ Entrapment>8529% of free enzyme activity[7]
Silicone NanofilamentsAdsorption-Up to 3129 U[8]
Octyl-AgaroseInterfacial Activation--[9]
Green Coconut FiberCovalent Attachment--[10]

Note: Direct comparison of specific activity can be challenging due to variations in assay conditions and units across different studies.

Table 2: Comparison of Stability and Reusability
Support MaterialStability CharacteristicReusabilityReference
Magnetic Nanoparticles (Covalent Attachment)Preserved 60% of initial activity after eight cycles; 90% activity after 6 weeks of storage.[11]Retained >49% conversion after 10 cycles.[12][11][12]
Polyurethane (PU) Foam (Adsorption)-95.9% conversion after 24h reaction.[4]
Silica-Lignin MatrixRetained >80% of its activity after 20 reaction cycles.Retained over 80% of its activity after 20 catalytic cycles.[5][5]
Bacillus subtilis cellsRetained ~50% activity after nine reuse cycles.-[1]
Magnetic Poly(Urea-Urethane) NanoparticlesResidual activities of 95-100% at 40-80 °C for 6h.95% conversion after 8 cycles.[13]
In situ Immobilized on MIL-53(Fe)More stable at elevated temperatures than covalently immobilized.>70% retained activity for at least eight cycles.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the immobilization and activity assay of CALB.

Protocol 1: Covalent Immobilization of CALB on Magnetic Nanoparticles

This protocol is based on the covalent attachment of CALB to functionalized magnetic nanoparticles.[11][15]

Materials:

  • Magnetite nanoparticles (Fe3O4)

  • Lysine (B10760008) solution (17 mg/mL in distilled water)[15]

  • Glutaraldehyde (GLUT) solution (0.3% w/v)[15]

  • Candida antarctica lipase B (CALB) broth (18 mg enzyme/mL)[15]

  • Distilled water

  • Phosphate (B84403) buffer (10 mM, pH 8.0)

Procedure:

  • Amination of Magnetic Nanoparticles:

    • Disperse 100 mg of magnetite nanoparticles in 5.8 mL of lysine solution (pH 5.7).[15]

    • Stir the mixture for 7 hours at room temperature.[15]

    • Separate the aminated nanoparticles (MAG-NH2) using a magnet and wash them three times with distilled water.[15]

  • Activation with Glutaraldehyde:

    • Resuspend 100 mg of MAG-NH2 in 1.6 mL of 0.3% (w/v) GLUT solution.[15]

    • Incubate for 3 hours at 45°C.[15]

    • Recover the aldehyde-functionalized carrier by magnetic decantation, wash three times with distilled water, and dry at 45°C.[15]

  • Enzyme Immobilization:

    • Suspend the activated carrier in 17 mL of distilled water.[15]

    • Add 582 µL of CALB broth.[15]

    • Maintain the mixture under magnetic stirring for 7 hours at room temperature.[15]

    • Wash the resulting immobilized enzyme three times with distilled water to remove any unbound enzyme.

Protocol 2: Lipase Activity Assay using p-Nitrophenyl Butyrate (B1204436) (pNPB)

This is a common spectrophotometric assay to determine the hydrolytic activity of lipase.[1][16]

Materials:

  • Immobilized CALB

  • p-Nitrophenyl butyrate (pNPB) stock solution (e.g., 2 mM in dry DMSO)[16]

  • Activity buffer (e.g., 10 mM sodium phosphate buffer, pH 8.0)[1]

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, mix a specific amount of immobilized CALB (e.g., 10 mg) with the activity buffer.[17]

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C).[1]

  • Initiation of Reaction:

    • Add a specific volume of the pNPB stock solution to the cuvette to achieve the final desired substrate concentration (e.g., 100 µM).[16]

    • The final reaction volume may vary (e.g., 200 µL with 5% DMSO).[16]

  • Measurement:

    • Immediately start monitoring the increase in absorbance at a specific wavelength (e.g., 405 nm) which corresponds to the release of p-nitrophenol.

    • The initial rate of the reaction is used to calculate the enzyme activity. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Visualizing the Experimental Workflow

A systematic workflow is essential for the objective comparison of different immobilization supports. The following diagram illustrates a typical experimental process.

Caption: Experimental workflow for comparing CALB immobilization supports.

This guide provides a foundational comparison of various supports for CALB immobilization. Researchers should consider the specific requirements of their application, including solvent system, temperature, and cost, when selecting the most appropriate support and immobilization strategy. The provided protocols and workflow offer a starting point for systematic evaluation and optimization.

References

A Comparative Guide to the Production of Enantiopure Hydroxybutyrates: Synthetic vs. Microbial Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomerically pure hydroxybutyrates, particularly (R)- and (S)-3-hydroxybutyrate (3-HB), are crucial chiral building blocks in the pharmaceutical industry for the synthesis of a wide range of therapeutics. The selection of a production method, whether synthetic or microbial, is a critical decision that impacts yield, purity, scalability, and cost. This guide provides an objective comparison of these two primary production strategies, supported by experimental data and detailed protocols to inform your research and development endeavors.

At a Glance: Synthetic vs. Microbial Production

FeatureSynthetic ProductionMicrobial Production
Primary Approach Chemo-enzymatic kinetic resolution, asymmetric hydrogenationWhole-cell biocatalysis using engineered microorganisms
Key Advantages High enantiomeric excess (>99%), well-established chemical principles, potentially faster process development for specific targets.Utilizes renewable feedstocks, potential for lower cost at scale, can produce either enantiomer with high purity by selecting specific enzymes.
Key Disadvantages Often involves racemic starting materials (theoretical max yield of 50% for one enantiomer in kinetic resolution), use of organic solvents and metal catalysts, may require harsh reaction conditions.Can be limited by lower titers and productivity, requires extensive metabolic engineering and fermentation optimization, downstream processing can be complex.
Typical Feedstock Racemic esters (e.g., ethyl 3-hydroxybutyrate), β-ketoesters (e.g., ethyl acetoacetate).Sugars (e.g., glucose), glycerol.
Enantioselectivity Excellent, often >99% e.e.Excellent, typically produces a single enantiomer (>99% e.e.).

Quantitative Performance Metrics

The following tables summarize key quantitative data from experimental studies to provide a direct comparison of the performance of synthetic and microbial production methods.

Table 1: Microbial Production of Enantiopure 3-Hydroxybutyrate (B1226725)
OrganismEnantiomerKey Genes ExpressedTiter (g/L)Yield (g/g glucose)Time (h)Reference
Escherichia coli MG1655(DE3)(R)-3-HBphaA, phaB, tesB2.92Not Reported48[1][2][3]
Escherichia coli MG1655(DE3)(S)-3-HBthl, hbd, tesB2.08Not Reported48[1][2][3]
Engineered E. coli Q5081(R)-3-HBOptimized pathway, NADPH regeneration75.70.3460[4]
Engineered E. coli(R)-3-HBphaA, phaB, PHA depolymeraseNot Reported (Yield: 49.5% of theoretical max)0.495Not Reported[5]
Table 2: Synthetic Production of Enantiopure Ethyl 3-Hydroxybutyrate
MethodTarget EnantiomerCatalyst / EnzymeYield (%)Enantiomeric Excess (e.e., %)Key ConditionsReference
Enzymatic Kinetic Resolution(S)-Ethyl 3-hydroxybutyrateImmobilized Candida antarctica lipase (B570770) B (CAL-B)~40 (for S-enantiomer)>96Solvent-free, vinyl acetate (B1210297) as acyl donor[6][7]
Enzymatic Kinetic Resolution(R)-Ethyl 3-hydroxybutyrateImmobilized Candida antarctica lipase B (CAL-B)~33 (from remaining ester)>96Two-step process with alcoholysis[6][7]
Asymmetric Hydrogenation(R)-Ethyl 3-hydroxybutyrateRu-BINAP catalyst94.79460°C, 10 bar H₂[8]
Microbial Reduction(R)-Ethyl 3-hydroxybutyrateParacoccus denitrificans32.7 (from 150 mM EAA)98.9Anaerobic, with nitrate (B79036)[9]

Experimental Protocols

Microbial Production of (R)-3-Hydroxybutyrate via Fed-Batch Fermentation

This protocol is based on the principles of high-density cell culture and induction of a synthetic metabolic pathway in E. coli.

1. Strain and Plasmid Construction:

  • An E. coli strain, such as MG1655(DE3), is used as the host.

  • A plasmid is constructed to express the necessary genes for the (R)-3-HB pathway. This typically includes:

    • phaA (β-ketothiolase) from an organism like Cupriavidus necator.

    • phaB (acetoacetyl-CoA reductase) from C. necator.

    • tesB (thioesterase) from E. coli to cleave the CoA from the hydroxybutyryl-CoA intermediate.[1][2]

  • The genes are placed under the control of an inducible promoter, such as the T7 promoter.

2. Inoculum Preparation:

  • A single colony of the engineered E. coli strain is inoculated into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

  • The culture is incubated overnight at 37°C with shaking at 250 rpm.

  • The overnight culture is then used to inoculate a larger volume of seed culture medium (e.g., 100 mL of LB in a 500 mL flask) and grown under the same conditions for 8-10 hours.

3. Bioreactor Fermentation:

  • A 5-liter bioreactor containing a defined mineral salt medium with glucose as the carbon source is inoculated with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • The fermentation is carried out at 37°C with the pH maintained at 7.0 by automatic addition of a base (e.g., NH₄OH). The dissolved oxygen level is maintained at 20% of air saturation by controlling the agitation speed and airflow rate.

  • A fed-batch strategy is employed to achieve high cell density. Once the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), a concentrated glucose solution is fed into the bioreactor to maintain a low glucose concentration.

  • When the cell density reaches a high OD₆₀₀ (e.g., >50), the expression of the pathway genes is induced by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • The fermentation is continued for a set period (e.g., 48-60 hours) post-induction, with samples taken periodically to measure cell density, glucose concentration, and 3-HB titer.[4]

4. Downstream Processing:

  • The fermentation broth is centrifuged to remove the bacterial cells.

  • The supernatant, containing the secreted 3-HB, is then subjected to purification steps, which can include filtration, extraction, and chromatography to isolate the enantiopure product.

Synthetic Production of (S)- and (R)-Ethyl 3-Hydroxybutyrate via Enzymatic Kinetic Resolution

This protocol outlines a two-step chemo-enzymatic process for the resolution of racemic ethyl 3-hydroxybutyrate.[6][7]

Step 1: Production of (S)-Ethyl 3-hydroxybutyrate

1. Reaction Setup:

  • Racemic ethyl 3-hydroxybutyrate and vinyl acetate (as the acyl donor) are mixed in a solvent-free system.

  • Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.

2. Reaction Conditions:

  • The reaction is conducted in a batchwise loop reactor where the reactants are circulated through a column containing the immobilized enzyme.

  • The temperature is maintained at an optimal level for the enzyme, typically around 30-40°C.

  • The reaction progress is monitored by gas chromatography (GC) to determine the conversion and enantiomeric excess of the remaining (S)-ethyl 3-hydroxybutyrate.

3. Product Isolation:

  • Once the desired conversion is reached (typically around 50-60% to achieve high e.e. of the unreacted enantiomer), the reaction is stopped.

  • The enzyme is recovered by filtration for reuse.

  • The reaction mixture, containing (S)-ethyl 3-hydroxybutyrate and the acetylated (R)-enantiomer, is separated by fractional distillation.

Step 2: Production of (R)-Ethyl 3-hydroxybutyrate

1. Alcoholysis Reaction:

  • The (R)-enriched ethyl 3-acetoxybutyrate obtained from the first step is subjected to alcoholysis with ethanol.

  • The same immobilized CAL-B is used as the catalyst.

2. Reaction Conditions and Isolation:

  • The reaction is carried out under similar conditions to the first step.

  • The (R)-ethyl 3-hydroxybutyrate produced is then isolated by fractional distillation.

Visualizing the Pathways and Workflows

Microbial Production Pathway for (R)-3-Hydroxybutyrate

Microbial_R_3HB_Pathway Acetoacetyl_CoA Acetoacetyl-CoA phaB phaB (Acetoacetyl-CoA Reductase) Acetoacetyl_CoA->phaB R_3HB_CoA (R)-3-Hydroxybutyryl-CoA tesB tesB (Thioesterase) R_3HB_CoA->tesB R_3HB (R)-3-Hydroxybutyrate phaA phaA (β-Ketothiolase) phaA->Acetoacetyl_CoA phaB->R_3HB_CoA tesB->R_3HB

Caption: Metabolic pathway for the microbial production of (R)-3-hydroxybutyrate in engineered E. coli.

Synthetic Production Workflow via Kinetic Resolution

Synthetic_Workflow start Racemic Ethyl 3-Hydroxybutyrate reaction1 Enzymatic Acetylation (CAL-B, Vinyl Acetate) start->reaction1 separation1 Fractional Distillation reaction1->separation1 s_product (S)-Ethyl 3-Hydroxybutyrate separation1->s_product r_intermediate (R)-Ethyl 3-Acetoxybutyrate separation1->r_intermediate reaction2 Enzymatic Alcoholysis (CAL-B, Ethanol) r_intermediate->reaction2 separation2 Fractional Distillation reaction2->separation2 r_product (R)-Ethyl 3-Hydroxybutyrate separation2->r_product

Caption: Workflow for the chemo-enzymatic synthesis of enantiopure ethyl 3-hydroxybutyrate.

Concluding Remarks

The choice between synthetic and microbial production of enantiopure hydroxybutyrates is multifaceted and depends on the specific requirements of the project.

Synthetic routes , particularly those employing enzymatic resolutions, offer a well-trodden path to high enantiomeric purity.[6][7] These methods are often favored for smaller-scale production and when rapid access to a specific enantiomer is required without the lengthy development time associated with microbial strain engineering. However, the inherent 50% yield limitation of kinetic resolutions for a single enantiomer and the reliance on organic solvents and catalysts are significant drawbacks.

Microbial production , on the other hand, presents a more sustainable and potentially cost-effective solution for large-scale manufacturing.[4] The ability to use renewable feedstocks and the inherent stereospecificity of enzymes to produce a single enantiomer are major advantages. Recent advances in metabolic engineering have led to significant improvements in titers and productivity, making microbial routes increasingly competitive.[4] The primary challenges lie in the complexity of strain development, fermentation optimization, and downstream purification.

For drug development professionals and scientists, a thorough evaluation of project-specific needs, including scale, timeline, cost constraints, and desired purity, will ultimately guide the selection of the most appropriate production strategy. As metabolic engineering techniques continue to advance, the efficiency and economic viability of microbial production are expected to further improve, making it an increasingly attractive option for the sustainable synthesis of these vital chiral intermediates.

References

Comparative analysis of different chiral stationary phases for GC separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of chiral separations, selecting the optimal chiral stationary phase (CSP) for gas chromatography (GC) is a critical step. This guide provides a comparative analysis of various CSPs, summarizing their performance with supporting experimental data to facilitate informed decisions in your analytical workflow.

The enantioselective separation of chiral compounds is paramount in numerous fields, particularly in the pharmaceutical industry, where the therapeutic effects and toxicity of enantiomers can differ significantly. Gas chromatography, with its high resolution and sensitivity, is a powerful technique for chiral analysis, and the heart of this technique lies in the chiral stationary phase. This guide explores the performance of established and emerging CSPs, including cyclodextrin (B1172386) derivatives, ionic liquids, and porous organic cages.

Performance Comparison of Chiral Stationary Phases

The selection of a CSP is often guided by the chemical nature of the analyte. To aid in this selection, the following tables summarize the performance of different CSPs for the separation of common classes of chiral compounds. The data presented includes resolution (Rs) and separation factor (α), key indicators of a column's ability to distinguish between enantiomers.

Cyclodextrin-Based CSPs

Derivatized cyclodextrins are the most widely used CSPs in gas chromatography due to their versatility and broad applicability.[1] They are cyclic oligosaccharides that form inclusion complexes with a wide range of molecules, and their chiral recognition capabilities can be tailored by modifying the hydroxyl groups with various substituents.

Table 1: Performance of Selected Cyclodextrin-Based CSPs for Various Analytes

AnalyteColumnResolution (Rs)Separation Factor (α)Reference
Terpenes
(±)-α-PineneRt-βDEXsm3.14-[2]
(±)-LimoneneRt-βDEXse8.05-[2]
Alcohols
(±)-1-PhenylethanolRt-βDEXsa--[1]
(±)-LinaloolRt-βDEXse--[1]
Esters
(±)-Methyl lactate2,3,6-tri-O-octanoyl-β-cyclodextrin5.49-[3]
Ketones
(±)-CamphorRt-βDEXsa--[1]

Note: '-' indicates data not specified in the provided reference.

Emerging Chiral Stationary Phases

In recent years, novel CSPs have been developed to address the limitations of traditional phases and to offer complementary selectivity. These include ionic liquids, porous organic cages (POCs), and metal-organic frameworks (MOFs).

Ionic Liquids (ILs): Chiral ionic liquids offer unique separation mechanisms due to their ionic and tunable nature. They have shown promise for the separation of polar compounds and can exhibit different enantioselectivities compared to cyclodextrin phases.[2][4]

Porous Organic Cages (POCs): POCs are discrete molecules with intrinsic porosity, offering a well-defined chiral environment for separation.[5] They have demonstrated high selectivity for certain chiral molecules, sometimes surpassing that of commercial cyclodextrin columns.[6] For instance, one study reported that a chiral POC-coated column could separate racemates that were not resolved on a commercial β-DEX 120 column.[7]

Direct quantitative comparisons across these different classes of CSPs for a standardized set of analytes are still emerging in the literature. However, the available data suggests that these newer phases can be valuable alternatives, particularly for challenging separations where cyclodextrin-based columns may not provide adequate resolution.

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and optimizing chiral separations. Below are representative protocols for the GC separation of selected chiral compounds on cyclodextrin-based columns.

General Protocol for Chiral GC Separation of Terpenes
  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 40 °C (1 min hold), then ramp at 2 °C/min to 230 °C

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Injection: 1 µL, split injection

Protocol for Chiral GC Separation of Linalool
  • Column: Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm, 0.12 µm)

  • Carrier Gas: Helium at 1.5 mL/min

  • Injector Temperature: 250 °C

  • Oven Program: 40 °C for 3 min, then ramp at 2 °C/min to 180 °C, hold for 30 min

  • Detector: Mass Spectrometer (MS)

Protocol for Chiral GC Separation of 1-Phenylethanol
  • Column: Astec CHIRALDEX B-PM (30 m x 0.25 mm I.D., 0.12 μm)

  • Carrier Gas: Helium

  • Injector Temperature: 250 °C

  • Oven Temperature: 120 °C (isothermal)

  • Detector: FID at 250 °C

  • Injection: 1 µL, 80:1 split[8]

Protocol for Chiral GC Separation of Methyl Lactate
  • Column: Capillary chiral column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin (20-30 m x 250-320 µm ID, 0.31 µm film thickness)

  • Carrier Gas: Inert gas at 25-35 cm/s

  • Injector Temperature: 200-280 °C

  • Oven Temperature: 50-80 °C

  • Detector: FID at 250-280 °C[3]

Visualization of the Chiral Stationary Phase Selection Workflow

The process of selecting an appropriate chiral stationary phase can be systematic. The following diagram illustrates a logical workflow to guide researchers in this process.

CSP_Selection_Workflow cluster_analyte Analyte Characterization cluster_csp_selection CSP Selection cluster_method_dev Method Development & Optimization cluster_outcome Outcome Analyte Define Analyte Properties (Volatility, Polarity, Functional Groups) InitialScreening Initial CSP Screening (Literature/Database Search) Analyte->InitialScreening Input for CSP choice CD_Phases Cyclodextrin Phases (Broad Applicability) InitialScreening->CD_Phases Primary Choice Newer_Phases Emerging CSPs (Ionic Liquids, POCs, MOFs) (Complementary Selectivity) InitialScreening->Newer_Phases Alternative/Complementary Optimization Optimize GC Parameters (Temperature, Flow Rate, etc.) CD_Phases->Optimization Newer_Phases->Optimization Validation Method Validation (Resolution, Robustness) Optimization->Validation SuccessfulSeparation Successful Chiral Separation Validation->SuccessfulSeparation Meets Criteria Troubleshooting Troubleshooting (Peak Tailing, Poor Resolution) Validation->Troubleshooting Does Not Meet Criteria Troubleshooting->InitialScreening Re-screen CSPs Troubleshooting->Optimization Re-optimize

Caption: A logical workflow for the selection and optimization of a chiral stationary phase for GC separation.

This guide provides a foundational understanding of the comparative performance of different chiral stationary phases for GC. For specific applications, it is always recommended to consult manufacturer's literature and the latest scientific publications to ensure the selection of the most appropriate column and to optimize the separation conditions for robust and reliable results.

References

Assessing the Economic Feasibility of Synthetic Routes to Ethyl 2-Hydroxybutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economical synthesis of chiral building blocks is a critical aspect of pharmaceutical development. Ethyl 2-hydroxybutyrate, a valuable chiral intermediate, can be synthesized through various routes. This guide provides an objective comparison of the economic feasibility of three primary synthetic methodologies: chemical reduction of ethyl 2-oxobutyrate, the Reformatsky reaction, and biocatalytic reduction. The assessment is supported by experimental data, detailed protocols, and comparative cost analysis to aid in the selection of the most suitable manufacturing strategy.

Executive Summary

The economic viability of a synthetic route is a multifactorial assessment that extends beyond the mere cost of raw materials. It encompasses reaction yield, purity of the final product, catalyst cost and reusability, energy consumption, waste generation, and downstream processing complexity. This guide evaluates three distinct synthetic pathways to this compound, providing a comprehensive framework for decision-making in a research and development setting.

Comparison of Synthetic Routes

ParameterChemical Reduction (Sodium Borohydride)Reformatsky ReactionBiocatalytic Reduction (Baker's Yeast)
Starting Materials Ethyl 2-oxobutyrate, Sodium Borohydride (B1222165)Ethyl 2-bromobutyrate (B1202233), Acetaldehyde (B116499), Zinc dustEthyl 2-oxobutyrate, Baker's Yeast, Glucose
Key Reagents/Catalysts Sodium BorohydrideZinc dustBaker's Yeast (Saccharomyces cerevisiae)
Typical Yield ~80-85%[1]HighHigh, often >90%
Reaction Conditions Mild (e.g., -20°C to 0°C)Moderate (refluxing THF)Mild (e.g., room temperature, aqueous media)[2]
Stereoselectivity Achiral product unless chiral reducing agents are usedAchiral productHigh enantioselectivity possible (chiral product)
Key Advantages Simple procedure, readily available reagents.Forms C-C bond and hydroxyl group in one step.High stereoselectivity, environmentally friendly, mild conditions.[2][3][4]
Key Disadvantages Stoichiometric use of reducing agent, potential for side reactions.Stoichiometric use of zinc, generation of metallic waste.Can require longer reaction times, potential for low substrate loading.
Estimated Raw Material Cost ModerateModerate to HighLow to Moderate
Waste Generation Borate (B1201080) salts, solvent waste.Zinc salts, solvent waste.Biomass, aqueous waste (generally less hazardous).

Detailed Experimental Protocols

Chemical Reduction of Ethyl 2-Oxobutyrate with Sodium Borohydride

This method involves the reduction of a ketone to a secondary alcohol using a metal hydride.

Protocol:

  • Dissolve ethyl 2-oxobutyrate (1.0 equiv) in methanol (B129727) (MeOH) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to -20°C in a dry ice/acetone bath.

  • Slowly add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise, maintaining the internal temperature below -15°C.

  • After the addition is complete, allow the reaction mixture to stir at -20°C for 1 hour, then warm to 0°C and stir for an additional hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield this compound.

Reformatsky Reaction

This organozinc-mediated reaction allows for the formation of β-hydroxy esters.[5]

Protocol:

  • Activate zinc dust (3.0 equiv) in a round-bottom flask under a nitrogen atmosphere by stirring with a catalytic amount of iodine in anhydrous tetrahydrofuran (B95107) (THF) until the iodine color disappears.

  • Add a solution of ethyl 2-bromobutyrate (1.5 equiv) in anhydrous THF dropwise to the activated zinc suspension.

  • Gently heat the mixture to initiate the formation of the Reformatsky reagent.

  • Once the enolate formation is evident (slight exotherm and disappearance of zinc), add a solution of acetaldehyde (1.0 equiv) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for 1-2 hours until the starting materials are consumed (monitored by TLC or GC).

  • Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

Biocatalytic Reduction using Baker's Yeast

This method utilizes the enzymatic machinery of a whole-cell biocatalyst for the asymmetric reduction of a ketone.

Protocol:

  • In a flask, prepare a fermentation medium by dissolving sucrose (B13894) or glucose (e.g., 50 g/L) in tap water.

  • Suspend active dry baker's yeast (Saccharomyces cerevisiae, e.g., 20 g/L) in the medium and allow it to activate for 30-60 minutes at room temperature with gentle stirring.

  • Add ethyl 2-oxobutyrate (e.g., 1-5 g/L) to the yeast suspension.

  • Incubate the flask at room temperature (around 25-30°C) with continuous stirring for 24-72 hours.

  • Monitor the progress of the reduction by GC analysis of aliquots taken from the reaction mixture.

  • Upon completion, remove the yeast cells by centrifugation or filtration through celite.

  • Saturate the aqueous filtrate with sodium chloride (NaCl) and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or distillation.

Economic Feasibility Analysis

The economic viability of each route is heavily dependent on the cost of raw materials, the overall process efficiency (yield and reaction time), and the expenses associated with purification and waste disposal.

Raw Material Cost Comparison (Estimated)
ReagentPrice per kg (USD) - Approximate
Ethyl 2-oxobutyrateVaries, research grade can be high
Sodium Borohydride$25 - $50[6][7][8][9]
Ethyl 2-bromobutyrate$3 - $60[10][11][12][13]
Acetaldehyde$1 - $170[14][15]
Zinc Dust$3 - $145[16][17][18][19][20]
Baker's Yeast (Industrial)$3 - $10[21][22][23][24]
Glucose/Sucrose< $1
Common Solvents (Methanol, THF, Ethyl Acetate)$1 - $5

Note: Prices are highly variable based on purity, quantity, and supplier. The prices listed are for estimation purposes only.

Process Considerations
  • Chemical Reduction: This route is straightforward and utilizes common laboratory reagents. However, the stoichiometric use of sodium borohydride contributes significantly to the raw material cost and generates borate waste. The process is generally fast.

  • Reformatsky Reaction: This method is advantageous for its ability to construct the carbon skeleton and the hydroxyl group simultaneously. The cost of ethyl 2-bromobutyrate and the handling of metallic zinc and its waste are key economic considerations. The reaction requires anhydrous conditions and heating, adding to the energy cost.

  • Biocatalytic Reduction: The primary advantage of this route is the low cost of the catalyst (baker's yeast) and the potential for high enantioselectivity, which can eliminate the need for chiral separation downstream.[2] The reaction is performed in water under mild conditions, reducing energy consumption and the use of hazardous organic solvents.[2][3][4] The cost of the fermentation medium is generally low.[25][26][27][28] However, reaction times can be longer, and product isolation from the aqueous medium may require more effort.

Waste Management

Waste disposal is a significant and often underestimated cost in chemical synthesis.[29][30][31][32][33] Chemical routes generate waste streams containing metal salts and organic solvents, which require specialized and costly disposal methods. Biocatalytic routes, on the other hand, primarily produce biomass and aqueous waste, which are generally less hazardous and cheaper to treat.

Visualizations

Logical Flow for Economic Feasibility Assessment

Economic_Feasibility_Assessment cluster_routes Synthetic Routes cluster_factors Economic Factors Chemical Reduction Chemical Reduction Raw Material Cost Raw Material Cost Chemical Reduction->Raw Material Cost Process Efficiency (Yield, Time) Process Efficiency (Yield, Time) Chemical Reduction->Process Efficiency (Yield, Time) Energy Consumption Energy Consumption Chemical Reduction->Energy Consumption Waste Disposal Cost Waste Disposal Cost Chemical Reduction->Waste Disposal Cost Purification Cost Purification Cost Chemical Reduction->Purification Cost Reformatsky Reaction Reformatsky Reaction Reformatsky Reaction->Raw Material Cost Reformatsky Reaction->Process Efficiency (Yield, Time) Reformatsky Reaction->Energy Consumption Reformatsky Reaction->Waste Disposal Cost Reformatsky Reaction->Purification Cost Biocatalytic Reduction Biocatalytic Reduction Biocatalytic Reduction->Raw Material Cost Biocatalytic Reduction->Process Efficiency (Yield, Time) Biocatalytic Reduction->Energy Consumption Biocatalytic Reduction->Waste Disposal Cost Biocatalytic Reduction->Purification Cost Feasibility_Analysis Feasibility_Analysis Raw Material Cost->Feasibility_Analysis Process Efficiency (Yield, Time)->Feasibility_Analysis Energy Consumption->Feasibility_Analysis Waste Disposal Cost->Feasibility_Analysis Purification Cost->Feasibility_Analysis

Caption: Economic feasibility assessment workflow.

Experimental Workflow: Chemical Reduction

Chemical_Reduction_Workflow Start Start Dissolve Ethyl 2-oxobutyrate in MeOH Dissolve Ethyl 2-oxobutyrate in MeOH Start->Dissolve Ethyl 2-oxobutyrate in MeOH Cool to -20°C Cool to -20°C Dissolve Ethyl 2-oxobutyrate in MeOH->Cool to -20°C Add NaBH4 Add NaBH4 Cool to -20°C->Add NaBH4 Stir at -20°C then 0°C Stir at -20°C then 0°C Add NaBH4->Stir at -20°C then 0°C Quench with NH4Cl (aq) Quench with NH4Cl (aq) Stir at -20°C then 0°C->Quench with NH4Cl (aq) Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with NH4Cl (aq)->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Purify (Chromatography) Purify (Chromatography) Dry and Concentrate->Purify (Chromatography) This compound This compound Purify (Chromatography)->this compound

Caption: Workflow for chemical reduction.

Experimental Workflow: Reformatsky Reaction

Reformatsky_Reaction_Workflow Start Start Activate Zinc Dust Activate Zinc Dust Start->Activate Zinc Dust Add Ethyl 2-bromobutyrate Add Ethyl 2-bromobutyrate Activate Zinc Dust->Add Ethyl 2-bromobutyrate Add Acetaldehyde Add Acetaldehyde Add Ethyl 2-bromobutyrate->Add Acetaldehyde Reflux Reflux Add Acetaldehyde->Reflux Quench with NH4Cl (aq) Quench with NH4Cl (aq) Reflux->Quench with NH4Cl (aq) Extract with Diethyl Ether Extract with Diethyl Ether Quench with NH4Cl (aq)->Extract with Diethyl Ether Dry and Concentrate Dry and Concentrate Extract with Diethyl Ether->Dry and Concentrate Purify (Distillation/Chromatography) Purify (Distillation/Chromatography) Dry and Concentrate->Purify (Distillation/Chromatography) This compound This compound Purify (Distillation/Chromatography)->this compound

Caption: Workflow for the Reformatsky reaction.

Experimental Workflow: Biocatalytic Reduction

Biocatalytic_Reduction_Workflow Start Start Prepare Fermentation Medium Prepare Fermentation Medium Start->Prepare Fermentation Medium Suspend Baker's Yeast Suspend Baker's Yeast Prepare Fermentation Medium->Suspend Baker's Yeast Add Ethyl 2-oxobutyrate Add Ethyl 2-oxobutyrate Suspend Baker's Yeast->Add Ethyl 2-oxobutyrate Incubate with Stirring Incubate with Stirring Add Ethyl 2-oxobutyrate->Incubate with Stirring Remove Yeast Cells Remove Yeast Cells Incubate with Stirring->Remove Yeast Cells Extract with Ethyl Acetate Extract with Ethyl Acetate Remove Yeast Cells->Extract with Ethyl Acetate Dry and Concentrate Dry and Concentrate Extract with Ethyl Acetate->Dry and Concentrate Purify (Chromatography/Distillation) Purify (Chromatography/Distillation) Dry and Concentrate->Purify (Chromatography/Distillation) This compound This compound Purify (Chromatography/Distillation)->this compound

Caption: Workflow for biocatalytic reduction.

Conclusion

The choice of the optimal synthetic route for this compound is a trade-off between various economic and practical factors.

  • Chemical reduction with sodium borohydride offers a rapid and straightforward synthesis, making it suitable for small-scale laboratory preparations where cost is not the primary driver.

  • The Reformatsky reaction provides a classic method for C-C bond formation but involves the use of metallic reagents and requires stricter control of reaction conditions, potentially increasing operational costs.

  • Biocatalytic reduction using baker's yeast emerges as a highly promising route for sustainable and economically feasible production, particularly for chiral this compound. The low cost of the catalyst, mild reaction conditions, and reduced environmental impact are significant advantages.[2][3][4] While reaction times may be longer, the potential for high yields and enantioselectivity can offset this, especially in large-scale manufacturing where downstream processing of chiral mixtures is a major cost.

For industrial applications and alignment with green chemistry principles, the biocatalytic route presents the most compelling case for further process development and optimization. Researchers and drug development professionals are encouraged to consider these factors in the context of their specific project requirements, scale of operation, and long-term sustainability goals.

References

A Comparative Guide to Methyl 2-Hydroxyisobutyrate and Ethyl 2-Hydroxybutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of specialty chemicals, methyl 2-hydroxyisobutyrate (B1230538) and ethyl 2-hydroxybutyrate are two alpha-hydroxy acid esters that, while structurally similar, find applications in distinct high-value sectors. This guide provides a comprehensive comparison of their physicochemical properties, primary applications, and synthesis methodologies, supported by available experimental data to aid researchers, scientists, and drug development professionals in their material selection and process development.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these esters is crucial for their effective application. The following table summarizes their key characteristics.

PropertyMethyl 2-HydroxyisobutyrateThis compound
CAS Number 2110-78-3[1][2]52089-54-0
Molecular Formula C₅H₁₀O₃[1][2]C₆H₁₂O₃
Molecular Weight 118.13 g/mol [1][2]132.16 g/mol
Appearance Clear, colorless liquid[1]Colorless liquid
Boiling Point 137 °C[1]167 °C
Density 1.023 g/mL at 25 °C[1]1.01 g/cm³
Refractive Index n20/D 1.411[1]n20/D 1.4160 to 1.4200
Solubility Readily soluble in water and alcohol[3]Soluble in water, ethanol (B145695), and ether

Core Applications and Performance Data

While both are alpha-hydroxy acid esters, their industrial and research applications diverge significantly, dictated by their unique structural features.

Methyl 2-Hydroxyisobutyrate: A High-Purity Solvent and Versatile Intermediate

Methyl 2-hydroxyisobutyrate has carved a niche as a high-purity solvent, particularly in the semiconductor industry, and as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][4]

As a Pharmaceutical Intermediate: This ester serves as a building block for more complex molecules in drug development.[2] Its ability to enhance solubility and stability in formulations makes it a valuable component in the development of effective drug delivery systems.[2]

This compound: A Key Chiral Intermediate for ACE Inhibitors

This compound, particularly its (R)-enantiomer, is a crucial chiral intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[5][6][7][8][9]

Performance in ACE Inhibitor Synthesis: The synthesis of ACE inhibitors often involves the highly selective asymmetric reduction of a precursor, ethyl 2-oxo-4-phenylbutyrate (OPBE), to (R)-ethyl 2-hydroxy-4-phenylbutyrate ((R)-HPBE). In one study, a recombinant E. coli strain expressing carbonyl reductase and glucose dehydrogenase demonstrated a conversion rate of 98.3% with an enantiomeric excess of 99.9% for the conversion of 30 mM OPBE to (R)-HPBE.[5][6][7][8] High-density fermentation and a substrate feeding strategy enabled the conversion of up to 920 mM OPBE, yielding 912 mM of (R)-HPBE, highlighting its efficiency for industrial-scale production.[5][7]

Experimental Protocols: Synthesis Methodologies

The synthesis of both esters can be achieved through Fischer esterification of the corresponding carboxylic acid with the appropriate alcohol in the presence of an acid catalyst.

Synthesis of Methyl 2-Hydroxyisobutyrate via Fischer Esterification

This protocol describes the synthesis of methyl 2-hydroxyisobutyrate from 2-hydroxyisobutyric acid and methanol (B129727).

Materials:

  • 2-hydroxyisobutyric acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar, distillation apparatus.

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxyisobutyric acid in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-hydroxyisobutyrate.

  • Purify the crude product by distillation to yield pure methyl 2-hydroxyisobutyrate.

Synthesis of this compound via Fischer Esterification

This protocol outlines the synthesis of this compound from 2-hydroxybutyric acid and ethanol.

Materials:

  • 2-hydroxybutyric acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar, distillation apparatus.

Procedure:

  • Combine 2-hydroxybutyric acid and an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction has reached completion, cool the mixture to room temperature.

  • Remove the excess ethanol by rotary evaporation.

  • Dissolve the remaining residue in diethyl ether and transfer the solution to a separatory funnel.

  • Wash the ethereal solution with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by distillation.

Visualizing the Synthesis: Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of both methyl 2-hydroxyisobutyrate and this compound via Fischer Esterification.

Fischer_Esterification_Workflow Start Start: Carboxylic Acid + Alcohol Reaction Reaction: - Add Acid Catalyst - Reflux Start->Reaction Combine Reactants Workup Workup: - Extraction - Neutralization - Washing Reaction->Workup Cool & Quench Purification Purification: Distillation Workup->Purification Isolate Crude Product End End: Pure Ester Purification->End Collect Pure Fraction

Fischer Esterification Workflow Diagram

Signaling Pathways and Logical Relationships

The primary chemical transformation discussed is the Fischer esterification. The mechanism for this acid-catalyzed reaction is a cornerstone of organic chemistry.

Fischer_Esterification_Mechanism A Carboxylic Acid R-COOH B Protonated Carbonyl R-C(OH)=OH⁺ A->B + H⁺ C Tetrahedral Intermediate R-C(OH)₂(O⁺HR') B->C + R'OH D Proton Transfer R-C(OH)(OH₂⁺)(OR') C->D Proton Transfer E Elimination of Water R-C(OH)=O⁺R' D->E - H₂O F Ester R-COOR' E->F - H⁺

Fischer Esterification Mechanism

Conclusion

Methyl 2-hydroxyisobutyrate and this compound, while sharing a common functional group, are tailored for different, highly specialized applications. Methyl 2-hydroxyisobutyrate excels as a high-purity solvent in the electronics industry and as a versatile building block in chemical synthesis. In contrast, this compound is a key chiral intermediate, indispensable for the synthesis of life-saving ACE inhibitors. The choice between these two esters is therefore not one of direct competition but is dictated by the specific synthetic or formulation challenge at hand. The provided synthesis protocols and diagrams offer a foundational understanding for laboratory preparation and process development involving these valuable chemical entities.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-Hydroxybutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. Ethyl 2-Hydroxybutyrate, a common biochemical reagent, is classified as a hazardous substance requiring specific handling and disposal protocols. Adherence to these procedures is not only a best practice but a regulatory necessity for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, from initial handling in the laboratory to final collection by waste management services.

Immediate Safety and Storage Protocols

Before disposal, the safe handling and storage of this compound are critical. Due to its hazardous nature, all laboratory personnel must be trained in its proper management.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store this compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[1][2]

  • Satellite Accumulation Area (SAA): All hazardous waste, including containers of this compound designated for disposal, must be stored in a designated SAA.[3] This area must be at or near the point of generation and under the control of the operator.

Hazard Profile of this compound

Understanding the specific hazards associated with a chemical is the first step in its safe management. The following table summarizes the key hazards of this compound.

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statement
Flammable Liquid Combustible liquid and vapor.[1][2][4][5] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1]🔥WarningH227: Combustible liquid.[5][6]
Skin Corrosion/Irritation Causes skin irritation.[1][6]WarningH315: Causes skin irritation.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][6]WarningH319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity May cause respiratory irritation.[6]WarningH335: May cause respiratory irritation.[6]

Step-by-Step Disposal Protocol

Disposing of this compound is a regulated process. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste trash. [7][8] Evaporation in a fume hood is also a prohibited disposal method.[3][9] The required procedure involves collection, proper storage, and transfer to a certified hazardous waste handler.

Experimental Protocol: Waste Collection and Management

Objective: To safely collect and store waste this compound for proper disposal.

Methodology:

  • Waste Characterization: Confirm that the waste is solely this compound. Do not mix it with other waste streams, as this can complicate disposal and increase costs.[4][9] If it has been mixed, all components must be identified on the waste label.

  • Container Selection:

    • Use a chemically compatible and leak-proof container with a secure, screw-top cap.

    • The original product container is often a suitable choice, provided it is in good condition.

    • Ensure the container is clean and free of any residue that could react with the waste.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

    • Include the date accumulation started (the date the first drop of waste was added).

    • Ensure all components are listed if it is a mixed waste.

  • Accumulation and Storage:

    • Keep the waste container closed at all times except when adding waste.[3][8]

    • Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[3]

    • Segregate the container from incompatible materials, particularly strong oxidizing agents and bases.[1]

  • Request for Pickup:

    • Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for hazardous waste.[9]

    • Follow their specific procedures for requesting a waste pickup. Do not transport hazardous waste yourself.[9]

  • Spill Cleanup:

    • In the event of a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or universal binder.[2]

    • Collect the contaminated absorbent material and any contaminated PPE into a sealable, vapor-tight plastic bag or container.[10]

    • Label this as "Hazardous Waste" detailing the contents and manage it for disposal along with your other chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Waste Generated: This compound characterize Is waste unmixed? (Pure this compound) start->characterize container Select a compatible, leak-proof container with a secure cap. characterize->container Yes mixed_waste Label with all constituents. characterize->mixed_waste No label_waste Label container: 'Hazardous Waste' 'this compound' Accumulation Start Date container->label_waste store Store sealed container in SAA. Segregate from incompatibles and ignition sources. label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs mixed_waste->container

Caption: A workflow for the safe disposal of this compound.

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations.[11] In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[11][12][13] RCRA establishes the "cradle-to-grave" framework for managing hazardous waste.[13] It is the generator's responsibility to correctly identify, manage, and ensure the proper disposal of hazardous waste.[14][15] Always consult your institution's specific guidelines, as they are designed to comply with all relevant local, state, and federal laws.

References

Essential Safety and Operational Guide for Handling Ethyl 2-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Ethyl 2-Hydroxybutyrate, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale & Citation
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3]
Skin Protection For Full Contact: Butyl rubber gloves (0.7 mm minimum thickness). Breakthrough time: 480 minutes.Provides robust protection against direct and prolonged contact. Consider AnsellPro Viton/Butyl gloves for enhanced resistance.[3]
For Splash Contact: Chloroprene or Nitrile rubber gloves.Suitable for incidental contact, but must be changed immediately upon contamination.
Fire-resistant lab coat or coveralls (e.g., Nomex).Protects skin from splashes and is essential when handling flammable liquids.[3]
Respiratory Protection NIOSH-approved OV/Multi-Gas/P95 or CEN-approved ABEK-P2 respirators.To be used as a backup to engineering controls (fume hood) or when ventilation is inadequate.[3] Not typically required if engineering controls are sufficient.

Operational and Handling Protocol

Safe handling of this compound requires a controlled environment and strict adherence to procedural steps to prevent accidental exposure and contamination.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal a Verify Fume Hood Operation b Inspect & Don PPE a->b c Prepare Spill Kit b->c d Ground Equipment (Prevent Static) c->d Proceed to Handling e Handle in Fume Hood d->e f Keep Container Tightly Closed e->f g Avoid Contact & Inhalation e->g h Decontaminate Work Area g->h Experiment Complete i Properly Remove & Dispose of Gloves h->i j Segregate & Label Waste i->j k Store in Approved Waste Container j->k l Dispose via Licensed Service k->l Final Disposal

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Pre-Handling Preparations:

    • Ensure a laboratory fume hood or other local exhaust ventilation is operational and certified.[3]

    • Inspect all PPE for integrity before use.[3]

    • Keep an appropriate spill kit readily accessible.

    • Ensure an eyewash station and safety shower are in the immediate vicinity.[4]

  • Safe Handling:

    • Work exclusively within a chemical fume hood.[4]

    • Keep the chemical container tightly closed when not in use.[1][5]

    • Avoid contact with skin and eyes and prevent the inhalation of vapor or mist.[3][4]

    • Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment.[6]

    • Do not smoke, eat, or drink in the handling area.[3]

  • Storage:

    • Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[1][5]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies and adherence to disposal regulations are crucial for safety and compliance.

Emergency Response Protocol

Emergency TypeImmediate Action
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap.[4] Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion Clean the mouth with water and then drink plenty of water. Do not induce vomiting.[4][5] Never give anything by mouth to an unconscious person and seek medical attention.[6]
Spill Evacuate the area and remove all sources of ignition.[3][7] Ventilate the area. Contain and collect the spill using a non-combustible absorbent material (e.g., sand, vermiculite).[3][4] Place the material in a suitable, sealed container for disposal.[3][7]

Disposal Plan:

  • Product Disposal: Chemical waste must be disposed of in accordance with national and local regulations. Contact a licensed professional waste disposal service.[4] Do not mix with other waste.

  • Contaminated Packaging: Leave the chemical in its original container. Handle uncleaned containers as you would the product itself and dispose of them through a licensed service.[3]

  • Environmental Precautions: Do not allow the product to enter drains, sanitary sewers, or storm sewers.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.